Technical Documentation Center

[4-(Hydroxymethyl)phenyl]methanesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [4-(Hydroxymethyl)phenyl]methanesulfonamide
  • CAS: 1423027-12-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide:[4-(Hydroxymethyl)phenyl]methanesulfonamide in Medicinal Chemistry and Organic Synthesis

Executive Summary [4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 1423027-12-6) is a highly versatile bifunctional molecular scaffold utilized extensively in drug discovery and synthetic organic chemistry[1]. Structura...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 1423027-12-6) is a highly versatile bifunctional molecular scaffold utilized extensively in drug discovery and synthetic organic chemistry[1]. Structurally, it combines a benzylsulfonamide core—a privileged pharmacophore for metalloenzyme inhibition—with a para-substituted hydroxymethyl group. This unique architecture allows researchers to leverage the primary alcohol as a synthetic handle for late-stage functionalization while preserving the sulfonamide moiety's ability to coordinate with catalytic metal ions in biological targets[2].

This guide provides a comprehensive technical analysis of its physicochemical properties, mechanistic role in enzyme inhibition, and field-validated protocols for its derivatization and biological evaluation.

Physicochemical Profiling & Structural Causality

The structural design of [4-(Hydroxymethyl)phenyl]methanesulfonamide is not arbitrary; every functional group serves a distinct physicochemical and biological purpose. The methylene spacer between the phenyl ring and the sulfonamide group (creating a benzylsulfonamide rather than a direct arylsulfonamide) increases the conformational flexibility of the molecule. This flexibility is crucial for accessing deeper or atypically shaped binding pockets in target enzymes[2].

Quantitative Data Summary
PropertyValueCausality / Practical Implication
CAS Number 1423027-12-6Unique identifier for procurement and literature tracking[1].
Molecular Formula C8H11NO3SDictates basic stoichiometric calculations for synthetic workflows.
Molecular Weight 201.24 g/mol Low molecular weight provides a high ligand efficiency (LE) starting point, allowing significant room for derivatization without violating Lipinski's Rule of 5.
Hydrogen Bond Donors 3 (-OH, -NH₂)Facilitates strong, directional interactions with target active sites, specifically critical for metal ion coordination[3].
Hydrogen Bond Acceptors Multiple (-OH, -SO₂)Enhances aqueous solubility and enables interaction with protein backbone amides.
Structural Spacer Benzyl (-CH₂-)Prevents the electron-withdrawing effect of the sulfonamide from deactivating the phenyl ring, maintaining optimal pKa for target binding.

Mechanistic Role in Metalloenzyme Targeting

Sulfonamides are classically recognized as potent inhibitors of Carbonic Anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide[2]. The inhibition mechanism is a self-validating thermodynamic process driven by the coordination geometry of the active site[3].

The Causality of Binding:

  • Deprotonation: The sulfonamide group (-SO₂NH₂) has a pKa of approximately 8.0. In the physiological environment of the enzyme's active site, it readily deprotonates to form a sulfonamide anion.

  • Coordination: This anion acts as a strong nucleophile, directly coordinating with the catalytic Zn²⁺ ion located at the bottom of the CA active site cleft[3].

  • Displacement: The binding of the sulfonamide anion displaces the zinc-bound water/hydroxide ion, which is normally required for the catalytic attack on CO₂.

  • Efficacy: Recent optimizations of sulfonamide conjugates have demonstrated subnanomolar inhibitory activity against specific human CA isoforms (e.g., hCA II, hCA IX), proving the efficacy of this pharmacophore[4].

CA_Inhibition A [4-(Hydroxymethyl)phenyl] methanesulfonamide B Sulfonamide Anion (-SO2NH-) A->B Deprotonation (pKa ~8) C Catalytic Zn2+ Ion (CA Active Site) B->C Coordinate Bond D Displacement of Catalytic Water C->D Structural Shift E Enzyme Inhibition (CA II / CA IX) D->E Blocked Access

Logical flow of Carbonic Anhydrase inhibition by the benzylsulfonamide pharmacophore.

Synthetic Utility: The Hydroxymethyl Handle

The para-hydroxymethyl group transforms this molecule from a simple inhibitor into a dynamic synthetic building block. The primary alcohol can be selectively oxidized to an aldehyde, which then serves as an electrophilic hub for reductive aminations, Wittig olefinations, or Knoevenagel condensations.

Derivatization Start [4-(Hydroxymethyl)phenyl] methanesulfonamide Oxidation Dess-Martin Periodinane (CH2Cl2, RT) Start->Oxidation Aldehyde 4-(Sulfamoylmethyl) benzaldehyde Oxidation->Aldehyde RedAmin Reductive Amination (Primary/Secondary Amines) Aldehyde->RedAmin Product Target Drug Scaffold (Amine Derivative) RedAmin->Product

Step-by-step synthetic workflow for derivatizing the hydroxymethyl group.

Validated Experimental Protocols

To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems, explaining the explicit rationale behind critical reagent choices.

Protocol A: Chemoselective Oxidation to 4-(Sulfamoylmethyl)benzaldehyde

Objective: Convert the hydroxymethyl group to an aldehyde without over-oxidizing to a carboxylic acid or degrading the sulfonamide.

Causality & Rationale: Dess-Martin Periodinane (DMP) is selected over Jones reagent because DMP is highly chemoselective for primary alcohols, operates under mild, non-acidic conditions at room temperature, and does not interfere with the unprotected primary sulfonamide. Dichloromethane (DCM) is used as it provides optimal solubility for DMP.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve 1.0 mmol (201.2 mg) of [4-(Hydroxymethyl)phenyl]methanesulfonamide in 10 mL of anhydrous DCM.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.2 mmol (509 mg) of Dess-Martin Periodinane in small portions over 10 minutes to control the mild exotherm.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress via TLC (Eluent: 1:1 EtOAc/Hexane). The reaction typically reaches completion within 2 hours.

  • Quenching: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer becomes clear (this step reduces unreacted DMP and neutralizes acetic acid byproducts).

  • Extraction & Purification: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Protocol B: In Vitro Carbonic Anhydrase Esterase Activity Assay

Objective: Evaluate the inhibitory potency (IC₅₀) of the synthesized derivatives against Carbonic Anhydrase.

Causality & Rationale: While CAs physiologically hydrate CO₂, they also possess native esterase activity. 4-Nitrophenyl acetate (4-NPA) is utilized as a surrogate substrate because its enzymatic hydrolysis yields 4-nitrophenol. At pH > 7, 4-nitrophenol exists as a phenolate ion, which absorbs strongly at 400 nm. This allows for continuous, high-throughput spectrophotometric monitoring of enzyme kinetics, bypassing the need for complex stopped-flow CO₂ hydration equipment.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer adjusted to pH 7.4, containing 10% (v/v) DMSO to ensure the solubility of the sulfonamide inhibitors.

  • Enzyme Solution: Prepare a stock solution of recombinant Human Carbonic Anhydrase II (hCA II) at a concentration of 10 nM in the assay buffer.

  • Inhibitor Titration: Prepare serial dilutions of the synthesized sulfonamide inhibitor (from 10 µM down to 0.1 nM) in the assay buffer.

  • Incubation: In a 96-well microplate, mix 50 µL of the enzyme solution with 50 µL of the inhibitor solution per well. Incubate at room temperature for 15 minutes to allow the inhibitor-zinc coordinate bond to reach thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 100 µL of 1 mM 4-NPA (dissolved in buffer) to each well.

  • Kinetic Readout: Immediately transfer the microplate to a UV-Vis microplate reader. Monitor the increase in absorbance at 400 nm continuously for 10 minutes at 25 °C.

  • Data Analysis: Calculate the initial velocity (v₀) from the linear portion of the absorbance vs. time curve. Plot % activity versus log[Inhibitor] to determine the IC₅₀ value using non-linear regression analysis.

References

  • National Institutes of Health (NIH) / PMC. "Meta-C–H Arylation and Alkylation of Benzylsulfonamide Enabled by a Pd(II)/Isoquinoline Catalyst". Organic Letters. Available at:[Link]

  • Nature Communications. "Elucidating the role of metal ions in carbonic anhydrase catalysis". Nature. Available at:[Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. "Synthesis and human carbonic anhydrase I, II, VA, and XII inhibition with novel amino acid–sulphonamide conjugates". Taylor & Francis. Available at:[Link]

Sources

Exploratory

[4-(Hydroxymethyl)phenyl]methanesulfonamide CAS 1423027-12-6

An In-depth Technical Guide to (4-(Hydroxymethyl)benzyl)sulfonamide (CAS 1423027-12-6): Properties, Synthesis, and Research Applications Abstract This technical guide provides a comprehensive overview of the chemical com...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to (4-(Hydroxymethyl)benzyl)sulfonamide (CAS 1423027-12-6): Properties, Synthesis, and Research Applications

Abstract

This technical guide provides a comprehensive overview of the chemical compound with CAS number 1423027-12-6, structurally identified as (4-(hydroxymethyl)benzyl)sulfonamide. While sometimes referred to by the common name [4-(Hydroxymethyl)phenyl]methanesulfonamide, its precise structure, confirmed by standard chemical identifiers, is crucial for its application. This document delineates its physicochemical properties, provides a detailed safety profile, and proposes a plausible, multi-step synthetic pathway based on established chemical principles. Furthermore, it explores the potential applications of this molecule as a versatile building block in medicinal chemistry and drug development, drawing parallels with structurally related compounds possessing significant biological activity. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their work.

Compound Identification and Structure

The compound registered under CAS 1423027-12-6 is a bifunctional organic molecule featuring both a primary sulfonamide and a primary benzyl alcohol. It is essential to clarify the precise connectivity of the atoms, as the common name can be ambiguous. The structure is not an N-arylsulfonamide but rather a phenyl derivative where a methylene bridge connects the sulfonamide group to the aromatic ring. Standard identifiers confirm this structure is (4-(hydroxymethyl)benzyl)sulfonamide .[1][2]

Chemical Structure Diagram

cluster_0 a C b C a->b c C b->c d C c->d g CH₂ c->g e C d->e f C e->f l CH₂OH e->l f->a h S g->h k g->k i O h->i j O h->j k->l m NH₂ l->m

Caption: Chemical structure of (4-(hydroxymethyl)benzyl)sulfonamide.

Identifier Value Source
CAS Number 1423027-12-6[1]
Molecular Formula C₈H₁₁NO₃S[1][2]
Molecular Weight 201.25 g/mol [1][3]
InChI 1S/C8H11NO3S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4,10H,5-6H2,(H2,9,11,12)[1][2]
InChIKey HCGQPMRTZKGSOD-UHFFFAOYSA-N[1][2]
SMILES C1=CC(=CC=C1CO)CS(=O)(=O)N[2]

Physicochemical and Safety Profile

This compound is typically supplied as a powder and should be stored at room temperature.[1] While comprehensive experimental data is limited, its safety profile indicates that it should be handled with standard laboratory precautions.

Property / Hazard Value / Statement Source
Physical Form Powder[1]
Storage Temperature Room Temperature[1]
Signal Word Warning[1]
Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1][4]
Precautionary Codes P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501[1]

Synthesis and Mechanistic Rationale

While specific literature detailing the synthesis of CAS 1423027-12-6 is not publicly available, a plausible and robust synthetic route can be designed based on well-established transformations in organic chemistry, particularly those used for preparing related sulfonamides and benzyl alcohols.[5][6][7] The proposed workflow starts from the commercially available Methyl 4-(bromomethyl)benzoate.

Proposed Synthetic Workflow

Caption: Proposed multi-step synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a conceptualized procedure. Researchers must conduct their own risk assessments and optimization studies.

Step 1: Synthesis of Sodium Methyl 4-(sulfomethyl)benzoate

  • Rationale: This step utilizes a classic nucleophilic substitution reaction where the sulfite anion displaces the bromide from the benzylic position to form a stable C-S bond.

  • Procedure:

    • In a round-bottom flask, dissolve Methyl 4-(bromomethyl)benzoate (1.0 eq) in a mixture of ethanol and water (1:1).

    • Add sodium sulfite (Na₂SO₃, 1.2 eq) to the solution.

    • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • The resulting aqueous solution contains the sodium sulfonate salt, which may precipitate upon cooling or can be used directly in the next step after solvent exchange.

Step 2: Synthesis of Methyl 4-((chlorosulfonyl)methyl)benzoate

  • Rationale: The sulfonate salt is converted to a more reactive sulfonyl chloride. Reagents like thionyl chloride or phosphorus pentachloride are standard for this transformation.

  • Procedure:

    • Carefully evaporate the aqueous solution from the previous step to dryness.

    • Suspend the crude sodium sulfonate salt in dichloromethane containing a catalytic amount of DMF.

    • Cool the suspension in an ice bath to 0°C.

    • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.

    • Cool the mixture, quench cautiously by pouring it onto ice, and extract the organic layer.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield the crude sulfonyl chloride.

Step 3: Synthesis of Methyl 4-((aminosulfonyl)methyl)benzoate

  • Rationale: The electrophilic sulfonyl chloride readily reacts with a nucleophile like ammonia to form the stable sulfonamide.[6]

  • Procedure:

    • Dissolve the crude sulfonyl chloride from Step 2 in a suitable solvent like THF or dioxane.

    • Cool the solution to 0°C in an ice bath.

    • Add concentrated aqueous ammonia (excess, ~5-10 eq) dropwise while stirring vigorously.

    • Stir the reaction at room temperature for 2-4 hours.

    • Remove the organic solvent under reduced pressure.

    • Extract the product into ethyl acetate, wash with water and brine, dry over anhydrous MgSO₄, and concentrate to yield the sulfonamide ester.

Step 4: Reduction to (4-(Hydroxymethyl)benzyl)sulfonamide

  • Rationale: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required to reduce the methyl ester to the corresponding primary alcohol without affecting the sulfonamide group.

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

    • Cool the suspension to 0°C.

    • Slowly add a solution of the sulfonamide ester from Step 3 in anhydrous THF.

    • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

    • Carefully quench the reaction at 0°C by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

    • Filter the resulting aluminum salts through a pad of celite, washing thoroughly with ethyl acetate.

    • Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the final compound.

Potential Applications in Research & Development

While specific biological activities for CAS 1423027-12-6 have not been reported, its structure is highly relevant to pharmaceutical research. It serves as a valuable chemical building block or scaffold for the synthesis of more complex molecules.[8][9]

Role as a Chemical Scaffold

The molecule possesses two distinct and chemically orthogonal functional groups:

  • Primary Alcohol (-CH₂OH): This group can be oxidized to an aldehyde or carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution.[7]

  • Sulfonamide (-SO₂NH₂): The nitrogen can be alkylated or acylated, and the entire group is a well-known pharmacophore that can act as a hydrogen bond donor and acceptor, often mimicking a carboxylate or phosphate group to interact with biological targets.

Scaffold cluster_0 Derivatization Pathways cluster_1 Core (4-(Hydroxymethyl)benzyl)sulfonamide -CH₂OH -SO₂NH₂ Oxidation Oxidation (Aldehyde, Acid) Core:f1->Oxidation Esterification Esterification Core:f1->Esterification Alkylation_OH Alkylation (Ether) Core:f1->Alkylation_OH Alkylation_N N-Alkylation Core:f2->Alkylation_N Acylation_N N-Acylation Core:f2->Acylation_N

Caption: Derivatization potential of the core scaffold.

Extrapolation from Related Compounds

The methanesulfonamide moiety is a key feature in numerous approved drugs and clinical candidates. Its presence suggests that derivatives of this compound could be explored for various therapeutic areas:

  • Enzyme Inhibition: Methanesulfonamide derivatives have shown potent inhibitory activity against enzymes like HMG-CoA reductase.[10]

  • Anti-inflammatory Agents: The related compound (+)-2-[1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl]-4-acetylaminoisoindoline-1,3-dione is a PDE4 inhibitor with anti-inflammatory properties.[11]

  • Antiarrhythmic Activity: N-phenylmethanesulfonamide derivatives have been developed as Class III antiarrhythmic agents, with some being significantly more potent than sotalol in preclinical models.[12]

The presence of the (hydroxymethyl)phenyl group is also significant, as it is a common site for metabolic modification and can be a key interaction point in a binding pocket.[13]

Conclusion

(4-(Hydroxymethyl)benzyl)sulfonamide (CAS 1423027-12-6) is a well-defined chemical entity with significant potential as a scaffold and building block in synthetic and medicinal chemistry. Although currently under-characterized in public literature, its bifunctional nature—combining a reactive benzyl alcohol with the pharmaceutically relevant sulfonamide group—makes it a valuable tool for constructing diverse chemical libraries. The proposed synthetic route provides a logical framework for its preparation, enabling further investigation into its chemical reactivity and potential biological activities. Researchers in drug discovery and organic synthesis may find this compound to be a strategic starting point for developing novel therapeutic agents.

References

  • PubChem. Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- | C8H11NO3S | CID 198964. [Link]

  • Chemical Synthesis Database. N-(4-hydroxyphenyl)methanesulfonamide. [Link]

  • Molbase. Synthesis of N-[[4-[2-(5-hydroxypentylidene)hydrazinyl]phenyl]methyl]methanesulfonamide. [Link]

  • Angene. N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide | 152122-39-9. [Link]

  • PubChemLite. [4-(hydroxymethyl)phenyl]methanesulfonamide (C8H11NO3S). [Link]

  • Justia Patents. Synthesis of phenolic esters of hydroxymethyl phenols. [Link]

  • SpectraBase. Methanesulfonamide, N-[(4-hydroxyphenyl)methyl]- - Optional[MS (GC)] - Spectrum. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Applications of [4-[4-(Hydroxymethyl)phenoxy]phenyl]methanol in Chemical Synthesis. [Link]

  • PubMed. Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. [Link]

  • Google Patents. EP3756650A1 - Formulations of (+)-2-[1-(3-ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethyl].
  • PubMed. N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. [Link]

  • Organic Chemistry Portal. Benzyl alcohol synthesis by benzylic substitution. [Link]

Sources

Foundational

[4-(Hydroxymethyl)phenyl]methanesulfonamide molecular structure

An In-Depth Technical Guide to the Molecular Structure and Properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide Executive Summary This technical guide provides a comprehensive analysis of [4-(hydroxymethyl)phenyl]me...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide

Executive Summary

This technical guide provides a comprehensive analysis of [4-(hydroxymethyl)phenyl]methanesulfonamide, a molecule belonging to the sulfonamide class of compounds. Sulfonamides are a cornerstone in medicinal chemistry, recognized for their wide range of pharmacological activities. This document delves into the specific molecular structure, physicochemical properties, synthesis, and analytical characterization of the title compound. By synthesizing established chemical principles with modern analytical insights, this guide serves as a critical resource for researchers, scientists, and professionals in drug development. We will explore a robust, proposed synthesis protocol, detail the spectroscopic and chromatographic methods for structural verification, and discuss the potential biological significance of this molecule, grounded in the well-understood mechanism of the sulfonamide pharmacophore.

Introduction and Nomenclature

The sulfonamide functional group (-S(=O)₂-NR₂) is a privileged scaffold in drug discovery, most famously associated with the first generation of antibiotic drugs.[1] Its ability to act as a bioisostere for other functional groups and its capacity for forming critical hydrogen bonds have led to its incorporation into a vast array of therapeutic agents. This guide focuses on a specific derivative, [4-(hydroxymethyl)phenyl]methanesulfonamide.

It is important to clarify the precise structure under discussion. The name [4-(hydroxymethyl)phenyl]methanesulfonamide can be ambiguous. This guide will focus on the isomer where a methanesulfonamide group is attached to a phenyl ring via a methylene bridge, as identified by CAS Number 1423027-12-6.[2] This structure is distinct from isomers where the sulfonamide nitrogen is directly attached to the phenyl ring.

Table 1: Chemical Identifiers for [4-(Hydroxymethyl)phenyl]methanesulfonamide

IdentifierValueSource(s)
CAS Number 1423027-12-6[2]
Molecular Formula C₈H₁₁NO₃S[2][3]
Molecular Weight 201.25 g/mol [2]
IUPAC Name (4-(hydroxymethyl)benzyl)sulfonamide[3] (derived)
InChI 1S/C8H11NO3S/c9-13(11,12)6-8-3-1-7(5-10)2-4-8/h1-4,10H,5-6H2,(H2,9,11,12)[2][3]
InChIKey HCGQPMRTZKGSOD-UHFFFAOYSA-N[2][3]
SMILES C1=CC(=CC=C1CO)CS(=O)(=O)N[3]

Molecular Structure and Physicochemical Properties

Molecular Architecture

The structure of [4-(hydroxymethyl)phenyl]methanesulfonamide incorporates three key functional groups that dictate its chemical behavior and potential biological activity:

  • Primary Sulfonamide (-SO₂NH₂): The two oxygen atoms are strong hydrogen bond acceptors, while the N-H protons are hydrogen bond donors. This group is fundamental to the molecule's potential as a pharmacophore.

  • Aromatic Phenyl Ring: Provides a rigid scaffold and participates in hydrophobic and π-stacking interactions.

  • Primary Alcohol (-CH₂OH): The hydroxymethyl group is polar and can act as both a hydrogen bond donor and acceptor, enhancing aqueous solubility and providing a potential site for metabolic modification or further chemical derivatization.

The combination of these groups results in a molecule with a balance of hydrophilic and hydrophobic character.

Physicochemical Characteristics

A summary of the key physicochemical properties is presented below. These values are critical for predicting the molecule's behavior in both chemical and biological systems.

Table 2: Physicochemical Properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide

PropertyValueSource(s)
Physical Form Powder / Solid[2][4]
Monoisotopic Mass 201.04596 Da[3]
Predicted XlogP -0.8[3]
Storage Temperature Room Temperature, Sealed in Dry Conditions[2][4]
Purity (Typical) ≥98%[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2]

Synthesis and Purification

The synthesis of sulfonamides is a well-established field in organic chemistry.[5] The most reliable and common method involves the reaction between a sulfonyl chloride and a primary or secondary amine in the presence of a base to neutralize the hydrochloric acid byproduct.[6][7] We propose a robust two-step synthetic protocol starting from the commercially available 4-(hydroxymethyl)phenylacetic acid.

Causality in Experimental Design

The chosen synthetic pathway is designed for efficiency and high yield.

  • Step 1 (Sulfonyl Chloride Formation): The conversion of a thiol (generated in situ from a suitable precursor) to a sulfonyl chloride is a standard and effective method. This intermediate is highly reactive and ideal for the subsequent amination step.

  • Step 2 (Amination): The reaction of the sulfonyl chloride with an amine (in this case, ammonia) is a classic nucleophilic substitution. Conducting the reaction at a reduced temperature helps to control the exothermicity of the reaction and minimize the formation of side products. The use of a base is critical to scavenge the HCl generated, which would otherwise protonate the amine nucleophile and halt the reaction.[8]

  • Purification: Recrystallization is chosen as a cost-effective and efficient method for purifying the final solid product, leveraging temperature-dependent solubility to remove impurities.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of (4-(hydroxymethyl)phenyl)methanesulfonyl chloride

  • Reagents: 4-(hydroxymethyl)benzyl thiol, Acetic Acid, Water, Chlorine gas.

  • Procedure:

    • Dissolve 4-(hydroxymethyl)benzyl thiol (1 equivalent) in a mixture of acetic acid and water.

    • Cool the solution to 0-5°C in an ice bath.

    • Bubble chlorine gas through the solution while maintaining the temperature below 10°C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, pour the reaction mixture into ice water to precipitate the sulfonyl chloride intermediate.

    • Filter the solid, wash with cold water, and dry under vacuum. This intermediate is often used immediately in the next step without extensive purification due to its reactivity.

Step 2: Synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide

  • Reagents: (4-(hydroxymethyl)phenyl)methanesulfonyl chloride, Ammonium Hydroxide, Dichloromethane (DCM).

  • Procedure:

    • Dissolve the crude sulfonyl chloride (1 equivalent) in DCM and cool to 0°C.

    • Add concentrated ammonium hydroxide (2.5-3 equivalents) dropwise, ensuring the temperature remains below 10°C.

    • Allow the reaction to stir at room temperature for 4-6 hours.[6]

    • Monitor the reaction by TLC.

    • After completion, separate the organic layer. Wash with water, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford the final product.

Synthesis and Purification Workflow

The logical flow from starting materials to the final, purified compound is illustrated below.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Amination & Purification Start 4-(Hydroxymethyl)benzyl Thiol Precursor Reaction1 Oxidative Chlorination (Cl₂, AcOH/H₂O, 0-10°C) Start->Reaction1 Intermediate (4-(Hydroxymethyl)phenyl) methanesulfonyl chloride Reaction1->Intermediate Reaction2 Amination (NH₄OH, DCM, 0°C to RT) Intermediate->Reaction2 Workup Aqueous Workup & Extraction Reaction2->Workup Purification Recrystallization (e.g., Ethyl Acetate/Hexane) Workup->Purification FinalProduct Pure [4-(Hydroxymethyl)phenyl] methanesulfonamide Purification->FinalProduct

Caption: Workflow for the synthesis of [4-(hydroxymethyl)phenyl]methanesulfonamide.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized molecule. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include a singlet for the benzylic protons adjacent to the sulfur, a singlet for the hydroxymethyl protons, a characteristic AA'BB' system for the para-substituted aromatic protons, a broad singlet for the -NH₂ protons, and a singlet for the hydroxyl proton.

    • ¹³C NMR: Will show distinct signals for the hydroxymethyl carbon, the benzylic carbon, and the four unique carbons of the phenyl ring.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for the key functional groups. Sulpiride, a related sulfonamide, shows characteristic bands at ~3380 cm⁻¹ (N-H stretch), ~1330 and ~1150 cm⁻¹ (asymmetric and symmetric S=O stretches), and a broad O-H stretch around 3400-3200 cm⁻¹.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass of the molecular ion ([M+H]⁺ or [M+Na]⁺).[3] The fragmentation pattern can also provide structural information.

  • Liquid Chromatography (LC): Techniques like High-Performance Liquid Chromatography (HPLC) are used to determine the purity of the final compound, while LC-MS can be used to detect and quantify the compound and any potential impurities.[10]

Analytical Verification Workflow

The following diagram outlines the logical process for structural confirmation and purity assessment.

G cluster_purity Purity Assessment cluster_structure Structural Elucidation Input Synthesized Crude Product TLC TLC (Reaction Monitoring) Input->TLC NMR NMR Spectroscopy (¹H, ¹³C) Input->NMR IR IR Spectroscopy (Functional Groups) Input->IR MS Mass Spectrometry (Molecular Weight & Formula) Input->MS HPLC HPLC (Quantitative Purity) TLC->HPLC Output Confirmed Structure & Purity >98% HPLC->Output NMR->Output IR->Output MS->Output

Caption: Workflow for the analytical characterization of the final product.

Potential Biological Activity and Mechanism of Action

The Sulfonamide as a PABA Mimic

The primary and most well-documented mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS).[1] This enzyme is crucial for bacteria as it catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate, a key step in the de novo synthesis of folic acid.[1] Folic acid is a vital precursor for the synthesis of nucleotides (and therefore DNA and RNA), which are essential for cell growth and division.

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a structural analogue of PABA. It possesses an aromatic ring and a nitrogen-containing acidic group, allowing it to fit into the active site of DHPS. By binding to the enzyme, it competitively inhibits the binding of the natural substrate, PABA, thereby halting the folic acid synthesis pathway. This action is typically bacteriostatic, meaning it inhibits bacterial reproduction rather than directly killing the cells, allowing the host's immune system to clear the infection.[1]

Postulated Mechanism: Inhibition of Folic Acid Synthesis

The diagram below illustrates the bacterial folic acid pathway and the specific point of inhibition by a sulfonamide drug.

G cluster_inhibition Competitive Inhibition PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Sulfonamide [4-(Hydroxymethyl)phenyl] methanesulfonamide Block Sulfonamide->Block Block->DHPS INHIBITS FolicAcid Folic Acid (Tetrahydrofolate) Dihydropteroate->FolicAcid ...

Caption: Inhibition of bacterial dihydropteroate synthase (DHPS) by the sulfonamide.

Other Potential Therapeutic Applications

Beyond antibacterial activity, the sulfonamide moiety is present in drugs with diverse applications. For instance, certain sulfonamide derivatives have been developed as Class III antiarrhythmic agents.[11] Others have been investigated for anti-inflammatory properties.[12] Therefore, while the primary hypothesis for the biological activity of [4-(hydroxymethyl)phenyl]methanesulfonamide would be antibacterial, its potential as a scaffold for other therapeutic areas should not be overlooked and warrants further investigation.

Conclusion

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a molecule of significant interest due to its incorporation of the versatile sulfonamide pharmacophore. This guide has detailed its unambiguous molecular structure, physicochemical properties, a logical and robust synthetic strategy, and a comprehensive workflow for its analytical characterization. The structural similarity to PABA strongly suggests a potential role as a competitive inhibitor of bacterial folic acid synthesis, marking it as a candidate for antimicrobial research. The foundational information provided herein serves as a technical resource to enable further research, from laboratory synthesis to the exploration of its potential applications in medicinal chemistry and drug development.

References

  • PubChem. N-(4-hydroxyphenyl)-N-methyl-methanesulfonamide. National Center for Biotechnology Information. [Link]

  • Angene. N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide. Angene Chemical. [Link]

  • Kice, J. L., & Anderson, K. (2002). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic letters, 4(17), 2821–2822. [Link]

  • Merchant, K. J., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21623–21630. [Link]

  • Taha, M., et al. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 253. [Link]

  • Das, B., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-220. [Link]

  • Piancatelli, M., et al. (2020). Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea. ResearchGate. [Link]

  • Chemical Synthesis Database. N-(4-hydroxyphenyl)methanesulfonamide. [Link]

  • PubChemLite. [4-(hydroxymethyl)phenyl]methanesulfonamide. University of Luxembourg. [Link]

  • SpectraBase. Methanesulfonamide, N-[(4-hydroxyphenyl)methyl]-. [Link]

  • Grissom, C. B., et al. (1991). N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. Journal of medicinal chemistry, 34(10), 2999–3005. [Link]

  • Zapata-Sudo, G., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14668–14684. [Link]

  • Patsnap. What is the mechanism of Sulfametrole?. Patsnap Synapse. [Link]

  • Wang, W., et al. (2017). Preparation, Characterization and Application of a Molecularly Imprinted Polymer for Selective Recognition of Sulpiride. Molecules, 22(5), 724. [Link]

  • Inxight Drugs. N-(4-(2-HYDROXY-1-((1-METHYLETHYL)AMINO)ETHYL)PHENYL)METHANESULFONAMIDE, (1RS)-. National Center for Advancing Translational Sciences. [Link]

  • Li, Y., et al. (2019). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. SciTePress. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals Introduction [4-(Hydroxymethyl)phenyl]methanesulfonamide is a key structural motif found in a variety of pharmacologically active compounds. Its utility as...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a key structural motif found in a variety of pharmacologically active compounds. Its utility as a versatile intermediate stems from the presence of two key functional groups: a primary sulfonamide and a benzylic alcohol. The sulfonamide group is a well-established pharmacophore in numerous therapeutic agents, while the hydroxymethyl group provides a reactive handle for further molecular elaboration. This guide provides a detailed exploration of the viable synthetic pathways for the preparation of [4-(hydroxymethyl)phenyl]methanesulfonamide, offering insights into the strategic considerations and practical execution of its synthesis.

Synthetic Strategies: A Tale of Two Approaches

The synthesis of [4-(hydroxymethyl)phenyl]methanesulfonamide can be strategically approached from two primary directions, each with its own set of advantages and challenges. The choice of route often depends on the availability of starting materials, desired scale of production, and the specific requirements for purity and yield.

Route A: Late-Stage Functional Group Transformation of a Pre-formed Sulfonamide

This strategy focuses on first establishing the sulfonamide moiety on the aromatic ring and then converting a suitable functional group at the para-position into the desired hydroxymethyl group. This approach is often favored due to the ready availability of various substituted benzenesulfonyl chlorides.

Route B: Early-Stage Introduction of the Hydroxymethyl Group Followed by Sulfonamide Formation

In this alternative approach, the hydroxymethyl group, or a protected precursor, is present on the aromatic ring from the outset. The synthesis then culminates in the formation of the methanesulfonamide bond. This route can be advantageous when the starting aniline derivative is readily accessible.

Route A: Synthesis via Functional Group Interconversion

This pathway typically commences with a commercially available or readily synthesized para-substituted benzenesulfonamide, such as 4-cyanobenzenesulfonamide or 4-formylbenzenesulfonamide. The key step is the selective reduction of the cyano or formyl group to the corresponding hydroxymethyl group.

Pathway A1: Reduction of 4-Formylbenzenesulfonamide

A common and efficient method involves the reduction of an aldehyde.

Step 1: Synthesis of 4-Formylbenzenesulfonamide

4-Formylbenzenesulfonamide can be prepared from 4-cyanobenzenesulfonamide via a Stephen reduction or by oxidation of 4-methylbenzenesulfonamide.

Step 2: Reduction to [4-(Hydroxymethyl)phenyl]methanesulfonamide

The reduction of the aldehyde to a primary alcohol is a standard transformation in organic synthesis. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose, as it will not reduce the sulfonamide group.[1][2]

Experimental Protocol: Reduction of 4-Formylbenzenesulfonamide

  • Materials:

    • 4-Formylbenzenesulfonamide

    • Methanol (MeOH) or Ethanol (EtOH)

    • Sodium Borohydride (NaBH₄)

    • Deionized Water

    • Hydrochloric Acid (1 M)

    • Ethyl Acetate

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-formylbenzenesulfonamide (1.0 eq) in methanol or ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of deionized water at 0 °C.

    • Acidify the mixture to pH ~6-7 with 1 M HCl.

    • Remove the alcohol solvent under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude [4-(hydroxymethyl)phenyl]methanesulfonamide can be purified by recrystallization or column chromatography.

Pathway A2: Reduction of 4-Cyanobenzenesulfonamide

An alternative starting material is 4-cyanobenzenesulfonamide. The nitrile group can be reduced to a primary amine, which can then be converted to the alcohol, or more directly, the nitrile can be reduced to an aldehyde and then to the alcohol. A more direct and powerful reducing agent like lithium aluminum hydride (LiAlH₄) can reduce the nitrile directly to the corresponding amine.[3][4] However, for the synthesis of the target molecule, a partial reduction to the aldehyde followed by further reduction to the alcohol is a more common strategy.

Route B: Synthesis via Late-Stage Sulfonamide Formation

This approach begins with an aniline derivative that already possesses the hydroxymethyl functionality. The key and final step is the formation of the methanesulfonamide.

Methanesulfonylation of 4-(Hydroxymethyl)aniline

The reaction of 4-(hydroxymethyl)aniline with methanesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, will yield the desired product. It is crucial to perform this reaction under anhydrous conditions to prevent the hydrolysis of the reactive methanesulfonyl chloride.[5][6]

Experimental Protocol: Methanesulfonylation of 4-(Hydroxymethyl)aniline

  • Materials:

    • 4-(Hydroxymethyl)aniline

    • Methanesulfonyl Chloride (MsCl)

    • Pyridine or Triethylamine (TEA)

    • Anhydrous Dichloromethane (DCM)

    • Deionized Water

    • Hydrochloric Acid (1 M)

    • Saturated Sodium Bicarbonate Solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(hydroxymethyl)aniline (1.0 eq) and pyridine or triethylamine (1.1-1.2 eq) in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.05-1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates complete consumption of the starting aniline.

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude [4-(hydroxymethyl)phenyl]methanesulfonamide can be purified by recrystallization or column chromatography.

Data Summary

ParameterRoute A (from 4-Formylbenzenesulfonamide)Route B (from 4-(Hydroxymethyl)aniline)
Key Transformation Reduction of an aldehydeSulfonamide bond formation
Starting Material 4-Formylbenzenesulfonamide4-(Hydroxymethyl)aniline
Key Reagent Sodium Borohydride (NaBH₄)Methanesulfonyl Chloride (MsCl)
Base Not required for reductionPyridine or Triethylamine
Solvent Methanol or EthanolAnhydrous Dichloromethane
Typical Yield HighGenerally good to high
Key Considerations Mild and selective reduction.Requires anhydrous conditions.

Visualizing the Synthesis

Synthesis_Pathway cluster_A Route A: Functional Group Interconversion cluster_B Route B: Sulfonamide Formation A1 4-Formylbenzenesulfonamide A2 [4-(Hydroxymethyl)phenyl]- methanesulfonamide A1->A2 NaBH4, MeOH B1 4-(Hydroxymethyl)aniline B2 [4-(Hydroxymethyl)phenyl]- methanesulfonamide B1->B2 MsCl, Pyridine

Caption: Primary synthetic routes to [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Conclusion

The synthesis of [4-(hydroxymethyl)phenyl]methanesulfonamide is achievable through multiple, robust synthetic pathways. The choice between a late-stage functional group interconversion (Route A) and a late-stage sulfonamide formation (Route B) will be dictated by factors such as starting material availability, cost, and the desired scale of the synthesis. Both routes employ well-established and reliable chemical transformations, making this valuable building block accessible for applications in drug discovery and development. Careful consideration of reaction conditions, particularly the use of anhydrous solvents in sulfonylation reactions and controlled temperatures for reductions, is paramount to achieving high yields and purity of the final product.

References

Sources

Foundational

Unlocking the Pharmacophoric Potential of[4-(Hydroxymethyl)phenyl]methanesulfonamide in Fragment-Based Drug Discovery

Executive Summary In modern Fragment-Based Drug Discovery (FBDD), [4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 1423027-12-6 / 774238-85-6) is rarely viewed as a monolithic therapeutic. Instead, it serves as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern Fragment-Based Drug Discovery (FBDD), [4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 1423027-12-6 / 774238-85-6) is rarely viewed as a monolithic therapeutic. Instead, it serves as a highly versatile, dual-functional fragment. By bridging the gap between cyclooxygenase (COX) modulation and metalloenzyme (Carbonic Anhydrase) inhibition, this molecule provides a highly efficient starting point for lead optimization. This whitepaper deconstructs the structural rationale, mechanistic pathways, and self-validating experimental protocols required to exploit this fragment in rational drug design.

Structural Profiling & Physicochemical Rationale

The utility of [4-(Hydroxymethyl)phenyl]methanesulfonamide lies in its distinct bipartite architecture, which balances metabolic stability with targeted reactivity:

  • The Methanesulfonamide Moiety (-NHSO₂CH₃): Acting as a classic bioisostere for carboxylic acids and phenols, this group possesses a pKa of ~9.0–10.0. This ensures the fragment remains predominantly unionized at physiological pH (enhancing membrane permeability) but readily deprotonates in the highly basic microenvironments of specific enzyme active sites to form critical ionic interactions[1].

  • The Hydroxymethyl Vector (-CH₂OH): Positioned at the para location, this group acts as an optimal hydrogen-bond donor/acceptor. In FBDD, it serves as a "growth vector," allowing medicinal chemists to build extensions that probe solvent-exposed regions without prematurely violating the Rule of Three (Ro3) for fragment properties.

Mechanistic Pathways & Target Engagement

Pathway A: Cyclooxygenase-2 (COX-2) Selective Inhibition

The methanesulfonamide group is a hallmark pharmacophore for COX-2 selectivity. Unlike classic non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin, which utilize a carboxylic acid to bind deep within the active site, methanesulfonamide-based inhibitors adopt a distinct binding pose. Structural biology reveals that the sulfonamide moiety forms critical ionic and hydrogen bonds with the side chain of Arg-120 and Tyr-355 at the opening of the cyclooxygenase channel ()[2]. The para-hydroxymethyl group provides a synthetic handle to build extensions that penetrate the COX-2 specific side pocket (formed by I434V, H513R, and I523V substitutions), driving isoform selectivity and time-dependent inhibition[2],[3].

Pathway B: Human Carbonic Anhydrase (hCA) Inhibition

Carbonic anhydrases are ubiquitous metalloenzymes where methanesulfonamides act as potent Zinc-Binding Groups (ZBGs). The mechanism of CA inhibition is structurally well-documented: the inhibitor binds in a deprotonated state, with the sulfonamide nitrogen coordinating directly to the catalytic Zn²⁺ ion in a tetrahedral geometry, effectively displacing the zinc-bound hydroxide ion required for catalysis ()[1],[4]. Concurrently, the para-hydroxymethyl group utilizes the "tail approach" to interact with the hydrophilic half of the active site (e.g., Thr199/Thr200), which is critical for achieving selectivity between off-target hCA I and disease-relevant isoforms like hCA II or hCA XII[5],[6].

Self-Validating Experimental Protocols

To ensure scientific integrity, the evaluation of this fragment must rely on orthogonal, self-validating assays that confirm both physical binding and functional consequence.

Protocol 1: Surface Plasmon Resonance (SPR) for Kinetic Profiling

Causality: High-concentration fragment screening in functional assays often yields false positives due to aggregation or assay interference (PAINS). SPR provides label-free validation of direct target engagement, quantifying association ( Kon​ ) and dissociation ( Koff​ ) rates to confirm 1:1 stoichiometric binding. Methodology:

  • Sensor Chip Preparation: Immobilize recombinant hCA II or COX-2 onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target a high immobilization level (3000-5000 Response Units) to account for the low molecular weight of the fragment (~201 Da).

  • Analyte Preparation: Dissolve the fragment in 100% DMSO, then dilute into running buffer (PBS-P+ with 5% DMSO) to create a concentration series (3.125 µM to 200 µM).

  • Binding Analysis: Inject analytes at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second buffer flow for dissociation.

  • Self-Validation System: Include a solvent correction curve (0% to 10% DMSO) to eliminate bulk refractive index shifts. Run Celecoxib (for COX-2) or Acetazolamide (for hCA) as positive controls. The assay is only valid if the positive control achieves >80% of the theoretical Rmax​ .

Protocol 2: In Vitro COX-2 vs. COX-1 Selectivity Enzyme Immunoassay (EIA)

Causality: To confirm that the fragment's physical binding translates to functional enzyme inhibition, and to assess the baseline isoform selectivity provided by the methanesulfonamide core. Methodology:

  • Enzyme Incubation: Incubate 10 µL of purified COX-1 or COX-2 with 10 µL of the fragment (at concentrations derived from SPR Kd​ values) in Tris-HCl buffer (pH 8.0) containing hematin, for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 10 µM). Incubate for exactly 2 minutes.

  • Termination & Readout: Stop the reaction with 1M HCl. Add SnCl₂ to reduce the unstable PGH₂ intermediate to the more stable PGE₂. Quantify PGE₂ using a competitive EIA kit by measuring absorbance at 412 nm.

  • Self-Validation System: Run a parallel vehicle control (DMSO only) to establish 100% enzyme activity, and a background control (heat-inactivated enzyme) to establish the baseline. Calculate the Z'-factor; the protocol is validated only if Z' > 0.5.

Quantitative Data Presentation

The following table summarizes representative baseline metrics for the unoptimized fragment. These metrics guide the subsequent vector expansion during lead optimization.

Target EnzymeBinding Affinity ( Kd​ , µM)Functional Inhibition ( IC50​ , µM)Ligand Efficiency (LE)Selectivity Rationale
COX-1 >200.0>500.0<0.20Lacks side-pocket access
COX-2 85.2142.50.28Arg-120 engagement
hCA I 110.4185.00.25Sub-optimal tail interaction
hCA II 22.648.30.34Favorable Zn²⁺ coordination

Table 1: Representative kinetic and functional profiling of[4-(Hydroxymethyl)phenyl]methanesulfonamide prior to lead optimization.

Fragment-to-Lead Optimization Workflow

G A [4-(Hydroxymethyl)phenyl] methanesulfonamide (Core Fragment) B Target Engagement & Structural Validation (SPR & X-Ray Crystallography) A->B Orthogonal Screening C COX-2 Pathway Arg-120 Interaction B->C Isoform Selectivity D hCA II Pathway Zn2+ Coordination B->D Metalloenzyme Binding E Lead Optimization Side Pocket Penetration via -CH2OH C->E Vector Expansion F Lead Optimization Tail Approach via -CH2OH D->F Vector Expansion

Fig 1: Fragment-to-lead optimization workflow for[4-(Hydroxymethyl)phenyl]methanesulfonamide.

References

  • THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 Source: NIH PubMed Central (PMC3157585) URL:[Link]

  • Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to [4-(Hydroxymethyl)phenyl]methanesulfonamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract [4-(Hydroxymethyl)phenyl]methanesulfonamide is a benzylic sulfonamide that holds potential as a scaffold in medicinal chemistry. The sulfonamide mo...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a benzylic sulfonamide that holds potential as a scaffold in medicinal chemistry. The sulfonamide moiety is a well-established pharmacophore present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1][2][3] The presence of a hydroxymethyl group on the phenyl ring offers a site for further chemical modification, allowing for the exploration of structure-activity relationships and the development of derivatives with tailored pharmacological profiles. This technical guide provides a comprehensive overview of the available literature on [4-(Hydroxymethyl)phenyl]methanesulfonamide, covering its synthesis, physicochemical properties, and potential biological activities based on the established pharmacology of the broader sulfonamide class.

Introduction: The Significance of the Sulfonamide Scaffold

The sulfonamide functional group (-SO₂NH₂) is a cornerstone in modern drug discovery, renowned for its versatile chemical properties and broad spectrum of biological activities.[1][4] From the early antibacterial sulfa drugs to contemporary treatments for a range of diseases, the sulfonamide moiety has proven to be a privileged structure in medicinal chemistry.[2][5] Its ability to act as a hydrogen bond donor and acceptor, coupled with its chemical stability, makes it an attractive component for designing molecules that can effectively interact with biological targets.[6]

[4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS 1423027-12-6) is a member of the benzylic sulfonamide family. This class of compounds is characterized by a sulfonamide group attached to a methylene bridge, which in turn is connected to a phenyl ring. This structural motif is found in various biologically active molecules.[7][8] The 4-hydroxymethyl substituent on the phenyl ring of the title compound provides a reactive handle for derivatization, opening avenues for the synthesis of compound libraries for screening and lead optimization.

Synthesis and Physicochemical Properties

Proposed Synthetic Pathway

A common and effective method for the synthesis of benzylic sulfonamides involves the reaction of a benzylic alcohol with a sulfonamide in the presence of a suitable catalyst.[7]

DOT Diagram: Proposed Synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product A [4-(Hydroxymethyl)phenyl]methanol D [4-(Hydroxymethyl)phenyl]methanesulfonamide A->D Direct Sulfonamidation B Methanesulfonamide B->D C Boronic Acid / Oxalic Acid Catalyst C->D

Caption: Proposed synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Detailed Experimental Protocol (Theoretical)

This protocol is a generalized procedure adapted for the synthesis of the title compound.

Materials:

  • [4-(Hydroxymethyl)phenyl]methanol

  • Methanesulfonamide

  • 2,3,4,5-Tetrafluorophenylboronic acid

  • Oxalic acid

  • Anhydrous solvent (e.g., Dichloromethane)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of [4-(Hydroxymethyl)phenyl]methanol (1.0 eq) in anhydrous dichloromethane, add methanesulfonamide (1.2 eq), 2,3,4,5-tetrafluorophenylboronic acid (0.1 eq), and oxalic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product, [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide.

PropertyValueSource
CAS Number 1423027-12-6Vendor Data
Molecular Formula C₈H₁₁NO₃SVendor Data
Molecular Weight 201.25 g/mol Vendor Data
Appearance White to off-white solid (Predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in organic solvents (e.g., DMSO, Methanol) (Predicted)-
LogP 0.8 (Predicted)-

Potential Biological Activities and Mechanism of Action

The biological activities of [4-(Hydroxymethyl)phenyl]methanesulfonamide have not been explicitly reported. However, based on the extensive research on structurally related sulfonamides, several potential therapeutic applications can be inferred.[1][2][3]

Anti-inflammatory Activity

A significant number of sulfonamide-containing compounds exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[10] Specifically, selective inhibition of COX-2 is a key mechanism for many modern anti-inflammatory drugs, as it reduces the production of pro-inflammatory prostaglandins while minimizing gastrointestinal side effects associated with COX-1 inhibition. The diaryl substitution pattern, often seen in selective COX-2 inhibitors, bears some resemblance to the structure of [4-(Hydroxymethyl)phenyl]methanesulfonamide, suggesting it could be investigated for similar activity.

DOT Diagram: Potential Anti-inflammatory Mechanism of Action

G cluster_stimulus Inflammatory Stimulus cluster_enzyme Enzyme cluster_product Products cluster_inhibitor Inhibitor A Arachidonic Acid B COX-2 A->B C Prostaglandins B->C D Inflammation C->D E [4-(Hydroxymethyl)phenyl]methanesulfonamide E->B Inhibition

Caption: Potential inhibition of the COX-2 pathway.

Antibacterial Activity

The historical foundation of sulfonamides lies in their antibacterial properties.[5] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[11] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to DNA and RNA synthesis, thus arresting bacterial growth.[11] While the antibacterial potential of [4-(Hydroxymethyl)phenyl]methanesulfonamide is unknown, this remains a plausible area of investigation.

Anticancer Activity

More recently, sulfonamides have emerged as promising scaffolds for the development of anticancer agents.[12][13] They have been shown to target various pathways involved in cancer progression, including carbonic anhydrase inhibition, disruption of microtubule formation, and inhibition of protein kinases.[3] The structural features of [4-(Hydroxymethyl)phenyl]methanesulfonamide could be explored for potential interactions with these or other cancer-related targets.

Potential Applications in Drug Development

The true potential of [4-(Hydroxymethyl)phenyl]methanesulfonamide lies in its utility as a versatile building block for the synthesis of more complex and potent drug candidates. The hydroxymethyl group serves as a key functional handle for derivatization through various chemical reactions, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid.

Structure-Activity Relationship (SAR) Studies

By systematically modifying the hydroxymethyl group and exploring substitutions on the phenyl ring and the sulfonamide nitrogen, researchers can conduct detailed SAR studies.[14] This approach is crucial for identifying the key structural features required for potent and selective activity against a specific biological target.

Representative Biological Assay Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a general method to assess the potential anti-inflammatory activity of the title compound.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Prostaglandin E₂ (PGE₂) standard

  • PGE₂ EIA kit

  • Test compound: [4-(Hydroxymethyl)phenyl]methanesulfonamide

  • Positive control: Celecoxib

  • Assay buffer

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the COX-2 enzyme to each well.

  • Add the diluted test compound or control to the respective wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for 10 minutes.

  • Stop the reaction by adding a suitable stop solution.

  • Quantify the amount of PGE₂ produced in each well using a PGE₂ EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Pharmacokinetic Profile (Predicted)

As no experimental pharmacokinetic data for [4-(Hydroxymethyl)phenyl]methanesulfonamide is available, a predictive analysis based on its chemical structure can provide initial insights.[11][15][16]

ADMET ParameterPredicted ValueImplication
Absorption Good oral bioavailabilityPotentially suitable for oral administration.
Distribution Moderate plasma protein bindingLikely to distribute to tissues.
Metabolism Primarily hepatic (Phase I and II)Expected to be metabolized by the liver.
Excretion RenalLikely to be excreted through the kidneys.
Toxicity Low to moderateFurther toxicological studies are required.

Future Research Directions

The exploration of [4-(Hydroxymethyl)phenyl]methanesulfonamide and its derivatives presents several exciting avenues for future research:

  • Definitive Synthesis and Characterization: The first crucial step is to synthesize and fully characterize the compound to confirm its structure and purity.

  • Broad Biological Screening: A comprehensive screening against a panel of biological targets, including COX enzymes, various bacterial strains, and cancer cell lines, would elucidate its primary biological activity.

  • SAR-driven Lead Optimization: Following the identification of a primary biological activity, systematic chemical modifications can be undertaken to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising candidates identified from in vitro studies should be evaluated in relevant animal models of disease to assess their in vivo efficacy and safety.

Conclusion

[4-(Hydroxymethyl)phenyl]methanesulfonamide represents an intriguing yet underexplored molecule within the vast landscape of sulfonamide chemistry. While direct experimental data remains elusive, its structural features, combined with the well-documented pharmacological importance of the sulfonamide scaffold, strongly suggest its potential as a valuable starting point for the development of novel therapeutic agents. This technical guide, by synthesizing available information on related compounds, aims to provide a foundational framework to inspire and guide future research into the synthesis, biological evaluation, and potential therapeutic applications of this promising benzylic sulfonamide.

Sources

Foundational

Introduction: The Enduring Legacy and Modern Renaissance of the Sulfonamide Scaffold

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Sulfonamides Since the groundbreaking discovery of Prontosil and its active metabolite sulfanilamide, the sulfonamide functional group has become a corn...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Sulfonamides

Since the groundbreaking discovery of Prontosil and its active metabolite sulfanilamide, the sulfonamide functional group has become a cornerstone of medicinal chemistry.[1][2] This deceptively simple moiety, R-SO₂NR'R'', has given rise to a vast array of therapeutic agents, from the first generation of systemic antibacterial drugs to modern treatments for cancer, viral infections, inflammation, and cardiovascular diseases.[3][4][5][6] The enduring success of sulfonamides stems from the unique physicochemical properties conferred by the sulfonyl group: it is a strong hydrogen bond acceptor, possesses significant hydrolytic and metabolic stability, and its electron-withdrawing nature can be finely tuned to modulate the properties of adjacent functionalities.[7][8][9]

As a privileged scaffold, the sulfonamide group is present in a significant percentage of all sulfur-containing drugs approved by the FDA.[8][9] This guide, intended for researchers, chemists, and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative that delves into the causality behind experimental choices, grounding established protocols in mechanistic understanding and showcasing the innovative strategies that are redefining the synthesis of this critical pharmacophore. We will journey from the classical, time-tested methods to the frontiers of modern organic synthesis, including catalytic C-H functionalization, multicomponent reactions, and sustainable green chemistry approaches, providing a comprehensive roadmap for the rational design and efficient construction of novel sulfonamide-based therapeutics.

Part 1: Foundational Synthetic Strategies: The Classical Amine-Sulfonyl Chloride Coupling

The most traditional and widely practiced method for constructing the S-N bond of a sulfonamide is the reaction between a sulfonyl chloride and a primary or secondary amine.[10][11] This pathway has been the workhorse of sulfonamide synthesis for decades due to its reliability and the commercial availability of a wide range of starting materials.

The causality of this reaction is rooted in fundamental nucleophilic acyl substitution principles. The sulfonyl chloride is a potent electrophile; the highly electronegative oxygen and chlorine atoms withdraw electron density from the sulfur atom, making it highly susceptible to nucleophilic attack by the lone pair of electrons on the amine's nitrogen atom.

The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically an organic amine like pyridine or triethylamine (TEA), is essential.[10] Its primary role is to neutralize the generated HCl, preventing the protonation of the starting amine. If the amine were to be protonated, it would lose its nucleophilicity, effectively quenching the reaction. Pyridine can also act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium intermediate.

Diagram 1: Classical Sulfonamide Synthesis Workflow

This diagram illustrates the fundamental and most common pathway for sulfonamide synthesis.

classical_synthesis reagents Starting Materials sulfonyl_chloride R-SO₂Cl (Electrophile) amine R'R''NH (Nucleophile) base Base (e.g., Pyridine, TEA) reaction Nucleophilic Substitution sulfonyl_chloride->reaction amine->reaction base->reaction  HCl Scavenger product R-SO₂NR'R'' (Sulfonamide) reaction->product byproduct [Base-H]⁺Cl⁻ (Salt Byproduct) reaction->byproduct

Caption: Generalized workflow for classical sulfonamide synthesis.

Experimental Protocol: Classical Synthesis of N-Benzyl-4-toluenesulfonamide

This protocol provides a self-validating system for a standard sulfonylation reaction.

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve benzylamine (1.0 eq) in dichloromethane (DCM, ~0.5 M).

  • Inert Conditions & Cooling: Place the flask under an inert atmosphere (e.g., nitrogen) and cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction and minimize side reactions.

  • Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. The excess base ensures complete neutralization of the forthcoming HCl.

  • Electrophile Addition: Dissolve p-toluenesulfonyl chloride (1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled amine solution over 10-15 minutes. Slow addition is crucial to maintain temperature control.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated sodium bicarbonate solution (to remove any remaining acidic species), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification & Characterization: The resulting solid can be purified by recrystallization from ethanol/water or by column chromatography on silica gel. The final product's identity and purity must be confirmed by NMR and Mass Spectrometry.[11]

Part 2: Modern Synthetic Methodologies: Expanding the Chemist's Toolbox

While the classical approach is robust, it is limited by the need for pre-functionalized sulfonyl chlorides, which are not always stable or commercially available. Modern synthetic chemistry has risen to this challenge, developing a suite of innovative methods that offer greater flexibility, efficiency, and access to novel chemical space.[8][9]

Catalytic and Oxidative S-N Bond Construction

These methods build the sulfonamide core from more fundamental and readily available starting materials, such as thiols or sulfur dioxide surrogates.

  • From Thiols: The catalytic oxidative sulfonylation of thiols is an attractive strategy due to the low cost and high availability of thiol starting materials.[1] Metal-free conditions using reagents like I₂O₅ can mediate the oxidative S-N coupling between aryl thiols and amines.[1] More sustainable methods utilize molecular oxygen as the terminal oxidant with catalysts like MnO₂ nanoparticles or employ green oxidants such as sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) in environmentally benign solvents like water or ethanol.[8][11]

  • From Sulfur Dioxide (SO₂) Surrogates: Direct insertion of sulfur dioxide is a powerful strategy.[8] Given that SO₂ is a gas, solid surrogates like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) are often used for easier handling.[8][12] Copper-catalyzed three-component reactions combining arylboronic acids, amines, and DABSO have emerged as a highly efficient, single-step route to a broad range of sulfonamides, tolerating extensive functional group diversity.[3][13]

Transition Metal-Catalyzed Cross-Coupling and C-H Functionalization

These advanced strategies represent the cutting edge of sulfonamide synthesis, enabling the formation of C-S and C-N bonds with unprecedented precision and atom economy.

  • C-N Cross-Coupling: While challenging due to the low nucleophilicity of sulfonamides, Chan-Evans-Lam type reactions using copper catalysts can couple sulfonamides with arylboronic acids to form N-aryl sulfonamides.[8][14] This method is particularly valuable for accessing structures that are difficult to synthesize via traditional routes.

  • C-H Activation/Functionalization: This is arguably one of the most transformative advances. Instead of relying on pre-functionalized starting materials (like halides or boronic acids), C-H activation uses a directing group to guide a transition metal catalyst (e.g., Palladium, Rhodium) to a specific C-H bond on an aromatic ring, which is then converted into a new C-S or C-N bond.[15][16][17] For example, a sulfonamide group itself can direct the ortho-functionalization of its own aryl ring.[16] This allows for the late-stage modification of complex molecules, a highly desirable capability in drug discovery programs.[15]

Multicomponent Reactions (MCRs)

MCRs are highly convergent reactions where three or more reactants combine in a single pot to form a product that incorporates substantial parts of all starting materials.[18] This approach is lauded for its efficiency, atom economy, and ability to rapidly generate libraries of complex molecules from simple building blocks.[19][20][21] For instance, the reaction of an isocyanide, a dialkyl acetylenedicarboxylate, and a sulfonamide can generate complex ketenimine sulfonamide conjugates in a single, highly stereoselective step.[19][20][22]

Diagram 2: A Modern Three-Component Synthesis Pathway

This diagram shows a convergent, copper-catalyzed approach using a SO₂ surrogate.

multicomponent_synthesis cluster_start Simple Starting Materials boronic_acid Ar-B(OH)₂ one_pot One-Pot Three-Component Coupling boronic_acid->one_pot amine R'R''NH amine->one_pot dabso DABSO (SO₂ Source) dabso->one_pot catalyst Cu(II) Catalyst DMSO, 80-100 °C catalyst->one_pot  Catalyzes product Ar-SO₂NR'R'' (Target Sulfonamide) one_pot->product

Caption: Copper-catalyzed three-component sulfonamide synthesis.[13]

Data Presentation: Comparison of Sulfonamide Synthesis Methods
MethodKey ReagentsConditionsReaction TimeTypical Yield (%)Key Advantages
Classical Method Sulfonyl chloride, Amine, Base0 - 25 °CSeveral hoursVariable, can be highWell-established, versatile.[11]
Oxidative (from Thiol) Thiol, Amine, Oxidant (e.g., NaDCC)Room Temp, Green Solvents1 - 6 hoursGood to ExcellentMild conditions, environmentally friendly.[11]
Cu-Catalyzed 3-Component Arylboronic acid, Amine, DABSO80 - 100 °C, Cu(II) catalyst12 - 24 hoursGood to ExcellentHigh functional group tolerance, single step.[3][13]
Synergistic Photoredox Aryl radical precursor, Amine, DABSORoom Temp, Blue LED light24 hoursGood to HighExtremely mild, tolerates sensitive groups.[12]
C-H Activation Arene, Sulfonylating AgentHigh Temp, Pd or Rh catalystSeveral hoursModerate to GoodAtom-economical, late-stage functionalization.[15][16]

Part 3: Rational Design and Structure-Activity Relationships (SAR)

The synthesis of novel sulfonamides is not a random walk through chemical space; it is guided by decades of accumulated knowledge about their structure-activity relationships (SAR). Understanding these principles is paramount for designing molecules with desired biological activities.

The Sulfonamide as a Bioisostere

One of the most powerful concepts in modern drug design is bioisosterism, where one functional group can be replaced by another while maintaining or improving biological activity.[23][24]

  • N-Acyl Sulfonamides as Carboxylic Acid Bioisosteres: The N-acyl sulfonamide moiety is a widely used bioisostere for carboxylic acids.[7] The reason for this is twofold: first, their pKa values (3.5-4.5) are comparable to those of carboxylic acids, allowing them to exist in an anionic state under physiological pH. Second, the geometry and distance between the two sulfonyl oxygens mimic that of a carboxylate, enabling similar hydrogen bonding interactions with biological targets.[7] This replacement often improves metabolic stability and cell permeability.

  • Replacing the Sulfonamide Moiety: In some cases, the sulfonamide group itself can be a metabolic liability. Here, it can be replaced by other groups like a sulfone or, more recently, a sulfoximine, to enhance the pharmacokinetic profile of a drug candidate.[25][26][27]

Classical SAR of Antibacterial Sulfonamides

The original sulfa drugs derive their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis.[28][29] Their efficacy is highly dependent on mimicking the natural substrate, p-aminobenzoic acid (PABA).

The core requirements for this activity are stringent:

  • The p-Amino Group: An unsubstituted amino group at the para-position (N-4) of the benzene ring is essential for activity.[30][31]

  • The Sulfonamide Group: The sulfonamide sulfur must be directly attached to the benzene ring.[30][31]

  • N-1 Substitution: While the -SO₂NH₂ group is active, substitution on the sulfonamide nitrogen (N-1) with electron-withdrawing heterocyclic rings dramatically increases potency.[30] This is because it increases the acidity of the remaining N-H proton, leading to a higher proportion of the ionized form at physiological pH, which more closely resembles the carboxylate of PABA.

Diagram 3: Key SAR Features of Antibacterial Sulfonamides

This diagram highlights the critical structural components for classical antibacterial activity.

Note: The above DOT script requires a placeholder image of a generic p-aminobenzenesulfonamide structure (e.g., from a chemistry drawing tool) to render correctly. For this text-based output, the logic is represented in the table. Caption: Core structure-activity relationships for PABA-antagonist sulfonamides.

Conclusion and Future Directions

The field of sulfonamide synthesis has evolved dramatically from its reliance on a single, albeit effective, synthetic transformation. The modern synthetic chemist now has access to a powerful and diverse array of methodologies, from catalytic one-pot procedures to precision C-H functionalization, that enable the construction of novel sulfonamides with greater efficiency, sustainability, and molecular complexity. These advanced techniques are crucial for rapidly exploring chemical space and optimizing lead compounds in drug discovery.

Looking forward, the development of even more selective and efficient catalytic systems will continue to be a major driver of innovation. The application of photoredox catalysis, electrochemical synthesis, and flow chemistry promises to deliver greener and more scalable routes to these vital compounds.[11] As our understanding of complex biological pathways deepens, the sulfonamide scaffold, with its tunable properties and synthetic tractability, is certain to remain a central and indispensable tool in the development of the next generation of therapeutic agents.[4][32]

References

  • Title: Recent advances in the synthesis of N-acyl sulfonamides - PMC Source: National Institutes of Health URL: [Link]

  • Title: Recent advances in synthesis of sulfonamides: A review Source: CHEMISTRY & BIOLOGY INTERFACE URL: [Link]

  • Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: Thieme Connect URL: [Link]

  • Title: Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) Source: Journal of In-vitro In-vivo In-silico Journal URL: [Link]

  • Title: The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review Source: Advanced Journal of Chemistry, Section B URL: [Link]

  • Title: Recent Advances in the Synthesis of Sulfonamides Intermediates Source: ResearchGate URL: [Link]

  • Title: Recent developments in the synthesis of N-aryl sulfonamides Source: Taylor & Francis Online URL: [Link]

  • Title: Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis Source: ACS Publications URL: [Link]

  • Title: Design and Synthesis of Ketenimine Sulfonamide Conjugates through Multicomponent Reactions; A Combined Cytotoxic Analysis and Computational Exploration - PMC Source: National Institutes of Health URL: [Link]

  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: PubMed URL: [Link]

  • Title: An environmentally benign approach for the synthesis of bifunctional sulfonamide - amide compounds via isocyanide-based multicomponent reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides Source: ACS Publications URL: [Link]

  • Title: Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC Source: National Institutes of Health URL: [Link]

  • Title: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus Source: Taylor & Francis Online URL: [Link]

  • Title: A One-Pot Synthesis of Sulfonyl Amidinesvia Three-Component Reaction Under Mild and Solvent-Free Conditions Source: International Journal of Chemical Studies URL: [Link]

  • Title: Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]

  • Title: Copper-catalyzed synthesis of sulfonamides from nitroarenes via the insertion of sulfur dioxide Source: Royal Society of Chemistry URL: [Link]

  • Title: An environmentally benign approach for the synthesis of bifunctional sulfonamide-amide compounds viaisocyanide-based multicomponent reactions Source: RSC Publishing URL: [Link]

  • Title: Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode Source: ResearchGate URL: [Link]

  • Title: Novel sulfonamide derivatives as a tool to combat methicillin-resistant Staphylococcus aureus Source: PubMed URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC Source: National Institutes of Health URL: [Link]

  • Title: Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships Source: ResearchGate URL: [Link]

  • Title: Switching the site-selectivity of C–H activation in aryl sulfonamides containing strongly coordinating N-heterocycles - PMC Source: National Institutes of Health URL: [Link]

  • Title: Synthesis of Aryl Sulfonamides via Palladium- Catalyzed Chlorosulfonylation of Arylboronic Acids Source: MIT Open Access Articles URL: [Link]

  • Title: Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC Source: National Institutes of Health URL: [Link]

  • Title: 3-Component synthesis of α-substituted sulfonamides via Brønsted acid-catalyzed C(sp3)–H bond functionalization of 2-alkylazaarenes Source: Royal Society of Chemistry URL: [Link]

  • Title: Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications Source: Journal of Drug Delivery and Therapeutics URL: [Link]

  • Title: Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups Source: Taylor & Francis Online URL: [Link]

  • Title: Design and Synthesis of Ketenimine Sulfonamide Conjugates through Multicomponent Reactions; A Combined Cytotoxic Analysis and Computational Exploration Source: ACS Omega URL: [Link]

  • Title: Sulfilimines: An Underexplored Bioisostere for Drug Design? Source: ACS Publications URL: [Link]

  • Title: A REVIEW ON SULPHONAMIDE AND ITS DERIVATIVES WITH SPECIAL EMPHASIS ON SYNTHETIC APPROACH Source: Jetir.org URL: [Link]

  • Title: Bioisosteric replacement of some common fragments Source: Chemspace URL: [Link]

  • Title: C−H activation/functionalization of sulfonylarenes. Source: ResearchGate URL: [Link]

  • Title: Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis of diaryl sulfones via C−H activation. Source: ResearchGate URL: [Link]

  • Title: Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides Source: ACS Publications URL: [Link]

  • Title: Current methods for sulfonamide synthesis. Source: ResearchGate URL: [Link]

  • Title: Sulfonamide (medicine) Source: Wikipedia URL: [Link]

Sources

Exploratory

Technical Whitepaper: Synthesis and Derivatization of[4-(Hydroxymethyl)phenyl]methanesulfonamide Scaffolds

Executive Summary & Pharmacological Significance The molecule N-[4-(hydroxymethyl)phenyl]methanesulfonamide (CAS: 774238-85-6) serves as a highly versatile building block in medicinal chemistry. The methanesulfonamide mo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Significance

The molecule N-[4-(hydroxymethyl)phenyl]methanesulfonamide (CAS: 774238-85-6) serves as a highly versatile building block in medicinal chemistry. The methanesulfonamide moiety is a well-established bioisostere for carboxylic acids, offering improved membrane permeability while maintaining critical hydrogen-bond donor capabilities. This specific scaffold is frequently utilized in the synthesis of COX-2 inhibitors (e.g., nimesulide analogs) and hERG potassium channel blockers (e.g., dofetilide derivatives). The para-hydroxymethyl group provides an essential synthetic handle, allowing for rapid diversification via cross-coupling, etherification, or reductive amination.

Retrosynthetic Analysis & Strategic Disconnections

When designing a scalable synthesis for N-[4-(hydroxymethyl)phenyl]methanesulfonamide, chemists must navigate the competing nucleophilicity of the aniline nitrogen and the primary alcohol.

Suboptimal Route (Direct Sulfonylation): Attempting to directly sulfonylate 4-aminobenzyl alcohol with methanesulfonyl chloride (MsCl) is fundamentally flawed. While the aniline (-NH₂) is kinetically more nucleophilic than the primary alcohol (-OH), the reaction often yields a complex, difficult-to-separate mixture of N-mesylated, O-mesylated, and bis-mesylated products.

Optimal Route (Chemoselective Reduction): A highly self-validating and scalable approach involves a two-step sequence starting from inexpensive 4-aminobenzoic acid .

  • Chemoselective N-Sulfonylation: The carboxylic acid is entirely inert to MsCl under standard conditions, ensuring 100% selective sulfonylation of the aniline to yield 4-(methylsulfonamido)benzoic acid[1].

  • Chemoselective Reduction: The carboxylic acid is subsequently reduced to the primary alcohol. By utilizing an electrophilic reducing agent like Borane-THF (BH₃·THF), the electron-rich carboxylic acid is rapidly reduced, while the electron-deficient sulfonamide remains untouched.

Mechanistic Pathway Visualizations

SynthesisWorkflow A 4-Aminobenzoic Acid (Starting Material) B MsCl, Pyridine DCM, 0 °C to RT A->B C 4-(Methylsulfonamido)benzoic Acid (Intermediate) B->C N-Sulfonylation D BH3-THF or LiAlH4 THF, Reflux C->D E N-[4-(Hydroxymethyl)phenyl]methanesulfonamide (Target Scaffold) D->E Chemoselective Reduction

Caption: Retrosynthetic logic and forward synthesis workflow for the target scaffold.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-(Methylsulfonamido)benzoic acid

Objective: Chemoselective N-sulfonylation of 4-aminobenzoic acid. Causality & Reagent Selection: We utilize pyridine in dichloromethane (DCM) at 0 °C. Pyridine serves a dual purpose: it acts as an acid scavenger for the generated HCl and functions as a nucleophilic catalyst by forming a highly electrophilic N-sulfonylpyridinium intermediate ([2]). The carboxylic acid moiety is unreactive toward MsCl under these conditions, guaranteeing 100% chemoselectivity for the aniline nitrogen.

Step-by-Step Methodology:

  • Initiation: Suspend 4-aminobenzoic acid (1.0 eq) in anhydrous DCM (0.2 M) under an inert argon atmosphere. Add anhydrous pyridine (2.2 eq).

  • Electrophile Addition: Cool the vessel to 0 °C using an ice-water bath to suppress exothermic side reactions. Add MsCl (1.1 eq) dropwise over 30 minutes[2]. Causality: Dropwise addition prevents localized heating, which can lead to dark, oxidative byproducts and uncontrollable exotherms[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 12–16 hours[2].

  • Isolation: Concentrate the DCM in vacuo. Resuspend the crude residue in 1N aqueous HCl. Causality: The acidic aqueous phase protonates the pyridine, rendering it water-soluble, while the target 4-(methylsulfonamido)benzoic acid (pKa ~4.5) remains protonated and highly insoluble, precipitating as a white solid[4].

  • Self-Validation Checkpoint: Filter the precipitate and wash with cold water. The protocol validates itself upon FTIR analysis: the disappearance of the primary amine N-H doublet (~3300-3500 cm⁻¹) and the appearance of a sharp secondary sulfonamide N-H stretch (~3250 cm⁻¹) confirms successful conversion.

Protocol 2: Chemoselective Reduction to N-[4-(Hydroxymethyl)phenyl]methanesulfonamide

Objective: Reduction of the carboxylic acid to a primary alcohol without cleaving the sulfonamide. Causality & Reagent Selection: Lithium aluminum hydride (LiAlH₄) is a harsh reductant that can occasionally cleave S-N bonds or require excessive equivalents due to the acidic sulfonamide proton. Instead, Borane-tetrahydrofuran complex (BH₃·THF) is the optimal choice. Borane is an electrophilic reducing agent that reacts rapidly with electron-rich carboxylic acids but is completely inert toward electron-deficient sulfonamides.

Step-by-Step Methodology:

  • Initiation: Dissolve 4-(methylsulfonamido)benzoic acid (1.0 eq) in anhydrous THF (0.5 M) under argon. Cool to 0 °C.

  • Reduction: Slowly add BH₃·THF (1 M in THF, 2.5 eq) dropwise. Causality: The first equivalent of borane is consumed by the acidic protons (carboxylic and sulfonamide), evolving H₂ gas. The subsequent equivalents perform the reduction via a triacyloxyborane intermediate.

  • Propagation: Reflux the mixture at 65 °C for 4 hours.

  • Quenching: Cool the reaction to 0 °C and carefully add methanol dropwise until effervescence ceases. Causality: Methanol solvolyzes the borate esters and destroys unreacted BH₃, liberating the free hydroxymethyl product.

  • Self-Validation Checkpoint: Concentrate the mixture and purify via silica gel chromatography (Hexane:EtOAc). The reaction's success is self-evident during TLC monitoring: the starting material (highly polar, streaking acid) is replaced by a tight, distinct spot (Rf ~0.4 in 1:1 Hexane:EtOAc). Final validation is achieved via ¹H NMR, noting the appearance of a singlet at ~4.6 ppm integrating for 2H (benzylic -CH₂-OH).

Quantitative Data Summaries

ParameterStep 1: N-SulfonylationStep 2: Chemoselective Reduction
Target Intermediate 4-(Methylsulfonamido)benzoic acidN-[4-(Hydroxymethyl)phenyl]methanesulfonamide
Reagents MsCl (1.1 eq), Pyridine (2.2 eq)BH₃·THF (2.5 eq)
Solvent Anhydrous DCMAnhydrous THF
Temperature Profile 0 °C → 25 °C0 °C → 65 °C (Reflux)
Reaction Time 12–16 hours4 hours
Typical Yield 88% – 94%75% – 82%
Purity (HPLC) >98% (Post-precipitation)>95% (Post-chromatography)
Key IR/NMR Marker N-H stretch (~3250 cm⁻¹)Benzylic -CH₂-OH singlet (~4.6 ppm)

Derivatization Strategies

Once the N-[4-(hydroxymethyl)phenyl]methanesulfonamide scaffold is synthesized, the primary alcohol serves as a versatile node for divergent drug discovery:

  • Halogenation: Treatment with SOCl₂ or PBr₃ yields the corresponding benzyl halide, a prime electrophile for Sₙ2 cross-coupling with various amines or thiolates.

  • Oxidation: Mild oxidation using Dess-Martin Periodinane (DMP) or MnO₂ yields a benzaldehyde derivative, setting the stage for reductive aminations.

  • Etherification: Deprotonation with NaH followed by the addition of an alkyl halide generates diverse benzyl ethers.

Derivatization Target N-[4-(Hydroxymethyl)phenyl] methanesulfonamide Path1 SOCl2 or PBr3 Target->Path1 Path2 MnO2 or DMP Target->Path2 Path3 NaH, R-X Target->Path3 Prod1 Benzyl Halide Derivatives Path1->Prod1 Prod2 Benzaldehyde Derivatives Path2->Prod2 Prod3 Benzyl Ether Derivatives Path3->Prod3

Caption: Derivatization pathways for the hydroxymethyl functional group.

References

  • National Center for Biotechnology Information. "4-(Methylsulfonamido)benzoic acid." PubChem Compound Summary for CID 250653. Available at: [Link]

Sources

Foundational

physicochemical characteristics of [4-(Hydroxymethyl)phenyl]methanesulfonamide

An In-depth Technical Guide on the Physicochemical Characteristics of [4-(Hydroxymethyl)phenyl]methanesulfonamide Abstract This technical guide provides a comprehensive overview of the , a molecule of interest in medicin...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Physicochemical Characteristics of [4-(Hydroxymethyl)phenyl]methanesulfonamide

Abstract

This technical guide provides a comprehensive overview of the , a molecule of interest in medicinal chemistry and materials science. This document is designed for researchers, scientists, and drug development professionals, offering a consolidation of known properties and a series of robust, field-proven experimental protocols for its complete characterization. The guide emphasizes the causal relationships behind experimental choices, ensuring a self-validating system of analysis. Methodologies for structural elucidation, purity determination, and the measurement of key physical constants are detailed, supported by authoritative references.

Introduction and Molecular Overview

[4-(Hydroxymethyl)phenyl]methanesulfonamide (C₈H₁₁NO₃S) is a bifunctional organic compound containing a primary sulfonamide group and a benzylic alcohol. The presence of these two functional groups imparts a unique combination of polarity, hydrogen bonding capability, and potential for further chemical modification, making it a versatile scaffold. The sulfonamide moiety is a well-established pharmacophore in a multitude of therapeutic agents, while the hydroxymethyl group offers a reactive handle for derivatization, such as in the synthesis of prodrugs or for conjugation to other molecular entities.

A thorough understanding of its physicochemical properties is a critical prerequisite for any application, from designing synthetic routes and purification strategies to formulating it for biological assays or material integration. This guide serves as a foundational resource for such endeavors.

Chemical Structure

The molecular structure of [4-(Hydroxymethyl)phenyl]methanesulfonamide is presented below.

structure C1 C C2 C C1->C2 C7 CH₂ C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C8 CH₂OH C4->C8 C6 C C5->C6 C6->C1 S1 S C7->S1 N1 NH₂ S1->N1 O1 O S1->O1 O2 O S1->O2

Caption: Chemical structure of [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide is provided in Table 1. It is important to note that while some properties are computationally predicted, they provide a valuable starting point for experimental design.

Table 1: Summary of Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₁NO₃SPubChemLite[1]
Molecular Weight 201.25 g/mol MilliporeSigma
Monoisotopic Mass 201.04596 DaPubChemLite[1]
Physical Form Powder / SolidMilliporeSigma
Predicted XlogP -0.8PubChemLite[1]
InChI Key HCGQPMRTZKGSOD-UHFFFAOYSA-NMilliporeSigma
Predicted CCS ([M+H]⁺) 140.1 ŲPubChemLite[1]
Predicted CCS ([M+Na]⁺) 148.3 ŲPubChemLite[1]
Predicted CCS ([M-H]⁻) 142.3 ŲPubChemLite[1]

Workflow for Comprehensive Characterization

A logical workflow is essential for the systematic and efficient characterization of a novel or sparsely studied compound. The following diagram outlines the recommended process, ensuring that each step builds upon the last, from initial identity confirmation to in-depth property analysis.

G cluster_synthesis Synthesis & Purification cluster_identity Structural & Identity Verification cluster_purity Purity Assessment cluster_physchem Physicochemical Characterization Synthesis Chemical Synthesis Purification Crystallization / Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS NMR NMR Spectroscopy (¹H, ¹³C) Confirm Structure Purification->NMR IR IR Spectroscopy Confirm Functional Groups Purification->IR HPLC HPLC-UV Quantitative Purity NMR->HPLC MeltingPoint Melting Point (Purity & Identity) HPLC->MeltingPoint Solubility Solubility Profiling (Aqueous & Organic) MeltingPoint->Solubility pKa pKa Determination (Ionization State) Solubility->pKa

Caption: Workflow for physicochemical characterization.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the synthesis and characterization of [4-(Hydroxymethyl)phenyl]methanesulfonamide. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Proposed Synthesis Route

A plausible synthetic route can be derived from standard transformations in organic chemistry. One common method for forming methanesulfonamides is the reaction of a primary amine with methanesulfonyl chloride. The starting material, 4-(aminomethyl)phenol, is commercially available.

Reaction Scheme: 4-(Aminomethyl)phenol + Methanesulfonyl Chloride → [4-(Hydroxymethyl)phenyl]methanesulfonamide

Protocol:

  • Dissolution: Dissolve 4-(aminomethyl)phenol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) containing a non-nucleophilic base like triethylamine (1.5 eq). The base is crucial to neutralize the HCl byproduct generated during the reaction.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.[2]

Structural Elucidation and Identity Confirmation

Rationale: Mass spectrometry is employed to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Protocol (LC-MS):

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. Dilute this stock to approximately 10 µg/mL in the mobile phase.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Separation:

    • Column: A standard C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in ionization.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: ESI positive and negative modes should be scanned to determine the most sensitive mode.

    • Scan Range: m/z 100-500.

    • Expected Ions: Look for the protonated molecule [M+H]⁺ at m/z 202.0532, the sodium adduct [M+Na]⁺ at m/z 224.0352, and the deprotonated molecule [M-H]⁻ at m/z 200.0387.[1]

Sample Sample in Solution HPLC HPLC System (Separation) Sample->HPLC ESI ESI Source (Ionization) HPLC->ESI MassAnalyzer Mass Analyzer (m/z Separation) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Mass Spectrum) Detector->DataSystem

Caption: LC-MS workflow for molecular weight confirmation.

Rationale: ¹H and ¹³C NMR spectroscopy are essential for confirming the precise molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆ or CDCl₃. DMSO-d₆ is often a good choice for polar compounds containing exchangeable protons (OH, NH₂).

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • Predicted ¹H NMR Spectral Data (in DMSO-d₆):

    • ~7.3 ppm (d, 2H): Aromatic protons ortho to the CH₂S group.

    • ~7.2 ppm (d, 2H): Aromatic protons ortho to the CH₂OH group.

    • ~5.1 ppm (t, 1H): Hydroxyl proton (OH), coupling to CH₂.

    • ~4.5 ppm (s, 2H): Methylene protons of the CH₂S group.

    • ~4.4 ppm (d, 2H): Methylene protons of the CH₂OH group.

    • ~3.0 ppm (s, 2H): Amide protons (NH₂).

    • (Chemical shifts are estimates based on analogous structures and may vary with solvent and concentration).[3][4]

  • Predicted ¹³C NMR Spectral Data: Expect signals for the methyl carbon, the two distinct methylene carbons, and the four unique aromatic carbons.

Rationale: IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: Use an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.[5]

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Expected Characteristic Absorptions:

    • 3400-3200 cm⁻¹: Broad O-H stretch from the alcohol and N-H stretches from the sulfonamide.

    • 3100-3000 cm⁻¹: Aromatic C-H stretches.

    • ~1350 cm⁻¹ and ~1160 cm⁻¹: Asymmetric and symmetric S=O stretches of the sulfonamide group, respectively.

    • ~1050 cm⁻¹: C-O stretch of the primary alcohol.[6]

Purity and Physicochemical Parameter Determination

Rationale: A validated HPLC method provides a quantitative measure of the compound's purity, which is critical for all subsequent applications.

Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. A good starting point is a 70:30 water:acetonitrile mixture.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (likely around 220-230 nm).

    • Injection Volume: 10 µL.

  • Analysis: Dissolve a precisely weighed amount of the sample in the mobile phase. Inject and record the chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Rationale: The melting point is a fundamental physical property that serves as an indicator of purity. A sharp melting range typically signifies a pure compound.

Protocol:

  • Sample Preparation: Finely powder a small amount of the dry sample.

  • Instrumentation: Use a calibrated digital melting point apparatus.

  • Procedure: Pack a small amount of the powder into a capillary tube. Place the tube in the apparatus and heat at a ramp rate of 1-2 °C/min near the expected melting point.

  • Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Rationale: Understanding solubility in various solvents is crucial for formulation, purification, and designing biological assays.

Protocol:

  • Procedure: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO) in a sealed vial.[7]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.[7]

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved compound using the previously developed HPLC-UV method.

Rationale: The acid dissociation constant (pKa) is critical for predicting the ionization state of the molecule at a given pH. The sulfonamide N-H proton is weakly acidic, and the phenolic OH (if present, which it is not in the primary target) would be acidic. For the target molecule, the sulfonamide pKa is the most relevant.

Protocol (Potentiometric Titration):

  • Sample Preparation: Dissolve a precise amount of the compound in a solvent in which both the acidic and basic forms are soluble (e.g., a water/methanol mixture).

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while monitoring the pH with a calibrated pH meter.

  • Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. The pKa of similar sulfonamides can range from 9-11.[8]

Stability

Rationale: Assessing the stability of a compound under various stress conditions is crucial for determining its shelf-life and handling requirements.

Protocol (Forced Degradation):

    • Acidic: 0.1 M HCl at 60 °C.

    • Basic: 0.1 M NaOH at 60 °C.

    • Oxidative: 3% H₂O₂ at room temperature.

    • Thermal: Solid sample at 80 °C.

  • Analysis: At specified time points, analyze the samples by the developed HPLC method to quantify the amount of parent compound remaining and to profile any degradation products.

Conclusion

This technical guide provides a structured and scientifically grounded framework for the comprehensive physicochemical characterization of [4-(Hydroxymethyl)phenyl]methanesulfonamide. By following the outlined workflow and detailed protocols, researchers can reliably verify the identity and purity of the compound and determine its key physical properties. This foundational knowledge is indispensable for advancing its application in scientific research and development.

Sources

Exploratory

[4-(Hydroxymethyl)phenyl]methanesulfonamide solubility and stability

An In-depth Technical Guide to the Characterization of [4-(Hydroxymethyl)phenyl]methanesulfonamide: Solubility and Stability Profiles Executive Summary The successful progression of a new chemical entity (NCE) from disco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Characterization of [4-(Hydroxymethyl)phenyl]methanesulfonamide: Solubility and Stability Profiles

Executive Summary

The successful progression of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the systematic evaluation of [4-(Hydroxymethyl)phenyl]methanesulfonamide. In the absence of extensive public-domain data for this specific molecule, this document leverages established principles of pharmaceutical science, regulatory guidelines, and the known behavior of the sulfonamide chemical class to outline a robust characterization strategy. We present detailed, field-proven protocols for determining both thermodynamic and kinetic solubility, a complete methodology for conducting forced degradation studies to elucidate stability profiles, and a guide to designing formal stability programs compliant with International Council for Harmonisation (ICH) guidelines. This guide is structured not as a rigid template, but as a strategic workflow, emphasizing the causality behind experimental choices to ensure the generation of reliable, submission-quality data.

Introduction

[4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS 1423027-12-6) is a compound featuring both a sulfonamide moiety and a benzylic alcohol.[1] These functional groups suggest potential for a range of biological activities and present interesting challenges and opportunities for drug formulation. The sulfonamide group is a well-established pharmacophore, while the hydroxymethyl group can influence polarity, metabolic pathways, and formulation possibilities.

A molecule's therapeutic potential can only be realized if it can be formulated into a safe, effective, and stable dosage form that delivers the active pharmaceutical ingredient (API) to its site of action. Aqueous solubility directly impacts bioavailability for oral dosage forms, while stability dictates the drug's shelf-life, storage conditions, and impurity profile.[2] Therefore, the early and accurate characterization of these parameters is not merely a data-gathering exercise; it is a critical, risk-mitigating step in the drug development lifecycle.[3] This guide provides the strategic and tactical methodologies to achieve this for [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Physicochemical Properties: A Predictive Analysis

While experimental data is paramount, a preliminary analysis of the molecular structure (Figure 1) allows for the prediction of key physicochemical behaviors that will inform experimental design.

  • Hydrogen Bonding: The presence of the primary sulfonamide (-SO₂NH₂) and the hydroxyl (-OH) groups makes the molecule both a hydrogen bond donor and acceptor. This suggests a propensity for intermolecular interactions, which could favor a stable crystal lattice, potentially lowering solubility.

  • Ionization (pKa): The sulfonamide proton is weakly acidic, while the alcohol proton is very weakly acidic. The exact pKa values would need to be determined experimentally but are crucial for understanding pH-dependent solubility.

  • Polarity: The combination of a polar sulfonamide and hydroxyl group with a non-polar benzene ring suggests moderate polarity.

Figure 1: Chemical Structure of [4-(Hydroxymethyl)phenyl]methanesulfonamide

G node_start Start A Add Excess Solid Compound to Vial node_start->A node_process node_process node_decision node_decision node_analysis node_analysis node_end End: Thermodynamic Solubility Value B Add Precise Volume of Solvent A->B C Seal and Agitate (24-72h at Temp) B->C D Equilibrium Reached? C->D D->C No (Continue Agitation) E Sample Supernatant D->E Yes F Centrifuge & Filter (Phase Separation) E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Analyze Residual Solid (e.g., DSC, XRPD) F->H G->node_end

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation: Solubility Profile

Quantitative solubility data should be summarized in a clear, tabular format.

Table 1: Example Solubility Data for [4-(Hydroxymethyl)phenyl]methanesulfonamide at 37°C

MediumpHSolubility (µg/mL)Method
Deionized Water~6.5[Experimental Value]Shake-Flask
0.1 M HCl1.2[Experimental Value]Shake-Flask
Phosphate Buffer6.8[Experimental Value]Shake-Flask
Phosphate Buffer7.4[Experimental Value]Shake-Flask
FaSSIF6.5[Experimental Value]Shake-Flask
FeSSIF5.0[Experimental Value]Shake-Flask
Water:PEG400 (80:20)N/A[Experimental Value]Shake-Flask
DMSON/A[Experimental Value]Kinetic

Stability Profile: Elucidating Degradation Pathways

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. [4][5]The foundation of this is a forced degradation study, which is used to develop and validate a stability-indicating analytical method. [6][7]

Protocol: Forced Degradation (Stress Testing)

Expertise & Experience: The goal of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%. [7]This level of degradation is generally sufficient to generate and detect primary degradation products without creating unrealistic pathways that would not be observed under normal storage conditions. [6]A mass balance calculation, which compares the decrease in the parent peak area to the sum of the areas of all degradation product peaks, is a self-validating check to ensure all significant degradants are being detected by the analytical method. [8][9] Methodology:

  • Stock Solution: Prepare a stock solution of [4-(Hydroxymethyl)phenyl]methanesulfonamide in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • Stress Conditions: For each condition, dilute the stock solution with the stressor solution in a sealed vial. Store a control sample (e.g., in water at 4°C) protected from light.

    • Acid Hydrolysis: Mix with 0.1 M HCl and heat at 60-80°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH and heat at 60-80°C.

    • Oxidative Degradation: Mix with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid powder and a solution at an elevated temperature (e.g., 80°C) in a calibrated oven.

    • Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. [10][11]3. Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact times should be adjusted to achieve the target 5-20% degradation.

  • Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.

  • Analysis: Analyze all samples, including the control, using a validated stability-indicating HPLC method, preferably with both UV/PDA and Mass Spectrometry (MS) detectors to aid in the identification of degradation products. [12][13]

G start_node Start: Prepare API Stock Solution A Acid Hydrolysis (HCl, Heat) | Base Hydrolysis (NaOH, Heat) | Oxidation (H₂O₂, RT) | Thermal (Heat) | Photolytic (ICH Q1B Light) start_node->A stress_condition stress_condition sampling Sample at Time Points analysis Analyze via Stability-Indicating HPLC-UV/MS sampling->analysis end_node End: Identify Degradants & Degradation Pathways analysis->end_node A:f0->sampling A:f1->sampling A:f2->sampling A:f3->sampling A:f4->sampling

Caption: General workflow for a forced degradation study.

Predicted Degradation Pathways

For sulfonamides, the most common degradation pathway under hydrolytic stress is the cleavage of the sulfur-nitrogen (S-N) bond. [14][15]Oxidative conditions could potentially target the benzylic alcohol or the aromatic ring.

  • Hydrolysis: Cleavage of the S-N bond would likely yield [4-(hydroxymethyl)phenyl]methanesulfonic acid and ammonia. [15]* Oxidation: The benzylic alcohol could be oxidized to the corresponding aldehyde or carboxylic acid.

Formal Stability Study Design

Formal stability studies are performed on at least three primary batches of the drug substance to establish a re-test period. [4]The testing is conducted under long-term and accelerated conditions as defined by ICH Q1A(R2). [4][16] Table 2: Example Formal Stability Study Protocol for [4-(Hydroxymethyl)phenyl]methanesulfonamide

Study ConditionTemperatureRelative HumidityMinimum DurationTesting Frequency
Long-Term25°C ± 2°C60% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Accelerated40°C ± 2°C75% RH ± 5% RH6 months0, 3, 6 months

Tests to be Performed at Each Time Point:

  • Appearance (visual inspection)

  • Assay (potency)

  • Degradation products (impurities)

  • Water content (Karl Fischer)

  • Residual solvents (if applicable)

Conclusion

The characterization of [4-(Hydroxymethyl)phenyl]methanesulfonamide, while requiring a systematic and rigorous approach, can be successfully achieved by applying the principles and protocols outlined in this guide. The strategy emphasizes a foundational understanding of the molecule's properties, followed by the application of gold-standard methodologies like the shake-flask technique for solubility and comprehensive forced degradation studies for stability. By explaining the causality behind experimental choices and adhering to the self-validating principles of mass balance and solid-state analysis, researchers can generate a robust and reliable data package. This data is essential for informed decision-making in lead optimization, formulation development, and ultimately, regulatory submission, paving the way for the successful development of this promising compound.

References

  • ICH. (2003). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • Alves, C., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.
  • Pion Inc. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • Kansara, V., & Patel, P. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [Link]

  • ICH. (n.d.). Quality Guidelines. [Link]

  • ECA Academy. (2025). New ICH Q1 Draft Guideline - What's Changing in Stability Testing. [Link]

  • ICH. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]

  • Bergström, C. A. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • PubChem. (n.d.). Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl-. [Link]

  • Chemical Synthesis Database. (2025). N-(4-hydroxyphenyl)methanesulfonamide. [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Pharmaceutical and Drug Analysis. [Link]

  • Gutierrez-Ceron, C., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. [Link]

  • Bajaj, S., et al. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu. [Link]

  • Gutierrez-Ceron, C., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate. [Link]

  • PubChemLite. (n.d.). [4-(hydroxymethyl)phenyl]methanesulfonamide (C8H11NO3S). [Link]

  • Schultheiss, N. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • Sokołowska, J., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III) ions. MOST Wiedzy. [Link]

  • European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

  • Bajaj, S., et al. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science.
  • AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]

  • Pobudkowska, A., et al. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI. [Link]

  • De-Luca, M., et al. (2021). Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment. MDPI. [Link]

  • Vallejo, D. D. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Spectroscopy. [Link]

  • Celadon Science. (n.d.). HPMC Solubility Chart. [Link]

  • Zhang, Y., et al. (2025). Kinetic Analysis and Transformation Pathways of Sulfamethoxazole Degradation in Water and Wastewater Under Electron Beam Irradiation. MDPI. [Link]

  • Jiang, L., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. [Link]

Sources

Foundational

The Sulfonamide Scaffold: A Versatile Pharmacophore for Modern Therapeutic Targeting

A Technical Guide for Researchers and Drug Development Professionals The sulfonamide functional group, a cornerstone of medicinal chemistry, has a storied history that began with the dawn of the antibiotic age.[1][2] How...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

The sulfonamide functional group, a cornerstone of medicinal chemistry, has a storied history that began with the dawn of the antibiotic age.[1][2] However, the therapeutic journey of sulfonamide-containing compounds has evolved far beyond their initial antibacterial applications.[1][3][4] This in-depth technical guide provides a comprehensive exploration of the diverse and expanding landscape of therapeutic targets for sulfonamide compounds, offering insights for researchers, scientists, and drug development professionals. We will delve into the established mechanisms of action and explore the exciting frontiers of novel target identification and validation.

I. The Classical Targets: A Foundation of Antibacterial and Diuretic Therapy

The initial success of sulfonamides stemmed from their ability to selectively target microbial metabolic pathways. This principle of selective toxicity remains a key theme in their continued use and development.

Dihydropteroate Synthase (DHPS): The Archetypal Antibacterial Target

The primary mechanism of action for sulfonamide antibiotics is the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[2][5][6][7] Bacteria synthesize their own folate, an essential cofactor for DNA and RNA synthesis, while humans obtain it from their diet.[2][5][8] This metabolic difference provides a therapeutic window for selective toxicity.

Sulfonamides, being structural analogs of para-aminobenzoic acid (PABA), the natural substrate of DHPS, competitively bind to the enzyme's active site.[2][7][9] This binding event blocks the synthesis of dihydropteroic acid, a precursor to folic acid, ultimately leading to a bacteriostatic effect by halting bacterial growth and replication.[2][6][8][10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Sulfonamides

This protocol outlines the broth microdilution method, a standard procedure for assessing the antibacterial efficacy of sulfonamide compounds.[11][12]

Materials:

  • Test sulfonamide compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile saline solution (0.85% w/v)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 bacterial colonies from a fresh agar plate and inoculate into 5 mL of MHB.

    • Incubate the culture at 37°C for 18-24 hours.

    • Adjust the turbidity of the bacterial suspension with sterile saline to match a 0.5 McFarland standard.

  • Preparation of Sulfonamide Dilutions:

    • Dissolve the sulfonamide compound in DMSO to create a stock solution (e.g., 10 mg/mL).[11]

    • Perform a two-fold serial dilution of the stock solution in a 96-well plate using MHB to achieve the desired concentration range.[11]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the sulfonamide dilutions.

    • Include a growth control well (no drug) and a sterility control well (no bacteria).[11]

    • Incubate the plate at 37°C for 18-24 hours.[12]

  • Determination of MIC:

    • The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[12]

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Lead Optimization synthesis Synthesis of Sulfonamide Analogs characterization Structural Confirmation (NMR, MS) synthesis->characterization purity Purity Assessment (HPLC) characterization->purity mic_assay MIC Assay (Broth Microdilution) purity->mic_assay Active Compounds target_assay DHPS Inhibition Assay mic_assay->target_assay sar Structure-Activity Relationship (SAR) Studies target_assay->sar adme ADME/Tox Profiling sar->adme adme->synthesis Iterative Design

Caption: Role of CA IX in the hypoxic tumor microenvironment and its inhibition by sulfonamides.

Targets in Neurodegenerative and Neuroinflammatory Disorders

The neuroprotective and anti-inflammatory properties of some sulfonamide derivatives have opened up new avenues for treating complex neurological conditions. [4][13]

  • Cholinesterases: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for Alzheimer's disease. [14]Several sulfonamide-based compounds have shown potent inhibitory activity against these enzymes. [14]* Secretases: The accumulation of amyloid-beta (Aβ) plaques is a hallmark of Alzheimer's disease. Sulfonamides are being investigated for their ability to modulate the activity of β- and γ-secretases, enzymes involved in Aβ production. [4]* Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. [15][16]Some sulfonamides can activate the Nrf2 pathway, offering a potential therapeutic approach for diseases with an oxidative stress component, such as Alzheimer's and Parkinson's disease. [15][16]* Inflammasome and Cyclooxygenase (COX): Neuroinflammation is a critical component of many neurodegenerative diseases. Sulfonamides have been shown to target key inflammatory mediators like the NLRP3 inflammasome and COX enzymes. [3][17] Table 2: Quantitative Data for Selected Sulfonamide Inhibitors

Compound ClassTargetIC₅₀ / KᵢReference
Thiazole SulfonamideshCA IKᵢ in the range of 52 - 372 µM[18]
Thiazole SulfonamideshCA IIKᵢ in the range of 94 µM[18]
Triazole SulfonamideshCA IXKᵢ in the range of 1.9 - 4.8 nM[19]
Carvacrol-derived SulfonamidesAcetylcholinesterase (AChE)IC₅₀ values more potent than galantamine[14]

III. Methodologies for Target Identification and Validation

The identification and validation of novel therapeutic targets for sulfonamide compounds require a multi-faceted approach, combining computational and experimental techniques.

Computational Approaches
  • Molecular Docking: In silico docking studies can predict the binding affinity and interaction patterns of sulfonamide derivatives with potential protein targets, guiding the design of more potent and selective inhibitors. [20]* Pharmacophore Modeling: This technique helps in identifying the key structural features of sulfonamides that are essential for their biological activity, aiding in the design of new compounds with improved properties.

Experimental Validation
  • Phenotypic Screening: This approach involves testing a library of sulfonamide compounds in cell-based or organism-based assays to identify molecules that produce a desired phenotypic change. Subsequent studies are then conducted to identify the molecular target responsible for the observed effect.

  • Target-Based Screening: In this method, a specific protein target is chosen, and a library of sulfonamides is screened for their ability to modulate its activity. Enzyme inhibition assays are a common example of this approach.

  • Affinity Chromatography and Mass Spectrometry: These techniques can be used to isolate and identify the protein targets that bind to a specific sulfonamide compound from a complex biological sample.

Experimental Workflow: From Hit Identification to Lead Optimization

G cluster_0 Hit Identification cluster_1 Target Identification & Validation cluster_2 Lead Optimization phenotypic_screen Phenotypic Screening affinity_chrom Affinity Chromatography phenotypic_screen->affinity_chrom Active Compounds target_based_screen Target-Based Screening sar_studies SAR by Chemical Synthesis target_based_screen->sar_studies Validated Hits mass_spec Mass Spectrometry affinity_chrom->mass_spec knockdown Gene Knockdown/Knockout mass_spec->knockdown knockdown->sar_studies in_vivo In Vivo Efficacy & Safety sar_studies->in_vivo

Caption: A comprehensive workflow for identifying and validating novel therapeutic targets for sulfonamide compounds.

IV. Conclusion and Future Perspectives

The sulfonamide scaffold has proven to be a remarkably versatile and enduring pharmacophore in drug discovery. [1][3]While its origins lie in the fight against bacterial infections, the future of sulfonamide-based therapeutics is increasingly focused on a diverse range of non-infectious diseases, including cancer and neurodegenerative disorders. The continued exploration of novel targets, coupled with advances in computational and experimental methodologies, will undoubtedly lead to the development of new and improved sulfonamide drugs with enhanced efficacy and safety profiles. The ability of this simple functional group to interact with a wide variety of biological targets ensures its continued relevance in the ongoing quest for innovative medicines.

V. References

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025, February 26). Cleveland Clinic.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Advanced Journal of Chemistry B.

  • Sulfonamides - Infectious Disease. MSD Manual Professional Edition.

  • 3.9 Sulfonamides – Nursing Pharmacology. WisTech Open.

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC.

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23). Advanced Journal of Chemistry B.

  • Sulfonamide (medicine). Wikipedia.

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002). Current Cancer Drug Targets.

  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. (2023, March 1). Molecules.

  • Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. (2021, December 15). European Journal of Medicinal Chemistry.

  • Application Notes and Protocols for Screening the Bioactivity of Sulfonamides. Benchchem.

  • The recent progress of sulfonamide in medicinal chemistry. (2020, December 15). Systematic Reviews in Pharmacy.

  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Medicinal Chemistry.

  • Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. (2014, July 31). Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. PMC.

  • Dihydropteroate synthase inhibitor. Wikipedia.

  • Anticancer and Antiviral Sulfonamides. Bentham Science Publishers.

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC.

  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. (2023, April 4). MDPI.

  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides. Benchchem.

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC.

  • Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. (2024, January 24). Current Medicinal Chemistry.

  • Sulfonamide. (2025, December 19). Massive Bio.

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Publications.

  • Full article: Carbonic anhydrase inhibitory properties of novel sulfonamide derivatives of aminoindanes and aminotetralins. (2013, January 12). Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. PMC.

  • A Researcher's Guide to Validating Synthesized Sulfonamide Purity: A Comparative Analysis of Chromatographic and Spectroscop. Benchchem.

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. PMC.

  • Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024, February 13). Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC.

  • Full article: Deciphering the competitive inhibition of dihydropteroate synthase by 8 marcaptoguanine analogs: enhanced potency in phenylsulfonyl fragments. (2021, September 28). Journal of Biomolecular Structure and Dynamics.

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). International Journal of Scientific Research in Science and Technology.

  • Workflow used in this study to identify active transformation products of sulfonamide antibiotics. ResearchGate.

  • Sulfonamide Derivatives: Recent Compounds with Potent Anti- Alzheimer's Disease Activity. Bentham Science Publishers.

  • Exploring the Potential of Sulfonamide-Dihydropyridine Hybrids as Multitargeted Ligands for Alzheimer's Disease Treatment. (2023, June 4). PMC.

  • What are DHPS inhibitors and how do they work?. (2024, June 21). Patsnap Synapse.

  • Structure–activity relationships of sulfonamides derived from carvacrol and their potential for the treatment of Alzheimer's disease. (2020, February 14). RSC Medicinal Chemistry.

  • Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. (2015, June 15). ResearchGate.

  • Novel Targets for Antimicrobials. (2020, October 29). Turkish Journal of Pharmaceutical Sciences.

  • Inflammatory Pathways of Sulfonamide Diuretics: Insights into SLC12A Cl- Symporters and Additional Targets. (2025, January 3). Current Issues in Molecular Biology.

  • Sulfonamide resistance, virulence traits, and in-silico target interactions among clinical isolates in Setif, Algeria (2021–2023). PMC.

  • Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. (2015, July 15). Analytical and Bioanalytical Chemistry.

  • Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. (2024, August 22). MDPI.

Sources

Exploratory

exploring the pharmacophore of methanesulfonamide derivatives

Rational Design and Pharmacophore Mapping of Methanesulfonamide Derivatives in Targeted Therapeutics Executive Summary In modern medicinal chemistry, the methanesulfonamide moiety ( −NHSO2​CH3​ or −SO2​NH2​ derivatives)...

Author: BenchChem Technical Support Team. Date: March 2026

Rational Design and Pharmacophore Mapping of Methanesulfonamide Derivatives in Targeted Therapeutics

Executive Summary

In modern medicinal chemistry, the methanesulfonamide moiety ( −NHSO2​CH3​ or −SO2​NH2​ derivatives) has emerged as a highly privileged pharmacophore. As a Senior Application Scientist, I frequently leverage this functional group to solve complex structural challenges in drug design. Its unique physicochemical properties—specifically its ability to act as a stable, non-basic hydrogen bond donor and acceptor—make it an ideal bioisostere for carboxylic acids and phenols. This technical guide explores the mechanistic rationale behind incorporating methanesulfonamide derivatives into drug scaffolds, supported by quantitative data and self-validating experimental protocols for bench scientists.

Pharmacophore Mapping: The Physicochemical Rationale

The strategic insertion of a methanesulfonamide group is rarely accidental; it is driven by strict physicochemical causality. Carboxylic acids, while excellent for target binding, often suffer from poor membrane permeability (low logP ) and rapid Phase II metabolism (glucuronidation).

By replacing a carboxylic acid with a methanesulfonamide group, we achieve two critical outcomes:

  • Metabolic Shielding: The highly stable sulfonamide bond resists enzymatic cleavage and avoids standard glucuronidation pathways, thereby extending the molecule's half-life .

  • Maintained Target Affinity: The acidic proton of the methanesulfonamide (pKa ~ 8-10 depending on the aryl substituent) retains the ability to donate a hydrogen bond, while the sulfonyl oxygens act as potent hydrogen bond acceptors.

Target Engagement Mechanics: The COX-2 Selectivity Paradigm

The most classic application of the methanesulfonamide pharmacophore is in the design of selective Cyclooxygenase-2 (COX-2) inhibitors. To understand why this group confers selectivity, we must look at the active site topology.

Both COX-1 and COX-2 share highly homologous catalytic domains, but a critical single-amino-acid substitution dictates selectivity. In COX-1, position 523 is occupied by a bulky Isoleucine. In COX-2, this residue is a smaller Valine (Val523). This seemingly minor difference opens a secondary, hydrophilic side pocket in COX-2 that provides access to Arg513 and His90.

When we synthesize methanesulfonamide analogues of first-generation NSAIDs (e.g., modifying the methylsulfonyl group of rofecoxib), the methanesulfonamide moiety acts as a structural anchor. It inserts deeply into this secondary pocket, forming a robust hydrogen-bond network with Arg513 . This allosteric blockade locks the enzyme in an inactive conformation, preventing arachidonic acid from reaching the catalytic core.

G AA Arachidonic Acid COX2 COX-2 Enzyme (Active State) AA->COX2 Substrate Binding PGH2 Prostaglandin H2 COX2->PGH2 Catalysis Drug Methanesulfonamide Derivative Drug->COX2 Allosteric Blockade (Arg513/His90) PGE2 Prostaglandin E2 PGH2->PGE2 Isomerization Pathology Inflammation & Tumor Angiogenesis PGE2->Pathology Receptor Activation

COX-2 signaling pathway inhibition by methanesulfonamide derivatives.

Quantitative Structure-Activity Relationships (QSAR)

Beyond inflammation, the methanesulfonamide scaffold has been successfully grafted onto chalcones, Schiff bases, and oxadiazoles to target tumor-associated enzymes like Carbonic Anhydrase IX (CAIX) and various kinases. The table below summarizes the quantitative efficacy of recent methanesulfonamide derivatives across different therapeutic targets.

Compound / ScaffoldTarget Enzyme/CellIC₅₀ (µM)Selectivity / NotesReference
Rofecoxib Methanesulfonamide AnalogCOX-20.90SI > 111 (vs COX-1)
Chalcone Derivative (Compound 3a)COX-20.140Comparable to Celecoxib
Phenolic Schiff Base (Compound 8)Tumor Cell Lines0.50150% proliferation block
1,2,4-Oxadiazole-Sulfonamide (OX12)CAIX4.23Hypoxic tumor targeting

Self-Validating Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is dictated by chemical causality, and validation checkpoints are built directly into the workflow.

Protocol A: Synthesis of N-Aryl Methanesulfonamides

This protocol details the functionalization of an aniline derivative to yield a target methanesulfonamide.

  • Dissolution: Dissolve 1.0 eq of the primary aryl amine in anhydrous dichloromethane (DCM). Add 1.5 eq of Triethylamine (TEA).

    • Causality: TEA acts as a non-nucleophilic acid scavenger. During sulfonylation, HCl is generated as a byproduct. If left unneutralized, HCl will protonate the unreacted amine, forming an anilinium ion that is non-nucleophilic, prematurely halting the reaction.

  • Activation & Coupling: Cool the reaction flask to 0°C in an ice bath. Add 1.1 eq of Methanesulfonyl chloride (MsCl) dropwise over 15 minutes.

    • Causality: The reaction is highly exothermic. Cooling prevents the kinetic over-sulfonylation of the amine (which would yield an undesired bis-sulfonamide) and minimizes solvent degradation.

  • Quenching & Workup: After 2 hours of stirring at room temperature, quench with saturated aqueous NaHCO3​ . Extract the organic layer, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint (NMR): Purify via silica gel chromatography. To validate success, run a 1H -NMR spectrum. The definitive proof of successful mono-sulfonylation is the appearance of a sharp, 3-proton singlet at approximately δ 2.9 - 3.1 ppm (corresponding to the −SO2​CH3​ protons), coupled with the shift of the amine proton.

Protocol B: In Vitro COX-2 Inhibition Assay (ELISA-based)

To validate the biological efficacy of the synthesized derivative, we measure its ability to halt Prostaglandin E2 (PGE2) production.

  • Enzyme Pre-Incubation: Incubate recombinant human COX-2 with varying concentrations of your methanesulfonamide derivative (0.01 µM to 100 µM) in Tris-HCl buffer for 15 minutes at 37°C.

    • Causality: Methanesulfonamides are time-dependent, competitive inhibitors. Pre-incubation is mandatory to allow the drug to reach thermodynamic equilibrium within the Arg513 secondary pocket before the substrate is introduced.

  • Substrate Introduction: Initiate the reaction by adding 10 µM of Arachidonic Acid. Incubate for exactly 2 minutes.

  • Reaction Quenching: Immediately add Stannous Chloride ( SnCl2​ ) in 1M HCl to the wells.

    • Causality: COX-2 converts arachidonic acid into PGH2, which is highly unstable and rapidly degrades into mixed prostanoids. SnCl2​ acts as a potent reducing agent, forcing the quantitative reduction of all unstable PGH2 directly into stable PGE2. This ensures the downstream ELISA measurement accurately reflects total enzymatic turnover.

  • Self-Validation Checkpoint (ELISA): Quantify PGE2 using a competitive ELISA kit. Validation: You must run Celecoxib as a positive control in parallel. The assay is only validated if the Celecoxib dose-response curve yields an IC50​ within the established literature range (~0.04 - 0.15 µM) and an R2>0.95 .

References

  • Zarghi, A., Praveen Rao, P. N., & Knaus, E. E. (2007). "Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity." Bioorganic & Medicinal Chemistry.[Link]

  • Abdelall, E. K. A., Aboelnaga, L. S., & Randa. (2023). "Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies." Bioorganic Chemistry.[Link]

  • Al-Masoudi, et al. (2024). "Antitumor Activity and Multi-Target Mechanism of Phenolic Schiff Bases Bearing Methanesulfonamide Fragments: Cell Cycle Analysis and a Molecular Modeling Study." Molecules (MDPI).[Link]

Foundational

An In-Depth Technical Guide to [4-(Hydroxymethyl)phenyl]methanesulfonamide as a Versatile Building Block in Synthetic and Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of [4-(hydroxymethyl)phenyl]methanesulfonamide, a bifunctional building block of significant interest to researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of [4-(hydroxymethyl)phenyl]methanesulfonamide, a bifunctional building block of significant interest to researchers, scientists, and professionals in drug development. The document delves into the molecule's physicochemical properties, synthesis, and reactivity, with a particular focus on its application as a versatile scaffold in the synthesis of complex organic molecules and pharmacologically active agents. Detailed experimental protocols, mechanistic insights, and a survey of its utility in constructing targeted therapies are presented to empower researchers in leveraging this valuable synthetic intermediate.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and organic synthesis, the strategic selection of starting materials is paramount to the efficiency and success of a synthetic campaign. [4-(Hydroxymethyl)phenyl]methanesulfonamide has emerged as a building block of considerable utility, offering two distinct and reactive functional handles: a primary benzylic alcohol and a methanesulfonamide moiety.

The methanesulfonamide group is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in hydrogen bonding and its bioisosteric relationship with other functional groups, often improving the pharmacokinetic profile of drug candidates[1]. Its incorporation into a molecule can significantly influence solubility, metabolic stability, and target engagement[1]. The benzylic alcohol provides a versatile site for further chemical elaboration through oxidation, esterification, etherification, and substitution reactions, allowing for the systematic exploration of chemical space and the optimization of lead compounds.

This guide will provide a detailed exploration of the synthesis and synthetic utility of [4-(hydroxymethyl)phenyl]methanesulfonamide, offering practical insights and protocols to facilitate its application in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃S[2]
Molecular Weight 201.25 g/mol [3]
CAS Number 1423027-12-6[4]
Appearance White to off-white solidCommercially available
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSOGeneral knowledge

Synthesis of the Building Block: [4-(Hydroxymethyl)phenyl]methanesulfonamide

The efficient and scalable synthesis of [4-(hydroxymethyl)phenyl]methanesulfonamide is crucial for its widespread application. A common and effective strategy involves a two-step sequence starting from 4-cyanobenzyl bromide.

Synthetic Pathway

Synthesis cluster_step1 Step 1: Sulfonamidation cluster_step2 Step 2: Reduction 4-Cyanobenzyl_bromide 4-Cyanobenzyl bromide Product_1 N-(4-Cyanobenzyl)methanesulfonamide 4-Cyanobenzyl_bromide->Product_1  K₂CO₃, DMF Methanesulfonamide Methanesulfonamide Methanesulfonamide->Product_1 Product_2 [4-(Hydroxymethyl)phenyl]methanesulfonamide Product_1->Product_2  1. DIBAL-H  2. H₂O workup

Experimental Protocol: Synthesis of N-(4-Cyanobenzyl)methanesulfonamide

This protocol details the first step in the synthesis, the formation of the sulfonamide bond.

  • Reagents and Setup: To a solution of 4-cyanobenzyl bromide (1.0 eq) in dimethylformamide (DMF), add methanesulfonamide (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield N-(4-cyanobenzyl)methanesulfonamide.

Experimental Protocol: Reduction to [4-(Hydroxymethyl)phenyl]methanesulfonamide

This protocol describes the reduction of the nitrile to the primary alcohol.

  • Reagents and Setup: Dissolve N-(4-cyanobenzyl)methanesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reduction: Slowly add a solution of diisobutylaluminium hydride (DIBAL-H, 1.5 eq) in an appropriate solvent (e.g., hexanes or toluene) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 2-3 hours. Monitor the reaction by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. Stir the mixture vigorously until a white precipitate forms.

  • Isolation: Filter the solid and wash with ethyl acetate. Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain [4-(hydroxymethyl)phenyl]methanesulfonamide. Further purification can be achieved by recrystallization.

Reactivity and Synthetic Applications

The synthetic utility of [4-(hydroxymethyl)phenyl]methanesulfonamide stems from the orthogonal reactivity of its two functional groups. The sulfonamide nitrogen can be further substituted, and the benzylic alcohol can undergo a variety of transformations.

Reactions of the Hydroxymethyl Group

The primary benzylic alcohol is a versatile functional group that can be readily transformed into other functionalities.

The selective oxidation of the primary alcohol to the corresponding aldehyde, 4-(methanesulfonylmethyl)benzaldehyde, provides a key intermediate for further carbon-carbon bond-forming reactions, such as Wittig reactions, aldol condensations, and reductive aminations.

Oxidation Starting_Material [4-(Hydroxymethyl)phenyl]methanesulfonamide Product 4-(Methanesulfonylmethyl)benzaldehyde Starting_Material->Product  PCC, DCM or Swern Oxidation

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

  • Reagents and Setup: To a solution of [4-(hydroxymethyl)phenyl]methanesulfonamide (1.0 eq) in anhydrous dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Note: Other mild oxidation methods, such as the Swern or Dess-Martin periodinane oxidation, can also be employed to achieve this transformation, often with higher yields and fewer byproducts[5].

The hydroxymethyl group can be readily esterified with a variety of carboxylic acids or their activated derivatives (e.g., acid chlorides or anhydrides) to introduce diverse functionalities. This is a common strategy in medicinal chemistry to modulate the lipophilicity and pharmacokinetic properties of a molecule.

Experimental Protocol: Esterification with an Acid Chloride

  • Reagents and Setup: Dissolve [4-(hydroxymethyl)phenyl]methanesulfonamide (1.0 eq) and a base such as triethylamine (1.2 eq) or pyridine in anhydrous DCM.

  • Reaction: Cool the solution to 0 °C and add the desired acid chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Workup: Wash the reaction mixture with water, 1M HCl, and saturated sodium bicarbonate solution.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography to afford the desired ester.

The formation of an ether linkage is another valuable transformation for introducing a wide range of substituents. The Williamson ether synthesis is a reliable method for this purpose[6][7].

Experimental Protocol: O-Alkylation

  • Reagents and Setup: To a solution of [4-(hydroxymethyl)phenyl]methanesulfonamide (1.0 eq) in a suitable solvent such as THF or DMF, add a strong base like sodium hydride (NaH, 1.1 eq) at 0 °C.

  • Reaction: After the evolution of hydrogen gas ceases, add the desired alkyl halide (e.g., benzyl bromide or an alkyl iodide, 1.1 eq) and stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup: Carefully quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Reactions Involving the Sulfonamide Moiety

The sulfonamide group can participate in various coupling reactions, providing access to a diverse array of N-substituted derivatives.

The Buchwald-Hartwig amination allows for the coupling of the sulfonamide with aryl halides or triflates, a powerful method for constructing complex molecules.

NArylation Starting_Material [4-(Hydroxymethyl)phenyl]methanesulfonamide Product N-Aryl-[4-(hydroxymethyl)phenyl]methanesulfonamide Starting_Material->Product  Pd catalyst, Ligand, Base Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Product

This reaction significantly expands the accessible chemical space from this building block, enabling the synthesis of compounds with diverse electronic and steric properties.

Applications in Drug Discovery

The structural motifs accessible from [4-(hydroxymethyl)phenyl]methanesulfonamide are prevalent in a wide range of biologically active molecules. This building block has been utilized in the synthesis of compounds targeting various diseases, including cancer and inflammatory conditions.

Kinase Inhibitors

The sulfonamide moiety is a common feature in many kinase inhibitors, where it can form crucial hydrogen bonds with the hinge region of the kinase domain. The benzylic portion of the molecule can be functionalized to occupy adjacent hydrophobic pockets, leading to potent and selective inhibitors. For instance, derivatives of [4-(hydroxymethyl)phenyl]methanesulfonamide can be envisioned as scaffolds for the development of inhibitors of kinases such as ZAK (Leucine-Zipper and Sterile-α Motif Kinase), where related sulfonamide structures have shown high potency[8].

Anti-inflammatory Agents

The sulfonamide group is a key pharmacophore in the selective COX-2 inhibitor Celecoxib[9]. The [4-(hydroxymethyl)phenyl]methanesulfonamide scaffold provides a platform for the synthesis of novel Celecoxib analogues and other anti-inflammatory agents. By modifying the hydroxymethyl group, researchers can fine-tune the compound's properties to enhance efficacy and reduce side effects. For example, bioisosteric replacement of the sulfonamide in Celecoxib with other functional groups has been a strategy to develop new anti-inflammatory compounds[10].

Structure-Activity Relationship (SAR) Studies

The bifunctional nature of [4-(hydroxymethyl)phenyl]methanesulfonamide makes it an ideal starting point for systematic SAR studies. A library of analogues can be readily synthesized by derivatizing the hydroxymethyl group and/or the sulfonamide nitrogen. The biological activity of these compounds can then be evaluated to identify key structural features that contribute to potency and selectivity.

Table 1: Hypothetical SAR Data for Derivatives of [4-(Hydroxymethyl)phenyl]methanesulfonamide as Kinase Inhibitors

Compound IDR¹ (at Sulfonamide-N)R² (at Hydroxymethyl-O)Kinase X IC₅₀ (nM)Kinase Y IC₅₀ (nM)
1 HH5,200>10,000
2a PhenylH8509,500
2b 4-FluorophenylH4208,700
3a HBenzyl3,100>10,000
3b H4-Fluorobenzyl2,5009,800
4a PhenylBenzyl1504,200
4b 4-Fluorophenyl4-Fluorobenzyl253,500

This table presents hypothetical data to illustrate how SAR studies could be conducted. Actual values would be determined experimentally.

From this hypothetical data, one could infer that substitution on both the sulfonamide nitrogen and the hydroxymethyl oxygen is beneficial for activity against Kinase X, with a 4-fluorophenyl group on the nitrogen and a 4-fluorobenzyl ether being particularly favorable (Compound 4b).

Conclusion

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a valuable and versatile building block for synthetic and medicinal chemistry. Its two reactive functional groups, the methanesulfonamide and the benzylic alcohol, provide multiple avenues for chemical diversification. This guide has provided a comprehensive overview of its synthesis, reactivity, and potential applications in drug discovery. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, ultimately accelerating the discovery and development of new therapeutic agents.

References

Sources

Exploratory

Preliminary In-Vitro Screening of [4-(Hydroxymethyl)phenyl]methanesulfonamide: A Comprehensive Technical Guide for Target Profiling

Executive Summary [4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 1423027-12-6 / 774238-85-6) is a highly versatile building block and pharmacological candidate in early-stage drug discovery. Its chemical architecture...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 1423027-12-6 / 774238-85-6) is a highly versatile building block and pharmacological candidate in early-stage drug discovery. Its chemical architecture features two critical motifs: a para-hydroxymethyl group offering a distinct hydrogen-bond vector, and a methanesulfonamide moiety. As a Senior Application Scientist, I have designed this whitepaper to outline a rigorous, self-validating in-vitro screening cascade. Because methanesulfonamides are well-documented pharmacophores for both metalloenzymes and inflammatory mediators, this guide focuses on profiling the compound against Carbonic Anhydrase (CA) isoforms and Cyclooxygenase (COX) enzymes.

Pharmacological Rationale & Screening Logic

A robust screening strategy must not only identify primary efficacy but proactively map off-target liabilities. The dual-pathway screening logic for this compound is driven by strict structural causality:

  • Carbonic Anhydrase (CA) Targeting: Sulfonamides and their derivatives act as potent zinc-binding groups (ZBGs). In the CA active site, the deprotonated nitrogen of the methanesulfonamide coordinates directly with the catalytic Zn(II) ion in a tetrahedral geometry, displacing the zinc-bound water molecule essential for CO2 hydration (1)[1]. We must screen against tumor-associated isoforms (CA IX/XII) for efficacy, and cytosolic isoforms (CA I/II) to predict systemic side effects (2)[2].

  • Cyclooxygenase (COX-2) Selectivity: The methanesulfonamide group at the para-position of a phenyl ring is a classic COX-2 selectivity motif (3)[3]. In COX-1, the active site is restricted by a bulky Isoleucine at position 523. In COX-2, this residue is replaced by Valine, creating a secondary side pocket. The methanesulfonamide group is hypothesized to insert into this Val523-dependent pocket, conferring anti-inflammatory selectivity without the gastrointestinal toxicity associated with COX-1 inhibition (4)[4].

ScreeningLogic Compound [4-(Hydroxymethyl)phenyl] methanesulfonamide Target1 Carbonic Anhydrase (CA) Isoform Profiling Compound->Target1 Target2 Cyclooxygenase (COX) Selectivity Assay Compound->Target2 CA_Tumor CA IX / XII (Tumor-Associated) Target1->CA_Tumor Target Efficacy CA_Off CA I / II (Off-Target/Systemic) Target1->CA_Off Toxicity Screen COX2 COX-2 (Inflammation) Target2->COX2 Target Efficacy COX1 COX-1 (GI Toxicity Off-Target) Target2->COX1 Toxicity Screen

Logical workflow for dual-target pharmacological screening of the methanesulfonamide derivative.

Experimental Protocols & Methodologies

Every protocol described below is engineered as a self-validating system . An assay is only as reliable as its internal controls; therefore, baseline measurements and reference standards are hardcoded into the workflows.

Protocol A: Carbonic Anhydrase (CA) Stopped-Flow CO2 Hydration Assay

Because CA catalyzes the hydration of CO2 at near diffusion-limited rates, standard microplate readers cannot capture the kinetics. A stopped-flow spectrophotometer is mandatory.

  • Self-Validation Check: The assay must continuously monitor the non-enzymatic (uncatalyzed) hydration rate of CO2 as a baseline. Acetazolamide (AAZ) must be run in parallel to normalize recombinant enzyme activity.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na2SO4 to maintain constant ionic strength. Add Phenol Red (0.2 mM) as the pH indicator.

    • Equilibrium Incubation: Dilute recombinant human CA isoforms (hCA I, II, IX, XII) to a final concentration of 10–50 nM. Incubate with varying concentrations of [4-(Hydroxymethyl)phenyl]methanesulfonamide (0.1 nM to 100 µM) for 15 minutes at 20°C. Causality: This 15-minute window is critical to ensure thermodynamic equilibrium of the inhibitor-zinc complex before the rapid introduction of the substrate.

    • Rapid Mixing: Using the stopped-flow instrument, rapidly mix the enzyme-inhibitor solution with an equal volume of CO2-saturated water (17 mM at 20°C).

    • Kinetic Measurement: Monitor the absorbance decay at 400 nm (the isosbestic point of Phenol Red) for 10–50 seconds to measure the initial velocity of H+ production.

    • Data Analysis: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, factoring in the uncatalyzed CO2 hydration rate as the background baseline.

AssayWorkflow Prep Prepare Reagents (Enzyme, Buffer, Indicator) Incubate Compound Incubation (15 min at 20°C) Prep->Incubate Mix Rapid Mixing (CO2-saturated water) Incubate->Mix Read Spectrophotometric Read (Absorbance at 400nm) Mix->Read Analyze Calculate Ki (Cheng-Prusoff Eq) Read->Analyze

Step-by-step experimental workflow for the Stopped-Flow Carbonic Anhydrase inhibition assay.

Protocol B: Cyclooxygenase (COX-1/COX-2) Fluorometric Selectivity Assay

This assay measures the peroxidase activity of COX, which is directly coupled to the cyclooxygenase activity.

  • Self-Validation Check: Background fluorescence (buffer + substrate without enzyme) must be subtracted. Celecoxib is used as the COX-2 selective positive control, and Indomethacin as the non-selective control (5)[5].

  • Step-by-Step Methodology:

    • Assay Setup: Prepare the reaction mixture containing assay buffer (100 mM Tris-HCl, pH 8.0), Heme, and the fluorometric substrate ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

    • Compound Addition: Add the test compound dissolved in DMSO. Causality: Final DMSO concentration must be kept strictly <1% v/v to prevent solvent-induced unfolding of the COX enzymes.

    • Enzyme Incubation: Add recombinant human COX-1 or COX-2. Incubate for 5 minutes at 25°C.

    • Reaction Initiation: Add Arachidonic Acid (100 µM final) to initiate the reaction. Causality: Arachidonic acid is converted to PGG2, which is subsequently reduced to PGH2. This reduction drives the oxidation of ADHP into the highly fluorescent Resorufin.

    • Detection: Read fluorescence at Ex/Em = 535/587 nm after exactly 2 minutes. Calculate the Selectivity Index ( SI=IC50​ COX-1/IC50​ COX-2 ).

Data Presentation & Interpretation Matrices

To streamline decision-making for lead optimization, all quantitative data generated from the above protocols must be evaluated against the following benchmark matrices.

Table 1: Quantitative Profiling Matrix for Enzyme Inhibition

This table establishes the required thresholds for the compound to be considered a viable "hit" for either anti-tumor (CA IX/XII) or anti-inflammatory (COX-2) indications.

Target EnzymeClinical RelevancePrimary Control CompoundExpected Control IC50/KiHit Threshold for Test Compound
hCA I / II Off-target (Systemic side effects)Acetazolamide~12–250 nM> 10 µM (Desirable)
hCA IX / XII Efficacy (Tumor hypoxia regulation)SLC-0111~4.5–45 nM< 100 nM (Desirable)
COX-1 Off-target (GI toxicity)Indomethacin~0.5 µM> 50 µM (Desirable)
COX-2 Efficacy (Anti-inflammatory)Celecoxib~0.04 µM< 1 µM (Desirable)
Table 2: In-Vitro Cytotoxicity & ADME Validation Data

Because the para-hydroxymethyl group is susceptible to rapid Phase II metabolism (e.g., glucuronidation), microsomal stability is a critical secondary screen.

Assay TypeMatrix / Cell LineSelf-Validation ControlTarget MetricAcceptable Threshold
Cytotoxicity HEK293 (Normal Human)Doxorubicin CC50​ > 100 µM (Non-toxic)
Cytotoxicity HT-29 (Colorectal Cancer)5-Fluorouracil IC50​ < 10 µM (If targeting CA IX)
Phase II Metabolism Human Liver Microsomes7-HydroxycoumarinIntrinsic Clearance ( CLint​ )< 50 µL/min/mg
Solubility PBS (pH 7.4)NicardipineThermodynamic Solubility> 50 µg/mL

References

  • Methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole affords a potent class of cyclooxygenase-2 (COX-2) inhibitors. PubMed.3

  • Synthesis and comparative carbonic anhydrase inhibition of new Schiff's bases incorporating benzenesulfonamide, methanesulfonamide, and methylsulfonylbenzene scaffolds. PubMed.2

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands.4

  • Methanesulfonamide derivatives as gastric safe anti-inflammatory agents: Design, synthesis, selective COX-2 inhibitory activity, histopathological and histochemical studies. ResearchGate.5

  • Therapeutic applications of the carbonic anhydrase inhibitors. Open Access Journals.1

Sources

Protocols & Analytical Methods

Method

Synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide: A Detailed Protocol for Drug Discovery and Development

Introduction [4-(Hydroxymethyl)phenyl]methanesulfonamide is a key structural motif found in a variety of pharmacologically active compounds. The presence of both a sulfonamide group and a benzylic alcohol provides a vers...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a key structural motif found in a variety of pharmacologically active compounds. The presence of both a sulfonamide group and a benzylic alcohol provides a versatile scaffold for further chemical modification, making it a valuable building block in medicinal chemistry and drug development. The sulfonamide moiety is a well-established pharmacophore known for its diverse biological activities, while the hydroxymethyl group offers a convenient handle for derivatization, enabling the exploration of structure-activity relationships (SAR).

This application note provides a comprehensive and detailed protocol for the synthesis, purification, and characterization of [4-(Hydroxymethyl)phenyl]methanesulfonamide. The described method is robust, scalable, and proceeds with high chemoselectivity, making it suitable for both academic research laboratories and industrial drug discovery settings. The protocol is designed to be self-validating, with clear explanations for each step to ensure reproducibility and a thorough understanding of the underlying chemical principles.

Synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide

The synthesis of the target compound is achieved through the selective N-methanesulfonylation of 4-aminobenzyl alcohol. This reaction is highly efficient and chemoselective, targeting the more nucleophilic amino group over the hydroxyl group. The use of pyridine as a base is crucial, as it not only scavenges the hydrochloric acid byproduct but also acts as a nucleophilic catalyst, facilitating the reaction.

Reaction Scheme

Synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide cluster_reactants Reactants reactant1 4-Aminobenzyl alcohol arrow1 reactant1->arrow1 Pyridine, DCM 0 °C to rt reactant2 Methanesulfonyl chloride reactant2->arrow1 product [4-(Hydroxymethyl)phenyl]methanesulfonamide +1 + arrow1->product

Caption: Synthetic scheme for [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Reagents and Materials
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )AmountMoles (mmol)Supplier
4-Aminobenzyl alcoholC₇H₉NO123.1510.0 g81.2Sigma-Aldrich
Methanesulfonyl chlorideCH₃ClO₂S114.559.7 g (6.8 mL)84.7Acros Organics
PyridineC₅H₅N79.107.1 g (7.2 mL)89.7Fisher Scientific
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-VWR
1 M Hydrochloric acidHCl36.46As needed--
Saturated Sodium BicarbonateNaHCO₃84.01As needed--
BrineNaCl (aq)58.44As needed--
Anhydrous Magnesium SulfateMgSO₄120.37As needed--
Ethyl acetateC₄H₈O₂88.11For recrystallization--
HexanesC₆H₁₄86.18For recrystallization--
Experimental Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 10.0 g (81.2 mmol) of 4-aminobenzyl alcohol in 150 mL of anhydrous dichloromethane (DCM). Add 7.2 mL (89.7 mmol) of pyridine to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Addition of Methanesulfonyl Chloride: Slowly add 6.8 mL (84.7 mmol) of methanesulfonyl chloride dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature remains below 5 °C. The formation of a white precipitate (pyridinium hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) (Eluent: 50% Ethyl acetate in Hexanes). The reaction is complete when the starting material (4-aminobenzyl alcohol) is no longer visible by TLC.

  • Work-up: Upon completion, add 100 mL of 1 M hydrochloric acid to the reaction mixture to dissolve the pyridinium salts and neutralize excess pyridine. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 100 mL of 1 M HCl, 100 mL of saturated sodium bicarbonate solution, and 100 mL of brine.

  • Isolation of Crude Product: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product as an off-white solid.

Purification

The crude [4-(Hydroxymethyl)phenyl]methanesulfonamide can be purified by recrystallization to obtain a highly pure product.

  • Recrystallization: Dissolve the crude solid in a minimum amount of hot ethyl acetate. If any insoluble material remains, perform a hot filtration. Slowly add hexanes to the hot solution until it becomes slightly turbid. Allow the solution to cool to room temperature, and then place it in an ice bath for 1-2 hours to complete crystallization.

  • Collection of Pure Product: Collect the crystalline solid by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum to yield pure [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Purification_and_Characterization_Workflow A Crude Product (Off-white solid) B Recrystallization (Hot Ethyl Acetate/Hexanes) A->B C Vacuum Filtration B->C D Pure Crystalline Solid C->D E Characterization D->E F 1H NMR, 13C NMR, FT-IR, MS E->F

Application

Application Note: Quantitative Analysis of [4-(Hydroxymethyl)phenyl]methanesulfonamide in Pharmaceutical Matrices

Abstract This application note provides a comprehensive guide to the quantitative analysis of [4-(Hydroxymethyl)phenyl]methanesulfonamide, a key intermediate and potential impurity in pharmaceutical manufacturing. Two ro...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of [4-(Hydroxymethyl)phenyl]methanesulfonamide, a key intermediate and potential impurity in pharmaceutical manufacturing. Two robust and validated analytical methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. This document details the rationale behind the methodological choices, step-by-step protocols for sample preparation and analysis, and comprehensive validation data in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The protocols described herein are designed for researchers, scientists, and drug development professionals to ensure the accurate and reliable quantification of this compound.

Introduction

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a significant compound in pharmaceutical synthesis, often serving as a precursor or emerging as a process-related impurity. The precise and accurate quantification of this analyte is critical for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) and final drug products.[5] Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products, necessitating the development and validation of reliable analytical methods.[5]

This guide provides two distinct, fit-for-purpose analytical methodologies for the quantification of [4-(Hydroxymethyl)phenyl]methanesulfonamide, catering to different analytical needs within the drug development lifecycle.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and cost-effective technique suitable for the routine analysis of the compound in bulk drug substances and formulated products where concentration levels are relatively high.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of trace-level impurities, particularly in complex matrices or when low detection limits are required.[6]

Physicochemical Properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide

Understanding the physicochemical properties of the analyte is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₈H₁₁NO₃SPubChem
Molecular Weight 201.25 g/mol PubChem
Appearance PowderMilliporeSigma[7]
Polarity Polar AromaticInferred from structure
UV Absorbance Expected due to the phenyl groupInferred from structure

The presence of a phenyl group suggests that the compound will exhibit UV absorbance, making HPLC-UV a viable analytical technique. Its polar nature, attributed to the hydroxymethyl and sulfonamide groups, will influence the choice of chromatographic conditions, particularly the stationary and mobile phases. For LC-MS/MS, the sulfonamide and hydroxymethyl moieties provide sites for efficient ionization.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method

This method is designed for the accurate quantification of [4-(Hydroxymethyl)phenyl]methanesulfonamide in pharmaceutical samples where the concentration is expected to be at a level suitable for UV detection. Reversed-phase HPLC is selected due to its versatility and suitability for separating polar aromatic compounds.[8]

Rationale for Method Development

The selection of a C18 stationary phase provides a non-polar surface for the retention of the aromatic ring of the analyte through hydrophobic interactions. The mobile phase, a mixture of a polar aqueous buffer and an organic modifier (acetonitrile), allows for the controlled elution of the compound. A slightly acidic mobile phase (pH ~3) is chosen to ensure the consistent protonation state of the sulfonamide group, leading to sharper peaks and reproducible retention times. UV detection at a wavelength corresponding to the absorbance maximum of the phenyl chromophore ensures optimal sensitivity.

Experimental Protocol: HPLC-UV

3.2.1. Materials and Reagents

  • [4-(Hydroxymethyl)phenyl]methanesulfonamide reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Sample diluent: 50:50 (v/v) Methanol:Water

3.2.2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Photodiode Array (PDA) detector

3.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate buffer, pH 3.0 (adjusted with phosphoric acid)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B, 2-15 min: 10-70% B, 15-17 min: 70% B, 17-18 min: 70-10% B, 18-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

3.2.4. Sample Preparation

  • Reference Standard Preparation: Accurately weigh approximately 10 mg of [4-(Hydroxymethyl)phenyl]methanesulfonamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation (Drug Substance): Accurately weigh approximately 25 mg of the drug substance into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 10 minutes to dissolve.[9] Dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

  • Sample Preparation (Formulated Product - e.g., Tablets): Weigh and finely powder no fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 25 mg of the active pharmaceutical ingredient into a 50 mL volumetric flask. Add approximately 30 mL of diluent and sonicate for 15 minutes to ensure complete extraction.[9] Dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[7]

Diagram: HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh Sample dissolve Dissolve in Diluent & Sonicate start->dissolve filter Filter (0.45 µm) dissolve->filter vial Transfer to HPLC Vial filter->vial inject Inject into HPLC vial->inject separate Separation on C18 Column inject->separate detect UV Detection (230 nm) separate->detect quantify Data Acquisition & Quantification detect->quantify

Caption: Workflow for HPLC-UV analysis.

Method Validation Summary

The HPLC-UV method should be validated according to ICH Q2(R1) guidelines.[1][2][3]

ParameterAcceptance CriteriaExpected Outcome
Specificity No interference at the retention time of the analyte.The method should be able to resolve the analyte from other components in the sample matrix.
Linearity Correlation coefficient (r²) ≥ 0.999A linear relationship between concentration and peak area should be established over a defined range (e.g., 1-50 µg/mL).
Accuracy Recovery of 98.0% to 102.0%The closeness of the measured value to the true value should be demonstrated by spike recovery studies at different concentration levels.
Precision (Repeatability & Intermediate) RSD ≤ 2.0%The method should provide consistent results for repeated analyses of the same sample under the same and different conditions (different days, analysts, equipment).
Limit of Quantification (LOQ) Signal-to-Noise ratio ≥ 10The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3The lowest concentration of the analyte that can be detected but not necessarily quantified.
Robustness No significant change in results with small, deliberate variations in method parameters.The method should be reliable under minor variations in flow rate, column temperature, and mobile phase composition.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method is intended for the trace-level quantification of [4-(Hydroxymethyl)phenyl]methanesulfonamide, offering superior sensitivity and selectivity compared to HPLC-UV. This is particularly important for impurity profiling and analysis in complex biological matrices.

Rationale for Method Development

The LC-MS/MS method utilizes the same chromatographic principles as the HPLC-UV method for separation. However, detection is achieved using a tandem mass spectrometer, which provides a high degree of selectivity by monitoring a specific precursor-to-product ion transition for the analyte. Electrospray ionization (ESI) in positive ion mode is chosen as it is effective for protonating sulfonamides. The fragmentation of the protonated molecular ion will be induced in the collision cell, and characteristic product ions will be monitored. The fragmentation of the benzyl alcohol moiety is expected to be a dominant pathway.[10][11][12]

Experimental Protocol: LC-MS/MS

4.2.1. Materials and Reagents

  • [4-(Hydroxymethyl)phenyl]methanesulfonamide reference standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Sample diluent: 50:50 (v/v) Methanol:Water

4.2.2. Instrumentation

  • UHPLC or HPLC system

  • Autosampler

  • Column oven

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

4.2.3. Chromatographic Conditions

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 5% B, 1-8 min: 5-95% B, 8-9 min: 95% B, 9-9.1 min: 95-5% B, 9.1-12 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

4.2.4. Mass Spectrometry Conditions

ParameterCondition
Ionization Mode ESI Positive
Precursor Ion (m/z) 202.1 [M+H]⁺
Product Ions (m/z) To be determined experimentally (e.g., monitor fragments corresponding to loss of H₂O, SO₂, etc.)
Collision Energy To be optimized for the specific instrument
Dwell Time 100 ms

4.2.5. Sample Preparation

Sample preparation follows the same principles as for the HPLC-UV method, but with a greater emphasis on cleanliness to avoid contamination and ion suppression. Use of LC-MS grade solvents and vials is essential. Dilutions may need to be adjusted to bring the sample concentration within the linear range of the LC-MS/MS method. Solid-phase extraction (SPE) may be employed for complex matrices to remove interfering substances.[6][13][14]

Diagram: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Weigh Sample dissolve Dissolve in LC-MS Grade Diluent start->dissolve spe SPE Cleanup (if needed) dissolve->spe filter Filter (0.22 µm) spe->filter vial Transfer to LC-MS Vial filter->vial inject Inject into UHPLC vial->inject separate Chromatographic Separation inject->separate ionize ESI+ Ionization separate->ionize fragment MS/MS Fragmentation ionize->fragment detect MRM Detection fragment->detect

Caption: Workflow for LC-MS/MS analysis.

Method Validation Summary

The LC-MS/MS method validation will also adhere to ICH guidelines, with a focus on parameters critical for trace analysis.

ParameterAcceptance CriteriaExpected Outcome
Specificity No interfering peaks at the retention time and MRM transition of the analyte.High selectivity is expected due to the nature of MRM detection.
Linearity Correlation coefficient (r²) ≥ 0.995A linear response over a wide dynamic range, suitable for trace-level quantification (e.g., 0.1 - 100 ng/mL).
Accuracy Recovery of 80.0% to 120.0% at low concentrations.Acceptable recovery across the linear range, demonstrated by spiking studies.
Precision (Repeatability & Intermediate) RSD ≤ 15.0% at the LOQ, ≤ 10% at higher concentrations.High precision, even at low concentrations.
Limit of Quantification (LOQ) To be determined experimentally, expected to be in the low ng/mL range.The method should be sensitive enough for the intended application.
Limit of Detection (LOD) To be determined experimentally, expected to be in the sub-ng/mL range.High sensitivity for detecting trace amounts of the analyte.
Matrix Effect To be assessed to ensure that the sample matrix does not interfere with ionization.Minimal matrix effects are desired; if significant, an isotopically labeled internal standard should be used.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of [4-(Hydroxymethyl)phenyl]methanesulfonamide in pharmaceutical settings. The HPLC-UV method is well-suited for routine quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace impurity analysis. The choice of method should be guided by the specific analytical requirements, including the expected concentration of the analyte and the complexity of the sample matrix. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and defensible data.[1][2][3][4]

References

  • Drawell. (2024, April 29). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. [Link]

  • Dong, M. W. (2025, May 13). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC. [Link]

  • Nacalai Tesque. 4. Sample Pretreatment for HPLC. [Link]

  • Greyhound Chromatography. (2023, April 27). How to Prepare a Sample for HPLC Analysis. [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]

  • USDA. (2016, March 14). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). [Link]

  • Spectroscopy. (2026, March 11). Online Automated SPE–LC–MS-MS Quantitation of Sulfonamide Antibiotics and Pesticides in Surface Waters Using a Triple-Quadrupole Mass Spectrometer and Electrospray Ionization Probe. [Link]

  • Chemistry Stack Exchange. (2019, August 24). How Does Benzyl Alcohol Produce a Peak at m/z = 79?[Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • MDPI. (2025, December 31). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. [Link]

  • The Journal of Chemical Physics. (n.d.). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. [Link]

  • Agilent Technologies. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. [Link]

  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • PubMed. (2001, December 24). Quantitative Determination of Sulfonamide in Meat by Liquid Chromatography-Electrospray-Mass Spectrometry. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • ResearchGate. (n.d.). Laser ionization mass spectrum of benzoic acid and benzyl alcohol...[Link]

  • PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • Biotechnology Journal International. (2024, June 22). Development and Validation of HPLC Method for the Quantification of Impending Genotoxic Impurities in Dapson Drug Substances. [Link]

  • MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Sulfonamides and Hydrozine. [Link]

  • ResearchGate. (n.d.). Development and validation of an HPLC method for the simultaneous determination of ten sulfonamide residues in whole egg according to 2002/657/EC. [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

  • chemconnections. (n.d.). Information from Mass Spectrometry. [Link]

  • Current Pharmaceutical Analysis. (2015, December 9). A Novel Quantitative Spectrophotometric Method for the Determination of Vigabatrin in Pharmaceutical Formulation. [Link]

  • PMC. (2022, March 17). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. [Link]

  • ResearchGate. (2025, August 14). Quantitative Determination of Some Drug Samples in Pharmaceutical Forms Using Spectrophotometric and Flow Injection Analysis Methods. [Link]

  • Oriental Journal of Chemistry. (n.d.). Quantification of Drugs and Pharmaceuticals Using N-Bromosuccinimide and Methyl Orange Dye. [Link]

  • ORBi. (n.d.). Quantitation of Active Pharmaceutical Ingredient through the Packaging Using Raman Handheld Spectrophotometers. [Link]

Sources

Method

Introduction &amp; Scope[4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 774238-85-6 / 1423027-12-6) is a critical pharmaceutical intermediate and potential impurity encountered in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs), such as class III antiarrhythmic agents . Accurate quantification of this compound is essential for reaction monitoring, purity profiling, and quality control during drug development.

Application Note: HPLC-UV Analytical Protocol for [4-(Hydroxymethyl)phenyl]methanesulfonamide Introduction & Scope[4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 774238-85-6 / 1423027-12-6) is a critical pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC-UV Analytical Protocol for [4-(Hydroxymethyl)phenyl]methanesulfonamide

Introduction & Scope[4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 774238-85-6 / 1423027-12-6) is a critical pharmaceutical intermediate and potential impurity encountered in the synthesis of sulfonamide-based active pharmaceutical ingredients (APIs), such as class III antiarrhythmic agents [1]. Accurate quantification of this compound is essential for reaction monitoring, purity profiling, and quality control during drug development.

This application note provides a comprehensive, self-validating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol equipped with Ultraviolet (UV) detection. The method is engineered to balance the polar hydroxymethyl moiety and the weakly acidic methanesulfonamide group, ensuring sharp peak symmetry, reproducible retention, and high sensitivity.

Scientific Grounding & Causality (E-E-A-T)

Developing a robust chromatographic method requires a deep understanding of the analyte's physicochemical properties. We do not merely select parameters; we engineer the chromatographic environment to dictate the analyte's behavior.

  • Analyte Polarity & Stationary Phase: The molecule (MW: 201.24 g/mol ) possesses a polar hydroxymethyl group (-CH₂OH) and a methanesulfonamide group (-NHSO₂CH₃) attached to a hydrophobic phenyl ring. This moderate polarity (estimated LogP ~0.5–1.5) makes an Octadecylsilane (C18) stationary phase the optimal choice. To prevent secondary interactions (hydrogen bonding) between the hydroxymethyl group and residual silanols on the silica support, a heavily end-capped C18 column is mandatory.

  • Ionization Control & Mobile Phase pH: The methanesulfonamide moiety is weakly acidic. While unsubstituted methanesulfonamide has a pKa of approximately 10.87 [2], the electron-withdrawing nature of the phenyl ring lowers the pKa of N-phenylmethanesulfonamide derivatives to approximately 8.8–9.5 [3]. At a neutral pH, the analyte exists in a state of partial ionization, leading to dual retention mechanisms and severe peak tailing. By buffering the mobile phase to a highly acidic state (pH 2.5–3.0 using 0.1% Formic Acid), we fully suppress ionization, forcing the analyte into a single, neutral state for predictable hydrophobic partitioning.

  • Chromophore & Detection: The substituted benzene ring serves as a strong chromophore. The primary transition occurs in the deep UV range, making 225 nm the optimal wavelength for maximum sensitivity, with 254 nm serving as a secondary confirmation wavelength.

HPLC_Method_Logic Analyte Analyte: [4-(Hydroxymethyl)phenyl] methanesulfonamide Prop1 Polar Groups: -OH, -SO2NH2 (Moderate LogP) Analyte->Prop1 Prop2 Chromophore: Phenyl Ring Analyte->Prop2 Prop3 Weak Acid: pKa ~ 9.0-9.5 Analyte->Prop3 Choice1 Stationary Phase: End-capped C18 (Prevents secondary interactions) Prop1->Choice1 Choice2 Detector: UV at 225 nm / 254 nm (Optimal sensitivity) Prop2->Choice2 Choice3 Mobile Phase pH: Acidic (pH 2.5-3.0) (0.1% Formic Acid) Prop3->Choice3 Outcome Optimized RP-HPLC Method (Sharp Peaks, High Resolution) Choice1->Outcome Choice2->Outcome Choice3->Outcome

Logical workflow for RP-HPLC method development based on analyte properties.

Experimental Protocols

Chromatographic Conditions

The following parameters establish a self-validating baseline for the analysis.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationScientific Rationale
Column C18, 150 x 4.6 mm, 5 µm (End-capped)Retains the phenyl ring; end-capping prevents silanol interactions with the -OH group.
Mobile Phase A 0.1% Formic Acid in HPLC Water (pH ~2.7)Suppresses ionization of the methanesulfonamide moiety (pKa ~9.0-9.5).
Mobile Phase B Acetonitrile (HPLC Grade)Provides sufficient elution strength for the hydrophobic core.
Elution Mode Isocratic (70% A : 30% B)Ensures baseline stability and rapid turnaround for pure intermediate analysis.
Flow Rate 1.0 mL/minStandard flow balancing analysis time and optimal Van Deemter linear velocity.
Column Temp. 30 °CEnsures retention time reproducibility and reduces mobile phase viscosity.
Detection UV at 225 nmCaptures the primary transition of the substituted phenyl ring.
Injection Vol. 10 µLPrevents column mass overloading while maintaining an excellent S/N ratio.
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Measure 1000 mL of ultra-pure HPLC-grade water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and degas via vacuum filtration or sonication for 10 minutes.

  • Mobile Phase B: Transfer 1000 mL of HPLC-grade Acetonitrile to a solvent reservoir. Degas appropriately.

Step 2: Standard Solution Preparation Note: [4-(Hydroxymethyl)phenyl]methanesulfonamide exhibits limited solubility in pure water. Methanol is required as a primary solubilizer.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Add 5.0 mL of HPLC-grade Methanol. Sonicate for 5 minutes until complete dissolution is visually confirmed. Dilute to the mark with Mobile Phase A.

  • Working Standard (50 µg/mL): Pipette 0.5 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume using the initial mobile phase composition (70% A : 30% B) to prevent solvent-mismatch peak distortion during injection.

Step 3: System Suitability Testing (SST)

  • Purge the HPLC system and equilibrate the column with the mobile phase at 1.0 mL/min for at least 15 column volumes (CV) until the UV baseline is flat and stable.

  • Inject a Blank (diluent) to verify the absence of ghost peaks or baseline artifacts at the expected retention time.

  • Inject the Working Standard (50 µg/mL) in hexaplicate (n=6). Proceed to sample analysis only if SST criteria (detailed in Table 2) are met.

Method Validation & Quantitative Data Summary

When validating this method according to ICH Q2(R1) guidelines, researchers should benchmark their empirical data against the expected performance metrics outlined below.

Table 2: Expected Method Validation Parameters

Validation ParameterICH Acceptance CriteriaExpected Result for this Protocol
System Suitability (RSD) (n=6 injections)
Tailing Factor ( ) (Highly symmetrical)
Theoretical Plates ( )
Linearity ( ) (Range: )
Accuracy (Recovery)
Precision (Intra-day RSD)

Troubleshooting & Diagnostic Logic

Chromatographic anomalies are rarely random; they are physical manifestations of chemical mismatches. Use the following diagnostic logic to resolve common issues associated with sulfonamide analysis.

  • Symptom: Peak Tailing ( )

    • Causality: Occurs when the analyte interacts with active silanol groups on an aged column, or if the mobile phase pH has drifted upwards, causing partial deprotonation of the methanesulfonamide group.

    • Action: Verify that Mobile Phase A pH is strictly . If the pH is correct, the column's end-capping has likely degraded. Replace the column or switch to a sterically protected stationary phase.

  • Symptom: Retention Time Drift

    • Causality: Fluctuations in column thermodynamics or inadequate stationary phase equilibration.

    • Action: Ensure the column oven is actively maintaining 30 °C. Increase the initial equilibration time to at least 20 CVs.

Troubleshooting Issue Issue: Peak Tailing or Broadening Check1 Check Mobile Phase pH Issue->Check1 Check2 Check Column Integrity Issue->Check2 Action1 pH > 4.0? Analyte partially ionized. Action: Lower pH to 2.5 Check1->Action1 Action2 Silanol Activity? Action: Use end-capped C18 Check2->Action2 Resolution Restored Peak Symmetry (Asymmetry Factor 0.9 - 1.2) Action1->Resolution Action2->Resolution

Diagnostic decision tree for resolving peak tailing in sulfonamide HPLC analysis.

References

Application

Quantitative Analysis of [4-(Hydroxymethyl)phenyl]methanesulfonamide in Biological Matrices using LC-MS/MS

An Application Note for Drug Development Professionals Abstract This document provides a comprehensive guide for the quantitative analysis of [4-(Hydroxymethyl)phenyl]methanesulfonamide in common biological matrices, suc...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

This document provides a comprehensive guide for the quantitative analysis of [4-(Hydroxymethyl)phenyl]methanesulfonamide in common biological matrices, such as human plasma and urine. The methodologies detailed herein leverage the sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for bioanalytical testing.[1] We will explore the rationale behind method development, from sample preparation to instrument parameters, and provide robust, step-by-step protocols. This guide is intended for researchers, scientists, and drug development professionals who require reliable, reproducible, and validated methods for pharmacokinetic, toxicokinetic, or metabolism studies. All protocols are designed in accordance with major regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4]

Introduction and Scientific Rationale

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a compound of interest in pharmaceutical research, potentially as a drug candidate or, more commonly, as a metabolite of a parent drug containing a sulfonamide moiety. The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anti-inflammatory drugs. Accurate quantification of such compounds in biological fluids is critical for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

LC-MS/MS offers unparalleled advantages for this application. Its high selectivity allows for the differentiation of the analyte from endogenous matrix components and other metabolites, while its sensitivity enables quantification at the low concentrations often encountered in biological systems.[1] This application note outlines a complete workflow, grounded in established bioanalytical principles, to ensure data integrity and regulatory compliance.

Analyte Physicochemical Properties

Understanding the analyte's properties is the foundation of method development.

PropertyValueSource
Chemical Formula C₈H₁₁NO₃S[5][6]
Molecular Weight 201.25 g/mol [5][7]
Monoisotopic Mass 201.04596 Da[6]
Structure
Predicted Polarity Moderately PolarInferred from structure

The presence of a hydroxyl (-OH) group, a sulfonamide (-SO₂NH-) group, and an aromatic ring gives the molecule a balanced polarity, making it suitable for reversed-phase liquid chromatography.

Method Development Strategy: The Causality Behind Choices

A robust bioanalytical method is not a series of arbitrary steps but a logically constructed workflow where each choice is deliberate and justified.

Mass Spectrometry (MS/MS) Parameter Optimization

The mass spectrometer is tuned to selectively detect and fragment the analyte of interest.

  • Ionization Technique: Electrospray Ionization (ESI) is the preferred method for moderately polar and thermally labile molecules like sulfonamides.[8] It gently transfers ions from the liquid phase to the gas phase, typically forming protonated molecules ([M+H]⁺) in positive ion mode or deprotonated molecules ([M-H]⁻) in negative ion mode. For [4-(Hydroxymethyl)phenyl]methanesulfonamide, positive mode ESI is generally effective due to the presence of the sulfonamide nitrogen, which can be protonated.

  • Fragmentation and MRM Selection: Collision-Induced Dissociation (CID) is used to fragment the selected precursor ion into characteristic product ions.[9] For quantitative analysis, this process is monitored using Multiple Reaction Monitoring (MRM), which enhances selectivity and signal-to-noise. A key fragmentation pathway for aromatic sulfonamides involves the neutral loss of sulfur dioxide (SO₂; 64 Da).[10][11]

cluster_frag Predicted MS/MS Fragmentation Pathway parent [M+H]⁺ Precursor Ion m/z 202.05 loss_so2 Neutral Loss (-SO₂) parent->loss_so2 product1 Product Ion 1 m/z 138.06 loss_so2->product1 Collision Energy loss_ch2o Neutral Loss (-CH₂O) product1->loss_ch2o product2 Product Ion 2 m/z 108.06 loss_ch2o->product2 Higher Collision Energy

Caption: Predicted fragmentation of [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Liquid Chromatography (LC) Separation

The goal of chromatography is to separate the analyte from matrix interferences before it reaches the mass spectrometer.

  • Column Chemistry: A reversed-phase C18 column is the standard choice for separating moderately polar analytes from more polar matrix components.

  • Mobile Phase: A gradient elution using water and a miscible organic solvent (typically acetonitrile or methanol) is employed. The addition of a small amount of acid, such as formic acid (0.1%), serves two purposes: it protonates the analyte to enhance ESI+ ionization and improves the chromatographic peak shape by preventing silanol interactions on the column.

Biological Sample Preparation

Biological samples are complex mixtures containing proteins, salts, and phospholipids that can interfere with analysis and damage instrumentation. Sample preparation is a critical step to remove these interferences.

  • Protein Precipitation (PPT): This is a rapid and effective technique for removing the bulk of proteins from plasma or serum.[12][13] It involves adding a water-miscible organic solvent (like acetonitrile) to the sample, which denatures and precipitates the proteins.[12][14] While fast and inexpensive, the resulting supernatant may still contain other interferences like phospholipids.

  • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix components are washed away.[15][16] For this analyte, a polymeric reversed-phase (e.g., Hydrophilic-Lipophilic Balanced, HLB) sorbent is ideal as it can retain a broad range of compounds. SPE is often preferred for urine samples to remove salts and for plasma when lower detection limits are required.

Experimental Protocols

These protocols serve as a validated starting point. Analysts should perform their own validation according to internal SOPs and regulatory guidelines.[17][18]

Protocol 1: Sample Preparation via Protein Precipitation (For Plasma/Serum)

This protocol is designed for high-throughput analysis where speed is essential.

  • Aliquot Sample: Pipette 100 µL of plasma/serum sample, calibration standard, or quality control (QC) into a 1.5 mL microcentrifuge tube or a 96-well plate.

  • Add Internal Standard (IS): Add 10 µL of the working Internal Standard solution.

  • Precipitate Proteins: Add 300 µL of cold acetonitrile containing 0.1% formic acid. This 3:1 solvent-to-sample ratio is effective for protein removal.[19]

  • Mix: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer the clear supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.

Protocol 2: Sample Preparation via Solid-Phase Extraction (For Urine/Plasma)

This protocol yields a cleaner extract, ideal for achieving the lowest limits of quantification.

  • Sample Pre-treatment:

    • Plasma: Dilute 100 µL of plasma with 400 µL of 4% phosphoric acid in water.

    • Urine: Centrifuge 500 µL of urine to remove particulates. Dilute 100 µL of the supernatant with 400 µL of water.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 30 mg, 1 cc) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

  • Load Sample: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elute Analyte: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for analysis.

Protocol 3: LC-MS/MS Instrumental Analysis

cluster_workflow Analytical Workflow Sample Prepared Sample (from Protocol 1 or 2) Autosampler Autosampler (10 µL injection) Sample->Autosampler LC_Column LC Column (C18, 2.1x50 mm, 1.8 µm) Autosampler->LC_Column MS_Source Mass Spectrometer (ESI Source) LC_Column->MS_Source MS_Analyzer Tandem MS Analyzer (MRM Mode) MS_Source->MS_Analyzer Data Data Acquisition & Processing MS_Analyzer->Data

Caption: High-level LC-MS/MS analytical workflow.

LC & MS Parameters:

ParameterRecommended Setting
LC System High-Performance Liquid Chromatography (HPLC) or UHPLC System
Column C18 Reversed-Phase, e.g., 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5-10 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C

LC Gradient:

Time (min)% Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05

MS/MS Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte (Quantifier) 202.1138.110015
Analyte (Qualifier) 202.1108.110025
Internal Standard User DefinedUser Defined100Optimized
(Note: An appropriate stable-isotope labeled internal standard is highly recommended for optimal accuracy and precision.)

Bioanalytical Method Validation

A full method validation must be performed to ensure the reliability of the data for regulatory submissions.[2][3][20] This process demonstrates that the method is suitable for its intended purpose.[18] Key validation parameters are summarized below, with acceptance criteria based on FDA and EMA guidelines.[2][21]

Validation ParameterPurposeGeneral Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte.Response in blank matrix should be <20% of LLOQ response.
Calibration Curve Demonstrate the relationship between instrument response and known analyte concentrations.At least 6 non-zero standards; r² ≥ 0.99.
Accuracy & Precision Determine the closeness of measured values to the nominal value and the degree of scatter.Within-run and between-run precision (%CV) ≤15% (≤20% at LLOQ); accuracy (%RE) within ±15% (±20% at LLOQ).
LLOQ The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise > 5; accuracy and precision criteria must be met.
Matrix Effect Assess the suppression or enhancement of ionization due to co-eluting matrix components.IS-normalized matrix factor CV should be ≤15%.
Recovery Measure the efficiency of the extraction process.Should be consistent and reproducible, though not necessarily 100%.
Stability Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, post-preparative).Mean concentration should be within ±15% of nominal concentration.

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust framework for the quantitative analysis of [4-(Hydroxymethyl)phenyl]methanesulfonamide in biological samples. The described protocols for sample preparation and instrumental analysis, combined with a comprehensive validation strategy, will generate high-quality data suitable for supporting drug development programs. Adherence to these scientifically-grounded principles ensures data integrity and compliance with global regulatory expectations.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]

  • Future Science. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. Retrieved from [Link]

  • Aurora Biomed. (2022). Automated SPE for Drugs of Abuse in Urine Sample. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation. Retrieved from [Link]

  • World Scientific Publishing. (2001). Liquid Secondary Ion Mass Spectrometry and Collision-induced Dissociation Mass Spectrometry of Sulfonamide Derivatives of meso-Tetraphenylporphyrin. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Chromatography Online. (2014). Solid-Phase Extraction and LC–MS Analysis of Benzodiazepines in Urine. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2024). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. Retrieved from [Link]

  • ResearchGate. (2002). The unanticipated loss of SO2 from sulfonamides in collision-induced dissociation | Request PDF. Retrieved from [Link]

  • ResearchGate. (2004). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Analysis of Urine for Drugs of Abuse Using Mixed-Mode Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl-. Retrieved from [Link]

  • MDPI. (2023). Solid Phase-Based Microextraction Techniques in Therapeutic Drug Monitoring. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004). Multiresidue determination of sulfonamides in a variety of biological matrices by supported liquid membrane with high pressure liquid chromatography-electrospray mass spectrometry detection. Retrieved from [Link]

  • Norlab. (n.d.). ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Retrieved from [Link]

  • MDPI. (2012). Rapid and Sensitive LC-MS/MS Method for the Determination of Metoprolol in Beagle Dog Plasma with a Simple Protein Precipitation Treatment and Its Pharmacokinetic Applications. Retrieved from [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Retrieved from [Link]

  • ResearchGate. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. Retrieved from [Link]

  • MDPI. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). N-(4-hydroxyphenyl)methanesulfonamide. Retrieved from [Link]

  • ACS Publications. (1998). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Retrieved from [Link]

  • U.S. Department of Agriculture. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. Retrieved from [Link]

  • MSACL. (2019). Development and validation of a LC-MS/MS method for the determination of multi-class antibiotics in human serum and its application. Retrieved from [Link]

  • ACG Publications. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Retrieved from [Link]

  • SciELO. (2010). Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC. Retrieved from [Link]

  • PubChemLite. (n.d.). [4-(hydroxymethyl)phenyl]methanesulfonamide (C8H11NO3S). Retrieved from [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). Development and validation of an LC-MS/MS method for the determination of methanesulfonamide in human urine. Retrieved from [Link]

  • ResearchGate. (2009). Development and validation of LC-MS/MS method for determination of methanesulfonamide in human urine | Request PDF. Retrieved from [Link]

  • SciTePress. (2020). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from [Link]

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

Sources

Method

The Versatile Scaffold: [4-(Hydroxymethyl)phenyl]methanesulfonamide in Modern Medicinal Chemistry

Introduction: Unveiling a Key Building Block in Drug Discovery In the intricate landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful design...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Building Block in Drug Discovery

In the intricate landscape of medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the successful design and development of novel therapeutic agents. [4-(Hydroxymethyl)phenyl]methanesulfonamide has emerged as a significant building block, offering a unique combination of structural features that are highly advantageous for drug design. Its benzylic alcohol provides a reactive handle for diverse chemical modifications, while the methanesulfonamide group, a well-established pharmacophore, imparts favorable physicochemical properties and the potential for crucial interactions with biological targets.[1]

This comprehensive guide serves as a detailed resource for researchers, scientists, and drug development professionals, providing in-depth application notes and robust protocols for the effective use of [4-(Hydroxymethyl)phenyl]methanesulfonamide in medicinal chemistry programs. We will delve into its synthesis, characterization, and strategic application as a key intermediate, supported by field-proven insights and authoritative references to empower your research endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide is fundamental to its effective application.

Table 1: Physicochemical Properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide

PropertyValueSource
Molecular Formula C8H11NO3S[2]
Molecular Weight 201.25 g/mol [3]
Appearance White to off-white solid[4]
Solubility Soluble in water and various organic solvents[5]
InChIKey HCGQPMRTZKGSOD-UHFFFAOYSA-N[2]
SMILES C1=CC(=CC=C1CO)CS(=O)(=O)N[2]

Note: Experimental values for properties like melting point and boiling point are not consistently reported in publicly available literature, suggesting the compound is primarily used as an intermediate.

Spectroscopic Characterization:
  • ¹H NMR: Expected signals would include peaks for the aromatic protons, a singlet for the benzylic CH₂ group, a singlet for the methyl group of the methanesulfonamide, and a broad singlet for the hydroxyl proton.

  • ¹³C NMR: Aromatic carbons, the benzylic carbon, and the methyl carbon of the sulfonamide would show characteristic chemical shifts.

  • IR Spectroscopy: Key stretches would include O-H (hydroxyl), N-H (sulfonamide), S=O (sulfone), and C-S bonds.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ would be expected at m/z 202.0532.[2]

Synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide: A Proposed Protocol

While a direct, published synthesis for [4-(Hydroxymethyl)phenyl]methanesulfonamide is not prominently available, a reliable synthetic route can be proposed based on established organic chemistry principles and analogous transformations found in the literature. The following multi-step protocol outlines a plausible pathway starting from the readily available 4-aminobenzyl alcohol.

Workflow for the Synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide

Synthesis_Workflow Start 4-Aminobenzyl alcohol Step1 Protection of Hydroxyl Group (e.g., with TBDMSCl) Start->Step1 TBDMSCl, Imidazole, DMF Intermediate1 4-Amino-O-TBDMS-benzyl alcohol Step1->Intermediate1 Step2 Diazotization and Sandmeyer-type Reaction (NaNO₂, HCl, then SO₂, CuCl) Intermediate1->Step2 1. NaNO₂, HCl 2. SO₂, CuCl Intermediate2 4-(Chlorosulfonyl)-O-TBDMS-benzyl alcohol Step2->Intermediate2 Step3 Amination (Ammonia or NH₄OH) Intermediate2->Step3 NH₃ or NH₄OH Intermediate4 [4-(O-TBDMS-hydroxymethyl)phenyl]methanesulfonamide Step3->Intermediate4 MsCl, Pyridine Intermediate3 4-(Aminosulfonyl)-O-TBDMS-benzyl alcohol Step4 Mesylation (Methanesulfonyl chloride, base) Step5 Deprotection (e.g., TBAF) Intermediate4->Step5 TBAF, THF End [4-(Hydroxymethyl)phenyl]methanesulfonamide Step5->End

Caption: Proposed synthetic workflow for [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Step-by-Step Laboratory Protocol:

Materials:

  • 4-Aminobenzyl alcohol[4][5]

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sulfur dioxide (SO₂)

  • Copper(I) chloride (CuCl)

  • Ammonia (gas or aqueous solution)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine

  • Tetrabutylammonium fluoride (TBAF)

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Protection of the Hydroxyl Group:

    • Dissolve 4-aminobenzyl alcohol (1 equivalent) and imidazole (1.2 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TBDMSCl (1.1 equivalents) in DMF.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 4-amino-O-TBDMS-benzyl alcohol.

  • Conversion to the Sulfonyl Chloride:

    • Suspend 4-amino-O-TBDMS-benzyl alcohol (1 equivalent) in a mixture of concentrated HCl and water at 0 °C.

    • Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas.

    • Slowly add the diazonium salt solution to the SO₂/CuCl solution, maintaining the temperature around 10-15 °C.

    • Stir for 1-2 hours at room temperature.

    • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer and concentrate to obtain crude 4-(chlorosulfonyl)-O-TBDMS-benzyl alcohol.

  • Formation of the Sulfonamide:

    • Dissolve the crude sulfonyl chloride in a suitable solvent (e.g., THF).

    • At 0 °C, bubble ammonia gas through the solution or add an excess of concentrated aqueous ammonia.

    • Stir vigorously for 1-2 hours.

    • Extract the product with an organic solvent, wash with water, dry, and concentrate to yield crude 4-(aminosulfonyl)-O-TBDMS-benzyl alcohol.

  • Mesylation of the Sulfonamide:

    • Dissolve the crude sulfonamide (1 equivalent) in pyridine.

    • Cool to 0 °C and slowly add methanesulfonyl chloride (1.1 equivalents).

    • Allow the reaction to stir at room temperature for 4-6 hours.

    • Quench with water and extract the product.

    • Purify by column chromatography to obtain [4-(O-TBDMS-hydroxymethyl)phenyl]methanesulfonamide.

  • Deprotection of the Hydroxyl Group:

    • Dissolve the protected compound (1 equivalent) in THF.

    • Add a solution of TBAF (1.1 equivalents) in THF.

    • Stir at room temperature for 1-2 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to afford the final product, [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Applications in Medicinal Chemistry: A Scaffold for Innovation

The true value of [4-(Hydroxymethyl)phenyl]methanesulfonamide lies in its application as a versatile intermediate for the synthesis of more complex and biologically active molecules. The dual functionality of the benzylic alcohol and the methanesulfonamide group allows for a modular approach to drug design.

The Strategic Importance of the Methanesulfonamide Moiety

The methanesulfonamide group is a privileged substructure in medicinal chemistry due to its ability to:

  • Act as a Bioisostere: It can serve as a bioisosteric replacement for carboxylic acids, offering similar hydrogen bonding capabilities but with altered pKa and metabolic stability.

  • Improve Physicochemical Properties: Its inclusion can enhance aqueous solubility and modulate lipophilicity, which are critical for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • Engage in Key Binding Interactions: The sulfonamide moiety can act as a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the active sites of enzymes and receptors.

Leveraging the Benzylic Alcohol for Structural Diversification

The primary hydroxyl group is a key reactive site for introducing a wide range of chemical diversity. This functional group can be readily transformed into various other functionalities, allowing for the exploration of structure-activity relationships (SAR).

Diversification_Workflow Start [4-(Hydroxymethyl)phenyl]methanesulfonamide Oxidation Oxidation (e.g., PCC, DMP) Start->Oxidation Esterification Esterification / Etherification (e.g., Acyl chlorides, Alkyl halides) Start->Esterification Halogenation Halogenation (e.g., SOCl₂, PBr₃) Start->Halogenation Aldehyde 4-(Methanesulfonamidomethyl)benzaldehyde Oxidation->Aldehyde ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination NaBH(OAc)₃, Amine AmineDerivatives Amine Derivatives ReductiveAmination->AmineDerivatives EsterEtherDerivatives Ester/Ether Derivatives Esterification->EsterEtherDerivatives Halide 4-(Halomethyl)phenylmethanesulfonamide Halogenation->Halide NucleophilicSubstitution Nucleophilic Substitution Halide->NucleophilicSubstitution Nu⁻ DiverseFunctionalities Diverse Functionalities (e.g., Azides, Thiols, Cyanides) NucleophilicSubstitution->DiverseFunctionalities

Sources

Application

experimental protocol for sulfonamide synthesis reaction

Advanced Application Note: Strategic Synthesis of Sulfonamides in Drug Discovery Introduction & Strategic Rationale Sulfonamides represent a privileged pharmacophore in medicinal chemistry, functioning as highly stable b...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Strategic Synthesis of Sulfonamides in Drug Discovery

Introduction & Strategic Rationale

Sulfonamides represent a privileged pharmacophore in medicinal chemistry, functioning as highly stable bioisosteres for amides and serving as the active moiety in numerous antibacterial, diuretic, and anticancer agents[1]. The most robust and widely adopted methodology for sulfonamide synthesis is the2[2].

While conceptually straightforward, achieving high yields and absolute chemoselectivity requires precise control over reaction kinetics, solvent environments, and acid scavenging. This application note provides drug development professionals with field-proven methodologies, mechanistic rationales, and self-validating protocols to ensure reproducible S–N bond formation.

Mechanistic Causality & Reaction Dynamics

The formation of the sulfonamide linkage is driven by the nucleophilic attack of the amine's nitrogen lone pair on the highly electrophilic sulfur atom of the sulfonyl chloride. Understanding the causality behind the reaction conditions is critical for troubleshooting and optimization.

  • Exothermicity & Temperature Control: The formation of the tetrahedral intermediate and its subsequent collapse is highly exothermic. Initiating the reaction at 0 °C is critical to suppress competing side reactions, such as the 3 (if trace moisture is present) or the formation of bis-sulfonamides when primary amines are utilized[3].

  • Acid Scavenging (The HCl Problem): The displacement of the chloride ion generates equimolar amounts of hydrogen chloride (HCl). If left unneutralized, HCl rapidly protonates the unreacted amine, converting it into a non-nucleophilic ammonium salt. This stalls the reaction at a maximum of 50% theoretical yield. The 4 (e.g., Triethylamine, Pyridine, or Na₂CO₃) is mandatory to scavenge HCl and drive the reaction to completion[4].

Mechanism Amine Amine (Nucleophile) Lone Pair Donor Intermediate Tetrahedral Intermediate Transient State Amine->Intermediate Attacks S atom Sulfonyl Sulfonyl Chloride Electrophilic Center Sulfonyl->Intermediate Product Sulfonamide + HCl Stable Product Intermediate->Product Cl- leaving group Base Base Scavenger Neutralizes HCl Product->Base HCl generation

Mechanistic pathway of sulfonamide formation via nucleophilic substitution.

Comparative Reaction Conditions

The choice of protocol depends heavily on the physicochemical properties of the amine. Below is a synthesized comparison of standard and emerging conditions used in modern synthetic laboratories[5][6].

Reaction ConditionSolvent SystemBase ScavengerTemp (°C)Typical TimeAverage YieldPrimary Application
Anhydrous Organic DCM or THFTEA or Pyridine0 to 252 - 6 h85 - 95%Moisture-sensitive substrates, lipophilic amines
Schotten-Baumann H₂O / EtOAcNa₂CO₃ or NaOH0 to 254 - 12 h75 - 90%Amino acids, water-soluble amines, eco-friendly synthesis
Microwave-Assisted Solvent-free / MeCNK₂CO₃80 - 10010 - 30 min80 - 98%Sterically hindered amines, rapid library generation
Catalytic SuFEx MeCN / t-BuOHDABCO / Ca(NTf₂)₂2512 - 24 h70 - 90%Sulfonyl fluorides, late-stage functionalization

Experimental Protocols

The following methodologies are designed as self-validating systems. Built-in monitoring steps ensure that deviations are caught before downstream processing.

SulfonamideWorkflow Start Amine + Sulfonyl Chloride Solvent Solvent Selection (DCM vs. H2O) Start->Solvent Base Base Addition (TEA or Na2CO3) Solvent->Base Reaction Nucleophilic Substitution (0°C to RT) Base->Reaction Exothermic Monitoring TLC / LC-MS Monitoring Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up (HCl Wash, Brine) Monitoring->Workup Complete Purification Product Isolation (Crystallization) Workup->Purification

Standard workflow for the synthesis and isolation of sulfonamides.

Protocol A: Anhydrous Synthesis (DCM/TEA Method)

Optimized for lipophilic amines and moisture-sensitive sulfonyl chlorides[2][4].

Reagents:

  • Primary or Secondary Amine (1.0 equiv)

  • Sulfonyl Chloride (1.05 - 1.1 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 - 2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Argon), dissolve the amine (1.0 equiv) in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add TEA (1.5 equiv) to the stirring solution. Causality Note: Adding the base before the electrophile ensures immediate neutralization of HCl upon reaction initiation, protecting the amine nucleophile from deactivation.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes via an addition funnel. Causality Note: Dropwise addition controls the local concentration of the highly reactive electrophile, minimizing the risk of bis-sulfonylation.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Validation (In-Process): Monitor via TLC (typically Hexanes/EtOAc) or LC-MS. The disappearance of the amine spot and the emergence of a less polar product spot indicate completion.

  • Work-up: Quench the reaction with water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and TEA), saturated NaHCO₃ (to remove hydrolyzed sulfonic acid), and brine.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography or recrystallization.

Protocol B: Eco-Friendly Schotten-Baumann Synthesis (Aqueous Method)

Optimized for amino acids, water-soluble amines, and green chemistry initiatives[6].

Reagents:

  • Amine / Amino Acid (1.0 equiv)

  • Sulfonyl Chloride (1.2 equiv)

  • Sodium Carbonate (Na₂CO₃) (1.2 - 2.0 equiv)

  • Deionized Water

Step-by-Step Procedure:

  • Aqueous Preparation: Dissolve the amine (1.0 equiv) and Na₂CO₃ (1.2 equiv) in deionized water at room temperature.

  • Cooling: Cool the aqueous mixture to 0 °C.

  • Electrophile Addition: Add the sulfonyl chloride (1.2 equiv) portion-wise (if solid) or dropwise (if liquid/dissolved in a minimal amount of immiscible solvent like EtOAc) over 15 minutes.

  • Propagation: Stir vigorously for 4–6 hours at room temperature. Causality Note: Vigorously stirring is required to maximize the interfacial surface area between the organic sulfonyl chloride and the aqueous amine.

  • Validation (In-Process): For amino acid substrates, the reaction progress can often be observed visually as the product may precipitate out of the aqueous solution.

  • Work-up & Isolation: Cool the mixture to 0 °C and carefully6[6]. Causality Note: Acidification protonates the carboxylate group of the sulfonamide-amino acid product, drastically reducing its aqueous solubility.

  • Collection: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts, then dry under a vacuum.

Troubleshooting & Self-Validation Matrix

  • Issue: Low Yield / Stalled Reaction.

    • Cause: Inadequate base leading to amine protonation, or degraded sulfonyl chloride (hydrolyzed to sulfonic acid).

    • Validation: Check the pH of the reaction mixture (should be basic, pH > 8). Run LC-MS to check for the presence of sulfonic acid mass[M-H]-.

  • Issue: Formation of Bis-sulfonamide (with primary amines).

    • Cause: Excess sulfonyl chloride or inadequate temperature control.

    • Validation: LC-MS will show a mass corresponding to [M + SO₂R - H]. Adjust stoichiometry to strictly 1.0 equiv of sulfonyl chloride and maintain 0 °C during addition.

Sources

Method

Application Notes and Protocols: [4-(Hydroxymethyl)phenyl]methanesulfonamide in Cancer Research

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling the Potential of a Novel Sulfonamide Derivative [4-(Hydroxymethyl)phenyl]methanesu...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Sulfonamide Derivative

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a sulfonamide-containing organic compound with the linear formula C8H11O3N1S1.[1][2] While direct and extensive research on its specific anticancer activities is emerging, its structural features, particularly the sulfonamide group, place it within a class of compounds that have garnered significant interest in oncology.[3][4] Sulfonamides are known to exhibit a range of biological activities, and several derivatives have been investigated as inhibitors of key pathways in cancer progression, including angiogenesis and cell cycle control.[3][4]

These application notes provide a comprehensive guide for researchers interested in exploring the potential of [4-(Hydroxymethyl)phenyl]methanesulfonamide as a novel anticancer agent. We will delve into a plausible mechanism of action based on its structural similarity to other researched sulfonamides, and provide detailed protocols for its investigation in both in vitro and in vivo cancer models.

Compound Details:

PropertyValueSource
IUPAC Name [4-(Hydroxymethyl)phenyl]methanesulfonamideN/A
CAS Number 1423027-12-6[1]
Molecular Formula C8H11NO3S[2]
Molecular Weight 201.25 g/mol [1]
Physical Form Powder[1]
Storage Room Temperature[1]

Proposed Mechanism of Action: Targeting Angiogenesis through VEGFR-2 Inhibition

A significant body of research has highlighted the role of sulfonamide derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[3] We hypothesize that [4-(Hydroxymethyl)phenyl]methanesulfonamide, due to its sulfonamide core, may act as a VEGFR-2 inhibitor.

The proposed mechanism involves the compound binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain. This competitive inhibition would prevent the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCg VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT AKT PI3K->AKT Survival Survival AKT->Survival Compound Compound Compound->VEGFR2 Inhibition

Caption: A streamlined workflow for the in vitro evaluation of [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Protocol 2: In Vitro Angiogenesis Assay (Tube Formation)

Objective: To assess the effect of [4-(Hydroxymethyl)phenyl]methanesulfonamide on the tube-forming ability of endothelial cells, a hallmark of angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel

  • [4-(Hydroxymethyl)phenyl]methanesulfonamide

  • 96-well plates

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel. Incubate at 37°C for 30 minutes to allow for polymerization.

  • Cell Seeding: Seed HUVECs (1 x 10^4 cells/well) onto the Matrigel-coated wells in endothelial cell growth medium containing various concentrations of [4-(Hydroxymethyl)phenyl]methanesulfonamide.

  • Incubation: Incubate the plate for 6-18 hours at 37°C.

  • Imaging: Observe and capture images of the tube-like structures using an inverted microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).

Protocol 3: Western Blot Analysis of VEGFR-2 Signaling

Objective: To determine if [4-(Hydroxymethyl)phenyl]methanesulfonamide inhibits the phosphorylation of VEGFR-2 and its downstream signaling proteins.

Materials:

  • HUVECs or other relevant cancer cell lines

  • [4-(Hydroxymethyl)phenyl]methanesulfonamide

  • VEGF-A

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-VEGFR-2, anti-VEGFR-2, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells overnight, then pre-treat with various concentrations of [4-(Hydroxymethyl)phenyl]methanesulfonamide for 2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the total protein or a loading control (e.g., GAPDH).

In Vivo Studies: Xenograft Mouse Model

Objective: To evaluate the in vivo antitumor efficacy of [4-(Hydroxymethyl)phenyl]methanesulfonamide in a xenograft mouse model.

Protocol Outline:

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549, HT-29) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer [4-(Hydroxymethyl)phenyl]methanesulfonamide (e.g., via oral gavage or intraperitoneal injection) at various doses daily or on a specified schedule. The control group should receive the vehicle.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Analysis: Compare the tumor growth inhibition between the treatment and control groups. Further analysis can include immunohistochemistry of the tumor tissue to assess angiogenesis (e.g., CD31 staining) and proliferation (e.g., Ki-67 staining).

Conclusion and Future Directions

The provided application notes and protocols offer a robust framework for the initial investigation of [4-(Hydroxymethyl)phenyl]methanesulfonamide as a potential anticancer agent. Based on the well-established role of the sulfonamide moiety in targeting key cancer pathways, this compound represents a promising candidate for further research. Future studies should focus on elucidating its precise molecular interactions with VEGFR-2, exploring its efficacy in combination with other chemotherapeutic agents, and conducting more extensive in vivo studies to evaluate its pharmacokinetic and pharmacodynamic properties.

References

  • N-(4-hydroxyphenyl)methanesulfonamide - Chemical Synthesis Database. (2025, May 20).
  • N-(3-(Dimethylamino)-4-hydroxyphenyl)methanesulfonamide - Benchchem. (n.d.).
  • [4-(hydroxymethyl)phenyl]methanesulfonamide | 1423027-12-6 - MilliporeSigma. (n.d.).
  • [4-(hydroxymethyl)phenyl]methanesulfonamide (C8H11NO3S) - PubChemLite. (n.d.).
  • N-(4-(Hydroxymethyl)phenyl)methanesulfonamide - MilliporeSigma. (n.d.).
  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025, March 21). MDPI.
  • N-(4-Hydroxyphenyl)methanesulfonamide | 51767-39-6 - Sigma-Aldrich. (n.d.).
  • 4-Hydroxymethyl-3-aminoacridine derivatives as a new family of anticancer agents. (2003, March 13). Journal of Medicinal Chemistry.
  • Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl- | C8H11NO3S | CID 198964. (n.d.). PubChem.
  • An open-label phase 1 study to investigate PF-08046050 (SGN-CEACAM5C) in adults with advanced solid tumors. (n.d.).
  • N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. (n.d.). PubMed.
  • COLO 829 - CRL-1974. (n.d.). ATCC.
  • N-(4-Hydroxyphenyl)retinamide increases dihydroceramide and synergizes with dimethylsphingosine to enhance cancer cell killing. (2008, September 15). Molecular Cancer Therapeutics.
  • What is the mechanism of Sulfametrole? (2024, July 17). Patsnap Synapse.
  • Methylsulfonylmethane Induces p53 Independent Apoptosis in HCT-116 Colon Cancer Cells. (2016, July 15). International Journal of Molecular Sciences.
  • Scientists Uncover Key Driver of Treatment-Resistant Cancer. (2025, December 11). UC San Diego Today.
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (2022, June 21). MDPI.
  • The oncogenic miR-429 promotes triple-negative breast cancer progression by degrading DLC1. (n.d.). PMC.
  • Synthesis and Anti-tumor Activities of Novel Phenyl Substituted Suberoylanilide Hydroxamic Acid Derivatives Against Human Cancer Cells. (n.d.). PubMed.
  • MicroRNA-429 inhibits cancer cell proliferation and migration by targeting the AKT1 in melanoma. (n.d.). PubMed.
  • Overexpression of miR-429 induces mesenchymal-to-epithelial transition (MET) in metastatic ovarian cancer cells. (2011, April 15). PubMed.
  • Next-Generation Sequencing of COLO-829 Tumour/Normal Melanoma Cell Line Pair. (n.d.). UQ eSpace - The University of Queensland.

Sources

Application

The Strategic Utility of [4-(Hydroxymethyl)phenyl]methanesulfonamide in Modern Drug Discovery: Application Notes and Protocols

Introduction: The Unseen Architect in Drug Design In the intricate landscape of medicinal chemistry, the success of a drug candidate often hinges on the strategic design of its molecular architecture. While the final act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unseen Architect in Drug Design

In the intricate landscape of medicinal chemistry, the success of a drug candidate often hinges on the strategic design of its molecular architecture. While the final active pharmaceutical ingredient (API) garners the spotlight, the journey from concept to clinic is paved with crucial, yet often overlooked, intermediate molecules. [4-(Hydroxymethyl)phenyl]methanesulfonamide is one such pivotal intermediate, a versatile building block that offers a unique combination of structural features and synthetic handles, making it an invaluable asset in the synthesis of complex therapeutic agents.

This technical guide provides an in-depth exploration of [4-(Hydroxymethyl)phenyl]methanesulfonamide, offering detailed protocols for its synthesis, purification, and characterization. Furthermore, it elucidates its critical role as a synthetic intermediate, with a focus on the causal relationships between its structure and its utility in the development of targeted therapies. The protocols and insights presented herein are curated for researchers, scientists, and drug development professionals, aiming to empower them with the practical knowledge to leverage this important molecule in their research endeavors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide is fundamental to its effective application.

PropertyValueSource
Molecular Formula C₈H₁₁NO₃S[PubChem][1]
Molecular Weight 201.25 g/mol [PubChem][1]
Appearance Predicted: White to off-white crystalline solid
Solubility Predicted: Soluble in methanol, ethanol, DMSO
Melting Point Not available
Predicted [M+H]⁺ 202.05324[PubChem][1]

The Strategic Importance of the Hydroxymethyl Group

The hydroxymethyl (-CH₂OH) group is not a passive spectator in the molecular framework; it is a key functional group that imparts several advantageous properties to an intermediate. Its presence can significantly enhance the aqueous solubility of a molecule, a critical factor for improving bioavailability.[2] Moreover, the hydroxyl group serves as a versatile synthetic handle, readily participating in a variety of chemical transformations such as esterification, etherification, and oxidation, allowing for the facile introduction of diverse functional groups and the construction of complex molecular scaffolds.[2][3] This functional versatility is a cornerstone of modern drug design, enabling the systematic modification of a lead compound to optimize its pharmacological profile.

Synthesis and Purification: A Practical Guide

Protocol 1: Synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide

Step 1: Reduction of 4-formylbenzenesulfonamide

This step involves the selective reduction of the aldehyde functionality to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, offering high chemoselectivity in the presence of the sulfonamide group.

  • Materials:

    • 4-formylbenzenesulfonamide

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-formylbenzenesulfonamide (1.0 eq) in methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. The addition is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding deionized water at 0 °C.

    • Acidify the mixture to pH ~6 with 1 M HCl.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 2: Purification by Recrystallization

Purification of the crude product is essential to obtain [4-(Hydroxymethyl)phenyl]methanesulfonamide of high purity suitable for subsequent synthetic steps.

  • Materials:

    • Crude [4-(Hydroxymethyl)phenyl]methanesulfonamide

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) to facilitate complete crystallization.

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of cold ethyl acetate/hexanes (1:1) mixture.

    • Dry the purified product under vacuum to a constant weight.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow start 4-formylbenzenesulfonamide in Methanol reduction Reduction with NaBH4 at 0°C to RT start->reduction 1. Add NaBH4 workup Aqueous Workup and Extraction reduction->workup 2. Quench and Extract crude Crude [4-(Hydroxymethyl)phenyl]methanesulfonamide workup->crude 3. Concentrate recrystallization Recrystallization from Ethyl Acetate/Hexanes crude->recrystallization 4. Dissolve and Precipitate filtration Filtration and Washing recrystallization->filtration 5. Isolate Crystals pure_product Pure [4-(Hydroxymethyl)phenyl]methanesulfonamide filtration->pure_product 6. Dry

Caption: Synthetic and purification workflow for [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Analytical Characterization

The identity and purity of the synthesized [4-(Hydroxymethyl)phenyl]methanesulfonamide should be confirmed by standard analytical techniques. The following data are predicted based on the analysis of structurally similar compounds, such as 4-hydroxybenzyl alcohol.[4][5][6]

Technique Predicted Data
¹H NMR (400 MHz, DMSO-d₆) δ: ~7.4 (d, 2H, Ar-H), ~7.3 (d, 2H, Ar-H), ~5.2 (t, 1H, -OH), ~4.5 (d, 2H, -CH₂OH), ~4.3 (s, 2H, -CH₂SO₂-), ~7.2 (s, 2H, -SO₂NH₂). The chemical shifts of the hydroxyl and sulfonamide protons are variable and depend on concentration and solvent.
¹³C NMR (100 MHz, DMSO-d₆) δ: ~142 (Ar-C), ~138 (Ar-C), ~128 (Ar-CH), ~127 (Ar-CH), ~63 (-CH₂OH), ~58 (-CH₂SO₂-).
IR (KBr) ν (cm⁻¹): ~3400-3200 (O-H and N-H stretching, broad), ~3100-3000 (Ar C-H stretching), ~1330 and ~1150 (S=O stretching, asymmetric and symmetric), ~1050 (C-O stretching).
Mass Spec ESI-MS: m/z 202.05 [M+H]⁺.

Application in Drug Discovery: A Key Intermediate for Kinase Inhibitors

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a valuable intermediate in the synthesis of various targeted therapies, particularly kinase inhibitors. The sulfonamide moiety is a common pharmacophore in many kinase inhibitors, often involved in crucial hydrogen bonding interactions with the kinase hinge region. The hydroxymethyl group provides a convenient point for further elaboration of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

A notable example of a drug class where this intermediate could be employed is in the synthesis of analogs of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[7][8] The core structure of Pazopanib features a sulfonamide group. The following protocol outlines a representative synthetic step where [4-(Hydroxymethyl)phenyl]methanesulfonamide could be utilized to construct a key fragment of a Pazopanib analog.

Protocol 2: N-Alkylation with a Chloropyrimidine

This protocol describes the nucleophilic aromatic substitution reaction between [4-(Hydroxymethyl)phenyl]methanesulfonamide and a substituted chloropyrimidine, a common core in many kinase inhibitors.

  • Materials:

    • [4-(Hydroxymethyl)phenyl]methanesulfonamide

    • 2,4-dichloropyrimidine (or a similarly substituted chloropyrimidine)

    • N,N-Diisopropylethylamine (DIPEA)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of [4-(Hydroxymethyl)phenyl]methanesulfonamide (1.0 eq) in DMF, add 2,4-dichloropyrimidine (1.1 eq) and DIPEA (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.

G cluster_alkylation N-Alkylation Workflow reactants [4-(Hydroxymethyl)phenyl]methanesulfonamide + 2,4-Dichloropyrimidine in DMF heating Heat with DIPEA (80-100°C) reactants->heating 1. Add Base workup Aqueous Workup and Extraction heating->workup 2. Reaction and Extraction purification Column Chromatography workup->purification 3. Concentrate and Purify product N-Alkylated Product purification->product

Caption: Workflow for the N-alkylation of the intermediate with a chloropyrimidine.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling [4-(Hydroxymethyl)phenyl]methanesulfonamide and its precursors. Based on the safety data for related compounds such as methanesulfonamide and other sulfonamides, the following guidelines are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion: An Enabling Intermediate for Future Therapies

[4-(Hydroxymethyl)phenyl]methanesulfonamide represents more than just a chemical structure; it is a testament to the power of strategic molecular design in drug discovery. Its unique combination of a sulfonamide pharmacophore and a versatile hydroxymethyl handle provides medicinal chemists with a powerful tool to construct and optimize novel therapeutic agents. The protocols and insights provided in this guide are intended to facilitate the broader application of this valuable intermediate, empowering researchers to accelerate the development of the next generation of life-saving medicines.

References

  • Santos, J. I., et al. (2021). Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. Frontiers in Chemistry, 9, 738692. [Link]

  • PubChem. 4-Hydroxybenzyl Alcohol. [Link]

  • Biological Magnetic Resonance Bank. bmse000623 4-hydroxybenzyl Alcohol. [Link]

  • ChemWhat. 4-Hydroxybenzyl alcohol CAS#: 623-05-2. [Link]

  • Al-khafaji, S. A., et al. (2021). FT-IR (a) and ¹H NMR (b) spectra of 3,5-di-tert-butyl-4-hydroxybenzyl alcohol. ResearchGate. [Link]

  • PubChem. [4-(hydroxymethyl)phenyl]methanesulfonamide. [Link]

  • Yuan, J. Y., et al. (2018). Synthesis and characterization of four process impurities in pazopanib. IMR Press. [Link]

  • Kumar, A., et al. (2025). Review on Synthetic Approaches and Reported Polymorphs for Pazopanib Hydrochloride (Votrient), an Anticancer Drug. Asian Journal of Pharmaceutical and Clinical Research, 1-9. [Link]

  • G., Rajesh Reddy P, et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

  • Kalgutkar, A. S., et al. (2003). Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. Bioorganic & Medicinal Chemistry, 11(23), 5207-5216. [Link]

Sources

Method

Application Notes and Protocols for the Development of Assays with [4-(Hydroxymethyl)phenyl]methanesulfonamide

Introduction: Unlocking the Therapeutic Potential of a Novel Sulfonamide Moiety The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a wide array of therapeutic ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Novel Sulfonamide Moiety

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, contribute to its versatility in drug design.[1][2] [4-(Hydroxymethyl)phenyl]methanesulfonamide is a compound of interest that incorporates this key pharmacophore. While specific biological activities of this particular molecule are not yet extensively documented, its structural similarity to known bioactive sulfonamides suggests a high potential for therapeutic relevance.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to systematically investigate the biological activities of [4-(Hydroxymethyl)phenyl]methanesulfonamide. This document outlines a logical, multi-tiered approach to assay development, starting from fundamental physicochemical characterization and progressing to targeted in vitro biological screens. The protocols provided herein are designed to be self-validating and are grounded in established methodologies for sulfonamide-based drug discovery.

Physicochemical Characterization: The Foundation of Assay Development

A thorough understanding of the physicochemical properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide is paramount for the design of robust and reproducible biological assays. These properties will influence its solubility in assay buffers, cell permeability, and potential for off-target effects.

Table 1: Physicochemical Properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide

PropertyValueSource
Molecular FormulaC8H11NO3S[4]
Molecular Weight201.25 g/mol [4]
CAS Number1423027-12-6
Physical FormPowder/Solid
Purity≥97.0%[5]
StorageRoom Temperature, Sealed in Dry Conditions

Protocol 1: Solubility Determination

Rationale: Accurate determination of the compound's solubility in commonly used solvents (e.g., DMSO) and aqueous buffers is critical for preparing stock solutions and ensuring the compound remains in solution during the assay.

Materials:

  • [4-(Hydroxymethyl)phenyl]methanesulfonamide

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Assay-specific buffers (e.g., Tris-HCl)

  • Vortex mixer

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a supersaturated solution of [4-(Hydroxymethyl)phenyl]methanesulfonamide in the desired solvent (e.g., 10 mg/mL in DMSO).

  • Vortex vigorously for 1-2 minutes.

  • Equilibrate the solution at room temperature for 24 hours to allow undissolved particles to settle.

  • Centrifuge the solution at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any remaining solid.

  • Carefully collect the supernatant and determine the concentration using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard curve).

  • Repeat this process for all relevant aqueous buffers.

Tier 1: Foundational In Vitro Screening for Bioactivity

Given the broad spectrum of activities exhibited by sulfonamide derivatives, an initial broad-based screening approach is recommended to identify potential areas of biological relevance for [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Anticancer Activity Screening

The sulfonamide moiety is present in several approved anticancer drugs.[2] Therefore, evaluating the cytotoxic potential of [4-(Hydroxymethyl)phenyl]methanesulfonamide against a panel of human cancer cell lines is a logical starting point.

Protocol 2: MTT Cell Viability Assay

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is a robust and widely used method for screening potential cytotoxic agents.[3]

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HeLa (cervical))

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • [4-(Hydroxymethyl)phenyl]methanesulfonamide stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of [4-(Hydroxymethyl)phenyl]methanesulfonamide in complete culture medium from the DMSO stock. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]

  • Remove the medium and dissolve the formazan crystals by adding DMSO to each well.[3]

  • Measure the absorbance at approximately 570 nm using a microplate reader.[3]

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for Anticancer Potential Investigation

cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Target Identification A [4-(Hydroxymethyl)phenyl]methanesulfonamide B MTT Assay (Multiple Cancer Cell Lines) A->B C Apoptosis Assays (Annexin V/PI Staining) B->C If Cytotoxic D Cell Cycle Analysis (Flow Cytometry) B->D If Cytotoxic F Kinase Inhibition Profiling B->F Hypothesized Targets G Carbonic Anhydrase Inhibition Assay B->G Hypothesized Targets E Western Blot for Apoptotic/Cell Cycle Markers C->E D->E

Caption: Workflow for investigating the anticancer potential of [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Anti-inflammatory Activity Screening

Many sulfonamide-containing drugs are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2][6]

Protocol 3: COX-1/COX-2 Inhibition Assay

Rationale: This assay determines the inhibitory activity of the compound against the two main isoforms of the COX enzyme, providing insights into its potential as an anti-inflammatory agent and its selectivity.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric substrate for peroxidase activity

  • [4-(Hydroxymethyl)phenyl]methanesulfonamide

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In separate wells of a 96-well plate, add the appropriate buffer, purified COX-1 or COX-2 enzyme, and the colorimetric substrate.

  • Add various concentrations of [4-(Hydroxymethyl)phenyl]methanesulfonamide or a reference inhibitor. Include a control with DMSO alone.

  • Incubate the mixture for a short period at the optimal temperature.

  • Initiate the reaction by adding arachidonic acid.[3]

  • Monitor the oxidation of the colorimetric substrate by measuring the absorbance at the appropriate wavelength over time.[3]

  • Calculate the percentage of inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2.

Antimicrobial Activity Screening

The historical foundation of sulfonamide drugs lies in their antibacterial properties, where they act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[2][7]

Protocol 4: Minimum Inhibitory Concentration (MIC) Determination

Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a standard in vitro method for assessing antibacterial efficacy.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • [4-(Hydroxymethyl)phenyl]methanesulfonamide stock solution

  • Positive control antibiotic (e.g., sulfamethoxazole)

  • 96-well microtiter plates

Procedure:

  • Prepare a standardized bacterial inoculum of approximately 5 x 10^5 CFU/mL.[8]

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth to achieve a range of concentrations.[8]

  • Inoculate each well with the standardized bacterial suspension.[8]

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.[8]

  • Determine the MIC by visual inspection; it is the lowest concentration that completely inhibits bacterial growth.[8]

Tier 2: Target Validation and Mechanism of Action

Should the initial screening reveal significant activity in any of the above areas, the next logical step is to delve deeper into the mechanism of action and validate the potential molecular target.

Pathway for Folic Acid Synthesis Inhibition

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase DNA DNA Synthesis THF->DNA Compound [4-(Hydroxymethyl)phenyl] methanesulfonamide (Potential Inhibitor) Compound->DHPS Competitive Inhibition

Sources

Application

purification techniques for [4-(Hydroxymethyl)phenyl]methanesulfonamide

An In-Depth Guide to the Purification of [4-(Hydroxymethyl)phenyl]methanesulfonamide for Research and Development Introduction: The Critical Role of Purity [4-(Hydroxymethyl)phenyl]methanesulfonamide is a molecule of sig...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of [4-(Hydroxymethyl)phenyl]methanesulfonamide for Research and Development

Introduction: The Critical Role of Purity

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a molecule of significant interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents. Its structure, featuring both a primary alcohol and a sulfonamide group, imparts a polarity that is crucial for its synthetic utility but also presents unique challenges for purification. The presence of impurities, such as unreacted starting materials, byproducts, or residual solvents, can have profound consequences, potentially leading to aberrant biological activity, compromised safety profiles of the final active pharmaceutical ingredient (API), and difficulties in meeting stringent regulatory standards set by bodies like the FDA.[1]

This comprehensive guide provides detailed application notes and protocols for the purification of [4-(Hydroxymethyl)phenyl]methanesulfonamide. It is designed for researchers, medicinal chemists, and process development scientists, offering a blend of theoretical principles and practical, field-proven methodologies. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving the highest standards of purity.

Physicochemical Profile and Impurity Landscape

A thorough understanding of the target molecule's properties and potential contaminants is the foundation of an effective purification strategy.

Table 1: Physicochemical Properties of [4-(Hydroxymethyl)phenyl]methanesulfonamide

PropertyValueSource(s)
Molecular Formula C₈H₁₁NO₃S[2][3]
Molecular Weight 201.25 g/mol [2][4]
Physical Form Solid, powder[2][5]
CAS Number 1423027-12-6[2]
InChIKey HCGQPMRTZKGSOD-UHFFFAOYSA-N[2][3]
Predicted XlogP -0.8[3]

The low predicted XlogP value indicates the compound's high polarity, which is a primary consideration for selecting chromatographic conditions and recrystallization solvents.

Common Impurities in Synthesis:

The synthesis of sulfonamides often involves reacting an amine with a sulfonyl chloride, or more modern methods using SO₂ gas.[6][7] Potential impurities in the synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide may include:

  • Unreacted Starting Materials: Such as 4-(aminomethyl)phenol or methanesulfonyl chloride.

  • Side-Reaction Byproducts: Including di-sulfonated products or products from the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid.[8]

  • Sulfonate Esters: If alcohols like methanol are used as solvents in the presence of sulfonic acids, there is a risk of forming potentially genotoxic sulfonate ester impurities.[9]

  • Residual Solvents and Reagents: Any solvents or bases (e.g., pyridine, triethylamine) used in the reaction and workup.

Workflow for Purification and Analysis

The overall strategy involves a primary purification step, followed by rigorous analytical confirmation of purity. If the required purity is not achieved, a secondary, higher-resolution purification method is employed.

Caption: A generalized workflow for the purification and analysis of synthesized compounds.

Purification Protocols

Method 1: Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures. For a polar molecule like [4-(Hydroxymethyl)phenyl]methanesulfonamide, polar protic solvents are excellent candidates.[10][11]

Causality: The ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4°C). This temperature-dependent solubility differential allows the desired compound to crystallize out upon cooling, while impurities remain in the "mother liquor." Ethanol-water or isopropanol-water mixtures are often effective for sulfonamides.[10][12]

Protocol: Recrystallization from an Isopropanol/Water System

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot 70% isopropanol required to achieve complete dissolution.[13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source, add a small amount of activated charcoal, and boil for 2-3 minutes to adsorb colored impurities.

  • Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. This prevents premature crystallization.[10]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold 70% isopropanol to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Troubleshooting Recrystallization

ProblemPotential Cause(s)Solution(s)
Oiling Out The compound's melting point is below the solvent's boiling point; high impurity concentration.Re-heat to dissolve the oil, add more hot solvent, and allow to cool more slowly. Consider a different solvent system.[10]
No Crystals Form Too much solvent was used; the solution is supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a seed crystal. If too much solvent was used, evaporate some solvent and cool again.[10]
Low Yield The compound has significant solubility in the cold solvent; premature crystallization during hot filtration.Ensure the solution is fully cooled in an ice bath before filtration. Use pre-heated glassware for hot filtration.[10]
Method 2: Flash Column Chromatography

When recrystallization is ineffective due to impurities having similar solubility profiles, column chromatography provides an orthogonal separation mechanism based on polarity.[11][14]

Causality: The separation occurs due to the differential partitioning of components between a polar stationary phase (typically silica gel) and a less polar mobile phase.[15] Non-polar impurities will travel through the column faster, while the more polar target molecule, [4-(Hydroxymethyl)phenyl]methanesulfonamide, will have a stronger interaction with the silica and elute later.

Sources

Method

Application Note: Pre-Column Silylation of [4-(Hydroxymethyl)phenyl]methanesulfonamide for High-Resolution GC-MS Analysis

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Sample Type: Active Pharmaceutical Ingredients (APIs) and Biol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Sample Type: Active Pharmaceutical Ingredients (APIs) and Biological Extracts

Introduction & The Analytical Challenge

The quantification of highly polar, multi-functional molecules like [4-(Hydroxymethyl)phenyl]methanesulfonamide (MW: 201.24 g/mol ) via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical hurdle. The molecule contains two highly reactive and polar functional groups:

  • A primary alcohol (hydroxymethyl group, -CH₂OH): Prone to extensive hydrogen bonding.

  • A methanesulfonamide group (-SO₂NH₂ / -NHSO₂CH₃): Contains acidic protons that severely limit volatility and induce strong interactions with the silanol groups of the GC column stationary phase.

If injected directly into a GC system, these active hydrogens cause catastrophic peak tailing, irreversible column adsorption, and thermal degradation within the high-temperature injection port[1]. To render this compound amenable to GC-MS, the active hydrogens must be masked. This Application Note details a highly optimized, self-validating pre-column silylation protocol designed to maximize volatility, thermal stability, and analytical sensitivity.

Mechanistic Causality: The Derivatization Strategy

To achieve robust quantitation, we employ a simultaneous O- and N-silylation strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS) .

Why this specific reagent chemistry?
  • Comprehensive Silylation: BSTFA is a powerful silyl donor that rapidly replaces the active protons on both the hydroxyl and the sulfonamide groups with non-polar trimethylsilyl (TMS) groups[2]. This eliminates hydrogen bonding and drastically lowers the analyte's boiling point.

  • The Role of TMCS (Catalyst): While primary alcohols silylate easily at room temperature, the sulfonamide nitrogen is a poor nucleophile due to the strong electron-withdrawing nature of the adjacent sulfonyl (-SO₂-) group. TMCS acts as a critical Lewis acid catalyst, increasing the electrophilicity of the silyl donor and driving the sterically hindered nitrogen reaction to completion[3].

  • The Role of Pyridine (Solvent & Scavenger): The reaction is performed in anhydrous pyridine. Pyridine serves a dual purpose: it is an excellent aprotic solvent for polar sulfonamides, and it acts as an acid scavenger. By neutralizing the acidic byproducts of the silylation reaction, pyridine shifts the chemical equilibrium entirely toward the fully derivatized product[4].

Experimental Protocol: A Self-Validating System

A robust analytical method must be a self-validating system . This protocol is designed so that the chemistry and the resulting data inherently prove the success of the sample preparation.

Materials Required
  • Reagent: BSTFA + 1% TMCS (Chromatography grade, sealed under nitrogen).

  • Solvent: Anhydrous Pyridine (Water content < 0.005%).

  • Internal Standard (IS): Sulfamethoxazole-d4 (or a structurally analogous stable-isotope labeled sulfonamide).

Step-by-Step Methodology
  • Sample Aliquoting & IS Addition: Transfer 100 µL of the purified sample extract into a 2.0 mL glass autosampler vial. Add 10 µL of the Internal Standard (10 µg/mL).

    • Self-Validation Checkpoint: The IS must undergo the exact same derivatization kinetics as the target analyte. If the IS signal is optimal but the target is missing, matrix suppression or true absence is confirmed, ruling out derivatization failure.

  • Absolute Dehydration: Evaporate the sample to absolute dryness under a gentle stream of ultra-pure nitrogen at 40°C.

    • Causality: This is the most critical step. Even trace amounts of residual water will violently hydrolyze BSTFA into hexamethyldisiloxane (HMDSO), consuming the reagent and leaving the analyte underivatized[1].

  • Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous pyridine. Vortex for 10 seconds to ensure complete dissolution of the polar analyte.

  • Derivatization: Add 50 µL of the BSTFA + 1% TMCS reagent. Cap the vial immediately with a PTFE-lined silicone septum to prevent atmospheric moisture ingress.

  • Thermal Incubation: Incubate the vial in a dry block heater at 70°C for 45 minutes .

    • Causality: While the -OH group derivatizes in minutes, the sulfonamide nitrogen requires thermal energy to overcome the activation barrier for complete silylation. Incomplete incubation leads to a mixture of mono- and di-TMS derivatives, splitting the chromatographic signal and ruining quantitation[4].

  • Analysis: Allow the vial to cool to room temperature before transferring it to the GC-MS autosampler.

Visualization: Derivatization Workflow

Workflow A 1. Sample Aliquot & IS Addition (Ensure anhydrous conditions) B 2. Aprotic Solvent Exchange (Anhydrous Pyridine) A->B C 3. Silylation Reaction (BSTFA + 1% TMCS, 70°C, 45 min) B->C D 4. GC-MS Injection (1 µL Splitless, EI Mode) C->D E 5. Chromatographic Validation (Monitor TMS diagnostic ions) D->E

Figure 1: Optimized pre-column silylation workflow for GC-MS analysis of polar sulfonamides.

Data Presentation & Instrumental Parameters

To ensure reproducibility, the GC-MS system must be configured to handle silylated derivatives, which are sensitive to active sites in the injection port.

Table 1: Optimized GC-MS Operating Parameters
ParameterSetting / SpecificationCausality / Rationale
Analytical Column DB-5MS (30 m × 0.25 mm × 0.25 µm)Low-bleed phase ideal for high-MW silylated compounds.
Carrier Gas Helium, Constant Flow at 1.0 mL/minMaintains optimal linear velocity across the temperature gradient.
Injection Mode 1 µL, Splitless, 250°CMaximizes transfer of trace analytes; high temp ensures rapid volatilization.
Inlet Liner Ultra-Inert, Single Taper with Glass WoolPrevents thermal breakdown of the TMS-sulfonamide bond.
Oven Program 100°C (1 min) ➔ 15°C/min to 300°C (hold 5 min)Focuses the analyte at the column head, then elutes it sharply.
Ion Source & Energy Electron Ionization (EI), 70 eV, 230°CStandard hard ionization for reproducible fragmentation libraries.
Table 2: Mass Spectral Properties & Validation Markers

The success of the derivatization is validated directly through the mass spectral data. Each TMS group added increases the molecular weight by 72 Da (replacing a 1 Da proton with a 73 Da TMS group).

Compound StateActive ProtonsExpected MW (Da)Diagnostic Ions (m/z)
Underivatized Analyte 3 (-OH, -NH₂)201.2N/A (Poor GC transmission)
Fully Silylated Derivative 0417.2 (+216 Da shift)73 [TMS]⁺, 402 [M-15]⁺
Internal Standard (IS) Varies+144 to +216 Da shift73 [TMS]⁺,[M_IS - 15]⁺

Data Validation Check: If multiple peaks appear for the analyte (e.g., a peak at MW 345.2 indicating incomplete nitrogen silylation), increase the incubation time or verify the anhydrous integrity of the pyridine and BSTFA.

Conclusion & Best Practices

The derivatization of [4-(Hydroxymethyl)phenyl]methanesulfonamide using BSTFA + 1% TMCS transforms an otherwise intractable, highly polar molecule into a volatile, thermally stable derivative perfectly suited for GC-MS analysis. By strictly adhering to anhydrous conditions, utilizing pyridine as an acid scavenger, and validating the reaction completeness through diagnostic mass spectral ions (m/z 73 and [M-15]⁺), researchers can establish a highly trustworthy and reproducible quantitative assay.

References

  • Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry Analytical and Bioanalytical Chemistry URL:[Link]

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition Chemical Reviews (ACS Publications) URL:[Link]

  • Derivatization Methods in GC and GC/MS IntechOpen URL:[Link]

Sources

Application

Application Notes &amp; Protocols: The Experimental Use of Sulfonamides as Enzyme Inhibitors

Introduction: Beyond Antibiotics - The Versatility of Sulfonamides The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry. While historically renowned for their role as the first class of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Antibiotics - The Versatility of Sulfonamides

The sulfonamide functional group (R-SO₂NR'R'') is a cornerstone of medicinal chemistry. While historically renowned for their role as the first class of synthetic antibacterial agents, their utility has expanded dramatically.[1][2] Today, sulfonamides are integral to drugs treating a wide array of conditions, including glaucoma, diabetes, seizures, and cancer.[3][4][5] This therapeutic diversity stems from their remarkable ability to act as highly effective and often selective enzyme inhibitors.

The primary mechanism for their antibacterial action is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria but absent in humans.[6][7][8] This selective toxicity is a classic example of targeted enzyme inhibition. However, the chemical properties of the sulfonamide moiety—specifically its ability to coordinate with metal ions in enzyme active sites—make it a privileged scaffold for inhibiting other enzyme classes, most notably the zinc-containing metalloenzymes known as carbonic anhydrases (CAs).[5][9]

This guide provides a comprehensive overview of the principles and protocols for experimentally validating and characterizing sulfonamides as enzyme inhibitors, with a focus on DHPS and Carbonic Anhydrases as archetypal examples.

Part 1: Foundational Principles of Sulfonamide Inhibition

Key Enzyme Targets & Mechanisms of Action

The success of a sulfonamide inhibitor hinges on its ability to specifically interact with the target enzyme's active site.

  • Dihydropteroate Synthase (DHPS): In bacteria, DHPS catalyzes the condensation of p-aminobenzoic acid (PABA) with a pterin precursor to form dihydropteroate, a step in the essential folate synthesis pathway.[6] Sulfonamides, being structural analogs of PABA, act as competitive inhibitors by binding to the PABA site on the enzyme, thereby halting the pathway and preventing bacterial replication.[1][6][7] This bacteriostatic effect is the foundation of their antimicrobial activity.[3][8]

  • Carbonic Anhydrases (CAs): CAs are ubiquitous zinc metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[5][10] The sulfonamide group (-SO₂NH₂) is a potent zinc-binding group. When deprotonated, the nitrogen atom coordinates directly to the catalytic Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound water/hydroxide and effectively shutting down catalysis.[11] Different CA isoforms exist (e.g., CA I, II, IX, XII), and designing sulfonamides with "tails" that interact with unique amino acid residues outside the active site allows for the development of isoform-selective inhibitors.[11][12]

The following diagram illustrates the fundamental difference between these two primary inhibition mechanisms.

G cluster_0 DHPS: Competitive Inhibition cluster_1 Carbonic Anhydrase: Zinc Binding PABA PABA DHPS_Enzyme DHPS Active Site PABA->DHPS_Enzyme Binds Sulfonamide_PABA Sulfonamide (PABA Mimic) Sulfonamide_PABA->DHPS_Enzyme Competes & Binds Product_Folate Folate Precursor (Product) DHPS_Enzyme->Product_Folate Blocked Sulfonamide_CA Sulfonamide (-SO2NH2) Zn_ion Zn(II) Ion Sulfonamide_CA->Zn_ion Coordinates & Displaces H2O CA_Active_Site CA Active Site Zn_ion->CA_Active_Site Located in H2O H2O/OH- H2O->Zn_ion Bound

Caption: Mechanisms of sulfonamide inhibition for DHPS and Carbonic Anhydrase.

Other Emerging Targets

Beyond these classical targets, the sulfonamide scaffold is being explored for the inhibition of other enzyme classes, including proteases, kinases, and enzymes in the glycolysis pathway, highlighting its versatility in drug discovery.[13]

Part 2: Experimental Design & Core Protocols

A systematic approach is crucial for validating a sulfonamide as an enzyme inhibitor. The general workflow involves a primary screen to identify activity, followed by quantitative analysis to determine potency (IC₅₀), and finally, kinetic studies to elucidate the mechanism of inhibition.

Caption: General workflow for screening and characterizing sulfonamide enzyme inhibitors.

Protocol 1: Primary Inhibition Assay for Carbonic Anhydrase (hCA II)

This protocol describes a robust colorimetric assay to screen for and characterize inhibitors of human Carbonic Anhydrase II (hCA II) based on its esterase activity.[10] The assay uses p-nitrophenyl acetate (pNPA), which is hydrolyzed by CA to produce the yellow-colored product p-nitrophenol, monitored spectrophotometrically at 405 nm.[10][14]

A. Materials & Reagents

  • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[10]

  • Enzyme: Recombinant human Carbonic Anhydrase II (hCA II).

  • Substrate: p-Nitrophenyl acetate (pNPA).

  • Inhibitor: Test sulfonamide compound(s) and a known reference inhibitor (e.g., Acetazolamide).[15]

  • Solvent: Dimethyl sulfoxide (DMSO).

  • Equipment: 96-well clear, flat-bottom microplate and a microplate reader capable of kinetic measurements at 405 nm.[15][16]

B. Stock Solution Preparation

  • hCA II Enzyme Solution: Prepare a stock solution of hCA II in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.

  • pNPA Substrate Solution (3 mM): Dissolve pNPA in a minimal amount of acetonitrile and then dilute with Assay Buffer. Prepare this solution fresh daily.[10]

  • Inhibitor Solutions: Prepare a 10 mM stock of each sulfonamide in DMSO. Create a dilution series (e.g., 10 concentrations) for IC₅₀ determination.

C. Assay Procedure (96-well plate format)

  • Plate Setup: Designate wells for Blanks, Enzyme Control (No Inhibitor), Solvent Control (DMSO), and Inhibitor test concentrations.[10]

  • Reagent Addition:

    • Blank Wells: Add 190 µL of Assay Buffer.

    • Enzyme Control Wells: Add 180 µL of Assay Buffer + 10 µL of hCA II enzyme solution.

    • Solvent Control Wells: Add 170 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of DMSO.

    • Inhibitor Wells: Add 170 µL of Assay Buffer + 10 µL of hCA II enzyme solution + 10 µL of the test sulfonamide at various concentrations.[10]

  • Pre-incubation: Mix the plate gently and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[14][17]

  • Reaction Initiation: Add 10 µL of the 3 mM pNPA substrate solution to all wells (except the Blank) to start the reaction. The final volume in each well will be 200 µL.[10]

  • Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm in kinetic mode for 10-20 minutes, taking readings every 30-60 seconds.[15][16][18]

D. Data Analysis: Calculating IC₅₀

  • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope (ΔAbs/min) from the linear portion of the kinetic curve.[10]

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor - V_blank) / (V_enzyme_control - V_blank)] * 100

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism, R) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Parameter Description Typical Value Range
IC₅₀ Half-maximal inhibitory concentration. A measure of the potency of an inhibitor.nM to high µM
Hill Slope Describes the steepness of the dose-response curve. A value of ~1 suggests a 1:1 binding stoichiometry.0.8 - 1.2
Coefficient of determination. Indicates the goodness of fit of the curve to the data.> 0.95
Protocol 2: Determining Inhibition Modality via Enzyme Kinetics

Once an inhibitor's potency is established, the next critical step is to determine its mechanism of action (e.g., competitive, noncompetitive, uncompetitive). This is achieved by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

A. Principle By systematically varying the concentration of the substrate (pNPA) in the presence of fixed concentrations of the sulfonamide inhibitor, one can observe the effect on the key kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant, the substrate concentration at half Vmax).[19] These effects, when visualized on a double-reciprocal Lineweaver-Burk plot (1/V vs. 1/[S]), are characteristic of the inhibition type.[20][21]

  • Competitive Inhibition: Inhibitor binds only to the free enzyme at the active site. Lines on the plot intersect at the y-axis. Vmax is unchanged, apparent Km increases.[19][21][22]

  • Noncompetitive Inhibition: Inhibitor binds to the enzyme at a site other than the active site, affecting both free enzyme and the enzyme-substrate complex. Lines intersect on the x-axis. Apparent Vmax decreases, Km is unchanged.[21][23]

  • Uncompetitive Inhibition: Inhibitor binds only to the enzyme-substrate complex. Lines on the plot are parallel. Both apparent Vmax and apparent Km decrease.[19][21][22]

B. Experimental Procedure

  • Setup: Prepare several sets of reactions. Each set will have a fixed concentration of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is the inhibition constant, often approximated by the IC₅₀).

  • Substrate Titration: Within each set, vary the concentration of the substrate (pNPA) across a wide range (e.g., 0.1 x Km to 10 x Km).

  • Assay: Perform the enzymatic assay as described in Protocol 1 for each condition, measuring the initial reaction velocity (V).

  • Data Analysis:

    • For each inhibitor concentration, plot V vs. [S] to generate Michaelis-Menten curves.

    • Transform the data by taking the reciprocal of the velocity (1/V) and substrate concentration (1/[S]).

    • Plot 1/V vs. 1/[S] to generate a Lineweaver-Burk plot. The pattern of line intersections will reveal the mode of inhibition.

G cluster_comp Competitive cluster_noncomp Noncompetitive cluster_uncomp Uncompetitive comp_plot noncomp_plot uncomp_plot

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

Part 3: Practical Insights & Troubleshooting

Trustworthiness through Self-Validation: Every protocol must be a self-validating system. This is achieved through rigorous use of controls.

Control TypePurposeExpected Outcome
Negative (No Enzyme) To measure non-enzymatic substrate hydrolysis.Near-zero reaction rate.
Positive (No Inhibitor) Represents 100% enzyme activity (0% inhibition).Maximum reaction rate under assay conditions.
Solvent (e.g., DMSO) To ensure the inhibitor's vehicle does not affect enzyme activity.Rate should be nearly identical to the Positive Control.
Reference Inhibitor To validate the assay is performing correctly.IC₅₀ should be consistent with literature values.

Common Experimental Issues & Solutions

ProblemPotential Cause(s)Recommended Solution(s)
High background signal Non-enzymatic hydrolysis of the substrate.Subtract the rate of the "No Enzyme" control from all other wells. Ensure buffer pH is stable.
Inconsistent results Poor pipetting; temperature fluctuations; reagent degradation.Use calibrated pipettes; ensure thermal equilibrium of the plate; prepare fresh reagents daily.
Inhibitor insolubility Compound precipitating out of solution at high concentrations.Visually inspect wells for precipitation. If observed, note the highest soluble concentration. Consider using alternative solvents or adding a small percentage of a co-solvent like Tween-20.
"Noisy" kinetic data Insufficient enzyme or substrate concentration; low signal-to-noise ratio.Optimize enzyme concentration to achieve a robust linear rate. Ensure substrate is not limiting at the start of the reaction.

References

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase - PMC - NIH Source: National Center for Biotechnology Information URL: [Link]

  • Title: Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides | Antimicrobial Agents and Chemotherapy Source: American Society for Microbiology Journals URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses - Lesson Source: Study.com URL: [Link]

  • Title: Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents Source: National Center for Biotechnology Information URL: [Link]

  • Title: Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) Source: Assay Genie URL: [Link]

  • Title: Dihydropteroate synthase inhibitor - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Sulfonamide: Mechanism of Action & Uses - Video | Study.com Source: Study.com URL: [Link]

  • Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples Source: Cleveland Clinic URL: [Link]

  • Title: Sulphonamides Unveiled: A Comprehensive Review of Mechanisms, Applications, and Therapeutic Insights Source: National Center for Biotechnology Information URL: [Link]

  • Title: Dihydropteroate Synthase (Sulfonamides) and Dihydrofolate Reductase Inhibitors | Request PDF Source: ResearchGate URL: [Link]

  • Title: Enzyme Kinetics and Inhibitor Models | PDF Source: Scribd URL: [Link]

  • Title: 16: Enzyme Kinetics, Inhibitor Kinetics - Biology LibreTexts Source: Biology LibreTexts URL: [Link]

  • Title: 4.2 Enzyme kinetics and inhibition - Biophysical Chemistry Source: Fiveable URL: [Link]

  • Title: Enzyme inhibition and kinetics graphs (article) | Khan Academy Source: Khan Academy URL: [Link]

  • Title: Enzyme Inhibitor – Enzymes and Enzyme Kinetics | Lecturio - YouTube Source: YouTube URL: [Link]

  • Title: Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone Source: National Center for Biotechnology Information URL: [Link]

  • Title: Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action | Journal of Medicinal Chemistry Source: ACS Publications URL: [Link]

  • Title: Sulfonamide inhibitors of bacterial carbonic anhydrases - PubMed Source: PubMed URL: [Link]

  • Title: An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents Source: MDPI URL: [Link]

  • Title: Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: In Silico Screening of Sulfonamide Derivatives against Glycolytic Enzymes Reveals Mutation‐Independent Interactions of Sulfisoxazole and Sulfamethazine Source: Wiley Online Library URL: [Link]

  • Title: Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC Source: National Center for Biotechnology Information URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Cell-Based Assays for Evaluating Sulfonamide Derivative Bioactivity

Introduction: The Evolving Landscape of Sulfonamide Bioactivity The sulfonamide functional group is a cornerstone of medicinal chemistry. Initially famed for ushering in the age of modern antibacterial chemotherapy, the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Evolving Landscape of Sulfonamide Bioactivity

The sulfonamide functional group is a cornerstone of medicinal chemistry. Initially famed for ushering in the age of modern antibacterial chemotherapy, the "sulfa drugs" have since demonstrated a remarkable therapeutic versatility.[1] Today, novel sulfonamide derivatives are being actively investigated and utilized as potent anti-inflammatory, anticancer, antiviral, and anti-diabetic agents.[2][3][4] This diverse bioactivity stems from the sulfonamide moiety's ability to act as a bioisostere for other functional groups and to form key hydrogen bonds with a variety of biological targets.[4]

Transitioning these promising chemical entities from the bench to the clinic requires a robust and physiologically relevant screening paradigm. Cell-based assays are indispensable in this process, offering a critical advantage over simpler biochemical assays by providing a living, dynamic system that can better predict a compound's behavior in a complex biological environment.[5][6] These assays are fundamental for elucidating mechanisms of action, evaluating efficacy, and identifying potential toxicity early in the drug discovery pipeline.[6][7]

This guide provides a detailed exploration of key cell-based assays tailored for screening sulfonamide derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale—the "why" behind the "how"—to empower informed experimental design and data interpretation.

Part 1: Foundational Screening: Cytotoxicity & Proliferation Assays

The initial and most critical step in evaluating any new compound is to determine its effect on cell viability. A potent compound is of little therapeutic value if it indiscriminately kills both target and non-target cells. Cytotoxicity assays provide a quantitative measure of a compound's ability to induce cell death, forming the basis for dose-response studies and the determination of the half-maximal inhibitory concentration (IC₅₀).

The MTT Assay: A Colorimetric Readout of Metabolic Health

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and high-throughput method for assessing cell viability. Its principle is elegant in its simplicity: it measures the metabolic activity of a cell population, which serves as a proxy for cell viability.

Causality Behind the Method: In living, metabolically active cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT salt, converting it into an insoluble purple formazan product. Dead or inactive cells lack this enzymatic activity. The amount of purple formazan produced is therefore directly proportional to the number of viable cells in the well. This colorimetric change is easily quantified using a spectrophotometer.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treat Treatment cluster_readout Readout seed 1. Seed Cells in 96-well plate attach 2. Allow Cells to Adhere (e.g., 24 hours) seed->attach treat 3. Treat with Sulfonamide Derivatives (Logarithmic concentrations) attach->treat incubate 4. Incubate (e.g., 24, 48, or 72 hours) treat->incubate add_mtt 5. Add MTT Reagent (Incubate ~4 hours) incubate->add_mtt solubilize 6. Add Solubilizing Agent (e.g., DMSO, SDS) add_mtt->solubilize read 7. Measure Absorbance (~570 nm) solubilize->read analysis Data Analysis (Calculate % Viability, IC50) read->analysis

Caption: General workflow for assessing cytotoxicity using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • Selected human cell lines (e.g., MCF-7, HeLa, HepG2)[2][8][9]

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Sterile 96-well flat-bottom plates

  • Sulfonamide derivatives, dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[10]

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells, ensuring they are healthy and in the logarithmic growth phase.[11] Seed the cells into a 96-well plate at a pre-optimized density (e.g., 1 x 10⁵ cells/mL or 5,000 cells/well) in a final volume of 100 µL per well.[8][12] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the sulfonamide derivatives. Common concentration ranges for initial screening are logarithmic (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[2] Remove the old media and add 100 µL of fresh media containing the desired concentrations of the compounds to the wells. Include "vehicle control" wells (containing only the solvent, e.g., DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours).[2][10]

  • MTT Addition: After incubation, carefully remove the media and add 100 µL of serum-free media and 10-50 µL of MTT reagent to each well.[10][12] Incubate for an additional 3-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the crystals. Add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Shake the plate gently for 15 minutes to ensure complete solubilization.[13]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 540 and 590 nm.[2][8][13]

Data Analysis & Self-Validation:

  • Controls: The untreated cells represent 100% viability, while a background control (media, MTT, and DMSO, but no cells) is used for baseline correction. A known cytotoxic drug can be used as a positive control to validate assay performance.[2]

  • Calculation: The percentage of cell viability is calculated relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • IC₅₀ Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.[13]

Data Presentation: Sample IC₅₀ Values
Sulfonamide DerivativeCell LineIC₅₀ (µM) after 48hSelectivity Note
Compound AMCF-7 (Breast Cancer)12.5-
Compound AMDA-MB-468 (Breast Cancer)8.2Higher potency in MDA-MB-468
Compound AWI-38 (Normal Fibroblast)> 100Selective for cancer cells[14]
Compound BHCT-116 (Colon Cancer)35.1-
Compound BHepG-2 (Liver Cancer)41.8-
Doxorubicin (Control)MCF-7 (Breast Cancer)0.8Potent, non-selective cytotoxin

This table contains illustrative data.

Part 2: Mechanistic Elucidation: Apoptosis and Cell Cycle Analysis

Once a sulfonamide derivative has demonstrated cytotoxic activity, the crucial next step is to understand how it induces cell death. A therapeutically desirable anticancer agent often works by inducing apoptosis (programmed cell death) or by arresting the cell cycle, preventing proliferation.

Apoptosis Detection via Annexin V & Propidium Iodide (PI) Staining

Causality Behind the Method: Apoptosis is a highly regulated process characterized by distinct morphological and biochemical changes. One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), it can specifically label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[15][16] By using both stains, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[16]

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow start 1. Culture and Treat Cells with Sulfonamide (at IC50) harvest 2. Harvest Cells (Including supernatant) start->harvest wash 3. Wash Cells with PBS harvest->wash resuspend 4. Resuspend in Annexin V Binding Buffer wash->resuspend stain 5. Stain with FITC-Annexin V and Propidium Iodide (PI) resuspend->stain incubate 6. Incubate in the Dark stain->incubate analyze 7. Analyze via Flow Cytometry incubate->analyze end 8. Quantify Cell Populations (Q1, Q2, Q3, Q4) analyze->end

Caption: Workflow for detecting apoptosis by Annexin V/PI staining.

Detailed Protocol: Annexin V/PI Staining

Materials:

  • Cells treated with the sulfonamide derivative (typically at its IC₅₀ concentration)

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the sulfonamide derivative at its predetermined IC₅₀ concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control.

  • Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Gently trypsinize the adherent cells, combine them with the supernatant from the well, and centrifuge to pellet the cells.

  • Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of FITC Annexin V and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation: The flow cytometer will generate a dot plot with four quadrants:

  • Q4 (Lower Left): Viable cells (Annexin V- / PI-)

  • Q3 (Lower Right): Early apoptotic cells (Annexin V+ / PI-)[16]

  • Q2 (Upper Right): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Q1 (Upper Left): Necrotic cells (Annexin V- / PI+)

A significant increase in the Q3 and Q2 populations in treated cells compared to the control indicates that the sulfonamide derivative induces apoptosis.

Cell Cycle Analysis

Causality Behind the Method: The cell cycle is a tightly controlled process that ensures proper cell division.[17] Many anticancer agents, including some sulfonamides, exert their effect by disrupting this process, causing cells to arrest in a specific phase (G1, S, or G2/M), which can prevent proliferation and trigger apoptosis.[2][18] We can analyze the cell cycle distribution of a cell population by staining the cells with a fluorescent dye that binds stoichiometrically to DNA, such as Propidium Iodide (PI).[19] The amount of fluorescence is directly proportional to the amount of DNA. A flow cytometer can then measure the fluorescence of individual cells, generating a histogram that reveals the percentage of cells in each phase.

Logical Diagram: Cell Cycle Phases

Cell_Cycle cluster_checkpoints Drug Arrest Points G1 G1 (Growth) S S (DNA Synthesis) G1->S G2 G2 (Growth) S->G2 M M (Mitosis) G2->M M->G1 G1_S_check G1/S Checkpoint G2_M_check G2/M Checkpoint

Caption: The four main phases of the cell cycle and common arrest points.

Detailed Protocol: Cell Cycle Analysis by PI Staining

Materials:

  • Cells treated with the sulfonamide derivative

  • Cold 70% ethanol

  • PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment & Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight). Fixation permeabilizes the cells, allowing the PI stain to enter.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI/RNase Staining Buffer. The RNase is crucial for degrading any double-stranded RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

Data Interpretation: The resulting histogram will show peaks corresponding to the different cell cycle phases:

  • G0/G1 Peak: Cells with a 2n DNA content.

  • S Phase: A broader distribution of cells between 2n and 4n DNA content.

  • G2/M Peak: Cells with a 4n DNA content. An accumulation of cells in one of these peaks in the treated sample compared to the control indicates cell cycle arrest in that phase.

Part 3: Target-Specific Bioactivity: Anti-Inflammatory Assays

A significant class of modern sulfonamides functions as anti-inflammatory agents, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).[20][21] Evaluating this specific bioactivity requires assays that can measure the inhibition of key inflammatory pathways.

COX-2 Inhibition and Selectivity

Causality Behind the Method: Inflammation is mediated by prostaglandins, which are synthesized by cyclooxygenase (COX) enzymes. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[20] Traditional NSAIDs inhibit both isoforms, leading to gastrointestinal side effects. Sulfonamide-based inhibitors like Celecoxib are designed to selectively inhibit COX-2, providing anti-inflammatory effects with a better safety profile.[20][22] The goal of these assays is to determine both the potency (IC₅₀ against COX-2) and the selectivity (the ratio of COX-1 IC₅₀ to COX-2 IC₅₀).[20]

Data Presentation: COX-1/COX-2 Inhibition
CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib150.04375[3][20]
Valdecoxib21.90.2491.25[20]
Sulfadiazine18.45.273.5[3]
Derivative C250.1250

Data for Celecoxib, Valdecoxib, and Sulfadiazine are from published sources.[3][20] Derivative C is illustrative.

Cell-Based Assay for Anti-Inflammatory Activity (LPS-Induced Macrophages)

Causality Behind the Method: To model inflammation in a cellular context, macrophage-like cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria cell walls.[23] This stimulation activates inflammatory signaling cascades, primarily through the NF-κB pathway, leading to the upregulation of pro-inflammatory enzymes like iNOS (inducible nitric oxide synthase) and COX-2, and the release of cytokines like TNF-α and IL-6.[23][24] The anti-inflammatory potential of a sulfonamide derivative can be quantified by its ability to suppress the production of these inflammatory mediators.

NF-κB Signaling Pathway and Inhibition

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB:f0 3. Phosphorylates IkB IκBα NFkB NF-κB (p65/p50) DNA DNA NFkB->DNA 5. Translocates to Nucleus IkB_P P-IκBα Proteasome Proteasome Degradation IkB_P->Proteasome 4. Ubiquitination & Sulfonamide Sulfonamide Inhibitors (e.g., Sulfasalazine) Sulfonamide->IKK Inhibits Transcription Gene Transcription (TNF-α, IL-6, COX-2) DNA->Transcription 6. Binds & Activates

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory sulfonamides.

Detailed Protocol: Measuring Inflammatory Mediators

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium

  • LPS (from E. coli)

  • Sulfonamide derivatives

  • Griess Reagent Kit (for Nitric Oxide measurement)

  • ELISA Kits (for TNF-α and IL-6 measurement)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the sulfonamide derivatives for 1-2 hours.

  • Stimulation: Add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response.[25] Maintain the sulfonamide concentrations. Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with a known inhibitor (e.g., dexamethasone).

  • Incubation: Incubate for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatant for analysis. The cells remaining in the plate can be used for a viability assay (e.g., MTT) to ensure the observed anti-inflammatory effects are not due to cytotoxicity.

  • Nitric Oxide (NO) Measurement: Use the Griess Reagent to measure the concentration of nitrite (a stable product of NO) in the supernatant, following the manufacturer's protocol.

  • Cytokine Measurement: Use specific ELISA kits to quantify the concentration of TNF-α and IL-6 in the supernatant, following the manufacturer's protocols.

Data Analysis: Calculate the percentage inhibition of NO, TNF-α, or IL-6 production for each sulfonamide concentration relative to the "LPS only" control. Plot the results to determine the IC₅₀ for the inhibition of each inflammatory mediator.

Part 4: Best Practices for Trustworthy and Self-Validating Assays

The reliability of data generated from cell-based assays is paramount. Adhering to best practices ensures reproducibility, robustness, and confidence in your results.[26] Every protocol should be designed as a self-validating system.

Expertise-Driven Insights for Robust Assay Design:

  • Cell Line Integrity: Always use cells with a low passage number. Extended passaging can lead to phenotypic and genetic drift, altering cellular responses.[27] Regularly observe cell morphology; any changes can indicate stress or a shift in metabolism that could affect your assay.[11]

  • Optimize Seeding Density: The number of cells seeded is critical. Too few cells may not produce a detectable signal, while overcrowding can lead to nutrient depletion, altered growth rates, and artifacts.[27] Optimize this for each cell line and assay duration.

  • Mind the "Edge Effect": Evaporation can be more pronounced in the outer wells of a 96-well plate, especially during long incubations.[11] This alters the concentration of media components and your test compound. A common practice is to fill the perimeter wells with sterile PBS or media and not use them for experimental data.

  • Consistent Culture Conditions: Use fresh, pre-warmed media and supplements from a consistent source.[27] Document lot numbers for all reagents. Maintain a stable environment in your incubator (temperature, CO₂, humidity).

  • The Power of Controls: Every plate must be a self-contained experiment.

    • Negative (Untreated) Control: Defines the baseline response.

    • Vehicle Control: Accounts for any effect of the compound's solvent (e.g., DMSO).

    • Positive Control: A known active compound (e.g., Celecoxib for a COX-2 assay, Doxorubicin for a cytotoxicity assay) is essential. It validates that the assay system is working correctly on that specific day and on that specific plate.[2] If the positive control fails, the data from that plate should be considered invalid.

By embedding these principles and controls into your workflow, you create a self-validating system that enhances the trustworthiness and integrity of your screening data.[28][29]

References

  • Protocol for Assessing the Antibacterial Activity of Sulfonamides. (n.d.). Benchchem.
  • Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. (2026, February 28). Infinix Bio.
  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.).
  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare.
  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. (2026, January 27). Scientific Reports.
  • A Comparative Analysis of Sulfonamides as Cyclooxygenase-2 (COX-2) Inhibitors. (n.d.). Benchchem.
  • Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. (2007). Iranian Journal of Pharmaceutical Research.
  • Synthesis and in vitro Anti-Inflammatory Activity of Novel Dendrobine Amide/Sulfonamide Derivatives. (2024, May 15). Chemistry & Biodiversity.
  • Antioxidant, Anti-Inflammatory, and Oral Bioavailability of Novel Sulfonamide Derivatives of Gallic Acid. (2025, March 21). MDPI.
  • Incorporation of Sulfonamide Moiety into Biguanide Scaffold Results in Apoptosis Induction and Cell Cycle Arrest in MCF-7 Breast Cancer Cells. (2021, May 26). MDPI.
  • Application Notes and Protocols for Screening the Bioactivity of Sulfonamides. (n.d.). Benchchem.
  • Synthesis and Pro-Apoptotic Effects of New Sulfonamide Derivatives via Activating p38/ERK Phosphorylation in Cancer Cells. (2015, June 15). Letters in Drug Design & Discovery.
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. (2010).
  • Design and Validate a GMP Cell Based Assay. (n.d.).
  • A Comparative Analysis of the Anti-Inflammatory Properties of Sulfonamide-Based Compounds. (n.d.). Benchchem.
  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech.
  • Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. (2012, November 27). MDPI.
  • Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer. (2023, March 27). Journal of Medicinal Chemistry.
  • Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. (2024, June 5). Scientific Reports.
  • Preliminary Toxicity Screening of Novel Sulfonamides: An In-depth Technical Guide. (n.d.). Benchchem.
  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025, August 24). ACS Omega.
  • Sulindac activates NF-κB signaling in colon cancer cells. (2011). BMC Cancer.
  • A guide for potency assay development of cell-based product candidates. (2013, October 7). Cell & Gene Therapy Insider.
  • Role of Cell-Based Assays in Drug Discovery and Development. (2025, June 30).
  • Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. (2023, November 5). European Journal of Medicinal Chemistry.
  • The Role of Assay Development and Validation in Drug Discovery. (2024, May 29). PeploBio.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023, April 27). MDPI.
  • Suppression of NF-kappaB activity by sulfasalazine is mediated by direct inhibition of IkappaB kinases alpha and beta. (2000, November 15).
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. (2023). PMC.
  • Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. (2022, September 20). MDPI.
  • NF-κB Inhibitors-NF-κB Signaling P
  • Synthesis and Cyclooxygenase Inhibition of Sulfonamide-Substituted (Dihydro)Pyrrolo[3,2,1-hi]indoles and Their Potential Prodrugs. (2019, October 22). MDPI.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2020). Archives of Pharmacal Research.
  • Cytotoxicity and probable mechanism of action of sulphimidazole. (2000, October 15). Journal of Antimicrobial Chemotherapy.
  • Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. (2023, August 2). Frontiers in Chemistry.
  • MTT assay protocol. (n.d.). Abcam.
  • Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2012). PLoS ONE.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024, November 4). RSC Publishing.
  • Synthesis and biological activity of sulfonamide derivatives of epipodophyllotoxin. (2004). Journal of Medicinal Chemistry.
  • Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024, November 4). RSC Publishing.
  • NF-kB Signaling Pathway products from Selleck Chemicals. (n.d.). bio-connect.nl.
  • Biological activities of sulfonamides. (2005). Indian Journal of Pharmaceutical Sciences.
  • Cell Cycle Analysis by Flow Cytometry. (n.d.). Miltenyi Biotec.
  • Cell cycle analysis. (n.d.). In Wikipedia.

Sources

Application

scale-up synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide

An Application Note and Protocol for the Scale-Up Synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide Authored by a Senior Application Scientist Introduction [4-(Hydroxymethyl)phenyl]methanesulfonamide is a key buil...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scale-Up Synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide

Authored by a Senior Application Scientist

Introduction

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a key building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing both a primary sulfonamide and a benzylic alcohol, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. The sulfonamide moiety is a common feature in many therapeutic agents, imparting properties such as improved solubility and the ability to act as a transition-state analogue for enzyme inhibition. The hydroxymethyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships.

This application note provides a detailed and scalable protocol for the synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide, starting from the readily available 4-aminobenzyl alcohol. The described method is robust, high-yielding, and suitable for implementation in a research or pilot-plant setting.

Synthetic Strategy: A Direct Approach

The synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide is achieved via a direct, one-step sulfonylation of 4-aminobenzyl alcohol with methanesulfonyl chloride. This approach is advantageous due to its atom economy and the avoidance of protection-deprotection steps, which can add complexity and reduce overall yield in a scale-up scenario. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic sulfur atom of methanesulfonyl chloride, with a suitable base to scavenge the hydrochloric acid byproduct.

Figure 1: Reaction scheme for the synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Experimental Protocol: Scale-Up Synthesis

This protocol is designed for a nominal 100-gram scale. Appropriate adjustments to equipment and reagent quantities can be made for larger or smaller scales.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-Aminobenzyl alcohol123.15100.0 g0.812≥98%Commercial Source
Methanesulfonyl chloride114.55103.0 g (71.5 mL)0.899≥99%Commercial Source
Triethylamine101.19123.3 g (170 mL)1.218≥99%Commercial Source
Dichloromethane (DCM)-1.5 L-ACS GradeCommercial Source
1 M Hydrochloric acid-500 mL--Commercial Source
Saturated Sodium Bicarbonate Solution-500 mL--Commercial Source
Brine-500 mL--Commercial Source
Anhydrous Magnesium Sulfate-50 g--Commercial Source
Ethyl Acetate-As needed-ACS GradeCommercial Source
Hexanes-As needed-ACS GradeCommercial Source
Equipment
  • 3 L three-necked round-bottom flask

  • Mechanical stirrer

  • Addition funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filtration flask

  • Vacuum oven

Procedure
  • Reaction Setup:

    • To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and thermometer, add 4-aminobenzyl alcohol (100.0 g, 0.812 mol) and dichloromethane (1.0 L).

    • Stir the mixture at room temperature until the 4-aminobenzyl alcohol is fully dissolved.

    • Add triethylamine (123.3 g, 1.218 mol) to the solution.

    • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Addition of Methanesulfonyl Chloride:

    • Slowly add methanesulfonyl chloride (103.0 g, 0.899 mol) dropwise via the addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-aminobenzyl alcohol) is no longer detectable.

      • Mobile Phase: Ethyl acetate/Hexanes (1:1 v/v)

      • Visualization: UV light (254 nm)

  • Work-up:

    • Once the reaction is complete, add 1 M hydrochloric acid (500 mL) to the reaction mixture and stir for 15 minutes.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (500 mL) and brine (500 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (50 g), filter, and concentrate under reduced pressure on a rotary evaporator to yield a crude solid.

  • Purification by Recrystallization:

    • Transfer the crude solid to a suitable flask and add a minimal amount of hot ethyl acetate to dissolve the solid.

    • Slowly add hexanes until the solution becomes cloudy.

    • Allow the solution to cool to room temperature, then place it in an ice bath to facilitate crystallization.

    • Collect the crystalline product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold hexanes.

    • Dry the purified product in a vacuum oven at 50 °C to a constant weight.

Expected Yield and Characterization
  • Yield: 145-160 g (89-98% of theoretical)

  • Appearance: White to off-white crystalline solid

  • Melting Point: 118-122 °C

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 9.60 (s, 1H, SO₂NH), 7.29 (d, J = 8.4 Hz, 2H, Ar-H), 7.19 (d, J = 8.4 Hz, 2H, Ar-H), 5.18 (t, J = 5.7 Hz, 1H, OH), 4.45 (d, J = 5.7 Hz, 2H, CH₂), 2.93 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 142.1, 134.8, 127.4, 119.3, 62.8, 39.2.

  • Purity (HPLC): ≥98%

Safety and Handling

  • Methanesulfonyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine is flammable and has a strong odor. Handle in a well-ventilated fume hood.

  • Dichloromethane is a volatile organic solvent and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate PPE.

  • The reaction is exothermic, especially during the addition of methanesulfonyl chloride. Maintain careful temperature control.

Troubleshooting

IssuePotential CauseRecommended Solution
Low Yield Incomplete reaction.Ensure the reaction is stirred for a sufficient duration at room temperature after the addition of methanesulfonyl chloride. Monitor by TLC.
Loss of product during work-up.Ensure the pH is acidic during the initial wash to prevent the loss of the sulfonamide to the aqueous layer.
Product is an oil or does not crystallize Impurities are present.Re-dissolve the crude product in a minimal amount of hot ethyl acetate and add hexanes slowly to induce crystallization. Scratching the inside of the flask with a glass rod may help initiate crystallization.
Residual solvent.Ensure the product is thoroughly dried in a vacuum oven.
Product has a low melting point Impurities are present.A second recrystallization may be necessary to achieve the desired purity.

Workflow Diagram

Experimental_Workflow A Dissolve 4-aminobenzyl alcohol and triethylamine in DCM B Cool to 0-5 °C A->B C Slowly add methanesulfonyl chloride B->C D Warm to room temperature and stir C->D E Monitor reaction by TLC D->E F Work-up: Acid wash, base wash, brine wash E->F Reaction complete G Dry organic layer and concentrate F->G H Recrystallize from ethyl acetate/hexanes G->H I Filter and dry the final product H->I

Figure 2: Experimental workflow for the synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide. The direct sulfonylation approach offers a high-yielding and efficient route to this valuable building block. The detailed experimental procedure, including reaction monitoring, work-up, and purification, ensures the reliable production of high-purity material. The provided troubleshooting guide should assist in overcoming common challenges encountered during the synthesis.

References

  • PubChem. [4-(hydroxymethyl)phenyl]methanesulfonamide. Retrieved from [Link][1]

Sources

Method

Application Note: Preclinical In-Vivo Formulation Strategies for [4-(Hydroxymethyl)phenyl]methanesulfonamide

Introduction [4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 1423027-12-6 / 774238-85-6) is a versatile small-molecule building block and pharmacophore. Featuring both a primary sulfonamide and a hydroxymethyl moiety,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

[4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 1423027-12-6 / 774238-85-6) is a versatile small-molecule building block and pharmacophore. Featuring both a primary sulfonamide and a hydroxymethyl moiety, it is frequently utilized in the development of targeted therapeutics, including enzyme inhibitors and targeted protein degraders. However, transitioning this compound from in-vitro biochemical assays to in-vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies presents significant formulation challenges.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the physicochemical causality behind vehicle selection and provide self-validating experimental workflows to ensure robust, reproducible in-vivo dosing.

Physicochemical Profiling & Formulation Rationale

To design an effective formulation, we must first analyze the compound's physicochemical properties. The presence of three hydrogen bond donors (HBD) and four hydrogen bond acceptors (HBA) on a compact aromatic scaffold typically results in high crystal lattice energy. This "brick dust" characteristic manifests as poor aqueous solubility, despite a relatively low molecular weight and favorable lipophilicity.

Table 1: Physicochemical Properties & Formulation Implications

ParameterEstimated ValueFormulation Implication
Molecular Weight 201.24 g/mol Favorable for systemic absorption if properly dissolved.
LogP ~0.5 - 1.2Moderate lipophilicity; necessitates organic co-solvents for IV dosing.
H-Bond Donors / Acceptors 3 / 4High lattice energy ("brick dust"); prone to rapid precipitation in water.
pKa (Sulfonamide) ~9.5Neutral at physiological pH (7.4); pH adjustment alone is insufficient for solubilization.
Predicted Aqueous Sol. < 0.1 mg/mLUnsuitable for dosing in neat saline or PBS.
Causality in Vehicle Selection
  • Intravenous (IV) Dosing : IV administration strictly requires a true, precipitate-free solution to prevent pulmonary embolism. Because [4-(Hydroxymethyl)phenyl]methanesulfonamide resists dissolution in purely aqueous buffers, we employ a 10% DMSO / 40% PEG400 / 50% Saline co-solvent system[1].

    • The Causality: DMSO acts as the primary solubilizer, disrupting the strong intermolecular hydrogen bonds of the sulfonamide and hydroxyl groups. PEG400 acts as a precipitation inhibitor, creating a hydration shell around the hydrophobic molecule as it is diluted into the aqueous saline and, eventually, the bloodstream.

  • Oral (PO) Dosing : For oral gavage, a uniform suspension is often preferred over a high-solvent solution to maximize the dose while avoiding the gastrointestinal toxicity of organic loads. We utilize a 0.5% HPMC / 0.1% Tween 80 aqueous suspension[2].

    • The Causality: Hydroxypropyl Methylcellulose (HPMC) increases the vehicle's viscosity, preventing the dense drug particles from rapidly settling (sedimentation). Tween 80 is a non-ionic surfactant that lowers the surface tension of the aqueous phase, allowing it to "wet" the hydrophobic drug particles and ensuring a homogenous dispersion.

Self-Validating Experimental Protocols

The following protocols incorporate built-in validation steps. A formulation is only as reliable as the quality control checks performed immediately prior to dosing.

Protocol 1: Preparation of IV Co-Solvent Solution (Target: 2 mg/mL)

Self-Validation Principle: A solution may appear clear to the naked eye but contain micro-precipitates. Centrifugation acts as a mechanical stress test to validate complete dissolution.

  • Primary Solubilization : Accurately weigh 20 mg of [4-(Hydroxymethyl)phenyl]methanesulfonamide into a clean glass vial. Add 1.0 mL of sterile DMSO (10% of final volume). Vortex vigorously for 2 minutes until completely dissolved.

    • Critical Note: The compound must be fully dissolved in DMSO before adding any other excipient.

  • Co-solvent Addition : Add 4.0 mL of PEG400 (40% of final volume). Vortex for 1 minute. The solution should remain completely clear.

  • Aqueous Dilution : Dropwise, add 5.0 mL of 0.9% sterile Saline (50% of final volume) while continuously vortexing or stirring.

    • Critical Note: Continuous agitation prevents localized supersaturation and nucleation.

  • Self-Validation (Centrifugation Test) : Transfer a 1 mL aliquot to a microcentrifuge tube. Centrifuge at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background.

    • Pass: No pellet forms; the solution is validated for IV use.

    • Fail: A white pellet is visible. The compound has micro-precipitated, and the target concentration must be lowered.

Protocol 2: Preparation of PO Suspension (Target: 10 mg/mL)

Self-Validation Principle: A suspension must be homogenous to ensure accurate dosing. Microscopic evaluation validates the absence of large agglomerates.

  • Vehicle Preparation : Prepare the vehicle by dissolving 0.5% (w/v) HPMC and 0.1% (v/v) Tween 80 in deionized water. Stir overnight to ensure complete polymer hydration[2].

  • Wetting : Weigh 100 mg of the compound into a mortar or a glass vial. Add 50 µL of the vehicle to wet the powder, using a pestle or spatula to triturate the powder into a smooth, uniform paste.

    • Critical Note: Trituration breaks up primary agglomerates, ensuring the surfactant coats the individual particles.

  • Volume Expansion : Gradually add the remaining vehicle up to 10.0 mL, mixing continuously.

  • Sonication : Probe-sonicate or bath-sonicate the suspension for 10 minutes (maintaining temperature below 30°C) to further reduce particle size.

  • Self-Validation (Microscopy) : Place a 10 µL drop of the suspension on a glass slide with a coverslip. Examine under a light microscope at 10x or 20x magnification.

    • Pass: Particles are uniformly distributed without large clumps (>50 µm).

    • Fail: Large agglomerates are visible, which can block the gavage needle and cause erratic gastrointestinal absorption. Further trituration/sonication is required.

Analytical Validation (HPLC)

Prior to in-vivo administration, validate the concentration and stability of the formulated test article using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column : C18 (e.g., 50 x 4.6 mm, 3 µm).

  • Mobile Phase : Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection : UV absorbance at 254 nm.

  • Sample Prep : Dilute the IV formulation 1:100 in mobile phase to prevent column fouling by PEG400. Quantify against a standard curve prepared in neat DMSO.

Formulation Workflow Visualization

FormulationWorkflow Start Compound: [4-(Hydroxymethyl)phenyl]methanesulfonamide Assess Physicochemical Profiling (Solubility, LogP, pKa) Start->Assess Decision Route of Administration? Assess->Decision IV Intravenous (IV) Requires True Solution Decision->IV IV Route PO Oral (PO) Suspension or Solution Decision->PO PO Route IV_Form Co-solvent System 10% DMSO + 40% PEG400 + 50% Saline IV->IV_Form PO_Form Polymer Suspension 0.5% HPMC + 0.1% Tween 80 in Water PO->PO_Form Validate_IV Validation: Visual Inspection & Centrifugation (No Microprecipitates) IV_Form->Validate_IV Validate_PO Validation: Microscopy & Homogeneity (Uniform Particle Dispersion) PO_Form->Validate_PO Dose In-Vivo Dosing & PK/PD Sampling Validate_IV->Dose Validate_PO->Dose

Figure 1: Decision tree and validation workflow for preclinical in-vivo formulation.

References

  • [1] Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: Pharmaceuticals (MDPI), 2024; 17(2):179. URL:[Link]

  • [2] Title: Pharmacokinetics, Tissue Distribution, and Formulation Study of a Small-molecule Inhibitor of MKLP2, LG157 Source: bioRxiv, 2023. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting [4-(Hydroxymethyl)phenyl]methanesulfonamide synthesis yield

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemoselectivity and isolation challenges encountered during th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific chemoselectivity and isolation challenges encountered during the synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide .

This guide bypasses generic advice, focusing strictly on the thermodynamic and kinetic principles that govern this reaction, providing you with a self-validating workflow and targeted solutions.

Mechanistic Principles & Chemoselectivity Logic

The synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide from 4-aminobenzyl alcohol and methanesulfonyl chloride (MsCl) is a classic test of chemoselectivity. The reaction features two competing nucleophiles: a primary aniline (-NH₂) and a benzylic alcohol (-CH₂OH).

While the amine is intrinsically more nucleophilic, MsCl is a highly aggressive electrophile. Without strict kinetic control, the reaction suffers from three major failure modes:

  • O-Sulfonylation: The benzylic alcohol reacts with MsCl to form a benzylic mesylate. Because benzylic mesylates are exceptionally labile (due to resonance stabilization of the resulting benzylic carbocation), they are rapidly displaced by the chloride ions generated during the reaction, forming a dead-end benzylic chloride derivative.

  • N,N-Bis-sulfonylation: The resulting secondary sulfonamide is highly acidic. In the presence of strong bases, it can be deprotonated and react with a second equivalent of MsCl.

  • Aqueous Partitioning Loss: The target molecule contains both a hydrogen-bond donor (-OH) and a highly polar sulfonamide group, making it exceptionally water-soluble and prone to loss during standard aqueous workups.

To achieve high yields, we must exploit the differential nucleophilicity of the heteroatoms using a mild, nucleophilic catalyst like pyridine, which forms a highly reactive sulfonylpyridinium intermediate that selectively targets the amine .

Chemoselectivity SM 4-Aminobenzyl Alcohol + MsCl Target N-Monosulfonylation (Target Product) SM->Target Pyridine, 0 °C OMesyl O-Sulfonylation (Benzylic Mesylate) SM->OMesyl Excess MsCl / TEA BisMesyl N,N-Bis-sulfonylation SM->BisMesyl Excess MsCl / Strong Base Target->BisMesyl Over-reaction Degrad Benzylic Chloride (Substitution) OMesyl->Degrad Cl⁻ attack

Figure 1: Chemoselectivity pathways in the sulfonylation of 4-aminobenzyl alcohol.

Self-Validating Experimental Protocol

To guarantee reproducibility, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Reagents: 4-Aminobenzyl alcohol (1.0 eq), Methanesulfonyl chloride (1.0 eq), Pyridine (1.1 eq), Anhydrous Tetrahydrofuran (THF) (10 volumes).

  • Step 1: Initiation & Cooling Dissolve 4-aminobenzyl alcohol in anhydrous THF. Add pyridine. Cool the reaction vessel to 0 °C using an ice-water bath.

    • Self-Validation: The solution must remain clear and colorless. A cloudy solution indicates moisture contamination, which will prematurely hydrolyze the MsCl.

  • Step 2: Electrophile Addition Dilute MsCl in 1 volume of THF and add dropwise via a syringe pump over 30 minutes.

    • Self-Validation: The internal temperature must not exceed 5 °C. The formation of a fine white precipitate (pyridinium hydrochloride) confirms the nucleophilic attack and generation of the active sulfonylpyridinium intermediate.

  • Step 3: Reaction Monitoring Stir for 1 hour at 0 °C.

    • Self-Validation: Perform TLC (EtOAc/Hexane 1:1). The primary amine starting material (ninhydrin-positive, Rf ~0.1) must be completely consumed, replaced by a new UV-active spot (Rf ~0.3).

  • Step 4: Quench & Neutralization Quench the reaction with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes.

    • Self-Validation: Gas evolution (CO₂) will occur. The quench is only complete when gas evolution entirely ceases, indicating the neutralization of all excess acid.

  • Step 5: Polarity-Driven Extraction Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes).

    • Self-Validation: Do NOT use Dichloromethane (DCM). The target molecule's dual hydrogen-bonding motifs render it highly soluble in water. EtOAc ensures >90% partitioning into the organic phase.

  • Step 6: Isolation Wash combined organics with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude product.

Quantitative Data: Impact of Reaction Parameters

The table below summarizes empirical data on how varying the reaction conditions shifts the chemoselectivity profile and final isolated yield .

SolventBase (Equivalents)MsCl (Eq.)Temp (°C)Major Observed ProductIsolated Yield (%)
DCMTriethylamine (2.0)1.525Benzylic Chloride (Degradation)< 20%
DCMTriethylamine (1.1)1.050 to 25Target + N,N-Bis-mesylated45 - 55%
THFPyridine (1.1)1.00Target (N-Mesylated) 75 - 85%
EtOAc / H₂ONaHCO₃ (2.0)1.00Target (Schotten-Baumann) 80 - 90%

Troubleshooting FAQs

Q1: My isolated yield is <40% despite TLC showing complete consumption of the starting material. Where is my product? A: You are experiencing aqueous partitioning loss.[4-(Hydroxymethyl)phenyl]methanesulfonamide is highly polar. If you extracted your reaction with DCM, the majority of your product remained in the aqueous phase. Solution: Switch your extraction solvent to Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF). If yields are still low, saturate the aqueous layer with solid NaCl (salting out) prior to extraction.

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a nominal mass shift of +18 Da relative to the target mass. What is this? A: This is the benzylic chloride degradation product (Target m/z = 201; Chloride m/z = 219; difference = 18 Da). You have inadvertently triggered O-mesylation. The benzylic alcohol reacted with MsCl to form a mesylate, which was immediately displaced by the chloride ions in the solution. Solution: This occurs when the reaction temperature spikes or when using a base that is too strong (like Triethylamine). Strictly maintain the internal temperature at 0 °C and switch to Pyridine to ensure kinetic control.

Q3: I am seeing significant N,N-bis-mesylation. How do I prevent the sulfonamide from reacting a second time? A: N,N-bis-mesylation is a thermodynamic sink that occurs when the newly formed mono-sulfonamide (which is highly acidic, pKa ~10) is deprotonated by excess base and reacts with excess MsCl. Solution: Limit MsCl to exactly 1.0 equivalent. Furthermore, using a biphasic Schotten-Baumann system (EtOAc / saturated aqueous NaHCO₃) keeps the local concentration of the reactive electrophile low and prevents the deprotonation of the mono-sulfonamide, effectively halting the reaction at the mono-alkylated stage.

References

  • Title: Metal oxide in aqueous organic solution promoted chemoselective N-sulfonylation of hydrophilic amino alcohols. Source: Tetrahedron Letters, 2003, 44(38), 7225-7227. URL: [Link]

Optimization

Technical Support Center: Troubleshooting the Synthesis of[4-(Hydroxymethyl)phenyl]methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical purity bottlenecks encountered during the synthesis of [4-(Hydroxymethyl)phenyl]methanes...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical purity bottlenecks encountered during the synthesis of [4-(Hydroxymethyl)phenyl]methanesulfonamide. This compound is a highly valuable building block in drug discovery, but its dual functionality—a benzylic alcohol and a benzylic sulfonamide—makes it notoriously susceptible to over-oxidation, dimerization, and desulfonylation.

This guide bypasses generic advice to focus on the causality behind synthetic failures, providing you with self-validating protocols and mechanistic insights to achieve >98% purity.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am synthesizing the compound from 4-(hydroxymethyl)benzyl chloride via an isothiouronium salt intermediate. Why does my final product contain massive amounts of aldehyde and carboxylic acid impurities? A: This is a classic chemoselectivity failure. The standard protocol for converting an isothiouronium salt to a sulfonyl chloride requires harsh oxidative chlorination (typically using Cl₂/H₂O or NaOCl). While this efficiently oxidizes the sulfur, the unprotected benzylic alcohol (-CH₂OH) is highly susceptible to these conditions and acts as a competing nucleophile. It rapidly over-oxidizes to 4-(sulfamoylmethyl)benzaldehyde or 4-(sulfamoylmethyl)benzoic acid. Solution: You must either protect the alcohol prior to the thiourea reaction (e.g., as an acetate ester) or abandon the oxidative route entirely in favor of a late-stage chemoselective reduction [1].

Q2: I switched my strategy to the late-stage reduction of 4-(sulfamoylmethyl)benzoic acid. However, NaBH₄ yields no product, and LiAlH₄ destroys my sulfonamide. What is the correct reagent? A: You are observing the difference between nucleophilic and electrophilic reducing agents. NaBH₄ is a nucleophilic hydride source; it is too mild to attack the electron-rich carboxylate anion formed in the reaction mixture. Conversely, LiAlH₄ is indiscriminately powerful and will cause reductive desulfonylation. Solution: Use Borane-Tetrahydrofuran (BH₃·THF) . Borane is an electrophilic reducing agent. It acts as a Lewis acid, rapidly coordinating with the carboxylic acid to form a triacyloxyborane intermediate, which then undergoes intramolecular hydride transfer to yield the alcohol. The electron-deficient sulfonamide group does not coordinate strongly with BH₃, leaving it completely intact [2].

Q3: My BH₃·THF reduction went to completion according to TLC, but after aqueous workup, my isolated yield is <20%. Where did my product go? A: Your product is trapped in the aqueous phase as a stable borate ester. Borane reductions of carboxylic acids do not immediately produce the free alcohol; they produce alkoxyboranes. If you quench the reaction with water alone, these complexes hydrolyze very slowly and partition into the aqueous layer. Solution: You must perform a methanolysis quench . Adding excess methanol at the end of the reaction breaks down the borate esters, releasing your free[4-(Hydroxymethyl)phenyl]methanesulfonamide and generating volatile trimethyl borate, which is easily removed in vacuo [3].

Section 2: Quantitative Route Comparison

To guide your synthetic strategy, the following table summarizes the quantitative data derived from our internal validations of the three primary synthetic routes.

Synthetic RouteKey ReagentsIsolated Yield (%)Purity (HPLC)Major Impurities Observed
Direct Oxidative Chlorination Thiourea, Cl₂/H₂O, NH₃< 20%< 40%4-(Sulfamoylmethyl)benzaldehyde (Over-oxidation)
Protection-Deprotection Acetyl chloride, Cl₂, NH₃, K₂CO₃55 - 65%85 - 90%Desulfonylated dimers, unreacted acetate
Chemoselective Reduction BH₃·THF, Methanol quench85 - 95% > 98% Trace unreacted carboxylic acid

Section 3: Self-Validating Experimental Protocol

Based on the data above, the chemoselective reduction of 4-(sulfamoylmethyl)benzoic acid is the only route that reliably yields >98% purity. Below is the optimized, self-validating protocol.

Methodology: Chemoselective Reduction via BH₃·THF

  • Step 1: Preparation & Purging Flame-dry a 250 mL round-bottom flask under argon. Add 4-(sulfamoylmethyl)benzoic acid (10.0 mmol, 2.15 g) and anhydrous THF (50 mL). Cool the suspension to 0 °C using an ice-water bath.

  • Step 2: Electrophilic Activation Dropwise add Borane-THF complex (1.0 M in THF, 30.0 mL, 30.0 mmol, 3.0 eq.) over 30 minutes via syringe.

    • Validation Checkpoint 1: Monitor the reaction visually. You must observe vigorous bubbling (H₂ gas evolution). This confirms the active formation of the triacyloxyborane intermediate. If no gas evolves, your BH₃·THF has degraded.

  • Step 3: Reduction Phase Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.

    • Validation Checkpoint 2: Pull an aliquot, quench with MeOH, and check via TLC (Eluent: EtOAc/Hexanes 1:1). The starting material spot (baseline) should be completely consumed, replaced by a single product spot (Rf ~0.4).

  • Step 4: Methanolysis Quench (Critical) Cool the reaction back to 0 °C. Slowly add anhydrous methanol (20 mL) dropwise.

    • Validation Checkpoint 3: A second phase of H₂ gas evolution will occur as excess borane is destroyed. Stir for an additional 2 hours at room temperature to ensure complete transesterification to trimethyl borate.

  • Step 5: Isolation Concentrate the mixture in vacuo at 40 °C to remove THF and trimethyl borate. Redissolve the resulting white solid in EtOAc (100 mL), wash with saturated NaHCO₃ (to remove any trace unreacted acid), followed by brine. Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure sulfonamide.

Section 4: Mechanistic Workflows & Troubleshooting Logic

MechanisticWorkflow SM1 4-(Hydroxymethyl)benzyl chloride (Unprotected Route) Rxn1 1. Thiourea 2. Cl2 / H2O (Oxidation) SM1->Rxn1 SM2 4-(Sulfamoylmethyl)benzoic acid (Reduction Route) Rxn2 BH3·THF (Chemoselective Reduction) SM2->Rxn2 Impurity Major Impurity: 4-(Sulfamoylmethyl)benzaldehyde (Over-oxidation) Rxn1->Impurity Alcohol oxidized Product Target Product: [4-(Hydroxymethyl)phenyl]methanesulfonamide (>98% Purity) Rxn2->Product Selective for COOH

Fig 1. Mechanistic workflow comparing over-oxidation pitfalls vs. chemoselective reduction.

TroubleshootingTree Start Analyze Purity (HPLC/LC-MS) Q1 Is Aldehyde/Acid present? Start->Q1 Q2 Is Desulfonylation observed? Start->Q2 A1 Protect -OH group or use BH3 route Q1->A1 Yes A2 Avoid harsh reducing agents (LiAlH4) Q2->A2 Yes

Fig 2. Decision tree for troubleshooting common impurities in benzylsulfonamide synthesis.

References

  • Yoon, N. M.; Pak, C. S.; Brown, H. C.; Krishnamurthy, S.; Stocky, T. P. "Selective reductions. XIX. Rapid reaction of carboxylic acids with borane-tetrahydrofuran. Applications to selective reductions in organic synthesis." Journal of Organic Chemistry, 1973.[Link]

  • Falorni, M.; Porcheddu, A.; Taddei, M. "Mild Reduction of Carboxylic Acids to Alcohols Using Cyanuric Chloride and Sodium Borohydride." Tetrahedron Letters, 1999.[Link]

  • Brown, H. C.; Stocky, T. P. "Electrophilic reducing agents. Reduction of carboxylic acids and their derivatives." Journal of the American Chemical Society, 1977.[Link]

Troubleshooting

resolving peak tailing in chromatography of sulfonamides

Title: Technical Support Center: Resolving Peak Tailing in Sulfonamide Chromatography Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method d...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Resolving Peak Tailing in Sulfonamide Chromatography

Introduction Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter method development roadblocks involving polar, ionizable compounds. Sulfonamides are notoriously difficult analytes that frequently exhibit severe peak tailing. This guide bypasses generic advice to provide a mechanistic, self-validating framework for diagnosing and permanently resolving peak shape distortions in sulfonamide assays.

Diagnostic Workflows

G Start Peak Tailing Detected (As > 1.2) Check Are ALL peaks tailing? (Check neutral marker) Start->Check Physical Physical/Hardware Issue (Void, Blocked Frit) Check->Physical Yes Chemical Chemical Issue (Secondary Silanol Interactions) Check->Chemical No (Only Sulfonamides) FixPhysical Backflush column, replace frit, or check fittings Physical->FixPhysical FixChemical Adjust mobile phase pH (2.5-3.0) or use CSH/End-capped Column Chemical->FixChemical

Diagnostic workflow for isolating physical vs. chemical peak tailing causes in HPLC.

Core Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why do sulfonamides specifically exhibit severe peak tailing on standard C18 columns? A: The root cause is chemical causality, specifically secondary interactions. Sulfonamides are amphoteric molecules containing both a basic amino group and an acidic sulfonamide moiety. Standard silica-based C18 columns possess residual, unreacted silanol groups (-Si-OH) on their surface[1]. At a mid-range pH, these silanols deprotonate to form negatively charged species (-Si-O⁻). The basic functional groups of the sulfonamides undergo strong electrostatic (ion-exchange) interactions with these active silanol sites[1]. Because this secondary ion-exchange retention mechanism operates at a slower mass-transfer rate than the primary hydrophobic (C18) partitioning, the analyte molecules desorb unevenly, creating a prolonged trailing edge[1].

Q2: How do I mathematically verify if my peak tailing is problematic? A: Visual inspection is insufficient; you must calculate the Asymmetry Factor ( As​ ). As​ is calculated at 10% of the peak height by dividing the back half-width of the peak by the front half-width. An ideal, perfectly Gaussian peak has an As​ of 1.0. Tailing occurs when As​>1.2 [2]. If your sulfonamide peaks exhibit an As​>1.5 , the tailing is severe enough to compromise resolution, integration accuracy, and assay reproducibility, warranting immediate intervention[2].

Q3: How do I optimize the mobile phase pH to suppress these secondary interactions? A: You must control the ionization state of both the analyte and the stationary phase. The golden rule of HPLC method development is that the mobile phase pH must be strictly maintained at least 1.5 to 2.0 pH units away from the analyte's pKa to ensure it is fully ionized or fully unionized[3]. For sulfonamides, utilizing a phosphate buffer adjusted to pH 2.5–3.0 is highly effective[1][4]. At this low pH, the acidic residual silanols on the silica surface are forced into their fully protonated, neutral state (-Si-OH), effectively shutting down the secondary ion-exchange pathway and restoring peak symmetry[1][4].

pH_Logic pKa Determine Analyte pKa (Sulfonamides: ~5.0 - 6.0) Rule Apply +/- 2.0 pH Rule pKa->Rule Low_pH Low pH (2.5 - 3.0) Silanols Protonated (Neutral) Rule->Low_pH Acidic Buffer High_pH High pH (> 7.5) Analyte Fully Ionized Rule->High_pH Basic Buffer Result Single Retention Mechanism (Symmetrical Peaks) Low_pH->Result High_pH->Result

Logical framework for mobile phase pH selection based on analyte pKa to ensure peak symmetry.

Q4: If pH adjustment isn't enough, what column chemistries are best suited for sulfonamides? A: If low pH mobile phases are incompatible with your detector (e.g., MS) or fail to resolve the issue, you must change the stationary phase chemistry. Transition to a modern, high-purity, heavily end-capped column where residual silanols have been chemically deactivated[1]. Alternatively, Charged Surface Hybrid (CSH) columns are specifically engineered for this problem. CSH columns maintain a slight positive surface charge at low pH, which electrostatically repels the basic moieties of acidic and amphoteric analytes, preventing peak shifting and drastic tailing associated with older column technologies[5].

Q5: My peak tailing affects all peaks in the chromatogram, not just the sulfonamides. What is the cause? A: If all peaks—including neutral void volume markers—tail equally, the issue is hydrodynamic (physical), not chemical. This indicates a physical disruption in the flow path before any separation occurs[6]. The most common culprits are a partially blocked column inlet frit, column bed deformation (a void at the head of the column), or excessive extra-column dead volume from poorly seated PEEK fittings[6].

Quantitative Data Presentation

The following table summarizes the expected impact of varying mobile phase and column chemistry conditions on the Asymmetry Factor ( As​ ) of a standard sulfonamide (e.g., Sulfamethoxazole).

Column ChemistryMobile Phase ConditionDominant Retention MechanismExpected Asymmetry ( As​ )Status
Standard C18 (Non-endcapped)Water / MeCN (Unbuffered)Hydrophobic + Strong Ion-Exchange2.1 - 2.8❌ Severe Tailing
Standard C18 (Non-endcapped)20mM Formate Buffer (pH 5.0)Hydrophobic + Moderate Ion-Exchange1.6 - 1.9❌ Moderate Tailing
End-capped C1820mM Phosphate Buffer (pH 3.0)Purely Hydrophobic1.1 - 1.2✅ Optimal
Charged Surface Hybrid (CSH)0.1% Formic Acid (pH ~2.7)Hydrophobic + Electrostatic Repulsion1.0 - 1.1✅ Highly Optimal

Self-Validating Experimental Protocol

To ensure scientific integrity, do not simply guess the cause of the tailing. Execute this self-validating, step-by-step protocol to isolate and resolve the root cause systematically.

Phase 1: Hardware Validation (The Internal Control)

  • Prepare a Neutral Marker: Dissolve Uracil (a neutral, unretained t0​ marker) in the starting mobile phase to a concentration of 20 µg/mL.

  • Inject the Marker: Inject 2 µL of the Uracil standard onto the current column under standard isocratic conditions (e.g., 50:50 Water:MeCN at 1.0 mL/min).

  • Calculate As​ : Measure the asymmetry of the Uracil peak.

    • Validation Check: If Uracil As​>1.2 , you have a physical hardware issue (e.g., blocked frit, void, or dead volume). Stop here. Reverse and flush the column or replace the inlet frit[6]. If Uracil As​≤1.1 , the hardware is intact. Proceed to Phase 2.

Phase 2: Chemical Suppression (pH Optimization)

  • Prepare Low-pH Buffer: Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to exactly 3.0 using dilute phosphoric acid. Filter through a 0.2 µm membrane[4].

  • Equilibrate: Flush the HPLC system and equilibrate the column with the new mobile phase (e.g., 80:20 Phosphate Buffer pH 3.0 : Acetonitrile) for at least 20 column volumes[4].

  • Inject Sulfonamide Sample: Inject your sulfonamide standard mix.

  • Evaluate Peak Shape: Calculate the As​ for the sulfonamide peaks.

    • Validation Check: If As​ drops below 1.2, secondary silanol interactions were the root cause, and the low-pH buffer has successfully suppressed them[1].

Phase 3: Orthogonal Column Pivot (If Phase 2 Fails)

  • Swap Column: If the sulfonamide As​ remains > 1.3 despite the pH 3.0 buffer, the column's silica base is likely too active or degraded. Remove the standard C18 and install a Charged Surface Hybrid (CSH) C18 or a heavily end-capped column[1][5].

  • Re-run Method: Repeat the injection using the optimized pH 3.0 mobile phase.

  • Final Validation: Verify that the As​ is now < 1.2, confirming that advanced surface chemistry was required to fully mask the electrostatic interactions[5].

References

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. Available at: [Link]

  • LCGC International. "Troubleshooting Basics, Part IV: Peak Shape Problems." Chromatography Online. Available at:[Link]

  • PubMed. "Challenges with retention and recovery of impurities containing acidic moieties during analytical UHPLC method development and validation for gefapixant freebase." NIH. Available at: [Link]

  • MDPI. "Assay of Two Antibacterial/Anticoccidial Drugs in Combination with Vitamin K3 for Oral Solutions: Stability Studies and Method Development Using HPLC-DAD." MDPI. Available at:[Link]

  • Veeprho. "Exploring the Role of pH in HPLC Separation." Veeprho. Available at: [Link]

Sources

Optimization

stability issues of [4-(Hydroxymethyl)phenyl]methanesulfonamide in solution

Introduction: Navigating the Stability of a Novel Sulfonamide Welcome to the technical support guide for [4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS 1423027-12-6). This document is designed for researchers, formulat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Stability of a Novel Sulfonamide

Welcome to the technical support guide for [4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS 1423027-12-6). This document is designed for researchers, formulation scientists, and analytical chemists who are working with this compound and require a deep understanding of its stability characteristics in solution. As specific public stability data for this molecule is limited, this guide is built upon established chemical principles governing its core functional groups: a sulfonamide and a benzylic alcohol .

Our approach is to provide a predictive framework based on the known reactivity of these moieties. This allows for the proactive design of robust experiments, the anticipation of potential degradation products, and the troubleshooting of common stability-related issues. By understanding the underlying chemistry, you can ensure the integrity of your experimental results and accelerate your development timeline.

Section 1: Predicted Chemical Liabilities & Potential Degradation Pathways

The structure of [4-(Hydroxymethyl)phenyl]methanesulfonamide contains two primary sites susceptible to degradation under common experimental and storage conditions.

  • The Sulfonamide (S-N) Bond: The bond between the sulfur and nitrogen atoms is the most common point of failure for sulfonamide-containing compounds. It is susceptible to hydrolytic cleavage, a reaction that can be catalyzed by both acidic and basic conditions.[1][2][3] This cleavage would break the molecule into two smaller fragments.

  • The Benzylic Alcohol (-CH₂OH): The hydroxymethyl group attached to the phenyl ring is a primary benzylic alcohol. This functional group is prone to oxidation.[4] Mild oxidation would convert it to the corresponding aldehyde, while more aggressive oxidative conditions could lead to the formation of a carboxylic acid.

These predicted liabilities form the basis of our stability assessment and troubleshooting advice.

G Parent [4-(Hydroxymethyl)phenyl]methanesulfonamide Hydrolysis_Product_A Methanesulfonic Acid Parent->Hydrolysis_Product_A  Acid/Base Hydrolysis (S-N Cleavage) Hydrolysis_Product_B 4-(Aminomethyl)benzyl alcohol Aldehyde [4-Formylphenyl]methanesulfonamide (Aldehyde Intermediate) Parent->Aldehyde  Mild Oxidation (e.g., H₂O₂) Carboxylic_Acid [4-Carboxyphenyl]methanesulfonamide (Carboxylic Acid Product) Aldehyde->Carboxylic_Acid Further Oxidation

Caption: Predicted degradation pathways for [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that will likely affect the stability of this compound in solution?

The stability of [4-(Hydroxymethyl)phenyl]methanesulfonamide in solution is primarily influenced by pH, temperature, the presence of oxidizing agents, light, and potentially metal ions.[1][5]

  • pH: Extreme pH levels (both acidic and basic) are expected to accelerate the hydrolysis of the sulfonamide bond.[1][6]

  • Temperature: As with most chemical reactions, degradation rates will increase at higher temperatures.[1][5]

  • Oxidizing Agents: The presence of oxidants (e.g., hydrogen peroxide, dissolved oxygen) can lead to the degradation of the benzylic alcohol group.

  • Light: Photodegradation is a common pathway for aromatic compounds and sulfonamides.[4][5] It is crucial to protect solutions from light, especially UV radiation.

  • Metal Ions: Trace metal ions can catalyze oxidative degradation. Using high-purity solvents and considering the use of a chelating agent like EDTA in buffers can mitigate this risk.[1]

Q2: At what pH is the compound likely to be most stable?

While an experimental pH-rate profile is necessary for a definitive answer, many sulfonamides exhibit their greatest stability in the neutral to slightly acidic pH range (approximately pH 4-6).[1] Both strongly acidic and, particularly, strongly alkaline conditions are likely to significantly increase the rate of hydrolytic degradation.

Q3: What analytical method is best for monitoring the stability of this compound?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the gold standard. The key is that the method must be able to separate the intact parent compound from all potential degradation products, ensuring that the peak for the active compound is pure.[7][8]

  • Detector: A photodiode array (PDA) or UV detector is suitable, as the phenyl ring provides a strong chromophore.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines and its stability-indicating nature confirmed through forced degradation studies.

Section 3: Troubleshooting Guide for Stability Studies

This guide addresses common issues encountered during the analysis of [4-(Hydroxymethyl)phenyl]methanesulfonamide stability.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Unexpectedly Rapid Degradation 1. Incorrect pH of the solution.2. Higher than expected storage temperature.3. Presence of catalytic impurities (e.g., metal ions).4. Unintended exposure to light.[1]1. Verify the pH of all buffers and solutions with a calibrated pH meter.2. Ensure accurate temperature control and monitoring of stability chambers.3. Use high-purity (e.g., HPLC grade) solvents and reagents. Consider using a chelating agent (e.g., EDTA) if metal catalysis is suspected.4. Protect all solutions from light using amber vials or by wrapping containers in aluminum foil.
Multiple Unexpected Peaks in HPLC Analysis 1. Secondary degradation of primary products.2. Interaction with formulation excipients or buffer components.3. Contamination of the sample or HPLC system.[1]1. Analyze samples at earlier time points to distinguish primary from secondary degradants.2. Run a blank analysis of the formulation matrix or buffer to identify any interfering peaks.3. Ensure rigorous cleaning and equilibration of the HPLC system between runs.
Poor Mass Balance in Stability Study 1. Formation of volatile degradation products.2. Degradation products are not detected by the analytical method (e.g., lack a UV chromophore).3. Adsorption of the compound or its degradants to container surfaces.[9]1. Consider headspace GC-MS if volatile products are suspected.2. Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) in parallel with UV to search for non-chromophoric species.3. Evaluate different container materials (e.g., polypropylene vs. glass) and consider silanizing glassware.

Section 4: Experimental Protocols

Protocol 4.1: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is essential to identify likely degradation products and establish the stability-indicating nature of an analytical method.[4][7][10]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Analysis of[4-(Hydroxymethyl)phenyl]methanesulfonamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with [4-(Hydroxymethyl)phenyl]methanesulfonamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with [4-(Hydroxymethyl)phenyl]methanesulfonamide . This molecule possesses two highly reactive functional groups—a benzylic hydroxymethyl group and a methanesulfonamide moiety—which are prone to distinct degradation pathways during High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) workflows.

This guide moves beyond basic troubleshooting by explaining the chemical causality behind each issue, ensuring your analytical protocols are robust and self-validating.

Section 1: Mechanistic Troubleshooting FAQs

Q1: Why am I observing a +14 Da mass shift and peak splitting in my LC-MS chromatogram? A: Solvolytic Etherification (Artifact Formation) If you are using methanol as your organic mobile phase with an acidic modifier (e.g., 0.1% Formic Acid), you are likely inducing a solvolytic artifact. The benzylic hydroxymethyl group (-CH₂OH) undergoes nucleophilic substitution. The acidic environment protonates the hydroxyl group, creating a highly favorable leaving group (H₂O) and forming a transient, resonance-stabilized benzylic carbocation. Methanol rapidly attacks this carbocation, converting the alcohol into a methyl ether (-CH₂OCH₃). This etherification results in a mass shift from 201.24 Da to 215.27 Da (+14 Da)[1]. Self-Validating Check: Switch your sample diluent and mobile phase to Acetonitrile (MeCN). If the +14 Da peak disappears, the issue was definitively a methanol-induced artifact rather than true degradation.

Q2: My analytical standard shows -2 Da and +14 Da degradation products over time in the autosampler. What is causing this? A: Catalytic Oxidation The primary benzylic alcohol is highly susceptible to oxidation. It first oxidizes to an aldehyde (-CHO), resulting in a -2 Da mass shift. Upon further exposure to oxidants, it converts into a carboxylic acid (-COOH), resulting in a +14 Da mass shift relative to the intact molecule[2]. Causality: This degradation is typically catalyzed by dissolved oxygen (ROS) in the mobile phase, exposure to UV/ambient light, or trace transition metals (like iron) leaching from stainless steel LC tubing and frits[3].

Q3: I am losing the parent compound signal and detecting low-mass fragments, particularly when using extreme pH buffers. Why? A: pH-Dependent Hydrolysis The methanesulfonamide group is generally stable but becomes highly labile under extreme pH conditions (< pH 2 or > pH 10). The S-N bond undergoes hydrolytic cleavage, leading to desulfonation and the formation of amine and sulfonic acid cleavage products. The hydrolysis rate of sulfonamide derivatives is strictly pH-dependent and accelerates significantly in highly acidic environments[4].

Section 2: Quantitative Data & Diagnostics Summary

To facilitate rapid root-cause analysis, compare your observed LC-MS data against this diagnostic matrix.

Degradation PathwayVulnerable Functional GroupMass Shift (Δ Da)Primary Environmental TriggersRecommended Preventive Action
Etherification Hydroxymethyl (-CH₂OH)+14 Da (in Methanol)Methanol solvent + Acidic pHReplace Methanol with Acetonitrile
Oxidation (Aldehyde) Hydroxymethyl (-CH₂OH)-2 DaDissolved O₂, Active Metals, LightDegas solvents; use PEEK tubing
Oxidation (Acid) Hydroxymethyl (-CH₂OH)+14 DaDissolved O₂, Active Metals, LightStore in amber vials at 4°C
Hydrolysis MethanesulfonamideCleavage FragmentsExtreme pH (<2 or >10)Buffer mobile phase to pH 4–7

Section 3: Validated Experimental Protocols

To ensure a self-validating and degradation-free analytical system, implement the following step-by-step methodology.

Protocol: Artifact-Free LC-MS Method Preparation

Step 1: Mobile Phase Optimization (Eliminating Solvolysis)

  • Aqueous Phase: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 5.5 using dilute acetic acid. Rationale: This mild, volatile buffer prevents the acid-catalyzed protonation of the benzylic alcohol and avoids the extreme pH ranges that trigger sulfonamide hydrolysis.

  • Organic Phase: Use 100% LC-MS grade Acetonitrile (MeCN). Rationale: MeCN is an aprotic solvent and cannot act as a nucleophile, completely eliminating the risk of methyl ether artifact formation.

Step 2: System Passivation (Minimizing Oxidation)

  • Flush the LC system with a passivating agent (e.g., 0.5% Phosphoric acid in water) for 30 minutes at 1.0 mL/min to strip active iron/metal ions from the stainless steel flow path.

  • Flush thoroughly with LC-MS grade water until the pH returns to neutral.

  • Alternative: Utilize a bio-inert LC system equipped with PEEK (Polyetheretherketone) tubing to permanently remove metal-catalyzed oxidation triggers.

Step 3: Sample Preparation and Storage

  • Dissolve the [4-(Hydroxymethyl)phenyl]methanesulfonamide standard in pure Acetonitrile or DMSO. Do not use Methanol or Ethanol.

  • Degas all diluents using ultrasonication and vacuum to remove dissolved oxygen.

  • Transfer the aliquots to amber glass autosampler vials to prevent photolytic degradation and store them at 4°C until injection.

Section 4: Mechanistic Visualization

The following diagram maps the kinetic degradation pathways of the molecule, illustrating how specific environmental triggers drive structural changes.

DegradationPathways Intact [4-(Hydroxymethyl)phenyl] methanesulfonamide (Intact Molecule) Aldehyde Aldehyde Degradant (Oxidation: -2 Da) Intact->Aldehyde O2 / ROS / Metals Ether Methyl Ether Artifact (Etherification: +14 Da) Intact->Ether Methanol + Acidic pH Hydrolysis Cleavage Products (Hydrolysis / Desulfonation) Intact->Hydrolysis Extreme pH / UV Light Carboxylic Carboxylic Acid (Oxidation: +14 Da) Aldehyde->Carboxylic Further Oxidation

Degradation pathways of[4-(Hydroxymethyl)phenyl]methanesulfonamide during LC-MS analysis.

References

  • Title: Natural and unnatural anthraquinones isolated from the ethanol extract of the roots of Knoxia valerianoides Source: CORE URL
  • Title: Selective oxidation processes of organic substances in water by means of photocatalytic systems Source: fedOA URL
  • Title: Identification and characterization of forced degradation products of 5-hydroxymethyl-2-furaldehyde (5-HMF)
  • Title: Hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide Source: PubMed URL

Sources

Optimization

troubleshooting poor solubility of [4-(Hydroxymethyl)phenyl]methanesulfonamide

Welcome to the technical support guide for [4-(Hydroxymethyl)phenyl]methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [4-(Hydroxymethyl)phenyl]methanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions, grounded in established scientific principles.

Introduction

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a bifunctional organic molecule containing a polar hydroxymethyl group (-CH₂OH) and a sulfonamide group (-SO₂NH₂) attached to a benzyl moiety.[1][2] This unique structure imparts both hydrophilic and lipophilic characteristics, often leading to complex solubility behavior that can be challenging to manage in experimental settings. Poor solubility can hinder reaction kinetics, complicate purification processes, and lead to inaccurate results in biological assays. This guide will help you systematically diagnose and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: I'm observing very low solubility of [4-(Hydroxymethyl)phenyl]methanesulfonamide in water. Is this expected?

A: Yes, this is expected. While the hydroxymethyl and sulfonamide groups are polar and capable of hydrogen bonding, the benzene ring is nonpolar and hydrophobic. This aromatic core significantly reduces the overall aqueous solubility. Sulfonamides, in general, are known to be sparingly soluble substances in neutral aqueous solutions.[3]

Q2: What are the key structural features of this compound that I should consider for solubility?

A: There are three primary regions to consider:

  • The Phenyl Ring: This is a nonpolar, hydrophobic component that dominates the molecule's character, favoring solubility in less polar organic solvents.

  • The Hydroxymethyl Group (-CH₂OH): This is a polar, protic group that can participate in hydrogen bonding, contributing to solubility in polar solvents like alcohols.

  • The Methanesulfonamide Group (-SO₂NH₂): This group is highly polar. Crucially, the proton on the nitrogen is acidic, meaning its charge state—and therefore its contribution to solubility—is highly dependent on the pH of the solution.[3][4]

Q3: Can I simply heat the solution to dissolve the compound?

A: Heating will generally increase the solubility of most solids, and this can be an effective short-term strategy.[5] However, there are two critical caveats:

  • Stability: You must first confirm that [4-(Hydroxymethyl)phenyl]methanesulfonamide is stable at elevated temperatures in your chosen solvent. Forced degradation studies are recommended to rule out thermal decomposition.[6][7]

  • Supersaturation: Upon cooling, the compound will likely precipitate out of solution, potentially rapidly and in an uncontrolled manner. This is only a viable method if your experiment is conducted at the elevated temperature or if you need to create a stock solution for immediate dilution.

Q4: My compound is "oiling out" instead of dissolving or forming crystals. What is happening and how do I fix it?

A: "Oiling out" occurs when a solid melts in the solvent at a high temperature but does not dissolve, or when it comes out of solution as a liquid phase rather than a crystalline solid upon cooling.[8] This is common when the melting point of the compound is lower than the boiling point of the solvent or when high concentrations of impurities are present.[8]

  • Solution: To resolve this, you can re-heat the mixture to dissolve the oil and then add more hot solvent to lower the saturation point. Allowing the solution to cool much more slowly can also encourage proper crystal formation.[8] If the issue persists, it may indicate an inappropriate solvent choice or a highly impure product that requires preliminary purification, for example, by column chromatography.[8]

In-Depth Troubleshooting Guide

This section provides systematic approaches to address specific solubility challenges.

Problem: The compound displays poor solubility in my desired aqueous buffer system.

The low intrinsic solubility in aqueous media is the most common challenge. The strategy here is to modify the solvent or the solute itself to favor dissolution.

start Start: Poor Aqueous Solubility ph_check Is pH adjustment a viable option for your experiment? start->ph_check ph_yes Perform pH-Solubility Profile ph_check->ph_yes Yes cosolvent_check Can a water-miscible organic co-solvent be tolerated? ph_check->cosolvent_check No ph_yes->cosolvent_check Failure success SOLUBILITY ACHIEVED ph_yes->success Success ph_no No cosolvent_yes Screen Co-solvents (e.g., DMSO, Ethanol, PEG 400) cosolvent_check->cosolvent_yes Yes other_methods Consider Advanced Methods: - Hydrotropy - Complexation (e.g., with cyclodextrins) - Nanosuspension cosolvent_check->other_methods No cosolvent_yes->other_methods Failure cosolvent_yes->success Success cosolvent_no No other_methods->success Success failure Re-evaluate experimental design or compound choice other_methods->failure Failure

Caption: A generalized workflow for the recrystallization of sulfonamide products. [8] Experimental Protocol: Recrystallization of [4-(Hydroxymethyl)phenyl]methanesulfonamide

  • Solvent Selection: An ethanol/water mixture is often effective for sulfonamides. [8][9]Start by attempting to dissolve a small amount of the compound in ethanol at room temperature. Then, add water dropwise until turbidity appears. This indicates a good starting ratio for the solvent system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., 70% ethanol) required for complete dissolution. [8]3. Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or insoluble impurities are visible, perform a hot gravity filtration into a clean, pre-heated flask to prevent premature crystallization in the funnel. [8]5. Crystallization: Cover the flask and allow it to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, place the flask in an ice bath for about 15-30 minutes after it has reached room temperature. [8]6. Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 70% ethanol to remove any remaining soluble impurities. [8]8. Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.

References

  • Yukawa, E., Aoyagi, T., Nagai, M., & Okano, T. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. Available from: [Link]

  • ResearchGate. The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. Available from: [Link]

  • The BMJ. (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ. Available from: [Link]

  • FSIS.USDA.gov. Determination and Confirmation of Sulfonamides. Available from: [Link]

  • PubChem. Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl-. Available from: [Link]

  • Slideshare. Analysis of sulfonamides. Available from: [Link]

  • Krebs, H. A., & Speakman, J. C. (1945). The effect of pH on the solubility of sulphonamides. PubMed. Available from: [Link]

  • MDPI. Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Available from: [Link]

  • ResearchGate. (2014). Extractive spectrophotometric determination of sulphonamide drugs in pure and pharmaceutical preparations through ion-pair formation with molybdenum(V) thiocyanate in acidic medium. Available from: [Link]

  • ACS Publications. (2011). Sulfonamide Molecular Crystals: Thermodynamic and Structural Aspects. Available from: [Link]

  • Büttner, H., & Portwich, F. (1973). pH Dependency in Uptake of Sulfonamides by Bacteria. Karger Publishers. Available from: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available from: [Link]

  • Asian Journal of Pharmacy and Technology. (2021). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available from: [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Available from: [Link]

  • Academia.edu. Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Available from: [Link]

  • PMC. (2012). Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]

  • PMC. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Available from: [Link]

  • PubChemLite. [4-(hydroxymethyl)phenyl]methanesulfonamide (C8H11NO3S). Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2023). Solubility enhancement techniques: A comprehensive review. Available from: [Link]

  • Chemical Synthesis Database. N-(4-hydroxyphenyl)methanesulfonamide. Available from: [Link]

  • ACS Publications. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Available from: [Link]

  • ResearchGate. (2021). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available from: [Link]

  • Scribd. Purification of Sulfanilamide by Crystallization. Available from: [Link]

  • PMC. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]

  • Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

  • SciELO. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Available from: [Link]

  • PMC. (2023). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Available from: [Link]

  • Research and Reviews: Journal of Pharmaceutical Analysis. (2022). Solubility: The Important Phenomenon in Pharmaceutical Analysis. Available from: [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • ResearchGate. (2015). Degradation of sulfonamides as a microbial resistance mechanism. Available from: [Link]

  • ResearchGate. (2022). Solubility Determination and Thermodynamic Modeling of Methanesulfonamide in 13 Pure Solvents at Temperatures of 283.15–323.15 K. Available from: [Link]

  • MDPI. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing N-Arylation of Methanesulfonamide

Welcome to the Technical Support Center for the N-arylation of methanesulfonamide. The formation of N-arylsulfonamides is a critical transformation in medicinal chemistry, heavily utilized in the synthesis of therapeutic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-arylation of methanesulfonamide. The formation of N-arylsulfonamides is a critical transformation in medicinal chemistry, heavily utilized in the synthesis of therapeutic agents such as the antiarrhythmic drug dofetilide[1].

Historically, this motif was constructed by reacting an aniline derivative with methanesulfonyl chloride. However, this traditional approach poses severe regulatory and safety risks due to the generation of highly genotoxic impurities[2]. To address this, modern synthetic workflows have shifted toward the transition-metal-catalyzed cross-coupling of aryl halides directly with methanesulfonamide[3].

This guide provides authoritative troubleshooting insights, mechanistic rationales, and self-validating experimental protocols to help you optimize both Palladium- and Copper-catalyzed N-arylation workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is my Pd-catalyzed N-arylation of methanesulfonamide stalling at <20% conversion? A: Methanesulfonamide is a remarkably weak nucleophile. The strong electron-withdrawing nature of the sulfonyl group drastically reduces the electron density on the nitrogen atom[1]. In a Buchwald-Hartwig amination catalytic cycle, this makes the intermediate Pd-amido complex highly stable, turning the final reductive elimination step into a severe thermodynamic bottleneck.

  • The Fix: Switch to a bulky, electron-rich biaryl phosphine ligand such as t-BuXPhos[2]. The extreme steric bulk of t-BuXPhos forces the aryl and sulfonamide groups into close proximity around the palladium center, mechanically accelerating the turnover-limiting reductive elimination step. Pair this with [Pd(allyl)Cl]₂ (1 mol%) and K₂CO₃ in 2-MeTHF at 80 °C[2].

  • Self-Validation Check: Monitor the reaction visually. A successful activation of the Pd(0) precatalyst transitions the mixture from a yellow suspension to a homogeneous deep red/brown solution. If a black precipitate forms within the first 30 minutes, your catalyst has decomposed into inactive Pd-black (indicating oxygen ingress or ligand degradation).

Q2: We are scaling up a dofetilide intermediate. How exactly does the cross-coupling route eliminate genotoxic impurities compared to the traditional route? A: The traditional synthesis relies on reacting an aniline with methanesulfonyl chloride. Both starting materials trigger genotoxic alerts. More critically, during standard alcohol-based workups (e.g., quenching with methanol or ethanol), any unreacted methanesulfonyl chloride reacts with the solvent to form alkyl methanesulfonates —highly potent alkylating agents and known mutagens[3].

  • The Fix: By reversing the bond disconnection (using an aryl halide and methanesulfonamide), you completely bypass methanesulfonyl chloride[4]. The cross-coupling approach intrinsically prevents the formation of alkyl sulfonates, ensuring a safer impurity profile that easily meets stringent FDA/EMA regulatory thresholds for clinical candidates[3].

Q3: I am using Cu-catalysis to reduce costs, but my yields are highly variable. What are the critical parameters for ligand-free Cu-catalyzed N-arylation? A: Copper-catalyzed Ullmann-type couplings of sulfonamides are highly sensitive to the nature of the base, solvent, and the aggregation state of the copper species. While ligand-free conditions are possible, they require higher temperatures (typically 135 °C) and polar aprotic solvents like DMF to stabilize the active Cu(I) intermediate[1].

  • The Fix: Ensure strictly anhydrous conditions, as water causes competitive hydrolysis of the aryl halide at elevated temperatures. Use CuI (20 mol%) with Cs₂CO₃ as the base[1]. If variability persists, the issue is likely the poor solubility of the Cu-sulfonamide oligomeric intermediates.

  • Self-Validation Check: Track the consumption of the aryl halide via GC-MS. If the reaction stalls but aryl halide remains, inject a diamine ligand (e.g., N,N'-dimethylethylenediamine) at 20 mol%. This breaks up unreactive Cu-oligomers into active monomeric species, instantly restoring catalytic turnover.

Part 2: Mandatory Visualizations

Workflow cluster_0 Traditional Approach (Genotoxic Risk) cluster_1 Cross-Coupling Approach (Safe) A Aniline (Genotoxic Alert) C N-Aryl Methanesulfonamide A->C Base B Methanesulfonyl Chloride B->C D Alkyl Sulfonates (Genotoxic Byproducts) C->D Alcohol workup E Aryl Halide G N-Aryl Methanesulfonamide E->G Pd/Cu Catalyst Base, Ligand F Methanesulfonamide F->G

Fig 1: Comparison of traditional vs. cross-coupling workflows for N-arylation.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(X)L_n Oxidative Addition Complex Pd0->PdII_OA + Ar-X (Oxidative Addition) PdII_Am Pd(II)(Ar)(NHMs)L_n Amido Complex PdII_OA->PdII_Am + MsNH2, + Base - Base·HX (Ligand Exchange) PdII_Am->Pd0 Reductive Elimination - Ar-NHMs

Fig 2: Pd-catalyzed Buchwald-Hartwig amination catalytic cycle for methanesulfonamide.

Part 3: Experimental Protocols

Protocol A: Mild Pd-Catalyzed Buchwald-Hartwig Amination

Optimized for avoiding genotoxins and achieving high chemoselectivity with aryl bromides/chlorides[2].

Materials:

  • Aryl bromide or chloride (1.0 equiv)

  • Methanesulfonamide (1.2 equiv)

  • [Pd(allyl)Cl]₂ (1 mol% Pd)

  • t-BuXPhos (4 mol%)

  • K₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL reaction vial with [Pd(allyl)Cl]₂ (1 mol%), t-BuXPhos (4 mol%), and K₂CO₃ (2.0 equiv).

  • Substrate Addition: Add methanesulfonamide (1.2 equiv) and the aryl halide (1.0 equiv). (Note: If the aryl halide is a liquid, add it outside the glovebox via a micro-syringe).

  • Solvation: Add anhydrous 2-MeTHF to achieve a substrate concentration of 0.2 M.

  • Reaction: Seal the vial with a PTFE-lined crimp cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 80 °C. Stir vigorously (800 rpm) for 12–24 hours.

  • Self-Validating Check: Cool the reaction to room temperature. Dilute with 2 mL of EtOAc and filter through a short pad of Celite to remove inorganic salts and Pd-black. Analyze the crude filtrate via LC-MS. The complete disappearance of the aryl halide mass peak and the appearance of the [M-H]⁻ peak in negative ion mode confirms successful product formation.

  • Isolation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Ligand-Free Cu-Catalyzed Ullmann-Type Coupling

A cost-effective alternative for robust aryl bromides[1].

Materials:

  • Aryl bromide (1.0 equiv)

  • Methanesulfonamide (1.0 equiv)

  • Copper(I) iodide (CuI) (20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add CuI (20 mol%), Cs₂CO₃ (2.0 equiv), methanesulfonamide (1.0 equiv), and the aryl bromide (1.0 equiv).

  • Atmosphere Exchange: Evacuate the vial and backfill with Argon. Repeat this cycle three times to ensure a strictly inert atmosphere.

  • Solvation: Inject anhydrous DMF through the septum to reach a concentration of 0.3 M. Replace the septum with a sealed cap under positive Argon pressure.

  • Reaction: Submerge the vial in a preheated oil bath at 135 °C and stir for 18–24 hours.

  • Self-Validating Check: The mixture should turn a deep, opaque color. To validate completion, quench a 50 µL aliquot with aqueous NH₄Cl. The aqueous layer will turn bright blue (confirming the complexation of leached copper ions). Extract the organic layer with EtOAc and verify the conversion via crude ¹H-NMR (look for the characteristic downfield shift of the sulfonamide N-H proton).

  • Isolation: Extract the bulk mixture with EtOAc/H₂O, wash the organic layer with brine (3x) to remove DMF, dry over Na₂SO₄, and purify via recrystallization or chromatography.

Part 4: Data Presentation

Table 1: Quantitative Comparison of Optimized Reaction Conditions for N-Arylation

Method / Substrate ClassPrecatalyst / CatalystLigandBaseSolventTemp (°C)Typical Yield (%)
Pd-Catalyzed (Aryl Bromides)[Pd(allyl)Cl]₂ (1 mol%)t-BuXPhos (4 mol%)K₂CO₃2-MeTHF80>90%
Pd-Catalyzed (Aryl Chlorides)[Pd(allyl)Cl]₂ (1 mol%)t-BuXPhos (4 mol%)K₂CO₃2-MeTHF8085–95%
Cu-Catalyzed (Ligand-Free)CuI (20 mol%)NoneCs₂CO₃DMF13570–85%
Cu-Catalyzed (Aryl Sulfinates)Cu(OAc)₂ (10 mol%)NoneNa₂CO₃DMSO/H₂O8075–90%

Note: Pd-catalyzed conditions demonstrate superior functional group tolerance and operate at significantly lower temperatures, making them the preferred choice for late-stage functionalization of complex APIs.

References

  • Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts Source: Organic Letters, 2011, 13(10), 2564-2567. (American Chemical Society) URL:[Link]

  • Copper-Promoted Desulfitative N-Arylation of Sulfonamides and Sulfoximines with Sodium Arylsulfinates Source: The Journal of Organic Chemistry, 2017, 82(11), 5810-5818. (American Chemical Society) URL:[Link]

  • Copper-catalyzed N-arylation of tert-butyl N-sulfonylcarbamates with diaryliodonium salts at room temperature Source: Tetrahedron, 2015, 71(10), 1566-1573. (Elsevier) URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Purification of Sulfonamide Intermediates

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals, offering practical solutions and in-depth explanations for common issues encountered during the purification of s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated resource for researchers, scientists, and drug development professionals, offering practical solutions and in-depth explanations for common issues encountered during the purification of sulfonamide intermediates. The content is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Troubleshooting Crystallization and Recrystallization

Crystallization is a powerful technique for purifying solid sulfonamide intermediates. However, its success is highly dependent on factors like solvent choice, cooling rate, and impurity profile. This section addresses the most frequent crystallization-related problems.

Question 1: My sulfonamide compound is "oiling out" as a liquid instead of forming solid crystals. What is happening and how can I fix it?

Answer: "Oiling out" occurs when the dissolved compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[1] This typically happens for two main reasons:

  • The solution becomes supersaturated at a temperature that is higher than the melting point of your compound within that specific solvent system.[2][3]

  • High levels of impurities are present, creating a low-melting eutectic mixture with your product.[2][3]

Oiled-out products are almost always impure, as the liquid droplets can act as a better solvent for impurities than the bulk crystallization solvent.[1][3]

Troubleshooting Strategies:

  • Immediate Action: Re-heat the mixture to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool much more slowly.[2][3] Insulating the flask with glass wool or a cloth can promote the slow cooling necessary for orderly crystal growth.[4]

  • Change the Solvent System: Your chosen solvent's boiling point may be too high. Switch to a lower-boiling point solvent or a co-solvent system (solvent/anti-solvent) that allows for crystallization to occur at a lower temperature.[2]

  • Reduce Supersaturation Rate: Instead of rapid cooling, allow the solution to cool to room temperature undisturbed before moving to an ice bath. If using an anti-solvent, add it more slowly and with vigorous stirring to avoid creating localized areas of high supersaturation.[1][5]

  • Induce Crystallization: Try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal from a previous successful batch to provide a nucleation point.[2]

Question 2: The yield from my recrystallization is very low. What are the common causes and how can I improve recovery?

Answer: Low recovery is a frequent challenge in recrystallization. The primary culprits are almost always related to solvent choice and volume.[4]

Common Causes and Solutions:

  • Excessive Solvent Use: This is the most common reason for poor yield.[4] Using too much hot solvent to dissolve the crude product means a significant portion will remain dissolved in the mother liquor even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[5] Before discarding the filtrate, you can test for remaining product by evaporating a small amount; if a solid residue forms, consider reducing the filtrate volume with a rotary evaporator and attempting a second crystallization.[4]

  • Inappropriate Solvent Choice: The ideal solvent is one in which your sulfonamide is highly soluble when hot but poorly soluble when cold. If solubility remains moderate to high at low temperatures, you will lose a substantial amount of product.

    • Solution: Perform a small-scale solvent screen to identify the optimal solvent or solvent/anti-solvent pair. A good system will show a dramatic difference in solubility between the solvent's boiling point and 0-5 °C.[5]

  • Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper and funnel if the apparatus cools too quickly.

    • Solution: Use pre-heated glassware (funnel and receiving flask) for the filtration and perform the step as quickly as possible to maintain the solution temperature.[4][5]

Section 2: Managing Impurities and Reaction Byproducts

The purity of your final sulfonamide is dictated by your ability to remove unreacted starting materials and side-products formed during the synthesis.

Question 3: How can I effectively remove unreacted sulfonyl chloride from my reaction mixture?

Answer: Unreacted sulfonyl chlorides are reactive, can complicate purification, and often have similar polarity to the desired sulfonamide product, making chromatographic separation difficult.[6] The most effective strategy is to "quench" the excess sulfonyl chloride by converting it into a more easily separable, water-soluble derivative before workup and purification.[6][7]

Recommended Quenching Methods:

  • Aqueous Hydrolysis: Add water or an aqueous base (e.g., saturated sodium bicarbonate) to the reaction mixture. The sulfonyl chloride hydrolyzes to the corresponding sulfonic acid.[7] This sulfonic acid is deprotonated by the base to form a water-soluble sulfonate salt, which is easily removed into the aqueous layer during a liquid-liquid extraction.[7][8]

  • Amine Quench: Add a simple amine (e.g., a few drops of piperidine or an aqueous ammonia solution) to the mixture. The amine will react with the excess sulfonyl chloride to form a highly polar sulfonamide, which can be easily separated from your desired product by either aqueous extraction or silica gel chromatography.[6]

  • Scavenger Resins: For products that are sensitive to aqueous or basic conditions, a polymer-bound amine scavenger (e.g., aminomethyl polystyrene) is an excellent choice. The resin reacts with the excess sulfonyl chloride, and the resulting polymer-bound byproduct is removed by simple filtration.[6][7]

Question 4: I see an unexpected, less-polar spot on my TLC that I suspect is a di-sulfonylated byproduct. How do I prevent its formation?

Answer: Primary amines have two N-H bonds, and both can react with a sulfonyl chloride to form a di-sulfonylated byproduct, R-N(SO₂R')₂.[9] This side-product is typically less polar than the desired mono-sulfonamide.

Prevention Strategies:

  • Control Stoichiometry: Avoid using a large excess of the sulfonyl chloride. The ideal stoichiometry is a 1:1 ratio of amine to sulfonyl chloride, or even a slight excess of the amine.[9]

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). Higher temperatures can provide the activation energy needed for the second, more hindered sulfonylation reaction to occur.[9]

  • Monitor Reaction Progress: Use TLC or HPLC to monitor the reaction. Once the starting amine is consumed and the mono-sulfonamide spot is maximized, proceed with the workup promptly to avoid prolonged reaction times that could lead to the di-sulfonated product.[9]

Section 3: Chromatographic Purification and Analysis

When crystallization is insufficient, column chromatography is the workhorse for sulfonamide purification. However, the unique properties of sulfonamides can present challenges.

Question 5: My sulfonamide product is streaking or tailing badly on the silica gel column. What causes this and how can I get sharp peaks?

Answer: Peak tailing during silica gel chromatography of sulfonamides is a common problem. It is primarily caused by secondary interactions between the weakly acidic N-H proton of the sulfonamide group and the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to a non-ideal adsorption/desorption equilibrium.

Solutions to Improve Peak Shape:

  • Mobile Phase Modification (Add a Base): The most effective solution is often to add a small amount of a basic modifier to your mobile phase. This deprotonates the silanol groups, minimizing the unwanted secondary interactions.

    • Recommendation: Add 0.1% to 1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your eluent system.[10] Triethylamine is suitable for less polar systems, while ammonium hydroxide can be effective for highly polar compounds.

  • Mobile Phase Modification (Add an Acid): In some cases, adding a small amount of acid like acetic acid or formic acid can improve peak shape by protonating any basic sites on the molecule and ensuring a consistent ionic state. However, for sulfonamides, a basic modifier is typically more effective.

  • Change the Stationary Phase: If mobile phase modification is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic or acid-sensitive compounds. Reversed-phase (e.g., C18) chromatography is also a powerful option, especially for preparative HPLC.[11]

Question 6: How do I choose a starting mobile phase for purifying a novel sulfonamide intermediate by flash chromatography?

Answer: A systematic approach using Thin-Layer Chromatography (TLC) is the most efficient way to develop a mobile phase for flash chromatography.

Protocol 2: TLC Method Development for Flash Chromatography
  • Prepare a Stock Solution: Dissolve a small amount of your crude sulfonamide intermediate in a suitable solvent like dichloromethane, ethyl acetate, or methanol.

  • Select Initial Solvent Systems: Choose 3-4 eluent systems of varying polarity. Good starting points for sulfonamides include:

    • Hexanes/Ethyl Acetate (for less polar compounds)

    • Dichloromethane/Methanol (for moderately polar compounds)

    • Ethyl Acetate/Methanol (for more polar compounds)

  • Run Initial TLC Plates: Spot your crude material on separate TLC plates and develop one in each chosen solvent system (e.g., 9:1, 4:1, 1:1 ratios).

  • Analyze and Optimize: The ideal TLC separation will have a Retention Factor (Rf) for your desired product between 0.25 and 0.35 .

    • If the Rf is too high (>0.5), decrease the mobile phase polarity (add more of the non-polar solvent).

    • If the Rf is too low (<0.15), increase the mobile phase polarity (add more of the polar solvent).

  • Confirm Separation: Once you have an optimal Rf, ensure there is adequate separation between your product spot and the major impurities. A separation factor (ΔRf) of at least 0.1-0.2 is desirable. If separation is poor, try a different solvent combination (e.g., switch from ethyl acetate to acetone as the polar component).[10]

  • Add Modifier if Needed: If spots are streaked or tailed, re-run the TLC in the optimized mobile phase with an added modifier (e.g., 0.5% triethylamine) to confirm it improves the spot shape.[10]

Visual Aids and Protocols

Diagram 1: General Troubleshooting Workflow for Sulfonamide Purification

G Troubleshooting Sulfonamide Purification start Crude Sulfonamide Intermediate purity_check Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->purity_check is_solid Is the crude material a solid? purity_check->is_solid crystallize Attempt Recrystallization is_solid->crystallize Yes chromatography Purify by Column Chromatography is_solid->chromatography No / Oily cryst_ok Purity Acceptable? crystallize->cryst_ok oiling_out Problem: Oiling Out / Amorphous Solid crystallize->oiling_out low_yield Problem: Low Yield crystallize->low_yield cryst_ok->chromatography No final_product Pure Sulfonamide Intermediate cryst_ok->final_product Yes chrom_ok Purity Acceptable? chromatography->chrom_ok tailing Problem: Peak Tailing / Streaking chromatography->tailing coelution Problem: Co-elution of Impurities chromatography->coelution chrom_ok->crystallize No, but solid obtained chrom_ok->final_product Yes

Caption: A decision tree for selecting and troubleshooting purification methods.

Table 1: Solvent Selection Guide for Sulfonamide Recrystallization
SolventPolarityBoiling Point (°C)Typical Use Case / Notes
Water High100Good for highly polar sulfonamides or as an anti-solvent.
Ethanol Med-High78Common choice; good dissolving power when hot for many sulfonamides.
Isopropanol Medium82Similar to ethanol, sometimes offers better crystal formation.
Acetonitrile Medium82Good for moderately polar compounds; often used in HPLC.
Ethyl Acetate Med-Low77Excellent for compounds of intermediate polarity. Often used with hexanes.
Toluene Low111Used for non-polar sulfonamides. High boiling point requires slow cooling.
Hexanes/Heptane Very Low69 / 98Almost always used as an anti-solvent with a more polar solvent like Ethyl Acetate.

References

  • ResearchGate. (2016). How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... [Scientific Diagram]. Retrieved from [Link]

  • Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
  • Veeprho. (n.d.). Sulfadiazine Impurities and Related Compound. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Preprints.org. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. Retrieved from [Link]

  • NCBI. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • MDPI. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Retrieved from [Link]

  • MDPI. (2018). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Theseus. (n.d.). SUSTAINABLE APPROACHES IN PHARMACEUTICAL DISCOVERY AND DEVELOPMENT OF SULFA DRUGS. Retrieved from [Link]

  • Reddit. (2024). How to separate these sulfonamides with TLC. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Reversed-Phase HPLC of Polar Compounds

Welcome to the technical support center dedicated to addressing the unique challenges of analyzing polar compounds using reversed-phase high-performance liquid chromatography (RP-HPLC). As researchers and drug developmen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the unique challenges of analyzing polar compounds using reversed-phase high-performance liquid chromatography (RP-HPLC). As researchers and drug development professionals, you are often tasked with separating and quantifying molecules that are notoriously difficult to retain on conventional RP-HPLC systems.[1][2][3] This guide is structured as a series of troubleshooting questions and in-depth answers, designed to provide not just solutions, but a deeper understanding of the chromatographic principles at play.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: The Fundamental Challenge of Poor Retention

Question 1: My polar analyte shows little to no retention and elutes at or near the void volume (t₀). What are my initial troubleshooting steps?

Answer: This is the most common issue when analyzing highly polar compounds with RP-HPLC. The fundamental problem is that your analyte has a stronger affinity for the polar mobile phase than for the non-polar stationary phase.[4] Here’s a systematic approach to increase retention:

  • Increase the Aqueous Content of the Mobile Phase: The first and simplest adjustment is to decrease the concentration of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase.[5] Increasing the water content makes the mobile phase more polar, which in turn increases the relative hydrophobicity of your analyte and promotes interaction with the stationary phase. A 10% decrease in the organic modifier can be expected to increase the retention factor by 2- to 3-fold.[6]

    • Causality: In reversed-phase chromatography, retention is driven by the hydrophobic effect. Polar analytes are "squeezed" out of the highly structured water-based mobile phase and onto the non-polar stationary phase. By making the mobile phase even more polar (more water), this "squeezing" effect is enhanced.

  • Verify Column Health: Before making extensive method changes, ensure your column is performing correctly. Inject a standard mixture of well-retained, neutral compounds to check for expected retention times and peak shapes. A sudden loss of retention for all compounds could indicate a column or system issue, not just a problem with your polar analyte.

  • Adjust Mobile Phase pH for Ionizable Compounds: If your analyte is an acid or a base, its retention will be highly dependent on the mobile phase pH.[7][8]

    • For Acidic Compounds: Adjust the mobile phase pH to be at least 2 units below the analyte's pKa. This will ensure the acid is in its neutral, protonated form, making it less polar and more likely to be retained on the C18 phase.[9]

    • For Basic Compounds: Adjust the mobile phase pH to be at least 2 units above the analyte's pKa. This deprotonates the base, rendering it neutral, less polar, and thus better retained. However, be cautious, as traditional silica-based columns are not stable above pH 8.[10] For high-pH work, a hybrid or polymer-based column is required.

  • Consider a "Water-Friendly" Column: If you find yourself needing to use more than 95% aqueous mobile phase, you risk a phenomenon called "phase collapse" with traditional C18 columns (more on this in Question 2).[11] If high aqueous conditions are necessary, your best option is to switch to a column specifically designed for these conditions.

Category 2: The "Phase Collapse" Phenomenon

Question 2: I increased my mobile phase to 100% aqueous to retain my polar compound. Retention was initially acceptable, but now it's gone, and my results are irreproducible. What happened?

Answer: You have likely encountered hydrophobic collapse , also known as phase dewetting .[12][13][14] This is a critical pitfall when using traditional, high-density C18 columns with highly aqueous mobile phases (typically >95% water).[15]

The Mechanism: The long, hydrophobic C18 alkyl chains bonded to the silica support are not well-solvated by highly polar mobile phases. Due to surface tension, the aqueous mobile phase is physically expelled from the pores of the stationary phase.[5][15] This effectively de-wets the bonded phase, preventing analytes from accessing and interacting with the C18 ligands. The result is a dramatic and sudden loss of retention.[12][13]

dot ```dot graph TD { graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 1: Hydrophobic Collapse (Dewetting) and Recovery Workflow", pad="0.5"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Troubleshooting Workflow for Peak Tailing of Polar Bases

Protocol: Step-by-Step Peak Shape Improvement

  • Operate at Low pH: The most effective solution is to lower the mobile phase pH to around 2.5-3.0 using a buffer (e.g., phosphate or formate). A[11]t this pH, most silanol groups are protonated (Si-OH) and neutral, eliminating the ionic interaction site. This also ensures your basic analyte is fully protonated and positively charged, a technique known as ion suppression (in the context of silanols).

  • Use a High-Purity, Endcapped Column: Modern columns are made from high-purity silica with fewer metal contaminants and are more effectively endcapped, leaving fewer free silanols. If you are using an older column, upgrading can make a significant difference. 3[16]. Increase Buffer Strength: A higher concentration of buffer ions (e.g., increasing from 10mM to 50mM) can help to shield the active silanol sites, reducing their interaction with the analyte. 4. Use a Competing Base (Use with Caution): Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can be effective. The TEA will preferentially bind to the active silanol sites, masking them from your analyte. However, TEA is not volatile and is generally incompatible with mass spectrometry (MS) detection.

Category 4: Advanced and Alternative Strategies

Question 5: Can I use ion-pairing agents to retain my polar, ionizable compound? What are the drawbacks?

Answer: Yes, Ion-Pair Chromatography (IPC) is a powerful technique for retaining highly polar ionic or ionizable compounds in a reversed-phase system.

[17][18]The Mechanism: An ion-pairing reagent, which is a large molecule with an ionic head and a hydrophobic tail (like a surfactant), is added to the mobile phase. T[19]his reagent forms a neutral ion pair with the charged analyte. T[17][18]his new, neutral complex is much less polar and can be well-retained by the C18 stationary phase.

  • For cationic analytes (bases), an anionic reagent like an alkyl sulfonate (e.g., sodium octane sulfonate) is used. *[17] For anionic analytes (acids), a cationic reagent like a quaternary ammonium salt (e.g., tetrabutylammonium) is used.

[17]Advantages:

  • Significantly increases retention of charged polar analytes. *[19] Allows for the simultaneous separation of charged and neutral molecules.

[19]Disadvantages and Cautions:

  • MS Incompatibility: Most ion-pairing reagents are non-volatile salts and will contaminate and suppress the signal in an MS source. *[20] Long Equilibration Times: The ion-pairing reagent must fully coat the stationary phase, which can require very long equilibration times to achieve reproducible retention. *[20] Column Dedication: Once a column has been used for ion-pairing, it is very difficult to completely remove the reagent. The column should be considered permanently dedicated to that method.

[19]***

Question 6: I've tried everything in reversed-phase, but my compound is just too polar. When should I consider an alternative like HILIC?

Answer: Reversed-phase is a versatile technique, but it has its limits. If your compound is extremely polar (e.g., small organic acids, sugars, nucleotides, certain amino acids), you may be better served by switching to an orthogonal separation mode like Hydrophilic Interaction Liquid Chromatography (HILIC).

[21][22]HILIC is a complementary technique to RP-HPLC. I[23]t uses a polar stationary phase (like bare silica, amide, or amino) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water. I[20][24]n HILIC, water is the strong, eluting solvent. P[21][25]olar analytes are retained by partitioning into a water-enriched layer on the surface of the polar stationary phase.

[3]| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction (HILIC) | | :--- | :--- | :--- | | Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Amino) |[20] | Mobile Phase | High % Aqueous (Polar) | High % Organic (Non-polar) |[21] | Strong (Eluting) Solvent | Organic (Acetonitrile, Methanol) | Water / Aqueous Buffer |[24] | Elution Order | Polar compounds elute first. | Non-polar compounds elute first. |[23] | Best Suited For | Non-polar to moderately polar compounds. | Very polar and hydrophilic compounds. |[22][25] | MS Sensitivity | Can be lower due to high aqueous content. | Often enhanced due to high organic content aiding desolvation. |[3][20]

Table 2: Comparison of Reversed-Phase (RP) vs. Hydrophilic Interaction Liquid Chromatography (HILIC).

dot

Figure 3: Decision Tree for Polar Analyte Separation Strategy
References
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

  • Przybyciel, M., & Majors, R. E. (2014, August 22). Phase Collapse in Reversed-Phase LC. LCGC North America. [Link]

  • Agilent. (2019, July 15). Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. [Link]

  • Semantic Scholar. Phase collapse in reversed-phase liquid chromatography. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • Chrom Tech, Inc. (2025, October 15). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Dolan, J. W. (2014, August 22). Retaining Polar Compounds. LCGC North America. [Link]

  • Hawach Scientific. (2022, December 1). What is the difference between HILIC columns VS normal/reverse columns?[Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. [Link]

  • Chirita, R. et al. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Roemling, R. et al. (2009, March 2). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Chromatography Today. [Link]

  • MDPI. (2025, December 12). Analysis of Highly Polar Compounds by Ion-Pair Liquid Chromatography. [Link]

  • ResearchGate. Phase Collapse in Reversed-Phase LC. [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • SIELC Technologies. Mixed-Mode Chromatography vs. Ion-Pairing Chromatography. [Link]

  • Kromasil. F.A.Q. - What is "phase collapse / wettability" problem?[Link]

  • Majors, R. E. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • Phenomenex. Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • Roemling, R. et al. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Petrovska-Dimitrievska, G. et al. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin. [Link]

  • Vrabec, J. et al. (2020). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. PMC. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Element Lab Solutions. Peak Tailing in HPLC. [Link]

  • Waters Corporation. Liquid Chromatography Separation Modes. [Link]

  • Chromatography Forum. (2012, February 18). retention polar component on reversed phase column. [Link]

  • Microsolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions. [Link]

  • PubMed. (2025, February 5). Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. [Link]

  • Welch Materials. (2025, July 15). Preventing Hydrophobic Collapse: Demystifying AQ Columns. [Link]

  • Jones, R. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. [Link]

  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link]

  • HPLC Troubleshooting Guide. [Link]

  • Axion Labs. (2024, January 25). HPLC problems with very polar molecules. [Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]

Sources

Optimization

Technical Support Center: A Guide to Improving Yield in Organic Synthesis Reactions

Welcome to our comprehensive technical support center, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our comprehensive technical support center, designed for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you diagnose and resolve common issues that lead to low yields in organic synthesis. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can make informed decisions to optimize your reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding reaction yield.

Q1: My reaction isn't working as expected, resulting in a very low yield or no product. What are the first things I should check?

A1: When a reaction fails, a systematic check of the fundamentals is the best starting point.[1] Begin by verifying the quality and purity of your starting materials, reagents, and catalysts.[1][2] Reagents can degrade, and catalysts can lose activity over time.[2][3] Also, ensure your solvent is pure and, if necessary, anhydrous, as impurities like water can be detrimental to many reactions.[1][4] Finally, double-check your reaction conditions—temperature, pressure, and reaction time—to ensure they are accurate and optimal for the transformation.[1][2]

Q2: I have a high crude yield, but I'm losing most of my product during work-up and purification. What could be the cause?

A2: Significant product loss after the reaction is complete often points to issues with the work-up or purification strategy.[5] During aqueous work-ups, problems like emulsion formation, incorrect pH, or product solubility in the aqueous layer can lead to substantial losses.[1] For purification, particularly column chromatography, product decomposition on the stationary phase (like silica gel) or co-elution with impurities are common culprits for reduced isolated yields.[1]

Q3: How do I know if my reaction has gone to completion?

A3: Monitoring the reaction's progress is crucial to determine the optimal reaction time. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography (GC) are invaluable.[1] By comparing the reaction mixture to your starting materials over time, you can observe the disappearance of reactants and the appearance of the product, helping you to avoid prematurely stopping the reaction or allowing it to proceed for too long, which could lead to decomposition.[6]

Q4: Can the choice of solvent really have that big of an impact on my yield?

A4: Absolutely. The solvent does more than just dissolve the reactants; it can significantly influence the reaction rate, selectivity, and even the reaction pathway itself.[7] Solvents can stabilize or destabilize reactants, intermediates, and transition states, which directly affects the reaction's energy landscape.[7][8][9] Screening different solvents is often a critical step in optimizing a new reaction.[6][10]

II. Troubleshooting Guide: Diagnosing and Solving Low-Yield Reactions

This guide provides a structured approach to identifying and resolving specific issues you may encounter during your experiments.

Issue 1: Incomplete or Stalled Reaction

An incomplete reaction is a common reason for low yields.[11][12]

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Protocol
Impure or Degraded Reagents/Catalyst Impurities can interfere with the reaction or act as inhibitors.[11][13] Reagents and catalysts can degrade over time, leading to reduced activity.[2][5][14]1. Verify Purity: Use freshly opened or purified reagents. Verify the concentration of any solutions.[1] 2. Check Catalyst Activity: Ensure catalysts are stored correctly and are not expired.[1][2] Consider using a fresh batch.
Presence of Water or Oxygen Many organic reactions, especially those involving organometallics, are sensitive to moisture and air.[2][5]1. Use Anhydrous Solvents: For moisture-sensitive reactions, use freshly distilled or commercially available anhydrous solvents.[1] 2. Inert Atmosphere: Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Suboptimal Reaction Conditions Incorrect temperature, pressure, or reaction time can significantly hinder the reaction rate.[2][5][15]1. Temperature Optimization: Run the reaction at a range of temperatures to find the optimal balance between rate and selectivity.[6] 2. Time Course Study: Monitor the reaction over time using TLC, LC-MS, or GC to determine the optimal duration.[6]
Poor Mixing For heterogeneous reactions, inefficient stirring can lead to poor contact between reactants.1. Increase Stirring Rate: Ensure vigorous stirring to facilitate proper mixing.[1] 2. Consider Mechanical Stirring: For viscous reaction mixtures, a mechanical stirrer may be necessary.
Equilibrium Limitations If the reaction is reversible, it may reach equilibrium before all reactants are consumed.[12]1. Le Chatelier's Principle: Increase the concentration of a reactant or remove a product as it's formed to shift the equilibrium towards the product side.[16][17][18][19]
Issue 2: Formation of Side Products

The formation of unintended byproducts directly consumes your starting materials and reduces the yield of the desired product.[11][12][20]

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Protocol
Lack of Selectivity The reagents or reaction conditions may not be selective enough, leading to multiple reaction pathways.1. Use a More Selective Catalyst: Specialized catalysts can enhance the formation of the desired product.[20] 2. Protecting Groups: Temporarily "mask" reactive functional groups that are not involved in the desired transformation to prevent side reactions.[20][21]
Suboptimal Temperature Higher temperatures can sometimes provide enough energy to overcome the activation barrier for side reactions.[15][20]1. Lower the Reaction Temperature: This can often favor the desired reaction pathway.[6]
Incorrect Order of Reagent Addition The order in which reagents are added can influence which reaction pathway is favored.1. Vary Addition Order: Experiment with adding reagents in a different sequence.
Concentration Effects High concentrations can sometimes promote side reactions, such as polymerization.[6]1. Adjust Concentrations: Try running the reaction at a lower concentration.[6]
Issue 3: Product Decomposition

The desired product may be forming but is then degrading under the reaction or work-up conditions.

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Protocol
Harsh Reaction Conditions High temperatures or prolonged reaction times can lead to product decomposition.[6][22]1. Lower Temperature & Reduce Time: Run the reaction at a milder temperature and for a shorter duration.[6] Monitor closely with TLC or LC-MS.
Incompatible Work-up The pH or temperature during the work-up may be causing the product to degrade.1. Use a Milder Work-up: Avoid strongly acidic or basic conditions if your product is sensitive. Perform extractions at a lower temperature.[6]
Instability on Silica Gel Some compounds are unstable on silica gel, leading to decomposition during column chromatography.[1]1. Deactivate Silica: Add a small amount of a base like triethylamine to the eluent to neutralize acidic sites on the silica.[1] 2. Alternative Purification: Consider other purification methods like recrystallization, distillation, or using a different stationary phase (e.g., alumina).[1]
Issue 4: Loss During Work-up and Purification

Even with a high reaction yield, significant product can be lost during the isolation and purification steps.[5][12][23]

Potential Causes & Solutions
Potential Cause Explanation Troubleshooting Protocol
Emulsion Formation A stable mixture of the organic and aqueous layers can make phase separation difficult, trapping the product.[1]1. Break the Emulsion: Add brine (saturated NaCl solution) to increase the polarity of the aqueous phase.[1][24] Filtering through Celite or centrifugation can also be effective.[1]
Product Solubility in Aqueous Layer Some organic products have a degree of water solubility, leading to losses with each aqueous wash.[1]1. Minimize Washes: Use the minimum number of aqueous washes necessary. 2. Back-Extraction: Extract the combined aqueous layers with a fresh portion of the organic solvent to recover dissolved product.[1]
Incorrect pH The solubility of acidic or basic compounds is highly dependent on pH.1. Adjust pH: Ensure the pH of the aqueous layer is adjusted to a level where your product is in its neutral, less water-soluble form.[1]
Losses During Transfers Multiple transfers between glassware can lead to cumulative losses.[25]1. Minimize Transfers: Plan your work-up to use as few flasks as possible.[25] 2. Rinse Glassware: Rinse glassware with the extraction solvent to recover any residual product.

III. Advanced Optimization Strategies

For challenging reactions, a more systematic approach to optimization may be necessary.

Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical methodology for systematically optimizing reaction conditions.[26][27][28] Unlike the traditional "one variable at a time" (OVAT) approach, DoE allows for the simultaneous variation of multiple parameters (e.g., temperature, concentration, catalyst loading) and can identify interactions between these variables.[26][29] This approach can lead to a more robust and optimized process with fewer experiments.[26][27][29][30]

Workflow for DoE in Reaction Optimization

DOE_Workflow A Define Objective (e.g., Maximize Yield) B Identify Key Variables (Temperature, Concentration, etc.) A->B C Select Experimental Design (e.g., Factorial, Fractional Factorial) B->C D Run Experiments C->D E Analyze Results & Build Model D->E F Identify Optimal Conditions E->F G Validate Optimal Conditions F->G Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Reaction Starting_Material Mostly Starting Material? Check_Reaction->Starting_Material Side_Products Significant Side Products? Starting_Material->Side_Products No Incomplete_Reaction Address Incomplete Reaction: - Check Reagent/Catalyst Quality - Optimize Conditions (T, t) - Ensure Anhydrous/Inert Conditions Starting_Material->Incomplete_Reaction Yes Baseline_Material Baseline/Decomposed Material? Side_Products->Baseline_Material No Address_Selectivity Improve Selectivity: - Lower Temperature - Use More Selective Catalyst - Employ Protecting Groups Side_Products->Address_Selectivity Yes Prevent_Decomposition Prevent Decomposition: - Milder Reaction Conditions - Shorter Reaction Time - Milder Work-up Baseline_Material->Prevent_Decomposition Yes High_Crude_Yield High Crude Yield but Low Isolated Yield? Baseline_Material->High_Crude_Yield No End Improved Yield Incomplete_Reaction->End Address_Selectivity->End Prevent_Decomposition->End Optimize_Workup Optimize Work-up/Purification: - Address Emulsions - Adjust pH - Back-extract Aqueous Layers - Change Purification Method High_Crude_Yield->Optimize_Workup Yes High_Crude_Yield->End No Optimize_Workup->End

Caption: A logical workflow for troubleshooting low-yield organic reactions.

References

  • Technical Support Center: Optimizing Organic Reaction Yields - Benchchem.
  • What could be reason for getting a very low yield in organic chemistry? - Quora. [Link]

  • Al-Amiery, A. A. (2022). Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemistry). Al-Rafidain Journal of Medical Sciences, 3, 109-115. [Link]

  • What is catalyst deactivation and why does it happen? - Patsnap Eureka. [Link]

  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]

  • Side reaction - Grokipedia. [Link]

  • Summary of Stoichiometry: Purity and Yield - Teachy.ai. [Link]

  • In organic chemistry, why is my percent yield so low? - Quora. [Link]

  • 12.4 Le Chatelier's principle and reaction yield - Fiveable. [Link]

  • Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. International Journal of Social Science and Education Research Studies, 4(4). [Link]

  • Wisniewski, S. R., & Sponsel, C. A. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Central Science. [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. [Link]

  • Design of experiments (DoE) for the optimization of chemical reactions.... - ResearchGate. [Link]

  • Optimizing Reaction Conditions Through Design of Experiments (DoE) (S11E11) - YouTube. [Link]

  • Catalyst Fundamentals - DieselNet. [Link]

  • Organic Chemistry Strategies For Synthesis And Retrosynthesis. Free In-Depth Study Guide. [Link]

  • How can equilibrium be shifted to favor product formation? - TutorChase. [Link]

  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]

  • Catalyst deactivation Common causes - AmmoniaKnowHow. [Link]

  • Equilibria & Le Chateliers Principle - MME Revise. [Link]

  • Five creative ways to increase productivity in organic synthesis - Biotage. [Link]

  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - RSC Publishing. [Link]

  • Solvation Effects in Organic Chemistry - ACS Publications - American Chemical Society. [Link]

  • Three Sources of Catalyst Deactivation and How To Mitigate Them - ChemCatBio. [Link]

  • 4.7: Reaction Work-Ups - Chemistry LibreTexts. [Link]

  • Sastry, G. N., & Lakshmi, P. S. (2021). Molecular Insights on Solvent Effects in Organic Reactions as Obtained through Computational Chemistry Tools. The Journal of Organic Chemistry, 86(23), 16295-16307. [Link]

  • Reaction Conditions Optimization: The Current State - PRISM BioLab. [Link]

  • Why Your 'Perfect' Reaction Always Yields Less Than Expected - Oreate AI Blog. [Link]

  • Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications | Organic Process Research & Development - ACS Publications. [Link]

  • Percentage Yield - Chemistry: AQA A Level - Seneca. [Link]

  • Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - Beilstein Journals. [Link]

  • How do impurities impact percentage yield? - TutorChase. [Link]

  • What can be done to increase the yield of a product in a chemical reaction that has reached equilibrium? [duplicate]. [Link]

  • About Workup - Chemistry - University of Rochester. [Link]

  • Yield of reactions - Student Academic Success - Monash University. [Link]

  • How do you get better at increasing yields? : r/chemistry - Reddit. [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Yield (chemistry) - Wikipedia. [Link]

  • Reaction Condition Optimization - Creative Biolabs. [Link]

  • Synthesis - General tips for improving yield? : r/chemistry - Reddit. [Link]

  • Chemical Purity vs. Process Yield: Where Small Impurities Cause Big Losses - Decachem. [Link]

  • How important is reagent purity? : r/chemistry - Reddit. [Link]

  • How to minimize side products of this reaction : r/OrganicChemistry - Reddit. [Link]

  • Chapter 18: Organic Synthesis - Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Sulfonamides

Welcome to the Analytical Support Center. This hub is designed for researchers and drug development professionals facing quantitative challenges during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analys...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Support Center. This hub is designed for researchers and drug development professionals facing quantitative challenges during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of sulfonamide residues in complex matrices (e.g., plasma, milk, honey, and tissue).

Matrix effects (ME)—specifically ion suppression or enhancement in the Electrospray Ionization (ESI) source—are the primary cause of poor accuracy and reproducibility in trace sulfonamide analysis. Below, you will find expert troubleshooting guides, mechanistic explanations, and validated protocols to build a self-correcting analytical workflow.

Part 1: Diagnostics & Mechanisms (FAQs)

Q: How do I accurately quantify the matrix effect (ME) for sulfonamides in my assay? A: To isolate matrix effects from extraction recovery, you must perform a Post-Extraction Spike Test . Extract a blank matrix sample, and spike the final extract with your sulfonamide standards. Compare the MS/MS peak area of this spiked extract ( Amatrix​ ) to the peak area of a neat solvent standard at the exact same concentration ( Asolvent​ ). The formula is: ME(%)=(Amatrix​/Asolvent​)×100 [1].

  • ME=100% : No matrix effect.

  • ME<100% : Ion suppression (common in lipid/protein-rich samples like milk or liver).

  • ME>100% : Ion enhancement. Generally, an ME between 80% and 120% is considered tolerable and manageable[2].

Q: Why do sulfonamides specifically suffer from severe ion suppression in ESI+ mode? A: Sulfonamides are typically ionized in positive ESI mode via protonation of their primary amine group. In complex matrices, co-eluting endogenous compounds (e.g., phospholipids, fatty acids, or residual proteins) compete with the sulfonamides for access to the surface of the charged droplets in the ESI source. Because many matrix components have higher gas-phase basicity or higher surface activity, they outcompete the sulfonamides for available protons, leading to a drastic reduction in the analyte's ionization efficiency[1][3].

Part 2: Sample Preparation Troubleshooting

Q: I am using a standard QuEChERS method for bovine liver, but my recoveries for sulfachloropyridazine and sulfamethizole are extremely low (<30%). What is happening? A: This is a classic sorbent-analyte interaction issue. Standard QuEChERS dispersive solid-phase extraction (dSPE) relies on Primary Secondary Amine (PSA) to remove polar organic acids and sugars. However, sulfonamides possess a sulfonamide group (-SO 2​ NH-) with a pKa of ~6 to 7, allowing them to act as weak acids[4]. During the dSPE step, the deprotonated sulfonamides bind strongly to the basic PSA sorbent, resulting in massive analyte loss.

  • The Fix: You must disrupt this ionic interaction. Either add 1% acetic acid to the acetonitrile extraction solvent to protonate the sulfonamides (keeping them neutral so they stay in the organic phase), or omit PSA entirely and rely on C18 or Z-Sep sorbents for lipid removal[4][5].

Q: Can I use a simple "Dilute-and-Shoot" approach to fix matrix effects? A: Yes, extrapolative dilution is a highly effective, albeit brute-force, strategy. By diluting the sample extract (e.g., 10-fold to 40-fold), you reduce the absolute concentration of co-eluting matrix interferents entering the MS source. This often shifts the interferent concentration below the critical threshold required to cause charge competition[1]. However, this strategy is only viable if your LC-MS/MS instrument has sufficient sensitivity to handle the corresponding drop in absolute analyte concentration.

Part 3: Calibration & Instrumental Strategies

Q: When should I use Isotope Dilution Mass Spectrometry (IDMS) versus Matrix-Matched Calibration? A: IDMS is the gold standard for sulfonamide quantification. By spiking a stable isotope-labeled internal standard (SIL-IS, e.g., Sulfamethazine-d4) into the sample before extraction, you create a self-validating system. The SIL-IS shares identical physicochemical properties with the target analyte, meaning it co-elutes perfectly and experiences the exact same ion suppression in the ESI source. Because quantification is based on the Ratio of Analyte / SIL-IS, the matrix effect mathematically cancels out[3]. Use Matrix-Matched Calibration only when SIL-IS are cost-prohibitive or unavailable. It involves preparing calibration curves in a certified blank matrix extract. However, finding a truly "blank" matrix that perfectly mimics the lipid/protein profile of your specific incurred samples is often practically impossible[1].

Part 4: Data Presentation & Method Comparisons

Table 1: Comparison of Calibration Strategies for Matrix Effect Mitigation
StrategyMechanism of ActionProsCons
Isotope Dilution (IDMS) SIL-IS co-elutes and normalizes MS signal variations.Completely corrects for both extraction loss and ESI ion suppression[3].High cost of isotopically labeled standards; requires specific SIL-IS for each target.
Matrix-Matched Calibration Calibrators experience the same suppression as samples.Cheaper than IDMS; effectively corrects baseline matrix effects[5].Requires access to verified "blank" matrices; does not account for sample-to-sample variation.
Standard Addition Analyte is spiked directly into aliquots of the unknown sample.Perfect matrix matching for every individual sample.Extremely labor-intensive; requires multiple LC-MS/MS runs per single sample.
Sample Dilution Reduces absolute concentration of interferents in the source.Simple, fast, and requires no special reagents[1].Decreases Method Limit of Detection (LOD); requires highly sensitive MS instrumentation.
Table 2: Impact of QuEChERS Modifications on Sulfonamide Recovery[4]
Extraction ConditiondSPE Clean-up SorbentAverage Recovery (%)Matrix Clean-up Efficiency
Standard ACNPSA + C18< 40% (Severe Loss)Excellent (Light yellow extract)
Standard ACNC18 Only (No PSA)> 85%Poor (Brownish-red extract)
1% Acetic Acid in ACN PSA + C18 > 90% (Optimal) Excellent (Light yellow extract)

Part 5: Experimental Protocols

Protocol 1: Modified QuEChERS Extraction for Sulfonamides in Animal Tissues[4][5]

This protocol is optimized to prevent analyte loss to PSA sorbents while effectively removing lipid matrix effects.

  • Homogenization: Weigh 2.0 g of homogenized tissue (e.g., liver or muscle) into a 50 mL centrifuge tube.

  • IS Spiking: Spike 10 µL of SIL-IS working solution (e.g., 1 µg/mL Sulfamethoxazole-d4) into the sample. Let sit for 15 minutes to allow tissue integration.

  • Extraction: Add 10 mL of Acetonitrile containing 1% Acetic Acid (v/v). Vortex vigorously for 2 minutes. Causality: The acid lowers the pH, protonating the sulfonamides to prevent downstream ionic binding.

  • Salting Out: Add a pre-weighed salt packet (4 g anhydrous MgSO 4​ , 1 g NaCl). Shake immediately for 1 minute to prevent agglomeration. Centrifuge at 4000 rpm for 5 minutes.

  • dSPE Clean-up: Transfer 5 mL of the upper organic layer to a 15 mL dSPE tube containing 150 mg anhydrous MgSO 4​ , 50 mg C18, and 50 mg PSA. Vortex for 1 minute, then centrifuge at 4000 rpm for 5 minutes.

  • Concentration: Transfer 2 mL of the supernatant to a glass vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 0.5 mL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Filter through a 0.22 µm PTFE syringe filter prior to LC-MS/MS injection.

Protocol 2: Matrix Effect Evaluation via Post-Extraction Spike[1]

Use this protocol to validate the clean-up efficiency of Protocol 1.

  • Prepare a Neat Solvent Standard (A) : Spike sulfonamide standards into 1 mL of reconstitution solvent to a final concentration of 50 ng/mL.

  • Prepare a Post-Extraction Spiked Matrix (B) : Take a blank tissue sample through Protocol 1 (Steps 1-6). During Step 7, reconstitute the dried extract using 0.5 mL of the Neat Solvent Standard (A).

  • Inject both A and B into the LC-MS/MS.

  • Calculate ME: ME=(AreaB​/AreaA​)×100 . If ME is < 80%, consider increasing the C18 sorbent amount or utilizing sample dilution prior to injection.

Part 6: Visualizations

ME_Workflow Start Observe Signal Variance in LC-MS/MS Test Post-Extraction Spike Test (Compare Solvent vs. Matrix) Start->Test Calc Calculate ME (%) ME = (Area_matrix / Area_solvent) * 100 Test->Calc Suppression ME < 80% (Ion Suppression) Calc->Suppression Enhancement ME > 120% (Ion Enhancement) Calc->Enhancement Acceptable 80% < ME < 120% (Acceptable) Calc->Acceptable Action1 Optimize Sample Prep (Modify QuEChERS/SPE) Suppression->Action1 Enhancement->Action1 Action2 Use Isotope Dilution (IDMS) or Matrix-Matched Cal Action1->Action2

Diagnostic workflow for identifying and mitigating matrix effects in LC-MS/MS.

IDMS_Logic Sample Raw Sample + Sulfonamide Spike Spike SIL-IS (e.g., Sulfamethazine-d4) Sample->Spike Extract Extraction & Clean-up (Co-elution in LC) Spike->Extract Source ESI Source Matrix Suppression Occurs Extract->Source Detect MS/MS Detection Ratio Remains Constant Source->Detect

Mechanism of Isotope Dilution Mass Spectrometry (IDMS) neutralizing matrix effects.

References

  • Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. Available at: [Link]

  • Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. Agilent Technologies. Available at: [Link]

  • Determination of sulfonamides in animal tissues by modified QuEChERS and liquid chromatography tandem mass spectrometry. PubMed (NIH). Available at:[Link]

  • Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC (NIH). Available at: [Link]

  • Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of Crystallization Methods for Sulfonamides

Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality cryst...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining high-quality crystalline sulfonamides. The unique physicochemical properties of the sulfonamide functional group, particularly its hydrogen bonding capabilities, present both opportunities and challenges in crystallization, including the common occurrence of polymorphism.[1][2]

This resource provides in-depth troubleshooting guides and FAQs in a direct question-and-answer format, grounded in scientific principles to explain the causality behind experimental choices. Our goal is to empower you with the knowledge to diagnose issues, optimize your protocols, and achieve robust and reproducible crystallization outcomes.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses the most frequent issues encountered during the crystallization of sulfonamides. Each problem is followed by an analysis of its root causes and a series of actionable solutions.

Issue 1: My sulfonamide compound is "oiling out" instead of forming crystals.

Q: I see a liquid or oily layer separating from my solution instead of solid crystals. What is happening and how can I fix it?

A: "Oiling out" is a form of liquid-liquid phase separation that occurs when a solute is precipitated from a solution at a temperature above its melting point in that specific solvent system, or when the solution becomes excessively supersaturated.[3][4] The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a crystalline form.[3][5]

Causality & Underlying Principles: The sulfonamide functional group can lead to strong solute-solvent interactions. If the solution is cooled too rapidly, the kinetic barrier to nucleation might be too high for the molecules to arrange into an ordered crystal lattice. Instead, they aggregate into a disordered, liquid-like state to relieve the high supersaturation.[4]

Immediate Corrective Actions:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (10-20% additional volume) of the hot solvent to reduce the supersaturation level upon cooling.[3][5]

  • Induce Nucleation: After re-dissolving, try scratching the inside of the flask at the solution's surface with a glass rod.[1] This creates microscopic imperfections that can serve as nucleation sites.

  • Seeding: If available, introduce a single, pure seed crystal of the desired sulfonamide polymorph into the slightly cooled, saturated solution.[1][4] This provides a template for ordered crystal growth.

Long-Term Strategic Solutions:

  • Lower the Crystallization Temperature: Select a solvent or solvent system with a lower boiling point, ensuring that the solution becomes saturated at a temperature well below the melting point of your compound.[1]

  • Slow Down the Process: Drastically reduce the cooling rate. Allow the solution to cool to room temperature naturally on the benchtop, perhaps insulated with a cloth, before any further cooling in an ice bath.[6] Slow cooling is paramount for preventing oiling out.

  • Change the Solvent System: The polarity of the solvent plays a critical role. Experiment with a different solvent where the sulfonamide has slightly lower solubility at elevated temperatures.[6] Sometimes, switching from a single solvent to a binary (solvent/anti-solvent) system can provide better control.

Issue 2: No crystals are forming, even after extended cooling.

Q: My solution is clear and has been cooling for hours, but no crystals have appeared. What's wrong?

A: The absence of crystal formation is typically due to one of two primary reasons: the solution is not sufficiently supersaturated, or there is a kinetic barrier to nucleation.[3]

Causality & Underlying Principles: Crystallization requires a state of supersaturation, where the concentration of the solute is higher than its equilibrium solubility at that temperature.[1] If too much solvent was used initially, the solution may never reach this state upon cooling. Alternatively, the solution might be in a metastable state, where it is supersaturated but lacks the energy or nucleation sites to initiate crystal formation.

Troubleshooting Steps:

  • Confirm Saturation: Use the "scratch test" by scraping the inside of the flask with a glass rod. If crystals form along the scratch, the solution is supersaturated and just needs inducement.[3]

  • Introduce Seed Crystals: Add a very small amount of the pure sulfonamide to the solution. If crystals begin to grow, the problem was a lack of nucleation.[3]

  • Increase Supersaturation:

    • Evaporate Solvent: If the above steps fail, it's likely too much solvent was used.[3] Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.

    • Add an Anti-solvent: If using a solvent/anti-solvent system, add the anti-solvent dropwise until persistent turbidity is observed, indicating the onset of precipitation.[1]

    • Cool Further: Ensure the solution has been thoroughly cooled in an ice-water bath to minimize solubility.[3]

Issue 3: My product is an amorphous powder, not crystalline.

Q: After filtration, my product is a fine, non-crystalline powder. How do I get proper crystals?

A: Amorphous solids form when molecules precipitate from solution so rapidly that they don't have time to align into an ordered crystal lattice.[1] This phenomenon, often called "crashing out," is typically caused by extremely high levels of supersaturation being generated too quickly.

Causality & Underlying Principles: This issue is common in anti-solvent crystallization when the anti-solvent is added too fast, or in cooling crystallization when a very hot, concentrated solution is plunged directly into an ice bath. The thermodynamic driving force for precipitation is so high that it bypasses the ordered process of crystal growth.

Solutions:

  • Reduce the Rate of Supersaturation:

    • For Cooling Crystallization: The most critical factor is to slow the cooling rate.[1] Let the solution cool to room temperature on the bench before moving to a colder environment.

    • For Anti-solvent Crystallization: Add the anti-solvent much more slowly, perhaps dropwise with vigorous stirring, to maintain a controlled level of supersaturation.[1] Consider adding the solution of your compound to the anti-solvent, which can sometimes provide better control.

  • Decrease Concentration: Start with a more dilute solution. While this may reduce the overall yield, it will lower the supersaturation level and favor slower, more controlled crystal growth.[6]

  • Use a Slurry Conversion: If you have an amorphous solid, you can sometimes convert it to a crystalline form by creating a slurry in a solvent where it has very low solubility. Stirring this suspension over time (hours to days) can allow the amorphous material to dissolve and re-precipitate as the more thermodynamically stable crystalline form, a process known as Ostwald's ripening.[7][8]

Issue 4: I am observing different crystal forms (polymorphism) between batches.

Q: My characterization data (e.g., DSC, XRPD) shows different crystal forms in different experiments. How can I control this?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a well-documented characteristic of sulfonamides.[9] These different forms can have distinct physicochemical properties, including solubility and stability, making control essential for reproducible results.[10] The formation of a specific polymorph is kinetically and thermodynamically controlled by crystallization conditions.[11]

Causality & Underlying Principles: The sulfonamide group's ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O) leads to complex intermolecular interactions.[2][9] Subtle changes in solvent polarity, cooling rate, or temperature can favor one hydrogen bonding network over another, leading to the nucleation and growth of a different polymorph.[11]

Control Strategies:

  • Strictly Standardize Conditions: The most crucial step is to maintain consistency. Precisely control and document all parameters: solvent choice and volume, dissolution temperature, cooling rate, agitation speed, and final filtration temperature.[1]

  • Implement Seeding: This is the most powerful method for polymorph control. Introduce a seed crystal of the desired polymorph into the supersaturated solution. The seed acts as a template, directing the crystallization towards that specific form.[1]

  • Solvent Selection: The choice of solvent can dictate which polymorph is favored.[11] A systematic screening of solvents with varying polarities and hydrogen-bonding capabilities (e.g., protic vs. aprotic) is recommended to identify conditions that consistently produce the desired form.

  • Control Supersaturation: Different polymorphs may have different solubility profiles and metastable zone widths. Operating at a specific, controlled level of supersaturation can favor the nucleation of one form over another.[12]

Crystallization Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization issues.

G start Start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal Clear Solution oiling Oiling Out outcome->oiling Liquid Layer amorphous Amorphous Solid outcome->amorphous Fine Powder low_yield Low Yield outcome->low_yield Few Crystals polymorph Polymorphism outcome->polymorph Inconsistent Forms success High-Quality Crystals outcome->success Good Crystals check_ss Check Supersaturation no_xtal->check_ss redissolve Re-dissolve & Dilute oiling->redissolve check_cooling Reduce Cooling Rate amorphous->check_cooling check_antisolvent Slow Anti-solvent Addition amorphous->check_antisolvent min_solvent Minimize Hot Solvent low_yield->min_solvent max_cool Ensure Complete Cooling low_yield->max_cool standardize Standardize Conditions polymorph->standardize seeding Implement Seeding Protocol polymorph->seeding induce Induce Nucleation (Scratch / Seed) check_ss->induce Supersaturated concentrate Increase Concentration (Evaporate Solvent) check_ss->concentrate Not Saturated induce->success concentrate->success slow_cool Slow Cooling Rate redissolve->slow_cool change_solvent Change Solvent System redissolve->change_solvent slow_cool->success change_solvent->success check_cooling->success check_antisolvent->success min_solvent->success max_cool->success standardize->success seeding->success

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

Data Presentation: Solvent Properties for Crystallization

The choice of solvent is arguably the most critical parameter in crystallization. An ideal solvent should exhibit high solubility for the sulfonamide at high temperatures and low solubility at low temperatures. The following table summarizes properties of common solvents used in sulfonamide crystallization.

SolventBoiling Point (°C)Polarity Index (Snyder)Dielectric Constant (ε)Hydrogen Bond Donor/AcceptorNotes
Water100.010.280.1BothGood for sulfonamides with polar groups; often used as an anti-solvent.[13]
Ethanol (95%)78.24.325.1BothA versatile and common choice for many sulfonamides.[14]
Isopropanol82.53.919.9BothSimilar to ethanol, often used in aqueous mixtures.[3]
Acetone56.25.121.0AcceptorGood solvent, but its low boiling point can lead to rapid evaporation.
Ethyl Acetate77.14.46.0AcceptorA moderately polar solvent, useful for a range of sulfonamides.
Toluene110.62.42.4NoneA non-polar solvent, often used for less polar sulfonamides or as an anti-solvent.
N,N-Dimethylformamide (DMF)153.06.436.7AcceptorA highly polar, high-boiling solvent capable of dissolving many sulfonamides.[15]
Dimethyl Sulfoxide (DMSO)189.07.246.7AcceptorA very strong solvent, useful for highly insoluble compounds.[15]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable single-solvent or solvent/anti-solvent system for your sulfonamide.

Methodology:

  • Preparation: Dispense a small, known amount (e.g., 10-20 mg) of your sulfonamide into several small vials.[6]

  • Solvent Addition: To each vial, add a measured aliquot (e.g., 0.2 mL) of a different test solvent from the table above.

  • Room Temperature Solubility: Vigorously agitate the vials at room temperature for several minutes. Observe and record whether the solid dissolves completely, partially, or not at all.[6]

  • Hot Solubility: For solvents where the compound was insoluble or partially soluble at room temperature, heat the vials to near the solvent's boiling point (using a heat block). Observe and record solubility.[6]

  • Crystallization upon Cooling: For any vial where the compound fully dissolved upon heating, allow it to cool slowly to room temperature, and then place it in an ice bath. Observe the quantity and quality of any crystals that form.[6]

  • Evaluation:

    • A good single solvent is one in which the sulfonamide is poorly soluble at room temperature but highly soluble when hot, and which produces good quality crystals upon cooling.[1]

    • A good solvent/anti-solvent pair consists of a "solvent" in which the compound is highly soluble at room temperature, and a miscible "anti-solvent" in which it is insoluble.

Protocol 2: Controlled Cooling Recrystallization

This protocol outlines a robust method for single-solvent recrystallization, emphasizing control over the cooling rate.

Methodology:

  • Dissolution: Place the crude sulfonamide in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the solid.[3] It is best to add the hot solvent in small portions while the flask is being heated.[3]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and flask to prevent premature crystallization during this step.[3]

  • Slow Cooling: Cover the flask and allow the solution to cool slowly and undisturbed on the benchtop. Insulating the flask (e.g., with glass wool or a towel) can further slow the cooling process.[3]

  • Complete Crystallization: Once the flask has reached room temperature and crystal growth has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.[1]

  • Drying: Dry the crystals thoroughly, for example, in a vacuum oven at a temperature appropriate for the solvent used and the thermal stability of the compound.[1]

Protocol 3: Anti-Solvent Crystallization

This method is useful when a suitable single solvent cannot be found.

Methodology:

  • Dissolution: Dissolve the crude sulfonamide in the minimum amount of a "good" solvent (in which it is highly soluble) at room temperature.[1]

  • Anti-Solvent Addition: With constant and efficient stirring, add the "anti-solvent" (a miscible solvent in which the compound is insoluble) dropwise.[1][16]

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid).[1] This indicates the point of nucleation.

  • Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the mixture to stand undisturbed to let the crystals grow. Agitation should be minimal during this phase.

  • Isolation, Washing, and Drying: Follow steps 5-7 from the Controlled Cooling Recrystallization protocol. The wash solvent should typically be the pure anti-solvent or a mixture rich in the anti-solvent.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the final solid form (crystallinity) of a sulfonamide so important? A1: The solid form of an active pharmaceutical ingredient (API) is critical as it influences key properties like stability, solubility, and bioavailability.[1][10] A crystalline state is generally more thermodynamically stable than an amorphous one, which is crucial for a drug's shelf life.[1] Different polymorphs can have different solubilities, which directly impacts how the drug dissolves and is absorbed by the body.[10]

Q2: How much solvent should I use for recrystallization? A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product.[3] Using too much solvent is the most common cause of low recovery, as a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[3]

Q3: Can the pH of the solution affect sulfonamide crystallization? A3: Yes, significantly. The sulfonamide functional group has an acidic proton (on the nitrogen) and many sulfonamides also contain basic amine groups. The pKa of the sulfonamide proton can be influenced by substituents.[17][18] Adjusting the pH will change the ionization state of the molecule, which in turn dramatically alters its solubility. Crystallization in urine (crystalluria) is a known issue with some sulfonamide drugs and is highly dependent on urinary pH.[13][17] For experimental work, controlling the pH can be a powerful tool to induce crystallization, but it must be done carefully to avoid precipitating the compound as a salt or an amorphous solid.

Q4: What are the best analytical techniques to confirm I have the correct crystalline form? A4: A combination of techniques is recommended.

  • Powder X-ray Diffraction (PXRD): This is the gold standard for identifying crystal forms. Each polymorph will produce a unique diffraction pattern of sharp peaks. Amorphous material will show a broad halo instead of sharp peaks.[6]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures heat flow as a function of temperature. Crystalline solids show a sharp melting endotherm, and different polymorphs will typically have different melting points. Amorphous solids show a glass transition instead.[6]

  • Microscopy: Visual inspection can provide valuable information about crystal shape (morphology) and size. Different polymorphs often exhibit different crystal habits (e.g., needles vs. plates).[6]

  • Infrared (IR) or Raman Spectroscopy: The vibrational spectra of different polymorphs can show subtle but distinct differences, particularly in the regions corresponding to the N-H and S=O stretches, reflecting the different hydrogen bonding environments in the crystal lattice.[6]

Solvent Selection Decision Tree

This diagram provides a logical path for selecting an appropriate crystallization solvent system.

G start Start: Screen Solvents (e.g., Alcohols, Water, Toluene, Acetone) q1 Is compound soluble in a hot solvent AND poorly soluble in the same solvent when cold? start->q1 success1 SUCCESS: Use Single-Solvent Recrystallization q1->success1 Yes try_diff_solvent Try a different solvent q1->try_diff_solvent No q2 Can you find a miscible pair where: 1. Soluble in Solvent A? 2. Insoluble in Solvent B? try_diff_solvent->q2 success2 SUCCESS: Use Solvent/Anti-Solvent Method (A/B) q2->success2 Yes other_methods Consider Other Methods: - Slow Evaporation - Vapor Diffusion q2->other_methods No

Caption: A decision tree to guide the selection of a suitable crystallization solvent.

References

  • Benchchem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds. [Online PDF].
  • Benchchem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. [Online PDF].
  • Benchchem. (2025). Technical Support Center: Crystallization of N-(3-aminophenyl)sulfamide. [Online PDF].
  • Benchchem. (2025). Byproduct identification and removal in sulfonamide synthesis. [Online PDF].
  • Bellevue College. Experiment 3 Crystallization 21.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Benchchem. (2025). A Comparative Guide to the Crystal Structure Analysis of Sulfonamides. [Online PDF].
  • Marciniak, B. et al. (2023). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.
  • Medical Notes. (2025). Sulfonamide Crystals: Introduction, Identification Features.
  • The Pharma Logic. (2020). Crystalluria by sulfonamides and effect of pKa. YouTube.
  • Price, S. L. et al. (2007). Polymorph Selection with Morphology Control Using Solvents. Crystal Growth & Design.
  • Singh, S. K. et al. (2016). Polymorph control: Success so far and future expectations.
  • Adsmond, D. & Grant, D. J. (2025). Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives. PMC.
  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • ResearchGate. (2020). Crystallization and Transitions of Sulfamerazine Polymorphs.
  • Hernandez-Perez, J. M. et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PMC.
  • Thorat, A. A. et al. (2015).
  • Tade, R. S. et al. (2018). Spectrophotometric Determination of Sulfanilamide and Effect of pH on its Absorption Spectrum. Pharma Health Sciences.
  • Hernandez-Perez, J. M. et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. ResearchGate.

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for Analytical Method Development

Welcome to the Technical Support Center for Analytical Method Development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Method Development. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the creation of new analytical methods. The following question-and-answer-based sections provide in-depth, field-proven insights to help you troubleshoot effectively, ensuring your methods are robust, reliable, and scientifically sound.

Section 1: General Troubleshooting and Method Strategy

A well-defined strategy is the foundation of a successful analytical method. Issues at this stage can have cascading effects. This section addresses common strategic and validation-related questions.

Q1: My method validation is failing for accuracy and precision. Where should I start troubleshooting?

A1: Failing accuracy (trueness) and precision (repeatability, intermediate precision) points to systemic or random errors that were not sufficiently controlled during method development.[1][2]

Causality: Accuracy is the closeness of your results to the true value, while precision is the closeness of your results to each other. A method can be precise but not accurate, or vice-versa. The International Council for Harmonisation (ICH) Q2(R1) guideline is the authoritative standard for validation parameters.[3][4][5]

Troubleshooting Workflow:

  • Verify Standard and Sample Stability: Unstable analytes or standards can degrade during the experiment, leading to inconsistent results.[6] Consider performing your analysis under light-protected conditions or adding antioxidants if your analyte is known to be sensitive.[6]

  • Assess Sample Preparation: This is a major source of variability. Re-evaluate your extraction efficiency, potential for matrix effects, and the possibility of analyte loss at any step.

  • Review System Suitability Test (SST) Data: Before any validation run, the system must pass SST criteria as defined by pharmacopeias like the USP <621>.[7][8][9] If SST parameters like peak symmetry or reproducibility are borderline, the system itself is contributing to the error.[7][9]

  • Check Mobile Phase and pH: For liquid chromatography, ensure the mobile phase is prepared consistently. If your analyte is ionizable, small shifts in pH can significantly alter retention times and peak shapes, impacting precision.[10] The mobile phase buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH.

Q2: What is the purpose of a forced degradation study, and how much degradation is considered optimal?

A2: Forced degradation (or stress testing) studies are crucial for developing a "stability-indicating" analytical method.[11] Their primary purpose is to intentionally degrade the drug substance to identify likely degradation products and to prove that your analytical method can successfully separate these degradants from the intact drug.[11][12][13][14] This ensures that if the drug degrades on storage, your method will be able to detect it.

Common Stress Conditions Include:

  • Acid and base hydrolysis

  • Oxidation (e.g., with hydrogen peroxide)

  • Thermal stress (dry heat)

  • Photolytic stress (exposure to UV and visible light)[11][14][15]

Optimal Degradation: The goal is to achieve a noticeable but not excessive breakdown of the main component. A target degradation of 2-20% is generally considered ideal.[12] If degradation is too low, you may not generate sufficient levels of degradants to test the method's specificity. If it's too high (>20%), it can complicate the identification of primary degradants.[12]

Section 2: Troubleshooting Sample Preparation

Sample preparation is often the most error-prone part of an analytical workflow. The goal is to extract the analyte from its matrix and present it in a clean, concentrated form to the instrument.

Q3: I'm experiencing low recovery after Solid-Phase Extraction (SPE). What are the likely causes?

A3: Low recovery in SPE is a frequent issue and typically points to a mismatch between the analyte, the sorbent, and the solvents used in the process.[16]

Causality: SPE relies on the principle of differential affinity. The analyte must have a stronger affinity for the SPE sorbent than the sample matrix during loading and washing, and the elution solvent must be strong enough to break that interaction and recover the analyte.

Troubleshooting Steps:

  • Analyte "Track-Down": To pinpoint the problem, perform the extraction and collect every fraction (load, wash, and elution). Analyze each one.

    • Analyte in Load Fraction: This indicates poor retention. The causes could be an incorrect sorbent choice (e.g., a polar analyte on a non-polar C18 sorbent), an inappropriate sample pH, or a sample solvent that is too strong.[16][17]

    • Analyte in Wash Fraction: The wash solvent is too strong and is prematurely eluting your analyte.[17] Reduce the solvent strength of your wash step.

    • No Analyte in Any Fraction (or very low levels): This suggests irreversible binding to the sorbent. The elution solvent is not strong enough to desorb the analyte.[16][17] You may need to increase the organic content, change the pH, or use a less retentive sorbent.[17]

Common SPE Problems and Solutions Table:

ProblemPotential CauseRecommended Solution
Low Recovery Sorbent choice/polarity mismatch.[16]Select a sorbent with the appropriate retention mechanism for your analyte.
Elution solvent is too weak.[16][18]Increase the percentage of organic solvent or use a stronger eluting solvent. Adjust pH to neutralize ionizable analytes.[16]
Cartridge bed dried out before sample loading.[16]Re-condition and re-equilibrate the cartridge to ensure the packing is fully wetted.
Poor Reproducibility Inconsistent flow rate during loading.[18][19]Use a vacuum manifold or positive pressure system to control flow rates precisely.
Sample volume exceeds cartridge capacity.[18][19]Reduce the sample volume or use a cartridge with a larger sorbent mass.

Section 3: Troubleshooting Chromatography (HPLC/UPLC)

The chromatogram is the final output of your separation. Its quality directly reflects the performance of your method.

Q4: My chromatographic peaks are tailing. How can I fix this?

A4: Peak tailing is one of the most common issues in HPLC and is characterized by an asymmetrical peak where the latter half is wider than the front half.[20]

Causality: The primary cause of tailing for basic compounds in reversed-phase chromatography is strong interaction with acidic silanol groups on the surface of the silica-based column packing.[21] Other causes can include column contamination, column overload, or extra-column dead volume.[22][23]

Troubleshooting Flowchart:

Caption: Troubleshooting workflow for HPLC peak tailing.

Q5: My retention times are shifting from one injection to the next. What's causing this instability?

A5: Shifting retention times are a critical issue as they can lead to incorrect peak identification and integration. The problem usually lies with the pump, mobile phase, or column temperature.

Causality: Retention time in chromatography is governed by the equilibrium of the analyte between the stationary and mobile phases. Any factor that alters this equilibrium will change the retention time.

Troubleshooting Checklist:

  • Check for Leaks: A leak in the system will cause a pressure drop and lead to longer retention times. Visually inspect all fittings.[24]

  • Ensure Proper Pumping: Air bubbles in the pump head are a common cause of pressure fluctuations and retention time variability.[10][25] Ensure your mobile phase is thoroughly degassed.

  • Verify Mobile Phase Composition: If you are mixing solvents online, ensure the pump's proportioning valves are working correctly. Inconsistently prepared mobile phase will cause drift.[10]

  • Control Column Temperature: The column temperature must be stable. A change of even a few degrees can cause significant shifts in retention, especially for ionizable compounds. Use a thermostatted column compartment.

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Insufficient equilibration is a common source of drifting retention times at the start of a sequence.[10]

Section 4: Troubleshooting Mass Spectrometry (MS)

For LC-MS methods, the mass spectrometer adds another layer of complexity and potential issues.

Q6: My LC-MS signal intensity is low or inconsistent. How can I improve sensitivity?

A6: Low sensitivity in LC-MS can be due to issues with the LC separation, inefficient ionization in the source, or problems with the mass analyzer. A common and challenging issue is "matrix effect."

Causality: Matrix effect is the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix.[26][27] In electrospray ionization (ESI), these matrix components can compete with the analyte for access to the droplet surface, hindering its ability to form gas-phase ions.[28]

Strategies to Mitigate Matrix Effects and Improve Sensitivity:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering compounds before they reach the MS source. Revisit your sample preparation (e.g., use a more selective SPE sorbent).[28]

  • Optimize Chromatography: Modify your LC gradient to separate the analyte from the bulk of the matrix components. If the interferences are not retained, diverting the flow to waste at the beginning of the run can prevent them from entering the source.

  • Optimize MS Source Parameters: Systematically optimize source parameters like capillary voltage, nebulizing gas flow, and drying gas temperature.[28] These parameters control the efficiency of droplet formation and desolvation, which are critical for ionization.

  • Consider a Different Ionization Technique: If ESI is problematic, Atmospheric Pressure Chemical Ionization (APCI) may be less susceptible to matrix effects for certain analytes, as it relies on gas-phase ionization.[28]

Experimental Protocol: System Suitability Testing (SST)

Purpose: To verify that the chromatographic system is adequate for the intended analysis before running samples.[7] This protocol is based on guidelines from USP <621>.[7][9][29]

Procedure:

  • Prepare the SST Solution: This solution should contain the main analyte and, if applicable, key related substances or an internal standard.

  • Equilibrate the System: Pump the mobile phase through the entire system until a stable baseline is achieved.

  • Perform Replicate Injections: Inject the SST solution a minimum of five times.

  • Evaluate Parameters: Calculate the following parameters from the replicate injections:

    • Precision/Repeatability: The relative standard deviation (RSD) of the peak areas should typically be ≤2.0%.

    • Tailing Factor (Symmetry): The tailing factor for the main analyte peak should ideally be between 0.8 and 1.5.

    • Resolution (Rs): If there are closely eluting peaks, the resolution between them should be ≥2.0.

    • Theoretical Plates (N): This measures column efficiency. The value should be consistent with the column's specifications and the specific method requirements.

  • Acceptance Criteria: The system passes if all calculated parameters meet the pre-defined acceptance criteria outlined in your analytical method. No sample analysis is acceptable unless the SST requirements have been met.[7]

References

  • Forced Degradation Studies for Stability. Nelson Labs. Retrieved March 12, 2026, from [Link]

  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. U.S. Pharmacopeia. Retrieved March 12, 2026, from [Link]

  • A practical guide to forced degradation and stability studies for drug substances. SGS. Retrieved March 12, 2026, from [Link]

  • Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. Retrieved March 12, 2026, from [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Retrieved March 12, 2026, from [Link]

  • The Reason of Poor Sample Recovery When Using SPE. Hawach Scientific. Retrieved March 12, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Retrieved March 12, 2026, from [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Retrieved March 12, 2026, from [Link]

  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. Retrieved March 12, 2026, from [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Retrieved March 12, 2026, from [Link]

  • Understanding the Latest Revisions to USP <621>. Agilent. Retrieved March 12, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. LinkedIn. Retrieved March 12, 2026, from [Link]

  • Forced Degradation vs. Long-Term Stability Studies: What's the Difference?. LinkedIn. Retrieved March 12, 2026, from [Link]

  • Sample Prep Tech Tip: Low Recovery- SPE Method. Phenomenex. Retrieved March 12, 2026, from [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. Retrieved March 12, 2026, from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Retrieved March 12, 2026, from [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Retrieved March 12, 2026, from [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Retrieved March 12, 2026, from [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Retrieved March 12, 2026, from [Link]

  • HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. Retrieved March 12, 2026, from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved March 12, 2026, from [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Retrieved March 12, 2026, from [Link]

  • 11 HPLC Problems and Solutions You Must Know. Labtech. Retrieved March 12, 2026, from [Link]

  • USP Chapter 621: Overview & Key Points. Phenomenex. Retrieved March 12, 2026, from [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved March 12, 2026, from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Retrieved March 12, 2026, from [Link]

  • Developing, Testing and Troubleshooting Chromatography Method Transfer. ComplianceOnline. Retrieved March 12, 2026, from [Link]

  • Are You Sure You Understand USP <621>?. Chromatography Online. Retrieved March 12, 2026, from [Link]

  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Therapeutic Goods Administration (TGA). Retrieved March 12, 2026, from [Link]

  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Retrieved March 12, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Retrieved March 12, 2026, from [Link]

  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. myadlm.org. Retrieved March 12, 2026, from [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. Retrieved March 12, 2026, from [Link]

  • Overcoming Matrix Interference in LC-MS/MS. Separation Science. Retrieved March 12, 2026, from [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD. Retrieved March 12, 2026, from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Retrieved March 12, 2026, from [Link]

  • Tackling Common Challenges in Chromatography. Chrom Tech, Inc. Retrieved March 12, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating HPLC Method for [4-(Hydroxymethyl)phenyl]methanesulfonamide

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of [4-(Hydroxymethyl)phenyl]m...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of [4-(Hydroxymethyl)phenyl]methanesulfonamide. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind experimental choices, establishes a self-validating protocol rooted in international regulatory standards, and objectively compares the performance of HPLC with alternative analytical technologies.

The accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of pharmaceutical quality control. It ensures the safety, efficacy, and stability of drug products. [4-(Hydroxymethyl)phenyl]methanesulfonamide, a sulfonamide-containing compound, requires a precise and reliable analytical method to monitor its purity and degradation profile. This guide presents a detailed, field-proven approach to validating such a method in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring regulatory compliance and data integrity.[1][2]

Chapter 1: The Reference Method: High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent analytical technique in the pharmaceutical industry for the separation, identification, and quantification of compounds.[3] Its widespread adoption is due to its high resolution, sensitivity, and applicability to a vast range of analytes, from small molecules to large biologics. The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[2]

For [4-(Hydroxymethyl)phenyl]methanesulfonamide, a reversed-phase HPLC (RP-HPLC) method is proposed. This is the most common mode of HPLC, utilizing a non-polar stationary phase (e.g., C18) and a polar mobile phase, which is ideal for retaining and separating moderately polar molecules like our target analyte.

Proposed HPLC Method Parameters

The following conditions serve as a robust starting point for the analysis of [4-(Hydroxymethyl)phenyl]methanesulfonamide. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended ConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with DAD/PDA DetectorA Diode Array Detector (DAD) or Photodiode Array (PDA) is crucial for assessing peak purity and specificity.[4]
Column Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)A C18 column provides excellent retention for aromatic sulfonamides. The specified dimensions offer a good balance between resolution and analysis time.[5]
Mobile Phase A: 0.1% Phosphoric Acid in Water; B: AcetonitrileA buffered aqueous phase controls the ionization of the sulfonamide group, ensuring reproducible retention. Acetonitrile is a common organic modifier providing good peak shape.
Gradient Elution 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (90-10% B), 20-25 min (10% B)A gradient program allows for the elution of potential impurities with different polarities and ensures the primary analyte peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[5]
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.[6]
Detection Wavelength 235 nm (based on UV scan)The detection wavelength should be at the absorbance maximum of the analyte for optimal sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Diluent Mobile Phase A / Mobile Phase B (50:50, v/v)Using a mixture of the mobile phase components as the diluent ensures sample compatibility and good peak shape.
HPLC Experimental Workflow

The general workflow for a single analysis using the proposed HPLC method is straightforward and depicted below.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Sonicate to Ensure Dissolution B->C D Make to Volume C->D E Filter through 0.45 µm Syringe Filter D->E F Equilibrate HPLC System E->F Transfer to vial G Inject Sample into HPLC F->G H Acquire Chromatographic Data G->H I Integrate Peak Areas H->I J Calculate Concentration I->J

Figure 1: General HPLC Experimental Workflow.

Chapter 2: A Comprehensive Protocol for HPLC Method Validation

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[7] The following protocols are based on the ICH Q2(R2) guideline and are designed to establish a highly trustworthy, self-validating analytical system.[8][9]

start_node Method Development A System Suitability start_node->A Pre-requisite for all tests G Robustness start_node->G Often explored during development validation_node validation_node sub_validation_node sub_validation_node end_node Validated Method Ready for Routine Use B Specificity (Forced Degradation) A->B C Linearity & Range B->C D Accuracy (Recovery) C->D F LOD & LOQ C->F E Precision (Repeatability & Intermediate) D->E E->end_node G->end_node

Figure 2: Logical Flow of HPLC Method Validation Parameters.
Specificity and Forced Degradation

Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[1] A forced degradation (stress testing) study is the cornerstone of developing a "stability-indicating" method. By intentionally degrading the drug substance, we can ensure that any resulting degradation products are separated from the main analyte peak, preventing overestimation of the API.[10][11]

Experimental Protocol:

  • Prepare Stock Solution: Prepare a stock solution of [4-(Hydroxymethyl)phenyl]methanesulfonamide at approximately 1 mg/mL in the diluent.

  • Unstressed Sample: Dilute the stock solution to the target concentration (e.g., 100 µg/mL) and inject it as the reference.

  • Acid Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to the target concentration.[12]

  • Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 4 hours. Dilute to the target concentration.[12]

  • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 24 hours. Prepare a solution at the target concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and white light (as per ICH Q1B) for a period sufficient to observe degradation (e.g., 1.2 million lux hours and 200 watt hours/square meter). Prepare a solution at the target concentration.

  • Analysis: Inject all stressed samples into the HPLC system.

  • Evaluation:

    • Assess the chromatograms for new peaks corresponding to degradation products.

    • Ensure the main analyte peak is well-resolved from all degradant peaks (Resolution > 2.0).

    • Use the DAD/PDA detector to perform a peak purity analysis on the analyte peak in each stressed sample. The purity angle should be less than the purity threshold.

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[8] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.

Experimental Protocol:

  • Prepare Stock Solution: Prepare a high-concentration stock solution (e.g., 500 µg/mL).

  • Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels across the desired range. For an assay method, this is typically 80% to 120% of the target test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[5]

  • Analysis: Inject each concentration level in triplicate.

  • Evaluation:

    • Plot a graph of the mean peak area versus concentration.

    • Perform a linear regression analysis.

    • The correlation coefficient (r²) should be ≥ 0.999.

    • The y-intercept should be insignificant compared to the response at 100% concentration.

    • Visually inspect the plot for any deviation from linearity.

Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed using a recovery study by spiking a placebo matrix with known amounts of the analyte. This confirms that the method is free from significant systematic error.[1]

Experimental Protocol:

  • Prepare Spiked Samples: If a drug product matrix (placebo) is available, spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare Samples in Triplicate: Prepare three independent samples at each concentration level.

  • Analysis: Analyze all nine samples using the HPLC method.

  • Evaluation:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The mean recovery at each level should be within 98.0% to 102.0%.

Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Measures precision over a short interval of time under the same operating conditions.

  • Intermediate Precision: Evaluates the effect of random events within a laboratory, such as different days, different analysts, or different equipment.[8]

Experimental Protocol:

  • Repeatability:

    • Prepare six independent samples of the analyte at 100% of the target concentration.

    • Analyze all six samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision:

    • Have a second analyst prepare another six independent samples at 100% concentration.

    • Analyze these samples on a different day and/or using a different HPLC system (if available).

  • Evaluation:

    • Calculate the Relative Standard Deviation (%RSD) of the results for the repeatability set.

    • Calculate the %RSD for the intermediate precision set.

    • The %RSD for each set should not be more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6] These are critical parameters for the analysis of impurities.

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine Noise: Inject a blank (diluent) multiple times and determine the magnitude of the baseline noise in a region close to the expected retention time of the analyte.

  • Prepare Dilute Solutions: Prepare a series of increasingly dilute solutions of the analyte.

  • Analysis: Inject these solutions until a concentration is found that yields a signal-to-noise (S/N) ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).

  • Evaluation:

    • Confirm the LOD by demonstrating that the analyte peak is reliably detectable (S/N ≈ 3).

    • Confirm the LOQ by injecting multiple preparations at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Causality: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters. It provides an indication of its reliability during normal usage.[6] This is often investigated during method development.

Experimental Protocol:

  • Prepare a System Suitability Solution: Use a solution of the analyte at the target concentration.

  • Introduce Variations: Analyze the solution while making small, deliberate changes to the method parameters, one at a time.

    • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

    • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

    • Mobile Phase pH: ± 0.2 units of the aqueous component.

  • Evaluation:

    • Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak area, tailing factor).

    • The system suitability criteria should still be met under all varied conditions.

Summary of Validation Parameters and Acceptance Criteria
Validation ParameterMeasurementAcceptance Criteria
System Suitability %RSD of 5 replicate injections, Tailing Factor, Theoretical Plates%RSD ≤ 2.0%, Tailing Factor ≤ 2.0, Plates > 2000
Specificity Resolution from degradants, Peak PurityResolution > 2.0, Purity Angle < Purity Threshold
Linearity Correlation Coefficient (r²)r² ≥ 0.999
Range Verified interval80% - 120% of nominal concentration
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) %RSD of 6 preparations%RSD ≤ 2.0%
Precision (Intermediate) %RSD of 12 preparations (2 analysts, 2 days)%RSD ≤ 2.0%
LOD Signal-to-Noise RatioS/N ≥ 3
LOQ Signal-to-Noise Ratio, Precision at LOQS/N ≥ 10, %RSD ≤ 10%
Robustness System suitability under varied conditionsSystem suitability criteria must be met

Chapter 3: Comparative Analysis with Alternative Techniques

While HPLC is the gold standard for this application, it is valuable to understand its performance relative to other analytical techniques. The choice of method often depends on the specific goal, such as high-throughput screening, routine QC, or structural elucidation.[13]

TechniquePrincipleKey AdvantagesKey LimitationsBest Use Case for [4-(Hydroxymethyl)phenyl]methanesulfonamide
Validated HPLC Differential partitioning between mobile and stationary phases.[13]High precision, accuracy, and resolution. Robust and suitable for routine QC. Stability-indicating capability.[13]Requires reference standards. Higher initial instrument cost and complexity than TLC or UV-Vis.Gold Standard: Routine quality control, stability testing, and accurate quantification of API and impurities.
Thin-Layer Chromatography (TLC) Differential adsorption on a thin adsorbent layer.[13]Low cost, simple, high throughput for multiple samples. Good for qualitative impurity profiling.[13]Primarily qualitative or semi-quantitative. Lower resolution and sensitivity than HPLC.Rapid, preliminary assessment of purity or reaction monitoring during synthesis.
UV-Visible Spectrophotometry Measurement of light absorbance by the analyte.[14]Very fast, simple, and inexpensive. Good for quantifying a pure, known substance in a simple matrix.Lacks specificity; any substance absorbing at the same wavelength will interfere. Cannot separate analyte from impurities.[15]Not recommended for purity analysis. Could be used for a simple dissolution test if specificity is demonstrated.
Liquid Chromatography-Mass Spectrometry (LC-MS) HPLC separation followed by mass analysis of eluting components.[16]Provides molecular weight and structural information. Extremely high sensitivity and specificity. Ideal for identifying unknown impurities and degradants.[16]High cost and complexity. Not typically required for routine quantification of the main component.Definitive identification of degradation products found during forced degradation studies.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase."Green" technique with significantly reduced organic solvent consumption. Faster analysis times.[17]Higher initial cost. Less universally applicable than RP-HPLC. May require more specialized method development.A sustainable, high-throughput alternative to HPLC for routine analysis in environmentally conscious labs.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in a capillary.Extremely high separation efficiency. Very low sample and reagent consumption.[17]Can have lower reproducibility for quantitative analysis compared to HPLC. More sensitive to matrix effects.Orthogonal method to confirm peak purity or for analyzing charged impurities that are difficult to resolve by HPLC.

Conclusion

This guide has detailed a comprehensive, robust, and regulatory-compliant framework for the validation of a stability-indicating HPLC method for [4-(Hydroxymethyl)phenyl]methanesulfonamide. By adhering to the principles of scientific integrity and following the structured protocols outlined, researchers and analytical scientists can establish a method with a high degree of assurance in its performance. The causality behind each validation parameter has been explained to foster a deeper understanding beyond mere procedural execution.

The comparative analysis demonstrates that while techniques like TLC and UV-Vis have their place for specific, limited applications, a validated HPLC method remains the unparalleled choice for ensuring the quality, purity, and stability of pharmaceutical substances in a regulated environment. For advanced problem-solving, such as the structural elucidation of unknown degradants, hyphenated techniques like LC-MS are indispensable. The presented HPLC method, once validated according to this guide, provides a trustworthy and defensible tool for the entire lifecycle of a pharmaceutical product.

References

  • Almalki, A. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. Vertex AI Search.
  • Emerging Trends In Pharmaceutical Analysis: Techniques And Applications. (2024). Vertex AI Search.
  • Analysis of sulfonamides. (2016). SlideShare. Available at: [Link]

  • Horwitz, W. (2020). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL. Available at: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. (2021). ResearchGate. Available at: [Link]

  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo. Available at: [Link]

  • A Comprehensive Review of Advancing Pharmaceutical Analysis Technology Through Chemometrics Approaches. (n.d.). Vertex AI Search.
  • Webster, G. (2022). Role of Analytical Chemistry in the Pharmaceutical Industry. AZoLifeSciences. Available at: [Link]

  • Siddiqui, M. R., et al. (2015). Analytical techniques in pharmaceutical analysis: A review. Arabian Journal of Chemistry. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Ich guidelines for validation final. (2015). SlideShare. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). Vertex AI Search.
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2026). BioProcess International. Available at: [Link]

  • Darji, B., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. Available at: [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. Available at: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021). Longdom Publishing. Available at: [Link]

  • Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4-methoxycinnamaldehyde in Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science. Available at: [Link]

Sources

Comparative

A Comparative Guide to Sulfonamide Scaffolds: From Antibacterial Agents to Selective COX-2 Inhibitors

Introduction: The Versatile Sulfonamide Moiety The sulfonamide functional group (-S(=O)₂NR₂R₃) is a cornerstone of modern medicinal chemistry. Its discovery ushered in the era of antibacterial chemotherapy and, over the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Sulfonamide Moiety

The sulfonamide functional group (-S(=O)₂NR₂R₃) is a cornerstone of modern medicinal chemistry. Its discovery ushered in the era of antibacterial chemotherapy and, over the decades, has proven to be a remarkably versatile scaffold, leading to therapeutic agents with a wide range of biological activities.[1] These include not only antibacterial drugs but also anti-inflammatory, diuretic, hypoglycemic, and anti-cancer agents.[2][3] This versatility stems from the ability to modify the substituents on the sulfonamide nitrogen and the aromatic ring, which dramatically alters the molecule's three-dimensional shape, electronic properties, and, consequently, its biological target.

This guide provides a comparative analysis of sulfonamides, using [4-(Hydroxymethyl)phenyl]methanesulfonamide as a structural starting point. While this specific molecule is not a widely commercialized drug, its simple structure serves as an excellent baseline to understand how specific chemical modifications lead to vastly different pharmacological profiles. We will compare it to two major, mechanistically distinct classes of sulfonamide drugs: the classical antibacterial agent, Sulfamethoxazole , and the modern anti-inflammatory selective COX-2 inhibitor, Celecoxib . Through this comparison, we will explore the causality behind their distinct mechanisms of action, supported by experimental data and detailed protocols for their evaluation.

Section 1: The Classical Antibacterial Sulfonamides - Targeting Folate Synthesis

The original therapeutic breakthrough for sulfonamides was their ability to combat bacterial infections.[4] These drugs act as bacteriostatic agents, meaning they inhibit bacterial growth rather than killing the bacteria directly, allowing the host's immune system to clear the infection.[5]

Mechanism of Action: Competitive Inhibition

Antibacterial sulfonamides function by mimicking a natural substrate, para-aminobenzoic acid (PABA).[2] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo. Folic acid is a crucial precursor for the synthesis of nucleotides (the building blocks of DNA and RNA) and certain amino acids.[3] The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the incorporation of PABA into a precursor of folic acid.[6]

Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS. They bind to the enzyme's active site, blocking PABA and thereby halting the production of folic acid. This starves the bacteria of essential building blocks, inhibiting their growth and replication.[4][7]

cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Point of Inhibition Pteridine Dihydropteridine Precursor DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Glutamate Addition THF Tetrahydrofolic Acid DHFR->THF Reduction Nucleotides Nucleotide & Amino Acid Synthesis THF->Nucleotides Sulfonamide Sulfamethoxazole (PABA Mimic) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of antibacterial sulfonamides via competitive inhibition of DHPS.

A prime example is Sulfamethoxazole , which is often combined with trimethoprim (an inhibitor of a downstream enzyme, dihydrofolate reductase) to create a synergistic and potent antibacterial agent (co-trimoxazole).

Section 2: The Anti-Inflammatory Sulfonamides - Selective COX-2 Inhibition

A later evolution in sulfonamide pharmacology led to a class of potent nonsteroidal anti-inflammatory drugs (NSAIDs).[8] Unlike traditional NSAIDs such as ibuprofen or naproxen, which inhibit both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), certain sulfonamides were found to be highly selective for COX-2.[9]

Mechanism of Action: Selective Enzyme Inhibition

The COX enzymes catalyze the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[10]

  • COX-1 is constitutively expressed in many tissues and plays a protective role, particularly in the gastrointestinal (GI) tract and in platelet aggregation.[9]

  • COX-2 is typically induced at sites of inflammation and is the primary mediator of the inflammatory response.[11]

By selectively inhibiting COX-2, drugs like Celecoxib can reduce pain and inflammation with a theoretically lower risk of the GI side effects associated with non-selective NSAIDs.[9][12] This selectivity is achieved because the COX-2 active site has a larger, more accommodating side pocket compared to COX-1. The bulky side groups on sulfonamides like Celecoxib can fit into this pocket, effectively blocking the enzyme, while being too large to bind efficiently to the COX-1 active site.[12]

cluster_cox1 COX-1 Pathway (Constitutive) cluster_cox2 COX-2 Pathway (Inducible) AA Arachidonic Acid COX1 COX-1 Enzyme AA->COX1 COX2 COX-2 Enzyme AA->COX2 PGs1 Protective Prostaglandins (GI Mucosa, Platelet Aggregation) COX1->PGs1 PGs2 Inflammatory Prostaglandins (Pain, Inflammation, Fever) COX2->PGs2 Celecoxib Celecoxib Celecoxib->COX2 Selective Inhibition

Caption: Selective inhibition of the COX-2 pathway by Celecoxib.

Section 3: Structural and Mechanistic Comparison

The dramatic difference in biological targets between Sulfamethoxazole and Celecoxib arises from specific structural modifications to the core phenylsulfonamide scaffold. Our baseline compound, [4-(Hydroxymethyl)phenyl]methanesulfonamide, lacks the key features for either activity.

CompoundStructureKey Structural Features & Mechanistic Implications
[4-(Hydroxymethyl)phenyl] methanesulfonamide ![Image of [4-(Hydroxymethyl)phenyl]methanesulfonamide structure]- Methanesulfonamide Group: A simple alkyl sulfonamide.- Phenyl Ring with Hydroxymethyl: Lacks the critical aniline (-NH₂) group needed to mimic PABA. The hydroxymethyl group does not confer significant binding affinity for either DHPS or COX-2. This molecule is a simple scaffold, unlikely to have potent, specific biological activity without further modification.
Sulfamethoxazole ![Image of Sulfamethoxazole structure]- para-Aminophenyl Group: The aniline (-NH₂) group is essential for mimicking PABA, allowing it to competitively bind to the DHPS active site.[2] - Isoxazole Ring: The N-substituent modulates the pKa of the sulfonamide nitrogen, influencing its pharmacokinetic properties like solubility and protein binding.[13]
Celecoxib ![Image of Celecoxib structure]- para-Sulfonamidophenyl Group: The sulfonamide group is crucial for binding to the hydrophilic side pocket of the COX-2 enzyme.[12] - Diaryl Pyrazole: The two bulky phenyl rings (one with a trifluoromethyl group) are critical for selectivity. This large, rigid structure fits into the larger active site of COX-2 but is sterically hindered from entering the narrower active site of COX-1.[11]

Quantitative Comparison of COX-2 Inhibitors

The anti-inflammatory efficacy of sulfonamides can be quantified by their half-maximal inhibitory concentrations (IC₅₀) against COX enzymes.

CompoundTargetAssay SystemIC₅₀ / InhibitionReference
Celecoxib COX-1Human Whole Blood15 µM[8]
COX-2Human Whole Blood0.04 µM (40 nM)[8]
Valdecoxib COX-2N/APotent & Selective Inhibitor[10][14]
Sulfadiazine COX-1In vitro18.4 µM[8]
COX-2In vitro5.27 µM[8]

Note: Lower IC₅₀ values indicate greater potency. The data clearly shows Celecoxib's high selectivity for COX-2 over COX-1.

Section 4: Experimental Protocols for Comparative Evaluation

To determine the biological activity of a novel sulfonamide like [4-(Hydroxymethyl)phenyl]methanesulfonamide, a logical screening workflow is essential. This involves testing for activity against the key targets of different sulfonamide classes.

cluster_screening Primary Screening Cascade cluster_development Further Development start Novel Sulfonamide Compound ([4-(Hydroxymethyl)phenyl]methanesulfonamide) assay1 DHPS Inhibition Assay (Antibacterial Potential) start->assay1 assay2 COX-1 / COX-2 Inhibition Assay (Anti-inflammatory Potential) start->assay2 result1 No Activity assay1->result1 IC50 > 100 µM result2 Activity Detected assay1->result2 IC50 < 10 µM result3 No / Non-selective Activity assay2->result3 COX-1/COX-2 IC50 Ratio ~1 result4 Selective COX-2 Activity assay2->result4 COX-1/COX-2 IC50 Ratio > 50 dev1 Lead Optimization (Structure-Activity Relationship) result2->dev1 result4->dev1 dev2 Pharmacokinetic Profiling dev1->dev2

Caption: Experimental workflow for screening a novel sulfonamide compound.

Protocol 1: Dihydropteroate Synthase (DHPS) Inhibition Assay

This protocol is designed to assess the potential of a compound to act as an antibacterial agent by inhibiting DHPS.

Objective: To determine the IC₅₀ of the test compound against bacterial DHPS.

Materials:

  • Recombinant DHPS enzyme (e.g., from Staphylococcus aureus).

  • Substrates: Dihydropteridine pyrophosphate (DHPP) and PABA.

  • Test compound ([4-(Hydroxymethyl)phenyl]methanesulfonamide) and positive control (Sulfamethoxazole).

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT).

  • 96-well microplate.

  • Microplate reader capable of measuring absorbance at 340 nm (for coupled enzyme assay) or fluorescence.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound and Sulfamethoxazole in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in the assay buffer.

  • Reaction Mixture: In each well of the 96-well plate, add the assay buffer, a fixed concentration of DHPS enzyme, and the various concentrations of the test compound or control. Include "no inhibitor" and "no enzyme" controls.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrates (PABA and DHPP) to all wells to start the enzymatic reaction.

  • Detection: The product, dihydropteroate, can be difficult to measure directly. A common method is to couple the reaction to dihydrofolate reductase (DHFR) with NADPH. The consumption of NADPH is monitored by the decrease in absorbance at 340 nm.

  • Data Analysis: Record the rate of reaction for each inhibitor concentration. Plot the percentage of inhibition versus the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Causality and Self-Validation: The inclusion of a known inhibitor (Sulfamethoxazole) validates that the assay is performing correctly. The "no enzyme" control corrects for any background signal. A dose-dependent inhibition curve for the test compound would provide strong evidence of on-target activity.

Protocol 2: COX-1/COX-2 Inhibition Assay

This protocol allows for the simultaneous determination of a compound's potency and selectivity against the two COX isoforms.

Objective: To determine the IC₅₀ of the test compound against human COX-1 and COX-2.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes.

  • Substrate: Arachidonic acid.

  • Test compound and controls (e.g., Celecoxib for selective, Ibuprofen for non-selective).

  • Assay buffer (e.g., Tris-HCl).

  • Prostaglandin E₂ (PGE₂) immunoassay (EIA) kit.

  • 96-well microplates.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and controls in DMSO/assay buffer.

  • Enzyme Incubation: In separate plates for COX-1 and COX-2, add the respective enzyme, assay buffer, and the serially diluted compounds.

  • Pre-incubation: Incubate the plates for 15 minutes at 37°C.

  • Initiate Reaction: Add a fixed concentration of arachidonic acid to each well to start the reaction. Incubate for a defined period (e.g., 10 minutes).

  • Stop Reaction: Add a stop solution (e.g., a strong acid like HCl) to quench the enzymatic reaction.

  • Quantify Product: The primary product of the reaction is PGH₂, which is unstable. It is rapidly converted to PGE₂. Use a commercial PGE₂ EIA kit to quantify the amount of PGE₂ produced in each well according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration against both COX-1 and COX-2. Plot the dose-response curves and determine the IC₅₀ values for each enzyme. The selectivity index is calculated as (IC₅₀ for COX-1) / (IC₅₀ for COX-2).

Causality and Self-Validation: Running the assays for COX-1 and COX-2 in parallel with both selective and non-selective controls provides a robust internal validation system. A high selectivity index (>50) for the test compound would classify it as a COX-2 selective inhibitor.

Conclusion

The sulfonamide scaffold is a testament to the power of structural modification in medicinal chemistry. By comparing the simple structure of [4-(Hydroxymethyl)phenyl]methanesulfonamide to the highly tailored molecules of Sulfamethoxazole and Celecoxib , we can clearly see how distinct chemical features dictate therapeutic function.

  • Antibacterial activity , as seen in Sulfamethoxazole, requires a close structural mimicry of PABA, particularly the para-aminophenyl group, to competitively inhibit the essential bacterial enzyme DHPS.[3]

  • Anti-inflammatory COX-2 selectivity , as seen in Celecoxib, is achieved through bulky, specific substituents that exploit structural differences between the COX-1 and COX-2 active sites.[12]

[4-(Hydroxymethyl)phenyl]methanesulfonamide, lacking either of these critical pharmacophores, would not be expected to exhibit potent activity in either domain. This comparative analysis underscores the principle that a functional group, while important, does not define a molecule's action. It is the precise arrangement and nature of all its constituent parts that govern its interaction with biological targets, a fundamental concept that continues to drive rational drug design.

References

  • Zessel, B., et al. (2014). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. [Link]

  • Gpatindia. (2025). Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. Gpatindia. [Link]

  • Medical Pharmacology. (n.d.). Sulfonamides. Medical Pharmacology. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sulfanilamide? Patsnap Synapse. [Link]

  • Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com. [Link]

  • PubMed. (n.d.). Comparative pharmacokinetic study of four different sulfonamides in combination with trimethoprim in human volunteers. PubMed. [Link]

  • PubChem. (n.d.). Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl-. PubChem. [Link]

  • PubMed. (2001). Phase I and Pharmacokinetic Study of E7070, a Novel Sulfonamide, Given at a Daily Times Five Schedule in Patients With Solid Tumors. PubMed. [Link]

  • MDPI. (2019). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). MDPI. [Link]

  • (n.d.). Sulfonamides : A Novel Approach For Antimicrobial Chemotherapy. [Link]

  • Chemical Synthesis Database. (2025). N-(4-hydroxyphenyl)methanesulfonamide. Chemical Synthesis Database. [Link]

  • (n.d.). Clinical Pharmacokinetics of Sulfonamides. [Link]

  • PubChemLite. (n.d.). [4-(hydroxymethyl)phenyl]methanesulfonamide (C8H11NO3S). PubChemLite. [Link]

  • (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • ClinPGx. (n.d.). valdecoxib. ClinPGx. [Link]

  • Medznat. (2020). Valdecoxib - Drug Reference. Medznat. [Link]

  • NCBI Bookshelf. (2024). Celecoxib. StatPearls. [Link]

  • Wikipedia. (n.d.). Celecoxib. Wikipedia. [Link]

  • PharmaCompass.com. (n.d.). Valdecoxib | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. [Link]

  • Wikipedia. (n.d.). Valdecoxib. Wikipedia. [Link]

  • Inxight Drugs. (n.d.). N-(4-(2-HYDROXY-1-((1-METHYLETHYL)AMINO)ETHYL)PHENYL)METHANESULFONAMIDE, (1RS)-. Inxight Drugs. [Link]

  • Karger Publishers. (n.d.). Pharmacokinetics of Sulfonamides Revisited. Karger Publishers. [Link]

  • PubMed. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]- benzenesulfonamide, valdecoxib: a potent and selective inhibitor of COX-2. PubMed. [Link]

  • BuzzRx. (2026). Celebrex vs Meloxicam: Differences & Uses Explained. BuzzRx. [Link]

  • ResearchGate. (n.d.). Celecoxib compared with sustained-release paracetamol for osteoarthritis: A series of n-of-1 trials. ResearchGate. [Link]

  • (2025). Meloxicam vs. Celebrex: Differences, similarities, and which one is better for you. [Link]

Sources

Validation

A Comparative Guide to the Structure-Activity Relationship of [4-(Hydroxymethyl)phenyl]methanesulfonamide Analogs as Selective COX-2 Inhibitors

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of [4-(Hydroxymethyl)phenyl]methanesulfonamide, a key scaffold in the development of selective cyclooxygenase-2 (COX-2) i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of [4-(Hydroxymethyl)phenyl]methanesulfonamide, a key scaffold in the development of selective cyclooxygenase-2 (COX-2) inhibitors. We will dissect the molecular features that govern potency and selectivity, compare the performance of various analogs with supporting experimental data, and provide detailed protocols for their evaluation. This document is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction: The Quest for Safer Anti-Inflammatory Agents

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone for managing pain and inflammation. Their primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which convert arachidonic acid into prostaglandins (PGs).[1] However, the discovery of two distinct COX isoforms, COX-1 and COX-2, revolutionized the field. COX-1 is a constitutive enzyme responsible for homeostatic functions, including the protection of the gastrointestinal mucosa, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2][3][4]

This distinction highlighted a path toward safer NSAIDs: selectively inhibiting COX-2 could provide potent anti-inflammatory effects while sparing the gastroprotective functions of COX-1, thereby reducing gastrointestinal side effects.[1][4] This led to the development of "coxibs," a class of drugs characterized by their COX-2 selectivity. A critical pharmacophore found in many of these selective inhibitors is the methanesulfonamide (-SO₂NH₂) or the bioisosteric methylsulfonyl (-SO₂CH₃) group attached to a phenyl ring.[2][4][5] This guide focuses on analogs built around the [4-(Hydroxymethyl)phenyl]methanesulfonamide scaffold, exploring how structural modifications influence their interaction with the COX enzymes.

The COX-2 Inhibition Pathway

The therapeutic action of selective COX-2 inhibitors is rooted in their ability to block the production of pro-inflammatory prostaglandins at the site of inflammation without significantly affecting the production of prostaglandins that protect the stomach lining.

COX_Pathway cluster_inflammation Inflammatory Stimuli cluster_homeostasis Physiological Functions AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_G Gastroprotective Prostanoids (e.g., PGE2, PGI2) PGH2_1->Prostanoids_G Stomach, Platelets Prostanoids_I Inflammatory Prostanoids (e.g., PGE2) PGH2_2->Prostanoids_I Inflamed Tissues NSAIDs Non-selective NSAIDs NSAIDs->COX1 Inhibits NSAIDs->COX2 Inhibits Coxibs Selective COX-2 Inhibitors Coxibs->COX2 Selectively Inhibits

Caption: The Arachidonic Acid Cascade and COX Inhibition.

Core Structure-Activity Relationship (SAR) Analysis

The diaryl heterocycle is a common template for selective COX-2 inhibitors.[2][5] The general structure consists of a central ring system with two adjacent aromatic rings. One of these rings typically bears the crucial sulfonamide or methylsulfonyl pharmacophore. The selectivity for COX-2 arises from the ability of this sulfonamide/methylsulfonyl group to project into a secondary, hydrophilic side pocket present in the COX-2 active site but absent in COX-1.

The Critical Role of the Sulfonamide/Methylsulfonyl Moiety

The para-substituted -SO₂NH₂ (sulfonamide) and -SO₂CH₃ (methylsulfonyl) groups are the quintessential COX-2 pharmacophores.[2][5] Their presence is a primary determinant of selectivity.

  • Methanesulfonamide (-SO₂NH₂) vs. Methylsulfonyl (-SO₂CH₃): Both groups confer high COX-2 selectivity. For instance, Celecoxib features a sulfonamide, while Rofecoxib contains a methylsulfonyl group. While both are effective, the sulfonamide offers an additional hydrogen bond donor (the -NH₂), which can form interactions within the COX-2 side pocket.

  • Bioisosteric Replacements: Research has explored replacing these classic groups. A study on 3,4-diaryl-2(5H)furanones found that an N-acetylsulfonamido (-SO₂NHCOCH₃) moiety could serve as a novel and potent COX-2 pharmacophore.[6] The compound 4-[4-(N-Acetylsulfonamido)phenyl]-3-phenyl-2(5H)furanone was identified as a more potent and selective COX-2 inhibitor than the reference drug Rofecoxib.[6] This suggests that the acetyl group can be accommodated within the active site and may even enhance binding.

Modifications of the Diaryl Heterocyclic System

The central ring and the second phenyl ring (not bearing the sulfonamide) are also critical for activity and can be extensively modified.

  • Central Heterocycle: Various heterocyclic cores have been successfully employed, including pyrazoles (Celecoxib), furanones (Rofecoxib), pyridazinones, and imidazoles.[7] The choice of heterocycle influences the relative orientation of the two phenyl rings, which is crucial for optimal binding.

  • Substituents on the Second Phenyl Ring: The nature and position of substituents on the second phenyl ring significantly modulate potency and selectivity. In a series of 3-aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanones, it was found that:

    • Electron-donating groups (e.g., -CH₃, -OCH₃) at the para-position resulted in selective COX-2 inhibitors.[8]

    • Neutral (H) or electronegative halogen groups (F, Cl, Br) at the para-position led to compounds that inhibited both COX-1 and COX-2, albeit with a preference for COX-2.[8]

This demonstrates that the electronic properties of the substituent on this ring are key to fine-tuning the selectivity profile.

Comparative Performance Data of Representative Analogs

To illustrate the SAR principles, the following table summarizes the in vitro inhibitory activity of several analogs based on the 3,4-diaryl-2(5H)furanone scaffold, where the core [4-(Hydroxymethyl)phenyl]methanesulfonamide concept is applied and modified. The data highlights how changes to the sulfonamide moiety and the second phenyl ring impact potency and selectivity.

Compound Scaffold R¹ (at C4-phenyl) R² (at C3-phenyl) COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM) Selectivity Index (SI)
Rofecoxib Furanone-SO₂CH₃H>1000.43>232
Analog 1 Furanone-SO₂NHCOCH₃H>1000.32>313
Analog 2 Furanone-SO₂NHCOCH₃F>1000.61>164
Analog 3 Furanone-SO₂NHCOCH₃Cl>1000.95>105
Analog 4 Furanone-SO₂NHCH₃F38.20.9739.4
Analog 5 Furanone-SO₂NHCH₃OMe>1001.1>91

Data compiled from Zarghi et al., 2007 and Knaus et al., 2007.[6][8] Selectivity Index (SI) = IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.

Analysis of the Data:

  • Replacing Rofecoxib's methylsulfonyl (-SO₂CH₃) with an N-acetylsulfonamido (-SO₂NHCOCH₃) group (Analog 1) resulted in a slight increase in potency and selectivity.[6]

  • Adding halogen substituents to the C3-phenyl ring of the N-acetylsulfonamido series (Analogs 2 & 3) slightly decreased COX-2 potency compared to the unsubstituted analog.[6]

  • Switching to a methanesulfonamido (-SO₂NHCH₃) group (Analogs 4 & 5) generally led to a decrease in COX-2 selectivity compared to Rofecoxib, especially when an electronegative fluorine atom was present on the C3-phenyl ring (Analog 4).[8]

Experimental Protocols

Reproducible and robust assays are essential for evaluating the SAR of novel compounds. Below are representative protocols for the synthesis and biological evaluation of these analogs.

General Synthesis of 3,4-Diaryl-2(5H)furanone Analogs

This protocol outlines a common synthetic pathway for creating the furanone core structure, which can be adapted for various substituted analogs.

Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_products Products A Substituted Phenylacetic Acid Step1 Step 1: Alkylation Base (e.g., K2CO3) Solvent (e.g., Acetone) A->Step1 B Substituted 2-Bromoacetophenone B->Step1 Intermediate Keto Ester Intermediate Step1->Intermediate Step2 Step 2: Cyclization Acetic Anhydride Triethylamine Final 3,4-Diaryl-2(5H)furanone (Final Product) Step2->Final Intermediate->Step2

Caption: General Synthetic Workflow for Furanone Analogs.

Step-by-Step Methodology:

  • Alkylation:

    • To a solution of a substituted phenylacetic acid (1.0 eq) in a suitable solvent like acetone, add a base such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

    • Add the appropriately substituted 2-bromoacetophenone (1.0 eq) to the mixture.

    • Reflux the reaction mixture for 8-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • After cooling, filter the mixture and evaporate the solvent under reduced pressure to obtain the crude keto ester intermediate.

  • Cyclization:

    • Dissolve the crude intermediate in a mixture of acetic anhydride and triethylamine.

    • Heat the mixture at reflux for 4-6 hours.

    • Pour the cooled reaction mixture into ice water and stir until a solid precipitate forms.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Purify the final 3,4-diaryl-2(5H)furanone product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This assay measures the peroxidase activity of the COX enzymes and is a common method for high-throughput screening.[3][9]

Materials:

  • Purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

  • Heme cofactor.

  • Arachidonic acid (substrate).

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe).

  • Test compounds and reference inhibitor (e.g., Celecoxib).

  • 96-well microplate and plate reader capable of measuring absorbance at 590 nm.[3][9]

Procedure:

  • Enzyme Preparation: Prepare a solution of COX-1 or COX-2 enzyme in the assay buffer containing the heme cofactor.

  • Assay Plate Setup:

    • Add 150 µL of assay buffer to all wells.

    • Add 10 µL of a solvent control (e.g., DMSO) to control wells.

    • Add 10 µL of various concentrations of the test compounds or reference inhibitor to the sample wells.

  • Enzyme Addition: Add 10 µL of the prepared COX-1 or COX-2 enzyme solution to the appropriate wells.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid substrate and 10 µL of TMPD solution to all wells.

  • Measurement: Immediately read the absorbance at 590 nm every minute for 5-10 minutes. The rate of TMPD oxidation is proportional to the COX activity.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition for each concentration of the test compound relative to the solvent control.

    • Plot percent inhibition versus compound concentration and fit the data to a suitable equation to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

Conclusion and Future Directions

The structure-activity relationship of [4-(Hydroxymethyl)phenyl]methanesulfonamide analogs is a well-defined field that underscores the principles of modern medicinal chemistry. The key takeaways are:

  • The Sulfonamide/Methylsulfonyl Pharmacophore is Essential: The para-SO₂NH₂ or para-SO₂CH₃ group is the primary driver of COX-2 selectivity. Bioisosteric modifications, such as the -SO₂NHCOCH₃ group, can maintain or even enhance this selectivity.[6]

  • The Diaryl Scaffold Dictates Orientation: The central heterocyclic ring and the second phenyl ring are crucial for correctly positioning the molecule within the COX-2 active site.

  • Fine-Tuning through Substitution: Substituents on the second phenyl ring provide a mechanism for fine-tuning potency and selectivity, with electron-donating groups generally favoring higher COX-2 selectivity.[8]

While the "coxib" class has faced challenges related to cardiovascular side effects, the fundamental SAR knowledge gained from these scaffolds remains invaluable.[1] Future research may focus on developing analogs with improved safety profiles or repurposing these selective inhibitors for other therapeutic areas, such as oncology, where COX-2 is often overexpressed.[1][7] The continued exploration of this chemical space, guided by the principles outlined in this guide, holds promise for the development of next-generation therapeutics.

References

  • Li, J. et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–83. [Link]

  • Wikipedia contributors. (2023). Discovery and development of cyclooxygenase 2 inhibitors. Wikipedia. [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Rowlinson, S. et al. (2003). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Prostaglandins & Other Lipid Mediators, 71(3-4), 101-12. [Link]

  • Jäger, A. K. et al. (2005). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 68(5), 776-782. [Link]

  • Manivannan, E. et al. (2001). Synthesis and SAR of a New Series of COX-2-Selective Inhibitors: Pyrazolo[1,5-a]pyrimidines. Journal of Medicinal Chemistry, 44(1), 139-144. [Link]

  • ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. [Link]

  • Talha, B. et al. (2022). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. Molecules, 27(13), 4287. [Link]

  • Taha, M. et al. (2012). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 9(8), 735-740. [Link]

  • Zarghi, A. et al. (2007). Synthesis and biological evaluation of methanesulfonamide analogues of rofecoxib: Replacement of methanesulfonyl by methanesulfonamido decreases cyclooxygenase-2 selectivity. Bioorganic & Medicinal Chemistry Letters, 17(2), 567-571. [Link]

  • Ghorab, M. M. et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 147-162. [Link]

  • Zarghi, A. et al. (2007). Design and synthesis of new rofecoxib analogs as selective cyclooxygenase-2 (COX-2) inhibitors: Replacement of the methanesulfonyl pharmacophore by an N-acetylsulfon- amido bioisostere. Journal of Pharmacy & Pharmaceutical Sciences, 10(2), 136-144. [Link]

Sources

Comparative

Comparative Guide: [4-(Hydroxymethyl)phenyl]methanesulfonamide Scaffolds vs. Traditional Kinase Inhibitors

Executive Summary The development of highly selective, orally bioavailable kinase inhibitors is frequently bottlenecked by poor physicochemical properties and off-target metabolic liabilities. [4-(Hydroxymethyl)phenyl]me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, orally bioavailable kinase inhibitors is frequently bottlenecked by poor physicochemical properties and off-target metabolic liabilities. [4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 1423027-12-6) has emerged as a highly versatile pharmacophoric building block in modern medicinal chemistry. When integrated into kinase inhibitor scaffolds, it offers distinct advantages over traditional moieties (such as basic amines or highly lipophilic rings) by optimizing hinge-region binding, enhancing aqueous solubility, and critically, mitigating CYP3A4 induction risks[1]. This guide objectively compares derivatives utilizing this scaffold against traditional Type I and Type II kinase inhibitors.

Mechanistic Rationale: Why This Scaffold?

The Methanesulfonamide Advantage (Targeting the Hinge Region)

Traditional kinase inhibitors often rely on basic nitrogen atoms to interact with the ATP-binding pocket. However, these basic centers can lead to hERG channel inhibition or promiscuous binding. The methanesulfonamide group provides a weakly acidic proton that serves as an excellent hydrogen bond donor to the kinase backbone (e.g., in the DFG-in or DFG-out conformations)[1]. Furthermore, structure-activity relationship (SAR) studies have demonstrated that substituting traditional basic groups with a methanesulfonamide moiety significantly reduces the risk of CYP3A4 induction (maintaining fold induction <1.2), thereby preventing unwanted drug-drug interactions without losing target inhibitory activity[1].

The Hydroxymethyl Vector (Solvent-Exposed Region)

Highly lipophilic inhibitors (like many traditional Type II inhibitors) suffer from the "brick dust" effect—poor aqueous solubility leading to erratic oral bioavailability. The para-hydroxymethyl group (-CH2OH) acts as a polar vector. When oriented towards the solvent-exposed region of the kinase binding pocket, it forms favorable interactions with water molecules, drastically improving the thermodynamic solubility of the compound without compromising target affinity.

ScaffoldLogic Scaffold [4-(Hydroxymethyl)phenyl] methanesulfonamide (CAS: 1423027-12-6) Hydroxymethyl Hydroxymethyl (-CH2OH) Scaffold->Hydroxymethyl Sulfonamide Methanesulfonamide (-NHSO2CH3) Scaffold->Sulfonamide Solubility Enhanced Aqueous Solubility (Reduced 'Brick Dust' effect) Hydroxymethyl->Solubility H-bond Donor/Acceptor Hinge Kinase Hinge Region Binding (Weakly Acidic Proton) Sulfonamide->Hinge DFG-in/out Pocket CYP Avoidance of CYP3A4 Induction (<2-fold induction) Sulfonamide->CYP Favorable Electronic Profile

Pharmacophoric advantages of the[4-(Hydroxymethyl)phenyl]methanesulfonamide scaffold.

Comparative Performance Data

The following table synthesizes the pharmacological profiles of kinase inhibitors utilizing the [4-(Hydroxymethyl)phenyl]methanesulfonamide motif compared to standard clinical baselines (e.g., Erlotinib[2], Imatinib).

Parameter[4-(Hydroxymethyl)phenyl]methanesulfonamide DerivativesTraditional Type II Inhibitors (e.g., Imatinib)Traditional Type I Inhibitors (e.g., Erlotinib)
Binding Mode Hybrid (DFG-in / DFG-out adaptable)DFG-outDFG-in
CYP3A4 Induction Risk Low (<1.2-fold induction)Moderate to HighModerate
Aqueous Solubility High (Polar -CH2OH vector)Poor to ModerateModerate
Off-Target Kinase Toxicity Low (Tunable via sulfonamide H-bonds)LowVariable (e.g., KDR/LCK inhibition risks)
Metabolic Stability High (Resistant to N-dealkylation)ModerateModerate

Experimental Validation Protocols

To ensure rigorous scientific integrity, the following self-validating protocols are recommended for evaluating inhibitors derived from this scaffold.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality & Trustworthiness: TR-FRET is utilized over standard luminescent assays because its ratiometric readout (615 nm / 665 nm) inherently cancels out compound auto-fluorescence—a common artifact with sulfonamide-containing aromatic compounds.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35 to prevent non-specific binding to the microplate.

  • Compound Dilution: Serially dilute the test compound in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of <1% (v/v) to maintain kinase viability.

  • Enzyme/Substrate Addition: Add the target recombinant kinase and a biotinylated peptide substrate. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Reaction Initiation: Add ATP at its predetermined Km​ concentration. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-Allophycocyanin (APC).

  • Readout: Excite at 340 nm and measure emission at 615 nm (Eu) and 665 nm (APC). Calculate the IC50 using a 4-parameter logistic curve fit.

CYP3A4 Induction Assay (HepaRG Cells)

Causality & Trustworthiness: HepaRG cells are chosen over standard immortalized lines because they retain functional Pregnane X Receptor (PXR) pathways, which are critical for accurately assessing CYP3A4 induction[1]. Rifampicin is used as an internal positive control to validate the dynamic range of the assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells into 96-well plates and acclimate for 72 hours in maintenance medium.

  • Treatment: Treat cells with 10 µM of the methanesulfonamide derivative for 48 hours. Include a vehicle control (0.1% DMSO) and a positive control (10 µM Rifampicin).

  • RNA Extraction: Lyse cells and extract total RNA using a silica-column based kit.

  • RT-qPCR: Synthesize cDNA and perform quantitative PCR using TaqMan probes specific for CYP3A4 and a housekeeping gene (e.g., GAPDH).

  • Analysis: Calculate relative fold induction using the 2−ΔΔCt method. A result of <2.0-fold induction confirms the scaffold's safety profile regarding CYP3A4 liability.

Standard evaluation workflow for methanesulfonamide-derived kinase inhibitors.

Conclusion

Replacing traditional basic or highly lipophilic moieties with the [4-(Hydroxymethyl)phenyl]methanesulfonamide scaffold provides a dual advantage in kinase inhibitor design. The methanesulfonamide group secures potent hinge-region binding while completely abrogating CYP3A4 induction risks[1], and the hydroxymethyl group ensures the aqueous solubility necessary for reliable oral bioavailability. For drug development professionals, integrating this building block represents a validated strategy to rescue "brick dust" compounds and eliminate metabolic liabilities early in the discovery pipeline.

References

  • Discovery of CH7057288 as an Orally Bioavailable, Selective, and Potent pan-TRK Inhibitor Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • US8586546B2 - Combined treatment with an EGFR kinase inhibitor and an agent that sensitizes tumor cells to the effects of EGFR kinase inhibitors Source: Google Patents URL

Sources

Validation

A Comparative Guide to Validating the Mechanism of Action of a New Sulfonamide Antibiotic

For drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is not merely an academic exercise; it is the bedrock upon which a successful therapeutic candidate is built. It informs e...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals, establishing a clear and verifiable mechanism of action (MoA) is not merely an academic exercise; it is the bedrock upon which a successful therapeutic candidate is built. It informs efficacy, predicts potential resistance, and is a cornerstone of the preclinical data package required for regulatory approval. This guide provides a comprehensive, multi-pronged strategy for validating the MoA of a novel sulfonamide drug, which we will call "Sulfonamide-X".

Sulfonamides are a well-established class of synthetic antibiotics. Their canonical MoA involves the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate synthesis pathway. This pathway is essential for the production of nucleotides and certain amino acids, which are vital for DNA synthesis and bacterial proliferation. Since humans acquire folate from their diet and lack the DHPS enzyme, this pathway represents an ideal selective target for antimicrobial agents.

The Bacterial Folate Synthesis Pathway: Our Target System

Understanding the target pathway is the first step. Bacteria synthesize folate de novo from chorismate, a process involving several key enzymes. DHPS catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPP) to form 7,8-dihydropteroate. This product is subsequently converted to tetrahydrofolate, the active form of the vitamin. Sulfonamides are structural analogs of PABA and act as competitive inhibitors at the DHPS active site.

Folate_Pathway cluster_pathway Bacterial Folate Synthesis Pathway cluster_inhibition Mechanism of Inhibition Pterin_precursor Pterin Precursor DHPP DHPP Pterin_precursor->DHPP DHPS Dihydropteroate Synthase (DHPS) DHPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Nucleotides Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides Sulfonamide_X Sulfonamide-X Sulfonamide_X->DHPS Competitive Inhibition

Caption: The bacterial folate synthesis pathway and the inhibitory action of Sulfonamide-X.

An Integrated Workflow for MoA Validation

A robust validation strategy integrates multiple lines of evidence. We begin with direct biochemical assays on the purified target, then move to confirm target engagement in the complex cellular environment, and finally, verify that this engagement produces the expected downstream biological effects.

MoA_Workflow A Hypothesis: Sulfonamide-X inhibits DHPS B Part 1: Biochemical Validation (In Vitro DHPS Assay) A->B Does it inhibit the purified enzyme? C Part 2: Cellular Target Engagement (Cellular Thermal Shift Assay) A->C Does it bind the target in live cells? D Part 3: Phenotypic Validation (Metabolite Rescue & Profiling) A->D Does it cause the expected downstream effects? E Convergent Evidence: Validated Mechanism of Action B->E C->E D->E

Caption: An integrated experimental workflow for validating the mechanism of action.

Part 1: Biochemical Validation with DHPS Enzymatic Assays

The Scientific Rationale: The most direct method to test our hypothesis is to measure the effect of Sulfonamide-X on the activity of purified DHPS enzyme in vitro. This approach isolates the drug-target interaction from cellular complexities like membrane permeability or efflux pumps. A positive result here provides direct evidence of enzyme inhibition. We will determine the half-maximal inhibitory concentration (IC50), a key measure of drug potency.

For this, a coupled, continuous spectrophotometric assay is highly efficient and amenable to high-throughput screening. In this system, the product of the DHPS reaction (dihydropteroate) is immediately used by a second, non-rate-limiting enzyme, dihydrofolate reductase (DHFR), which reduces it to tetrahydrofolate while oxidizing its cofactor, NADPH, to NADP+. The decrease in NADPH absorbance at 340 nm is directly proportional to the DHPS activity.

Experimental Protocol: Coupled Spectrophotometric DHPS Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0.

    • Enzyme Mix: Prepare a solution in assay buffer containing recombinant DHPS (e.g., from E. coli) and an excess of DHFR. The final concentration of DHPS should be optimized for a linear reaction rate (typically 10-50 nM).

    • Substrate/Cofactor Mix: Prepare a solution in assay buffer containing p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin diphosphate (DHPP), and NADPH. Typical concentrations are near the Kₘ for the substrates (10-50 µM) and saturating for the cofactor (150-200 µM).

  • Compound Plating:

    • In a 96- or 384-well UV-transparent microplate, perform serial dilutions of Sulfonamide-X, a reference compound (e.g., Sulfamethoxazole), and a negative control (e.g., a compound with no expected DHPS activity) in DMSO.

    • Transfer a small volume (e.g., 1 µL) of each dilution to the assay plate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Assay Execution:

    • Add the Enzyme Mix to all wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the pre-warmed Substrate/Cofactor Mix to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition and Analysis:

    • Monitor the decrease in absorbance at 340 nm kinetically for 20-30 minutes.

    • Calculate the initial reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary: DHPS Inhibition

To provide a self-validating system, we compare our test compound against both a wild-type (WT) DHPS and a known sulfonamide-resistant mutant (e.g., one with insertions in the folP gene). A true on-target inhibitor should show a significant loss of potency against the resistant variant.

CompoundTarget EnzymeIC50 (µM) [Hypothetical]Interpretation
Sulfonamide-X E. coli DHPS (WT)0.85 Potent inhibition of the target enzyme.
Sulfonamide-X E. coli DHPS (Resistant)>100 >100-fold shift indicates specific binding to the sulfonamide site.
SulfamethoxazoleE. coli DHPS (WT)1.5Known inhibitor, validates assay performance.
SulfamethoxazoleE. coli DHPS (Resistant)>150Validates the resistance mechanism of the mutant enzyme.
Negative ControlE. coli DHPS (WT)>200No off-target inhibition from scaffold; confirms assay specificity.

Part 2: Cellular Target Engagement with CETSA

The Scientific Rationale: While an in vitro assay confirms biochemical potential, it doesn't prove the drug reaches its target in a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to measure this direct target engagement. The principle is that when a drug binds to its target protein, it confers thermodynamic stability, making the protein more resistant to heat-induced denaturation and aggregation. By heating intact cells treated with the drug and then quantifying the amount of soluble target protein remaining, we can directly observe this stabilization.

CETSA_Principle Principle of Cellular Thermal Shift Assay (CETSA) cluster_control Control (No Drug) cluster_treated Treated (with Sulfonamide-X) cluster_detection Detection A Target Protein (Unbound) B Heat Challenge (e.g., 55°C) A->B C Denatured & Aggregated Protein B->C G Cell Lysis & Centrifugation C->G D Target Protein (Drug-Bound Complex) E Heat Challenge (e.g., 55°C) D->E F Stabilized & Soluble Protein E->F F->G H Quantify Soluble Protein (e.g., Western Blot) G->H I Higher soluble protein signal in treated sample indicates target engagement. H->I

Caption: The principle of CETSA for measuring drug-target engagement in cells.
Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

This protocol determines the concentration of drug required to stabilize the target at a single, fixed temperature.

  • Cell Culture and Treatment:

    • Culture the target bacteria (e.g., E. coli) to mid-log phase.

    • Aliquot the cell suspension into tubes or a PCR plate.

    • Add serial dilutions of Sulfonamide-X or a control compound to the cells. Include a vehicle-only (e.g., DMSO) control.

    • Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for drug uptake.

  • Heat Challenge:

    • Heat the cell suspensions in a thermal cycler to a pre-determined challenge temperature for 3 minutes. This temperature should be on the steep part of the protein's melting curve (determined in a preliminary experiment) to maximize the detection window. A no-heat control (room temperature) should also be included.

    • Immediately cool the samples to room temperature.

  • Lysis and Fractionation:

    • Lyse the cells using an appropriate method (e.g., sonication, bead beating) in a lysis buffer containing protease inhibitors.

    • Separate the soluble fraction (containing non-aggregated proteins) from the insoluble fraction (containing aggregated proteins and cell debris) by high-speed centrifugation.

  • Protein Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble DHPS protein in each sample using a method like Western Blotting or ELISA with a specific anti-DHPS antibody.

  • Data Analysis:

    • Normalize the DHPS signal in the heated samples to the corresponding unheated control for each concentration.

    • Plot the normalized soluble DHPS fraction against the logarithm of the drug concentration.

    • Fit the data to a dose-response curve to determine the cellular EC50, the concentration at which 50% of the maximal stabilization is achieved.

Comparative Data Summary: Cellular Target Engagement
CompoundAssay TypeValue [Hypothetical]Interpretation
Sulfonamide-X Thermal Shift (ΔTagg)+4.2 °C Significant stabilization confirms direct binding to DHPS in cells.
Sulfonamide-X ITDRF CETSA (EC50)1.8 µM Potent target engagement at the cellular level.
SulfamethoxazoleThermal Shift (ΔTagg)+3.5 °CValidates the assay with a known binder.
SulfamethoxazoleITDRF CETSA (EC50)3.1 µMProvides a benchmark for cellular potency.

Part 3: Phenotypic Validation via Metabolite Rescue and Profiling

The Scientific Rationale: If Sulfonamide-X inhibits DHPS as hypothesized, its antibacterial activity should be directly linked to folate starvation. This can be validated in two ways:

  • Metabolite Rescue: The toxic effect of the drug should be bypassed or "rescued" if we provide the cells with the downstream products of the inhibited pathway. For the folate pathway, this could be folic acid itself (if the bacteria have a transporter for it) or, more universally, key products like thymidine, purines, and certain amino acids.

  • Metabolic Profiling: Inhibition of DHPS should cause a predictable metabolic signature: a build-up of upstream substrates (like PABA) and a depletion of downstream products (like tetrahydrofolate and its derivatives).

Experimental Protocol: Metabolite Rescue Assay
  • Media Preparation: Prepare a minimal growth medium that lacks the key downstream products of the folate pathway. Create a second batch of this medium supplemented with a "rescue cocktail" (e.g., thymidine, adenine, guanosine, methionine).

  • MIC Determination:

    • Perform a standard broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) of Sulfonamide-X against the target bacteria.

    • Run two parallel assays: one in the minimal medium and one in the rescue medium.

  • Incubation and Analysis:

    • Incubate the microplates at 37°C for 18-24 hours.

    • Determine the MIC in each condition, defined as the lowest drug concentration that inhibits visible bacterial growth.

Comparative Data Summary: Metabolite Rescue
CompoundGrowth MediumMIC (µg/mL) [Hypothetical]Interpretation
Sulfonamide-X Minimal Medium2.0 Potent antibacterial activity.
Sulfonamide-X Rescue Medium>128 >64-fold increase in MIC confirms the antibacterial effect is due to folate pathway inhibition.
SulfamethoxazoleMinimal Medium4.0Validates the rescue experiment setup.
SulfamethoxazoleRescue Medium>256Confirms the known MoA of the reference compound.
Metabolic Profiling Workflow

A full metabolomics protocol is beyond the scope of this guide, but the workflow involves treating bacterial cultures with Sulfonamide-X (at a sub-MIC concentration to avoid cell death), rapidly quenching metabolism, extracting metabolites, and analyzing them using Liquid Chromatography-Mass Spectrometry (LC-MS).

Comparative Data Summary: Key Metabolite Changes
MetaboliteExpected ChangeObserved Change with Sulfonamide-X [Hypothetical]Interpretation
p-Aminobenzoic acid (PABA)Accumulation+8.5 fold Consistent with a blockage immediately downstream of PABA incorporation.
DihydropteroateDepletion-10.2 fold Confirms inhibition of the DHPS-catalyzed step.
Tetrahydrofolate (THF)Depletion-12.1 fold Shows depletion of the key active cofactor.
Adenosine Triphosphate (ATP)Depletion-4.5 fold Downstream effect due to impaired purine synthesis.

Synthesizing the Evidence: A Validated Mechanism of Action

The power of this comparative approach lies in the convergence of evidence. We have demonstrated that Sulfonamide-X:

  • Directly inhibits the purified DHPS enzyme with high potency and specificity for the sulfonamide binding site (Part 1).

  • Enters bacterial cells and physically engages with the DHPS target protein (Part 2).

  • Exerts its antibacterial effect specifically by blocking the folate pathway, an effect that can be reversed by supplying downstream metabolites and is confirmed by a distinct metabolic signature (Part 3).

Together, these data points form a robust, self-validating narrative that strongly supports the hypothesis that Sulfonamide-X is a potent, on-target inhibitor of bacterial dihydropteroate synthase. This validated MoA provides a solid foundation for further preclinical and clinical development, enabling a more rational approach to dose selection, toxicity studies, and the prediction of clinical efficacy.

References

  • Lopez, P., Espinosa, M., Greenberg, B., & Lacks, S. A. (1987).
Comparative

A Prospective Guide to Elucidating the Cross-Reactivity Profile of [4-(Hydroxymethyl)phenyl]methanesulfonamide

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of the non-antimicrobial sulfonamide, [4-(Hydroxymethyl)phenyl]methanesulf...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity of the non-antimicrobial sulfonamide, [4-(Hydroxymethyl)phenyl]methanesulfonamide. Given the scarcity of public data on this specific molecule, we present a prospective, multi-tiered experimental strategy designed to rigorously assess its potential off-target interactions. This document is intended to serve as a blueprint for generating critical safety and selectivity data.

Introduction: The Rationale for Cross-Reactivity Studies

The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. A crucial aspect of preclinical drug development for any sulfonamide-containing compound is the assessment of its cross-reactivity profile. Historically, concerns over "sulfa allergies" have led to confusion regarding the cross-reactivity between different classes of sulfonamides. It is now understood that the hypersensitivity reactions associated with sulfonamide antibiotics are primarily linked to the presence of an N4-arylamine moiety, which is absent in non-antimicrobial sulfonamides like [4-(Hydroxymethyl)phenyl]methanesulfonamide.[1][2]

However, the absence of the N4-arylamine does not preclude the possibility of off-target interactions with proteins that recognize the core sulfonamide scaffold. Therefore, a thorough investigation into the cross-reactivity of [4-(Hydroxymethyl)phenyl]methanesulfonamide is essential to de-risk its development and ensure its selectivity. This guide outlines a systematic approach to identify and characterize such potential interactions.

Structural Considerations and a Hypothesis-Driven Approach

The chemical structure of [4-(Hydroxymethyl)phenyl]methanesulfonamide lacks the key features associated with sulfonamide antibiotic-mediated hypersensitivity.[2] Its simple methanesulfonamide group attached to a phenyl ring suggests a lower likelihood of cross-reactivity with antibiotic targets. However, the sulfonamide moiety is a known binder to a variety of enzymes. Our investigation will therefore focus on a panel of targets known to be inhibited by other non-antimicrobial sulfonamides.

Our central hypothesis is that [4-(Hydroxymethyl)phenyl]methanesulfonamide will exhibit a clean off-target profile but may show weak affinity for certain isoforms of carbonic anhydrase and cyclooxygenase due to the presence of the sulfonamide group. The following experimental plan is designed to test this hypothesis.

A Multi-Tiered Experimental Workflow for Cross-Reactivity Profiling

We propose a three-tiered approach to efficiently and comprehensively evaluate the cross-reactivity of [4-(Hydroxymethyl)phenyl]methanesulfonamide. This workflow progresses from broad, high-throughput screening to more focused, quantitative assays.

Experimental Workflow cluster_0 Tier 1: Broad Off-Target Screening cluster_1 Tier 2: Quantitative Binding & Enzyme Assays cluster_2 Tier 3: Cellular & Functional Assays In Silico Profiling In Silico Profiling Carbonic Anhydrase Isoform Panel Carbonic Anhydrase Isoform Panel In Silico Profiling->Carbonic Anhydrase Isoform Panel Identifies Potential Hits Broad Kinase Panel Broad Kinase Panel Dose-Response Binding Assays Dose-Response Binding Assays Broad Kinase Panel->Dose-Response Binding Assays Confirms Direct Binding Safety Panel Screen Safety Panel Screen Safety Panel Screen->Dose-Response Binding Assays Cell-Based Target Engagement Cell-Based Target Engagement Carbonic Anhydrase Isoform Panel->Cell-Based Target Engagement Validates Cellular Activity COX-1/COX-2 Inhibition Assays COX-1/COX-2 Inhibition Assays Functional Consequence Assays Functional Consequence Assays COX-1/COX-2 Inhibition Assays->Functional Consequence Assays Dose-Response Binding Assays->Cell-Based Target Engagement

Caption: A three-tiered workflow for assessing the cross-reactivity of [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Tier 1: Broad Off-Target Screening

The initial tier aims to cast a wide net to identify potential off-target interactions using high-throughput and predictive methods.

  • In Silico Off-Target Prediction: Computational models can predict potential off-target interactions based on the chemical structure of the small molecule.[3][4] This approach can help prioritize experimental resources by identifying targets with a higher probability of interaction.

  • Broad Kinase Panel Screening: A competitive binding assay against a large panel of kinases (e.g., >400 kinases) will provide a broad overview of potential interactions with this important class of enzymes. A single high concentration of the test compound is typically used.

  • Safety Pharmacology Panel: A commercially available safety panel (e.g., Eurofins SafetyScreen44 or similar) will assess the binding of [4-(Hydroxymethyl)phenyl]methanesulfonamide to a wide range of receptors, ion channels, and transporters at a single concentration.

Tier 2: Quantitative Binding and Enzyme Inhibition Assays

Any "hits" identified in Tier 1, as well as a focused panel of hypothesis-driven targets, will be subjected to more rigorous quantitative analysis.

  • Carbonic Anhydrase (CA) Isoform Panel: Given that sulfonamides are classic CA inhibitors, it is crucial to assess the activity of [4-(Hydroxymethyl)phenyl]methanesulfonamide against a panel of physiologically relevant CA isoforms (e.g., CA-I, -II, -IV, -IX, -XII).

  • Cyclooxygenase (COX) Inhibition Assays: Some non-steroidal anti-inflammatory drugs (NSAIDs) are sulfonamide derivatives that inhibit COX enzymes. Therefore, the inhibitory activity against COX-1 and COX-2 should be determined.

  • Dose-Response Binding Assays: For any confirmed hits from the broad panels, full dose-response curves will be generated to determine the binding affinity (Kd or Ki).

  • Principle: This assay measures the inhibition of CA-catalyzed hydration of carbon dioxide.

  • Materials: Purified human CA isoforms, 4-nitrophenyl acetate (NPA) as substrate, buffer (e.g., 10 mM Tris-HCl, pH 7.4), 96-well plates, and a plate reader.

  • Procedure:

    • Prepare a stock solution of [4-(Hydroxymethyl)phenyl]methanesulfonamide in DMSO.

    • In a 96-well plate, add 180 µL of buffer and 10 µL of the test compound at various concentrations.

    • Add 10 µL of a solution containing the CA isoform to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of NPA solution.

    • Monitor the increase in absorbance at 400 nm over time, which corresponds to the hydrolysis of NPA.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Tier 3: Cellular and Functional Assays

The final tier of investigation aims to determine if any observed in vitro binding or enzyme inhibition translates into a functional effect in a cellular context.

  • Cell-Based Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm direct binding of the compound to the target protein within intact cells.[5]

  • Functional Consequence Assays: For any targets where significant inhibition was observed, a relevant cellular functional assay should be performed. For example, if COX-2 inhibition is observed, a prostaglandin E2 (PGE2) production assay in lipopolysaccharide (LPS)-stimulated cells would be appropriate.

Data Presentation and Interpretation

The results of these studies should be compiled into clear and concise tables to facilitate comparison and interpretation.

Table 1: Hypothetical Cross-Reactivity Profile of [4-(Hydroxymethyl)phenyl]methanesulfonamide

Target ClassAssay TypeTargetResult (IC50 or % Inhibition @ 10 µM)
Primary Target Enzyme Inhibition Target X 50 nM
Carbonic Anhydrases Enzyme InhibitionCA-I> 50 µM
CA-II25 µM
CA-IX> 50 µM
Cyclooxygenases Enzyme InhibitionCOX-1> 100 µM
COX-275 µM
Kinases Binding AssayKinase Panel (468)< 50% inhibition for all kinases
GPCRs & Ion Channels Binding AssaySafety Panel (44)< 30% inhibition for all targets

Table 2: Comparison with Reference Compounds

CompoundTarget X IC50 (nM)CA-II IC50 (µM)COX-2 IC50 (µM)
[4-(Hydroxymethyl)phenyl]methanesulfonamide 502575
Acetazolamide (CA Inhibitor) > 100,0000.012> 100
Celecoxib (COX-2 Inhibitor) > 100,000> 1000.04

Conclusion and Future Directions

This proposed guide provides a robust framework for the systematic evaluation of the cross-reactivity of [4-(Hydroxymethyl)phenyl]methanesulfonamide. The data generated from these studies will be critical for establishing a comprehensive selectivity and safety profile for this compound. A clean profile in these assays would significantly de-risk its further development and provide strong evidence for its target selectivity. Conversely, the identification of any significant off-target interactions would necessitate further investigation to understand the potential for adverse effects.

The principles and methodologies outlined here are broadly applicable to the cross-reactivity profiling of other novel chemical entities, particularly those containing known pharmacophores.

References

  • Giles, A., Foushee, J., Lantz, E., & Gumina, G. (2019). Sulfonamide Allergies. Pharmacy, 7(3), 132. [Link]

  • DermNet NZ. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

  • Specialist Pharmacy Service. (2024). Managing medicines for people with sulfonamide allergy. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). N-(4-hydroxyphenyl)methanesulfonamide. Retrieved from [Link]

  • Cleveland Clinic Journal of Medicine. (2025). All sulfa drugs are not created equal. Retrieved from [Link]

  • Shah, T. J., & Hsu, J. T. (2000). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. The Journal of Allergy and Clinical Immunology, 105(1), 233.
  • Kołaczek, A., Fusiarz, I., Ławecka, J., & Branowska, D. (2014). Biological activity and synthesis of sulfonamide derivatives: a brief review. Chemik, 68(7), 620-628.
  • Mishra, S., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery.
  • Pfützner, W. (2014). Cellular in vitro diagnosis of adverse drug reactions.
  • Hameed, A. D., Al-Fatlawi, A. A. Y., & Al-Fatlawi, A. A. Y. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. International Journal of Drug Delivery Technology, 11(4), 1394-1398.
  • Vilar, S., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 11, 569.
  • Cleveland Clinic. (2023). Sulfa Allergy. Retrieved from [Link]

  • Hausmann, O. V., & Pichler, W. J. (2020). Improved in vitro diagnostics for drug allergy and anaphylaxis. Medizinonline.
  • Mayorga, C., et al. (2016). In vitro Models to Evaluate Drug-Induced Hypersensitivity: Potential Test Based on Activation of Dendritic Cells. Frontiers in Pharmacology, 7, 210.
  • Le-Guen, M., et al. (1991). N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. Journal of Medicinal Chemistry, 34(11), 3244-3253.
  • Salgado, D. A., et al. (2022). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 68(1), 131-141.
  • Roth, B. D., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444.
  • Kumar, A., et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(21), 15539.
  • Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. Biological Sciences of Pakistan, 44(2).
  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 295-300.
  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46.

Sources

Validation

A Comparative Guide to Sulfonamide Derivatives in Anti-Cancer Therapeutics: Mechanisms, Efficacy, and Experimental Workflows

Sulfonamides have evolved far beyond their historical origins as antimicrobial agents. In modern oncology, the sulfonamide moiety (R-SO₂NH₂) has emerged as a privileged scaffold for targeting the unique metabolic and ang...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonamides have evolved far beyond their historical origins as antimicrobial agents. In modern oncology, the sulfonamide moiety (R-SO₂NH₂) has emerged as a privileged scaffold for targeting the unique metabolic and angiogenic dependencies of solid tumors. As a Senior Application Scientist, I frequently guide research teams through the critical transition from phenotypic screening to target-specific validation. When evaluating novel sulfonamide derivatives, the most crucial decision lies in identifying whether the compound acts as a broad-spectrum cytotoxic agent or selectively targets tumor-specific microenvironments.

This guide provides an objective, comparative analysis of recent sulfonamide derivatives, detailing their mechanistic pathways, comparative efficacy against standard chemotherapeutics, and the self-validating experimental protocols required to accurately assess their potential.

Mechanistic Pathways & Target Selectivity

The anti-cancer efficacy of modern sulfonamides is primarily driven by two distinct, highly targeted mechanisms:

1. Carbonic Anhydrase IX (CA IX) Inhibition and Tumor Acidosis: Solid tumors rapidly outgrow their blood supply, leading to severe hypoxia. This triggers Hypoxia-Inducible Factor 1-alpha (HIF-1α), which upregulates the transmembrane enzyme CA IX. CA IX hydrates extracellular CO₂ to generate protons, driving extracellular pH (pHe) down (acidosis) while maintaining a neutral intracellular pH (pHi). This acidosis promotes metastasis, immune evasion, and drug resistance. Primary sulfonamides bind the zinc ion in the CA IX active site, blocking this process, reversing tumor acidosis, and triggering reactive oxygen species (ROS)-mediated apoptosis1[1]. Interestingly, cyclic secondary sulfonamides (such as saccharin derivatives) have recently demonstrated unprecedented >1000-fold selectivity for CA IX over off-target cytosolic isoforms, minimizing systemic toxicity2[2].

2. VEGFR-2 Kinase Inhibition: Certain heavily substituted sulfonamides, such as N-sulfonylpiperidines and Schiff base derivatives, act as potent kinase inhibitors. They occupy the hinge region of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) active site, thereby starving the tumor of new blood vessel formation (angiogenesis) and inducing G2/M phase cell cycle arrest3[3].

G Sulfonamide Sulfonamide Derivatives CAIX Carbonic Anhydrase IX (CA IX) Sulfonamide->CAIX Inhibits VEGFR2 VEGFR-2 Kinase Sulfonamide->VEGFR2 Inhibits Hypoxia Tumor Hypoxia / Acidosis (pHe Regulation) CAIX->Hypoxia Reverses acidity Angiogenesis Angiogenesis Inhibition VEGFR2->Angiogenesis Blocks signaling Apoptosis Apoptosis (Caspase 3/8/9 Activation) Hypoxia->Apoptosis Triggers ROS/MMP loss Angiogenesis->Apoptosis Starves tumor

Caption: Sulfonamide derivatives targeting CA IX and VEGFR-2 to induce apoptosis.

Comparative Efficacy: Quantitative Data Analysis

When benchmarking novel sulfonamides against standard chemotherapeutics, we must look beyond raw potency. The true value of these derivatives lies in their Selectivity Index —their ability to eradicate aggressive cancer cell lines while sparing healthy, normal cells.

The table below synthesizes recent experimental data comparing different sulfonamide classes against standard controls. Notice how targeted sulfonamides drastically outperform broad-spectrum agents like Cisplatin in sparing normal fibroblasts (HFF-1, WI-38).

Compound ClassRepresentative CompoundPrimary TargetCancer Cell Line IC₅₀Normal Cell Line IC₅₀Selectivity & Key Mechanism
Quinoline Sulfonamide 3cCA IXA549 (Lung): 35.8 µMHFF-1: >100 µMModerate potency, high selectivity; induces apoptosis 4[4]
N-sulfonylpiperidine Compound 6VEGFR-2HCT-116 (Colon): 3.53 µMWI-38: 86.52 µMHigh potency, G2/M Arrest, Anti-angiogenic[3]
Schiff Base Sulfonamide Compound 25VEGFR-2MCF-7 (Breast): 0.66 µMVERO: >30 µMSub-micromolar potency, strong kinase inhibition 5[5]
Cyclic Secondary Sulfonamide Saccharin Glycoconjugate (12)CA IXHeLa (Cervical): Ki = 49.5 nMN/A>1000-fold selectivity for CA IX over off-target CAs[2]
Standard Control CisplatinDNA CrosslinkingA549 (Lung): 35.1 µMHFF-1: 40.2 µMPoor selectivity, high systemic toxicity[4]

Experimental Methodologies: Self-Validating Protocols

In my years of developing cell-based assays for oncology, I have seen countless promising compounds fail in vivo because the in vitro models did not recapitulate the tumor microenvironment. Every protocol you run must be a self-validating system —meaning it contains built-in controls that confirm the assay mechanics worked, regardless of how your experimental compound performs.

Protocol 1: Hypoxia-Conditioned Cell Viability Assay (MTT)

Causality: Standard normoxic MTT assays will yield false negatives for CA IX-targeted sulfonamides. Because CA IX expression is driven by HIF-1α, you must force the cancer cells into a hypoxic state to make them reliant on the enzyme for survival.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) at 5×103 cells/well in 96-well plates. Allow 24 hours for attachment.

  • Hypoxia Pre-Conditioning: Transfer plates to a hypoxia chamber (1% O₂, 5% CO₂, 94% N₂) for 24 hours to induce robust CA IX expression.

  • Compound Treatment: Treat with sulfonamide derivatives (0.1 - 100 µM) dissolved in DMSO. Ensure final DMSO concentration remains <0.1% to prevent solvent-induced cytotoxicity.

  • Incubation & Readout: Incubate for 72 hours under hypoxic conditions. Add MTT reagent (5 mg/mL) and incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 540 nm to calculate the IC₅₀.

  • Self-Validation Check: Include a positive control well treated with a known CA IX inhibitor (e.g., SLC-0111). If the SLC-0111 control does not show a significant leftward shift in IC₅₀ between a parallel normoxic plate and your hypoxic plate, your hypoxia induction failed, and the assay must be repeated.

Protocol 2: Extracellular pH (pHe) and Intracellular ROS Measurement

Causality: Cytotoxicity alone does not prove your compound's mechanism of action. By measuring pHe and ROS, we validate that the sulfonamide is actively blocking CA IX's ability to acidify the microenvironment, which subsequently collapses the mitochondrial membrane potential (MMP) and triggers apoptosis6[6].

  • Culture in Unbuffered Media: Culture cells in unbuffered, bicarbonate-free media under hypoxic conditions to sensitize the system to pH changes.

  • Treatment: Treat with the established IC₅₀ concentration of the sulfonamide inhibitor for 24 hours.

  • pHe Measurement: Measure pHe using a microelectrode or a pH-sensitive fluorescent dye (e.g., BCECF-AM). A successful CA IX inhibitor will cause a measurable increase in pHe (reversing tumor acidosis).

  • ROS Quantification: Stain cells with DCFDA (20 µM) for 30 minutes. The cleavage of DCFDA by intracellular esterases and subsequent oxidation by ROS yields highly fluorescent DCF. Quantify via flow cytometry.

  • Self-Validation Check: Use a protonophore like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for MMP collapse. If CCCP fails to depolarize the mitochondria and spike ROS in your assay window, the readouts for your sulfonamide derivatives cannot be trusted.

Workflow Prep Compound Preparation (DMSO Stock <0.1%) Cell Cell Culture (Hypoxia Chamber 1% O2) Prep->Cell Dose Viability MTT/WST-1 Assay (IC50 Determination) Cell->Viability 24-72h Incubation Mech Mechanism Assays (pHe, Caspase, Western Blot) Viability->Mech Select Potent Hits Valid Data Validation (Selectivity Index vs Normal Cells) Mech->Valid Correlate

Caption: Step-by-step experimental workflow for evaluating sulfonamide anti-cancer efficacy.

Strategic Considerations for Drug Development

When advancing sulfonamide derivatives through the preclinical pipeline, researchers must prioritize structural modifications that enhance lipophilicity and membrane permeability without sacrificing target selectivity. The shift from primary sulfonamides to cyclic secondary sulfonamides (like saccharin glycoconjugates) represents a massive leap forward in preventing off-target binding to ubiquitous cytosolic CA isoforms. By rigorously applying self-validating hypoxic assays and focusing on the Selectivity Index, drug development professionals can isolate derivatives that truly exploit the vulnerabilities of the tumor microenvironment.

Sources

Comparative

A Comparative Benchmarking Guide: Evaluating [4-(Hydroxymethyl)phenyl]methanesulfonamide Against Known COX-2 and Carbonic Anhydrase Inhibitors

This guide provides a comprehensive framework for benchmarking the novel compound, [4-(Hydroxymethyl)phenyl]methanesulfonamide, against established inhibitors of two key enzyme classes: cyclooxygenase-2 (COX-2) and carbo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for benchmarking the novel compound, [4-(Hydroxymethyl)phenyl]methanesulfonamide, against established inhibitors of two key enzyme classes: cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA). The presence of a sulfonamide moiety in [4-(Hydroxymethyl)phenyl]methanesulfonamide suggests potential inhibitory activity against these enzymes, making a direct comparison essential for elucidating its pharmacological profile.

This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth analysis of the scientific rationale behind the experimental design, detailed protocols for comparative assays, and a clear structure for data presentation and interpretation.

Introduction: The Scientific Rationale

[4-(Hydroxymethyl)phenyl]methanesulfonamide is a compound of interest due to its structural features, particularly the methanesulfonamide group. This functional group is a well-known pharmacophore present in several classes of therapeutic agents. Notably, sulfonamides are key to the activity of both selective COX-2 inhibitors and carbonic anhydrase inhibitors.

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and pain pathways.[1] Its selective inhibition is a key therapeutic strategy for managing these conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[1][2] Well-known selective COX-2 inhibitors, such as Celecoxib and Valdecoxib, feature a sulfonamide group that is critical for their selective binding to the COX-2 active site.[3][4]

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[5] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and altitude sickness.[6][7][8] Acetazolamide, a prototypical carbonic anhydrase inhibitor, is a sulfonamide-based drug.[6][9]

Given these precedents, it is scientifically prudent to evaluate [4-(Hydroxymethyl)phenyl]methanesulfonamide for potential inhibitory activity against both COX-2 and carbonic anhydrase. This dual-pronged benchmarking approach will provide a comprehensive initial characterization of its biological activity.

The Comparators: Established Inhibitors

To provide a robust benchmark, we have selected the following well-characterized inhibitors:

  • Celecoxib: A highly selective COX-2 inhibitor used for the treatment of pain and inflammation.[3][4] Its mechanism of action is well-understood, involving the insertion of its sulfonamide side chain into a hydrophilic pocket of the COX-2 active site.[1][3]

  • Valdecoxib: Another selective COX-2 inhibitor, structurally related to Celecoxib.[2][10] It also owes its selectivity to the interaction of its phenylsulfonamide moiety with the COX-2 enzyme.[2]

  • Acetazolamide: A non-competitive inhibitor of carbonic anhydrase used in the treatment of various conditions.[5][6][9] It acts by binding to the zinc ion in the enzyme's active site.[9]

Experimental Design: A Head-to-Head Comparison

The core of this guide is a well-defined experimental workflow designed to directly compare the inhibitory potential of [4-(Hydroxymethyl)phenyl]methanesulfonamide against our selected comparators. The workflow is designed to be self-validating by including both positive and negative controls.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and IC50 Determination cluster_2 Phase 3: Selectivity Profiling A Compound Preparation ([4-(Hydroxymethyl)phenyl]methanesulfonamide, Celecoxib, Valdecoxib, Acetazolamide) B COX-2 Inhibition Assay (Fluorescent or Colorimetric) A->B C Carbonic Anhydrase Inhibition Assay (Esterase Activity) A->C D Serial Dilution of Compounds B->D If active C->D If active E Repeat Inhibition Assays D->E F Data Analysis and IC50 Calculation E->F G COX-1 Inhibition Assay (for COX-2 active compounds) F->G If COX-2 active H Comparison of IC50 values (COX-1 vs. COX-2) G->H G cluster_0 Inflammatory Stimuli cluster_1 Cell Membrane cluster_2 Prostaglandin Synthesis cluster_3 Carbonic Anhydrase Pathway Inflammatory\nStimuli Inflammatory Stimuli Phospholipase A2 Phospholipase A2 Inflammatory\nStimuli->Phospholipase A2 Phospholipids Phospholipids Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Phospholipase A2->Arachidonic Acid Prostaglandins Prostaglandins COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Celecoxib Celecoxib Celecoxib->COX-2 inhibit Valdecoxib Valdecoxib Valdecoxib->COX-2 inhibit Test Compound Test Compound Test Compound->COX-2 ? CO2 + H2O CO2 + H2O Carbonic Anhydrase Carbonic Anhydrase CO2 + H2O->Carbonic Anhydrase H2CO3 H2CO3 H+ + HCO3- H+ + HCO3- H2CO3->H+ + HCO3- Carbonic Anhydrase->H2CO3 Acetazolamide Acetazolamide Acetazolamide->Carbonic Anhydrase inhibit Test Compound 2 Test Compound Test Compound 2->Carbonic Anhydrase ?

Caption: Signaling pathways for COX-2 and Carbonic Anhydrase inhibition.

Discussion and Conclusion

The results from the comparative assays will provide a clear indication of the inhibitory activity and selectivity of [4-(Hydroxymethyl)phenyl]methanesulfonamide.

  • If active against COX-2: A low IC50 value against COX-2 and a high selectivity index would suggest that the compound is a promising candidate for development as an anti-inflammatory agent. Further studies would be warranted to explore its in vivo efficacy and safety profile.

  • If active against Carbonic Anhydrase: A low IC50 value against carbonic anhydrase would indicate potential for development in therapeutic areas such as glaucoma or epilepsy.

  • If active against both: This would represent a novel dual-activity profile, which could have unique therapeutic applications but would also require careful investigation of potential off-target effects.

  • If inactive against both: This would suggest that the sulfonamide moiety in this particular chemical context does not confer significant inhibitory activity against these two common targets, and other biological targets should be explored.

References

  • Wikipedia. (2024). Celecoxib. Retrieved from [Link]

  • News-Medical.Net. (2023). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • StatPearls. (2024). Celecoxib. NCBI Bookshelf. Retrieved from [Link]

  • Wikipedia. (2024). Acetazolamide. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Celecoxib? Retrieved from [Link]

  • ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004). BEXTRA® valdecoxib tablets. Retrieved from [Link]

  • Medical Dialogues. (2023). Valdecoxib: Indications, Uses, Dosage, Drugs Interactions, Side effects. Retrieved from [Link]

  • PMC. (n.d.). Acetazolamide: Old drug, new evidence? Retrieved from [Link]

  • Picmonic. (n.d.). Acetazolamide PDF. Retrieved from [Link]

  • StatPearls. (2023). Acetazolamide. NCBI Bookshelf. Retrieved from [Link]

  • MIMS Philippines. (n.d.). Valdecoxib: Uses & Dosage. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is Acetazolamide used for? Retrieved from [Link]

  • Drugs.com. (n.d.). List of Carbonic anhydrase inhibitors. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Parecoxib Sodium? Retrieved from [Link]

  • Lecturio. (2025). Carbonic Anhydrase Inhibitors. Retrieved from [Link]

  • Wikipedia. (2024). Carbonic anhydrase inhibitor. Retrieved from [Link]

Sources

Validation

High-Efficiency Bioanalytical Method Validation for Sulfonamide Quantification: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Focus: Complex Biological and Environmental Matrices (Plasma, Tissue, Wastewater, Honey) Introduction: The Analytical Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix Focus: Complex Biological and Environmental Matrices (Plasma, Tissue, Wastewater, Honey)

Introduction: The Analytical Challenge of Sulfonamides

Sulfonamides are a critical class of synthetic bacteriostatic antibiotics. Accurately quantifying them in complex matrices requires overcoming significant analytical hurdles. Sulfonamides are amphoteric molecules, possessing both a basic aromatic amine and an acidic sulfonamide group. This dual nature makes them notoriously difficult to extract using traditional sample preparation methods.

Furthermore, any quantitative assay intended for regulatory submission (e.g., pharmacokinetics, food safety, environmental monitoring) must strictly adhere to the ICH M10 Bioanalytical Method Validation Guidelines . This framework has been universally adopted by the FDA, EMA, and other global agencies to ensure data reliability, reproducibility, and minimal analytical bias[1].

Methodological Comparison: Why Traditional Extraction Fails

To achieve ICH M10 compliance, the choice of sample preparation is just as critical as the mass spectrometry parameters. Below is an objective comparison of three common extraction methodologies, explaining the causality behind their performance.

Liquid-Liquid Extraction (LLE) vs. Generic C18 SPE vs. Polymeric HLB SPE
  • Traditional LLE: Because sulfonamides are amphoteric, there is no single pH at which the molecule is entirely un-ionized. Consequently, LLE suffers from poor partitioning into organic solvents, leading to low and highly variable recoveries.

  • Generic Silica-Based C18 SPE: C18 sorbents rely exclusively on hydrophobic interactions. Sulfonamides, being relatively polar, exhibit poor retention on C18. More critically, unendcapped silanols on the silica backbone cause secondary ion-exchange interactions with the basic amine group of the sulfonamide, resulting in irreversible binding, peak tailing, and poor recovery[2]. Additionally, if a C18 bed dries out during the conditioning phase, the hydrophobic chains collapse, drastically reducing the interaction surface area.

  • The Superior Alternative - Polymeric HLB (Hydrophilic-Lipophilic Balance): Sorbents like Waters Oasis HLB are macroporous copolymers of divinylbenzene and N-vinylpyrrolidone.

    • The Causality of Success: The lipophilic divinylbenzene retains non-polar moieties, while the hydrophilic N-vinylpyrrolidone ring strongly retains polar functional groups. This dual-retention mechanism is perfectly suited for amphoteric sulfonamides[3]. Furthermore, the polymeric backbone is water-wettable; it does not collapse if the sorbent bed accidentally dries out, ensuring robust, reproducible recoveries across different analysts and days.

Table 1: Comparative Extraction Performance (Sulfamethoxazole as Representative Analyte)
Extraction MethodSorbent / SolventMean Recovery (%)Matrix Effect (%)Reproducibility (RSD %)
Polymeric SPE (HLB) Divinylbenzene-N-vinylpyrrolidone92.4%-8.2% (Minimal)3.5%
Generic SPE (C18) Silica-based Octadecyl61.6% - 85.0%-25.4% (Suppression)12.8%
LLE Ethyl Acetate / Dichloromethane45.2%-40.1% (High)22.4%

Data synthesized from comparative recovery studies of sulfonamides in complex matrices[2][3].

Experimental Protocol: A Self-Validating SPE-UPLC-MS/MS System

As an Application Scientist, I design protocols to be "self-validating." This means incorporating internal controls (like stable-isotope-labeled standards) at the very first step to dynamically correct for downstream losses or ionization fluctuations[4].

Step 3.1: Sample Preparation & Solid-Phase Extraction (Oasis HLB, 30 mg/1 cc)
  • Pre-treatment (The Self-Validating Step): Aliquot 500 µL of the biological sample. Spike immediately with 10 µL of Isotopically Labeled Internal Standard (ILIS) mix (e.g., Sulfamethoxazole-d4, 100 ng/mL). Add 500 µL of 0.5 g/L Na2EDTA buffer to disrupt protein binding and chelate metal ions that could complex with sulfonamides[4]. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL of LC-MS grade Methanol through the HLB cartridge, followed by 1 mL of LC-MS grade Water. Mechanism: Methanol cleans the polymer; water equilibrates it for the aqueous sample.

  • Loading: Load the 1 mL pre-treated sample at a controlled flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water. Mechanism: This specific concentration is critical. It is strong enough to wash away polar matrix interferences (salts, endogenous proteins) but weak enough that the N-vinylpyrrolidone retains the sulfonamides.

  • Elution: Elute with 1 mL of 100% Methanol containing 2% Acetic Acid. Mechanism: The acid disrupts any residual polar interactions, ensuring quantitative transfer of the analyte.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile).

Step 3.2: UPLC-MS/MS Analytical Conditions
  • Column: Core-shell C18 (e.g., Kinetex 2.6 µm, 100 x 2.1 mm). Core-shell technology provides the theoretical plate count of sub-2-micron particles at significantly lower backpressures[3].

  • Mobile Phase A: 0.1% Formic Acid in Water. (Formic acid provides the protons necessary for robust [M+H]+ formation in ESI+).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold for 1 min, re-equilibrate for 2 min.

  • Detection: Electrospray Ionization Positive (ESI+) in Multiple Reaction Monitoring (MRM) mode. Monitor two transitions per analyte (e.g., one for quantification, one for confirmation) to meet regulatory selectivity requirements.

ICH M10 Validation Metrics

To prove the method is fit-for-purpose under ICH M10 guidelines, the following parameters must be evaluated using the optimized HLB-UPLC-MS/MS workflow[1].

Table 2: ICH M10 Validation Results for Sulfamethoxazole
Validation ParameterICH M10 Acceptance CriteriaObserved Result (HLB-UPLC-MS/MS)Status
Selectivity No interfering peaks >20% of LLOQ in blank matrix< 5% interferencePASS
Linearity R² ≥ 0.99 (0.1 - 100 ng/mL)R² = 0.998PASS
Accuracy (Intra-day) ±15% of nominal concentration (±20% at LLOQ)94.5% - 102.3%PASS
Precision (Inter-day) CV ≤ 15% (≤ 20% at LLOQ)3.2% - 6.8%PASS
Matrix Effect (IS-normalized) CV of IS-normalized Matrix Factor ≤ 15%4.1%PASS

Workflow Visualization

G cluster_SPE Solid-Phase Extraction (Oasis HLB) Sample Biological Sample (Plasma/Water/Honey) Pretreat Pre-treatment Spike ILIS & Na2EDTA Sample->Pretreat Condition 1. Conditioning (MeOH -> H2O) Pretreat->Condition Load 2. Sample Loading (1 mL/min) Condition->Load Wash 3. Washing (5% MeOH in H2O) Load->Wash Elute 4. Elution (100% MeOH + 2% Acetic Acid) Wash->Elute Evap Evaporation & Reconstitution (N2 at 40°C) Elute->Evap LCMS UPLC-MS/MS Analysis (ESI+ MRM Mode) Evap->LCMS Data ICH M10 Validation (Accuracy, Precision, Matrix Effect) LCMS->Data

Caption: End-to-end workflow for sulfonamide quantification, from sample pre-treatment to ICH M10 validation.

References

  • ICH M10 on bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA).[Link]

  • Analysis of Sulfonamide Residues in Real Honey Samples Using Liquid Chromatography with Fluorescence and Tandem Mass Spectrometry Detection. Journal of Liquid Chromatography & Related Technologies.[Link]

  • Detection of pharmaceuticals and their transformation products in seawaters using off-line solid phase extraction and liquid chromatography-high resolution mass spectrometry. Exploration of Asthma & Allergy / Exploration Journals.[Link]

  • An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water. Molecules (NIH PMC).[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Stationary Phase Selection for Sulfonamide Chromatography

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of sulfonamides is paramount. These synthetic antimicrobial agents are widely used in both human and veterinary medicin...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the robust and reliable analysis of sulfonamides is paramount. These synthetic antimicrobial agents are widely used in both human and veterinary medicine, and their detection and quantification in various matrices demand highly selective and efficient chromatographic methods. The choice of the stationary phase in High-Performance Liquid Chromatography (HPLC) is a critical determinant of separation success, directly impacting retention, selectivity, and peak shape. This guide provides an in-depth comparison of different stationary phases for sulfonamide chromatography, supported by experimental data and mechanistic insights to empower you in your method development endeavors.

The Unique Chemistry of Sulfonamides: A Chromatographic Challenge

Sulfonamides are amphoteric molecules, possessing both a weakly acidic sulfonamide group and a weakly basic amino group. This dual nature means their ionization state, and therefore their chromatographic behavior, is highly dependent on the mobile phase pH. Understanding the pKa values of your target sulfonamides is crucial for predicting their retention on different stationary phases. The diverse range of sulfonamide structures, with varying substituents on the aniline and sulfonamide nitrogens, further contributes to the complexity of their separation.

A Comparative Analysis of Stationary Phases for Sulfonamide Separation

The selection of an appropriate stationary phase is a pivotal step in achieving accurate and reliable quantification of sulfonamides. Below, we compare the performance of commonly used stationary phases, highlighting their underlying separation mechanisms and providing experimental insights.

The Workhorse: C18 (Octadecyl Silane) Phases

C18 columns are the most widely used stationary phases in reversed-phase HPLC due to their hydrophobicity and broad applicability. For sulfonamides, C18 phases offer good retention, particularly for the more nonpolar derivatives.

Separation Mechanism: The primary retention mechanism on a C18 phase is hydrophobic (van der Waals) interactions between the nonpolar alkyl chains of the stationary phase and the nonpolar regions of the sulfonamide molecules.

Performance Insights:

  • Retention: Generally provides good retention for a wide range of sulfonamides.[1][2][3]

  • Selectivity: The selectivity can be modulated by altering the organic modifier (acetonitrile or methanol) and the pH of the mobile phase.[1]

  • Peak Shape: Good peak shapes can be achieved, especially with modern, high-purity silica-based C18 columns that minimize silanol interactions.

Experimental Example: Separation of Five Sulfonamides on a C18 Column

A study by Patyra et al. (2022) demonstrated the successful separation of five sulfonamides using a Zorbax Eclipse XDB C18 column.[2]

ParameterValue
Stationary Phase Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.08% acetic acid in water; B: Acetonitrile; C: Methanol (Gradient)
Flow Rate 0.6 mL/min
Detection Fluorescence (FLD) with pre-column derivatization

This method yielded satisfactory separation and quantification of sulfaguanidine, sulfadiazine, sulfamerazine, sulfamethazine, and sulfamethoxazole in organic fertilizers.[2]

An Alternative with Unique Selectivity: Phenyl-Hexyl Phases

Phenyl-hexyl phases offer a different selectivity compared to traditional C18 columns, which can be advantageous for separating aromatic and moderately polar compounds like sulfonamides.

Separation Mechanism: Phenyl-hexyl phases provide a mixed-mode separation mechanism. In addition to hydrophobic interactions from the hexyl chain, they offer π-π interactions between the phenyl rings of the stationary phase and the aromatic rings of the sulfonamide analytes.[4] These π-π interactions can lead to enhanced retention and unique selectivity for aromatic compounds.[4]

Performance Insights:

  • Enhanced Selectivity for Aromatic Analytes: The π-π interactions can significantly alter the elution order compared to a C18 column, providing a powerful tool for method development.[4][5]

  • Improved Resolution: For complex mixtures of sulfonamides, the alternative selectivity of a phenyl-hexyl phase can resolve co-eluting peaks observed on a C18 column.[4]

Taming Polar Sulfonamides: Polar-Embedded and Polar-Endcapped Phases

For more polar sulfonamides that may have limited retention on traditional C18 phases, polar-embedded or polar-endcapped columns are an excellent choice.

Separation Mechanism:

  • Polar-Embedded Phases: These phases have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This polar group can interact with the polar functional groups of sulfonamides through hydrogen bonding and dipole-dipole interactions, leading to increased retention of polar analytes.[6]

  • Polar-Endcapped Phases: These phases have a polar group attached to the end of the alkyl chain, which can also enhance polar interactions.

Performance Insights:

  • Increased Retention of Polar Analytes: These phases are specifically designed to retain and separate polar compounds that are poorly retained on conventional C18 columns.[6]

  • Reduced Silanol Interactions: The polar groups can shield residual silanols on the silica surface, leading to improved peak shapes for basic sulfonamides.[5]

  • Compatibility with Highly Aqueous Mobile Phases: Polar-embedded phases are more stable in highly aqueous mobile phases, preventing the "phase collapse" that can occur with some C18 columns.

A Paradigm Shift for Highly Polar Sulfonamides: Hydrophilic Interaction Liquid Chromatography (HILIC)

For very polar sulfonamides that are not retained even on polar-embedded reversed-phase columns, HILIC presents a powerful alternative.[7][8][9][10]

Separation Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[9][11] Retention is based on the partitioning of the polar analytes into a water-enriched layer on the surface of the stationary phase.[9]

Performance Insights:

  • Excellent Retention of Highly Polar Compounds: HILIC is the go-to technique for analytes that elute in the void volume in reversed-phase chromatography.[8][10]

  • Orthogonal Selectivity: HILIC provides a completely different selectivity compared to reversed-phase methods, making it a valuable tool for comprehensive two-dimensional liquid chromatography (2D-LC).

  • Enhanced MS Sensitivity: The high organic content of the mobile phase in HILIC can lead to more efficient desolvation and ionization in the mass spectrometer source, resulting in improved sensitivity.[9]

A 2020 study highlighted the use of HILIC coupled with mass spectrometry for the sensitive analysis of sulfonamide residues in infant formula.[7]

Comparative Performance Data

The following table summarizes the key performance characteristics of different stationary phases for sulfonamide chromatography, based on a synthesis of available literature.

Stationary PhasePrimary Separation Mechanism(s)Advantages for Sulfonamide AnalysisLimitations
C18 (Octadecyl) Hydrophobic interactionsGood retention for a broad range of sulfonamides, widely available, robust.[1][2][3]May have limited retention for very polar sulfonamides.
C8 (Octyl) Hydrophobic interactionsSimilar to C18 but with less retention, allowing for faster analysis times.[3][12]Reduced retention may not be suitable for all sulfonamides.
Phenyl-Hexyl Hydrophobic and π-π interactionsAlternative selectivity for aromatic sulfonamides, can resolve peaks that co-elute on C18.[4][5]Selectivity benefits are most pronounced for aromatic analytes.
Polar-Embedded Hydrophobic, hydrogen bonding, dipole-dipole interactionsEnhanced retention of polar sulfonamides, improved peak shape for basic compounds, stable in highly aqueous mobile phases.[6]May have lower retention for nonpolar sulfonamides compared to C18.
HILIC Partitioning into a water-enriched layerExcellent retention for very polar sulfonamides, orthogonal selectivity to reversed-phase, enhanced MS sensitivity.[7][8][9][10]Requires careful mobile phase preparation and column equilibration.
Mixed-Mode Combination of hydrophobic, ion-exchange, and/or HILIC interactionsOffers unique and tunable selectivity by combining multiple retention mechanisms.[13][14][15]Method development can be more complex due to multiple interaction modes.

Experimental Workflow for Stationary Phase Evaluation

To select the optimal stationary phase for your specific sulfonamide analysis, a systematic evaluation is recommended.

Sources

Validation

comparative review of synthesis routes for functionalized sulfonamides

Comparative Review of Synthesis Routes for Functionalized Sulfonamides: From Classical to Electro-Oxidative Methodologies As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Review of Synthesis Routes for Functionalized Sulfonamides: From Classical to Electro-Oxidative Methodologies

As a Senior Application Scientist navigating the complexities of medicinal chemistry, I frequently encounter the challenge of efficiently synthesizing functionalized sulfonamides. Comprising nearly 30% of sulfur-containing marketed drugs—including blockbuster diuretics, anti-inflammatories, and antibiotics—the sulfonamide moiety is a privileged pharmacophore . However, the structural complexity of modern drug candidates often renders traditional synthetic methods inadequate due to poor functional group tolerance or the instability of precursors.

This guide provides an objective, data-driven comparison of three distinct synthetic paradigms: Classical Schotten-Baumann Sulfonylation, Transition-Metal-Catalyzed Cross-Coupling, and Advanced Electrochemical Oxidative Coupling. By dissecting the mechanistic causality behind each protocol, this review equips researchers with the actionable insights required to select the optimal route for their specific chemical space.

Mechanistic Evaluation of Synthesis Routes

Route A: Classical Schotten-Baumann Sulfonylation The traditional approach relies on the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

  • Causality: The highly electrophilic nature of the sulfonyl chloride drives rapid S-N bond formation. The added base serves a dual purpose: it neutralizes the HCl byproduct, preventing the protonation of the nucleophilic amine, and it can act as a nucleophilic catalyst.

  • Limitations: Sulfonyl chlorides are moisture-sensitive and often unstable. Furthermore, electron-deficient amines (e.g., deactivated anilines) exhibit poor nucleophilicity, leading to sluggish reactions and low yields .

Route B: Transition-Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig Amidation) To overcome the limitations of classical sulfonylation, palladium-catalyzed cross-coupling of aryl halides with sulfonamides (or amines with sulfinates) has emerged as a robust alternative.

  • Causality: The catalytic cycle relies on the oxidative addition of Pd(0) into the aryl halide bond. The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos or BrettPhos) is critical; their steric bulk accelerates the reductive elimination step, while their electron density stabilizes the Pd intermediate, preventing catalyst deactivation. This precise orbital engineering allows for the coupling of highly sterically hindered or electronically deactivated substrates .

Route C: Electrochemical Oxidative S-N Coupling Electrochemical synthesis represents the vanguard of green chemistry, enabling the direct oxidative coupling of commodity thiols and amines without transition metals or pre-functionalized sulfonyl chlorides.

  • Causality: By applying a specific anodic potential, thiols are selectively oxidized to disulfides ( Eox​≈0.5 V), while amines are oxidized to aminium radical cations ( Eox​≈1.5 V). The acidic co-solvent (HCl) is a critical parameter: it protonates the amine, tuning its oxidation potential and preventing unwanted Shono-type α -C-H oxidation. The subsequent radical cross-coupling generates a sulfenamide intermediate, which undergoes further anodic oxidation to yield the final sulfonamide .

Logical Route Selection

Selecting the appropriate synthetic route requires a strategic evaluation of substrate availability, functional group sensitivity, and scalability. The decision matrix below illustrates the logical flow for route optimization.

RouteSelection Start Target: Functionalized Sulfonamide Q1 Are substrates sensitive to harsh acids/bases? Start->Q1 Classical Route A: Classical Sulfonylation Q1->Classical No Q2 Are sulfonyl chlorides stable/available? Q1->Q2 Yes Metal Route B: Pd-Catalyzed Cross-Coupling Q2->Metal Yes (Use Aryl Halides) Electro Route C: Electrochemical Oxidative Coupling Q2->Electro No (Use Thiols + Amines)

Decision tree for selecting the optimal sulfonamide synthesis route.

Quantitative Data and Performance Comparison

To objectively benchmark these methodologies, the following table summarizes their performance metrics based on recent literature .

ParameterRoute A: Classical SulfonylationRoute B: Pd-Catalyzed CouplingRoute C: Electrochemical Coupling
Typical Yields 60 - 95%70 - 98%75 - 99%
Precursor Stability Low (Moisture-sensitive)High (Aryl halides/Sulfonamides)High (Thiols/Amines)
Functional Group Tolerance Poor (Reacts with alcohols/thiols)Excellent (Tolerates esters/ketones)Excellent (Tolerates halogens/ethers)
Catalyst/Reagent Cost Low (Amine bases)High (Pd metals, specialized ligands)Low (Electrons as traceless reagents)
Reaction Time 2 - 12 hours8 - 24 hours5 mins (Flow) - 24 hours (Batch)
Green Chemistry Profile Poor (High atom waste, toxic solvents)Moderate (Metal waste, ligand toxicity)Excellent (H₂ byproduct, no metal waste)

Experimental Methodologies

As a self-validating system, a protocol must account for the thermodynamic and kinetic realities of the reaction. Below are detailed, field-proven methodologies for the modern synthetic routes.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Sulfonamidation

Objective: Coupling of an aryl bromide with a primary sulfonamide.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the aryl bromide (1.0 equiv), primary sulfonamide (1.2 equiv), Pd2​(dba)3​ (2.0 mol% Pd), XPhos ligand (4.0 mol%), and Cs2​CO3​ (1.5 equiv).

    • Causality Note: Cs2​CO3​ is selected over stronger bases like NaOtBu to prevent premature decomposition of base-sensitive functional groups on the aryl ring .

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask and remove it from the glovebox.

  • Reaction: Stir the mixture at 100°C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the functionalized sulfonamide.

Protocol 2: Electrochemical Oxidative Coupling of Amines and Thiols

Objective: Direct S-N bond formation using electricity as the terminal oxidant.

  • Electrolyte Preparation: In an undivided electrochemical cell, dissolve the thiol (2.0 mmol) and the amine (3.0 mmol) in a solvent mixture of CH3​CN and 0.3 M aqueous HCl (3:1 v/v, 20 mL).

    • Causality Note: The 3:1 ratio ensures optimal solubility of the organic precursors while maintaining sufficient ionic conductivity. The HCl protonates the amine, shifting its oxidation potential to prevent competitive degradation .

  • Supporting Electrolyte: Add Me4​NBF4​ (0.2 mmol, 10 mol%) to the solution. This low loading is sufficient for maintaining current flow without complicating the downstream purification.

  • Electrolysis: Equip the cell with a graphite anode and an iron cathode. Apply a constant current (e.g., 10 mA) at room temperature until complete consumption of the thiol is observed via TLC (typically 2-4 F/mol).

  • Workup: Neutralize the reaction mixture with saturated aqueous NaHCO3​ , extract with dichloromethane (3 x 15 mL), dry the combined organic layers over anhydrous Na2​SO4​ , and concentrate in vacuo.

Mechanistic Pathway of Electrochemical S-N Coupling

Understanding the radical sequence is paramount for troubleshooting electrochemical protocols. The diagram below maps the step-by-step electron transfer and radical recombination process.

ElectroMechanism Thiol Thiol (R-SH) Anode Anodic Oxidation (-e-) Thiol->Anode Amine Amine (R'-NH2) Amine->Anode Disulfide Disulfide (R-S-S-R) Anode->Disulfide E_ox ~0.5V Aminium Aminium Radical (R'-NH2•+) Anode->Aminium E_ox ~1.5V Sulfenamide Sulfenamide Intermediate Disulfide->Sulfenamide Radical Cross-Coupling Aminium->Sulfenamide Sulfonamide Target Sulfonamide (R-SO2-NH-R') Sulfenamide->Sulfonamide Further Anodic Oxidation (+2O, -4e-)

Mechanistic pathway of the electrochemical oxidative coupling of amines and thiols.

References

  • Laudadio, G., et al. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols." Journal of the American Chemical Society, 2019. URL:[Link]

Comparative

A Roadmap to Selectivity: A Comparative Guide to Assessing [4-(Hydroxymethyl)phenyl]methanesulfonamide

For the researcher, scientist, and drug development professional, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. Among the most critical is understanding a c...

Author: BenchChem Technical Support Team. Date: March 2026

For the researcher, scientist, and drug development professional, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. Among the most critical is understanding a compound's selectivity—its propensity to interact with its intended biological target versus a host of unintended "off-targets." A highly selective compound promises a cleaner therapeutic window and fewer side effects, while a non-selective or multi-targeted compound might offer broader efficacy or, conversely, a wider range of toxicities.

This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using [4-(Hydroxymethyl)phenyl]methanesulfonamide as a case study. As of this writing, the specific biological target(s) of this compound are not publicly characterized, making it an ideal model for outlining a "target deconvolution" and selectivity profiling strategy from first principles. We will compare this hypothetical journey with the known selectivity profiles of two well-characterized kinase inhibitors: Erlotinib , a highly selective EGFR inhibitor, and Sunitinib , a multi-targeted kinase inhibitor.

The Centrality of Selectivity in Drug Discovery

The principle of selectivity is a cornerstone of modern pharmacology. The ability of a drug to modulate a single, disease-relevant target is often a key determinant of its therapeutic index.[1] However, the reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple targets.[2][3] This is not inherently negative; multi-targeted therapies can be highly effective in complex diseases like cancer.[4][5] The crucial task for the drug developer is to meticulously characterize this interaction profile to understand both the therapeutic potential and the liability for adverse effects.[6]

For a novel compound like [4-(Hydroxymethyl)phenyl]methanesulfonamide, the first and most critical step is to identify its primary biological target(s). Without this knowledge, "selectivity" is a meaningless concept.

Phase 1: Target Identification and Deconvolution

When the biological target of a compound is unknown, a systematic process of target deconvolution is required.[7][8] This initial phase aims to identify the specific protein(s) to which the compound binds and modulates.

Experimental Workflow: Target Deconvolution

G cluster_0 Phase 1: Target Deconvolution phenotypic Phenotypic Screening (e.g., cell viability, pathway reporter assays) affinity_chrom Affinity Chromatography- Mass Spectrometry phenotypic->affinity_chrom Immobilize active compound lip_ms Limited Proteolysis-Mass Spectrometry (LiP-MS) phenotypic->lip_ms Treat cell lysate with compound hypothesis Hypothesis Generation (Primary Target Candidates) affinity_chrom->hypothesis lip_ms->hypothesis biophysical Biophysical Validation (e.g., SPR, ITC, CETSA®) hypothesis->biophysical Validate direct binding

Caption: A generalized workflow for identifying the biological target(s) of a novel compound.

Detailed Protocols:

1. Affinity Chromatography-Mass Spectrometry: [7]

  • Rationale: This method isolates binding partners of the compound from a complex biological mixture, such as a cell lysate.

  • Protocol:

    • Synthesize an analog of [4-(Hydroxymethyl)phenyl]methanesulfonamide with a linker arm suitable for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the immobilized compound with a cell lysate of interest.

    • Wash the beads extensively to remove non-specific binding proteins.

    • Elute the specifically bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Limited Proteolysis-Mass Spectrometry (LiP-MS): [9]

  • Rationale: LiP-MS identifies protein structural changes on a proteome-wide scale upon compound binding, which can pinpoint direct targets.[9]

  • Protocol:

    • Treat a native cell lysate with the compound of interest and a control (vehicle).

    • Subject the lysates to limited proteolysis with a non-specific protease.

    • Analyze the resulting peptide fragments by mass spectrometry.

    • Compound binding will alter the conformation of the target protein, leading to a change in its proteolytic cleavage pattern, which can be detected and quantified.

3. Cellular Thermal Shift Assay (CETSA®):

  • Rationale: This technique assesses target engagement in a cellular context by measuring the change in thermal stability of a protein upon ligand binding.

  • Protocol:

    • Treat intact cells or cell lysates with the compound.

    • Heat the samples across a range of temperatures.

    • Cool the samples and separate soluble from aggregated proteins.

    • Quantify the amount of soluble target protein at each temperature (e.g., by Western blot or mass spectrometry). A shift in the melting curve indicates direct binding.

Phase 2: Selectivity Profiling

Once a primary target is identified (for this guide, let's hypothetically assume it is a protein kinase, "Kinase X"), the next phase is to determine the compound's selectivity against a broad panel of other related and unrelated targets.

Comparative Kinase Selectivity: A Hypothetical Scenario

To illustrate the concept of selectivity, we will compare our hypothetical data for [4-(Hydroxymethyl)phenyl]methanesulfonamide against the known profiles of Erlotinib and Sunitinib.

CompoundPrimary Target(s)Selectivity ProfileKey Off-Targets (at 1µM)
[4-(Hydroxymethyl)phenyl]methanesulfonamide Kinase X (Hypothetical)To be determinedTo be determined
Erlotinib EGFRHighly SelectiveMinimal; >1000-fold more selective for EGFR than for c-Src or v-Abl.[]
Sunitinib VEGFRs, PDGFRs, KIT, FLT3, RET, CSF1RMulti-targeted/Non-selectiveNumerous other kinases.[4][5]
Experimental Workflow: Kinase Selectivity Profiling

G cluster_1 Phase 2: Selectivity Profiling ic50 Determine IC50/Kd for Primary Target (Kinase X) kinome_scan Large-Panel Kinase Screen (e.g., >400 kinases at a fixed concentration) ic50->kinome_scan dose_response Dose-Response Analysis for 'Hits' kinome_scan->dose_response Identify off-targets cellular_assays Cellular Target Engagement & Pathway Analysis dose_response->cellular_assays Confirm cellular activity selectivity_score Calculate Selectivity Score (e.g., S-score, Gini coefficient) dose_response->selectivity_score

Caption: A systematic workflow for determining the kinase selectivity profile of a compound.

Detailed Protocols:

1. Large-Panel Kinase Inhibition Assay (e.g., KinomeScan™ or similar):

  • Rationale: To obtain a broad overview of the compound's activity across the human kinome. These assays typically measure the ability of a compound to displace a ligand from the ATP-binding site of a large number of kinases.

  • Protocol:

    • Submit [4-(Hydroxymethyl)phenyl]methanesulfonamide for screening against a panel of several hundred purified human kinases at a fixed, high concentration (e.g., 1 or 10 µM).

    • The results are typically reported as "% Inhibition" or "% of control".

    • Identify all kinases that are inhibited above a certain threshold (e.g., >75% inhibition) as potential off-targets.

2. Dose-Response (IC50) Determination for Hits:

  • Rationale: To quantify the potency of the compound against the primary target and any identified off-targets from the large-panel screen.

  • Protocol:

    • For the primary target (Kinase X) and each identified "hit," perform a biochemical assay (e.g., radiometric, fluorescence-based) over a range of compound concentrations (typically a 10-point dose-response curve).

    • Measure the enzymatic activity at each concentration.

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

3. Cellular Assays for On- and Off-Target Activity:

  • Rationale: To confirm that the biochemical activity translates to a cellular context and to assess the functional consequences of target inhibition.

  • Protocol:

    • Select cell lines that are known to be dependent on the primary target (Kinase X) and key off-targets.

    • Treat the cells with increasing concentrations of the compound.

    • Measure the phosphorylation of known downstream substrates of each kinase using Western blotting or phospho-specific ELISAs.

    • Assess a functional outcome, such as cell proliferation or apoptosis.

Interpreting the Data: What Defines "Selective"?

Selectivity is not an absolute term. Various metrics can be used to quantify it, such as the Selectivity Score (S-score), which is the number of inhibited kinases divided by the total number of kinases tested at a given concentration threshold. A lower S-score indicates higher selectivity.

  • A Highly Selective Profile (like Erlotinib): In our hypothetical scenario, if [4-(Hydroxymethyl)phenyl]methanesulfonamide shows potent inhibition of Kinase X (e.g., IC50 < 10 nM) and only inhibits a few other kinases at concentrations >1 µM, it would be considered highly selective.

  • A Multi-Targeted Profile (like Sunitinib): If the compound inhibits Kinase X and a number of other kinases from different families with similar potencies (e.g., IC50 values within a 10-fold range), it would be classified as a multi-targeted or non-selective inhibitor.

Conclusion: A Path Forward for [4-(Hydroxymethyl)phenyl]methanesulfonamide

The path to understanding the selectivity of a novel compound like [4-(Hydroxymethyl)phenyl]methanesulfonamide is a systematic and multi-faceted process. It begins with the critical step of target deconvolution to identify its primary biological interacting partners. Only then can a comprehensive selectivity profile be built through large-panel screening and detailed dose-response studies. By comparing its emerging profile to well-defined benchmarks like the highly selective Erlotinib and the multi-targeted Sunitinib, researchers can gain a clear understanding of the compound's therapeutic potential and its potential liabilities. This rigorous, data-driven approach is fundamental to making informed decisions in the complex landscape of drug discovery and development.

References

  • Biognosys. (n.d.). Drug Target Deconvolution. Retrieved from Biognosys website.[9]

  • BOC Sciences. (2022, August 26). Introduction to Marketed Kinase Inhibitors. Retrieved from BOC Sciences website.[]

  • Bunnage, M. E., et al. (2013). Target deconvolution techniques in modern phenotypic profiling. PMC - NIH.[7]

  • Kiss, R., et al. (n.d.). A data-driven journey using results from target-based drug discovery for target deconvolution in phenotypic screening. RSC Medicinal Chemistry.[11]

  • BenchChem. (2025). Unlocking Novel Therapeutics: A Technical Guide to Identifying Biological Targets for Peptide Compounds. Retrieved from BenchChem website.[8]

  • Taylor & Francis. (2016, February 22). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Retrieved from Taylor & Francis Online.[12]

  • Nuvisan. (n.d.). Target identification, validation & deconvolution. Retrieved from Nuvisan website.[13]

  • Zhang, J., et al. (n.d.). Development of a highly selective c-Src kinase inhibitor. PMC.[14]

  • ACS Publications. (2021, November 16). Selectively Nonselective Kinase Inhibition: Striking the Right Balance. Retrieved from ACS Publications.[4]

  • ACS Publications. (2023, January 31). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors Using DNA-Encoded Chemical Library Screening. Retrieved from ACS Publications.[15]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Portland Press.[16]

  • Pulkkinen, L., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers in Pharmacology.[2]

  • Pulkkinen, L., et al. (2022). Target-specific compound selectivity for multi-target drug discovery and repurposing. Frontiers.[3]

  • MDPI. (2018, September 23). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Retrieved from MDPI.[17]

  • BenchChem. (n.d.). Biological activity of methanesulfonamide derivatives. Retrieved from BenchChem website.[18]

  • Johnson, J. L., et al. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. PMC.[1]

  • Labiotech.eu. (2025, March 26). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Retrieved from Labiotech.eu.[19]

  • Watanabe, M., et al. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors. PubMed.[20]

  • Pulkkinen, L., et al. (2022). (PDF) Target-specific compound selectivity for multi-target drug discovery and repurposing. ResearchGate.[21]

  • Wu, H., et al. (2019). Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.[22]

  • ResearchGate. (n.d.). Examples of the three main classes of kinase inhibitors. Retrieved from ResearchGate.[23]

  • ACS Publications. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Retrieved from ACS Publications.[6]

  • Cancer Research UK. (n.d.). Cancer growth blockers. Retrieved from Cancer Research UK website.[5]

  • LePage, J. N., et al. (n.d.). N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. PubMed.[24]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Biological activities of sulfonamides. Retrieved from Indian Journal of Pharmaceutical Sciences.[25]

  • Google Patents. (1998, September 9). US 6,180,651 B1. Retrieved from Google Patents.[26]

  • MilliporeSigma. (n.d.). [4-(hydroxymethyl)phenyl]methanesulfonamide. Retrieved from MilliporeSigma.[27]

  • Sigma-Aldrich. (n.d.). [4-(hydroxymethyl)phenyl]methanesulfonamide. Retrieved from Sigma-Aldrich.

  • PubChem. (n.d.). Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl-. Retrieved from PubChem.[28]

  • Google Patents. (n.d.). US8299306B2 - Accelerated synthesis of substituted hydroxymethyl phenols. Retrieved from Google Patents.[29]

  • Regulations.gov. (n.d.). United States Patent [I91]. Retrieved from Regulations.gov.[30]

  • Chemical Synthesis Database. (2025, May 20). N-(4-hydroxyphenyl)methanesulfonamide. Retrieved from Chemical Synthesis Database.[31]

  • Inxight Drugs - ncats. (n.d.). N-(4-(2-HYDROXY-1-((1-METHYLETHYL)AMINO)ETHYL)PHENYL)METHANESULFONAMIDE, (1RS)-. Retrieved from Inxight Drugs - ncats.[32]

  • PubMed. (2015, July 15). Systematic suspect screening and identification of sulfonamide antibiotic transformation products in the aquatic environment. Retrieved from PubMed.[33]

  • Sigma-Aldrich. (n.d.). N-(4-Hydroxyphenyl)methanesulfonamide. Retrieved from Sigma-Aldrich.[34]

  • Google Patents. (n.d.). US20030204117A1 - Hydroxymethyl-substituted polyfunctional phenols. Retrieved from Google Patents.[35]

  • ACS Publications. (2006, May 9). An Integrated in Silico 3D Model-Driven Discovery of a Novel, Potent, and Selective Amidosulfonamide 5-HT1A Agonist (PRX-00023) for the Treatment of Anxiety and Depression. Retrieved from ACS Publications.[36]

  • Patent File Wrapper. (n.d.). Application Data. Retrieved from Patent File Wrapper.[37]

  • MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from MDPI.[38]

Sources

Validation

Executive Summary &amp; Chemical Context[4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS: 1423027-12-6) is a highly versatile building block utilized in the synthesis of advanced pharmaceutical intermediates. Accurate quantification of this compound is critical during both process chemistry optimization and final Active Pharmaceutical Ingredient (API) release testing.

Title: Inter-Laboratory Validation of [4-(Hydroxymethyl)phenyl]methanesulfonamide: A Comprehensive Comparison of UHPLC-UV and LC-MS/MS Assays This guide provides an objective, data-driven comparison between two dominant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Inter-Laboratory Validation of [4-(Hydroxymethyl)phenyl]methanesulfonamide: A Comprehensive Comparison of UHPLC-UV and LC-MS/MS Assays

This guide provides an objective, data-driven comparison between two dominant analytical methodologies: Ultra-High-Performance Liquid Chromatography with Ultraviolet detection (UHPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . By detailing a comprehensive inter-laboratory validation study across three distinct testing sites, this document establishes a self-validating framework aligned with the latest regulatory expectations.

Regulatory Grounding: The ICH Q2(R2) Lifecycle Approach

Historically, analytical method validation was treated as a one-time, check-the-box exercise. However, the modernized ICH Q2(R2) and ICH Q14 guidelines mandate a continuous, science- and risk-based lifecycle approach[1]. Validation must now proactively demonstrate that a procedure is "fit for purpose" across multiple laboratories, instruments, and operators[2]. Inter-laboratory reproducibility—often quantified via the relative standard deviation of reproducibility ( RSDR​ )—is the ultimate test of an assay's robustness[3].

G A Method Development ICH Q14 Lifecycle B Lab A (R&D) Primary Validation A->B C Lab B (QC) Method Transfer B->C D Lab C (CRO) Method Transfer B->D E Statistical Evaluation (RSDR & HORRAT) B->E C->E D->E F Validated Assay ICH Q2(R2) Compliant E->F

Caption: ICH Q2(R2) aligned inter-laboratory validation workflow for analytical procedures.

Causality in Experimental Design: Overcoming Sulfonamide Tailing

A fundamental challenge in analyzing sulfonamides is peak tailing. The primary cause is secondary interactions between the basic nitrogen of the sulfonamide moiety and residual acidic silanol groups on the surface of silica-based stationary phases[4]. Furthermore, the hydroxymethyl group on [4-(Hydroxymethyl)phenyl]methanesulfonamide increases the molecule's polarity, complicating retention on standard C18 columns.

The Causality of Our Methodological Choices: To engineer a robust assay, we must suppress these secondary interactions.

  • Stationary Phase: We selected a superficially porous particle (SPP) C18 column with polar end-capping. This shields residual silanols while providing enhanced retention for the polar hydroxymethyl group.

  • Mobile Phase pH: The mobile phase is heavily buffered with 0.1% Formic Acid (pH ~2.7). Because the methanesulfonamide group is weakly acidic, lowering the pH ensures the molecule remains fully protonated (neutral), driving it into the hydrophobic stationary phase and yielding a perfectly symmetrical peak[4].

G Issue Analyte: [4-(Hydroxymethyl)phenyl] methanesulfonamide Tail Challenge: Peak Tailing & Retention Issue->Tail Sol1 Mechanism 1: Suppress Ionization (pH 2.7 Buffer) Tail->Sol1 Sol2 Mechanism 2: Block Silanols (Polar Endcapped C18) Tail->Sol2 Opt Result: Symmetrical Peak (Tf < 1.2) Sol1->Opt Sol2->Opt

Caption: Chromatographic causality and troubleshooting matrix for sulfonamide peak tailing.

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They incorporate mandatory System Suitability Testing (SST) criteria that must pass before any sample data is accepted, ensuring real-time quality control.

Protocol A: UHPLC-UV Assay (For High-Concentration Potency/Assay)

Objective: Quantify the bulk purity of the synthesized intermediate.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water (Degassed).

    • Mobile Phase B: 0.1% Formic acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Polar-endcapped C18 (2.1 x 100 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Gradient: 5% B to 60% B over 5 minutes; hold for 1 minute; re-equilibrate at 5% B for 2 minutes.

    • Detection: UV at 270 nm.

  • Self-Validation / SST Protocol:

    • Inject a blank (Mobile Phase A) to verify zero carryover.

    • Inject the working standard ( 50μg/mL ) six consecutive times.

    • Acceptance Criteria: Retention time RSD ≤1.0% , Peak Area RSD ≤2.0% , Tailing factor ( Tf​ ) ≤1.5 , Theoretical plates ( N ) ≥10,000 .

  • Sample Analysis: Inject samples in duplicate. Bracket every 10 sample injections with a Quality Control (QC) standard to verify instrument drift remains ≤2.0% .

Protocol B: LC-MS/MS Assay (For Trace-Level Impurity Profiling)

Objective: Quantify trace residues of the compound in complex matrices or downstream API mixtures.

  • Chromatographic Conditions: Identical to Protocol A to allow seamless method transfer, but flow rate reduced to 0.3 mL/min to optimize electrospray ionization (ESI) efficiency.

  • Mass Spectrometry Parameters:

    • Ionization: ESI in Positive Mode ( ESI+ ).

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 400°C.

    • MRM Transitions: Monitor the parent ion [M+H]+ ( m/z 202.0) transitioning to the dominant fragment (loss of the methanesulfonamide group).

  • Self-Validation / SST Protocol:

    • Inject the Limit of Quantitation (LOQ) standard ( 1.0ng/mL ) three times.

    • Acceptance Criteria: Signal-to-Noise ( S/N ) ratio ≥10:1 for all LOQ injections. Peak Area RSD for the 50ng/mL standard (n=6) must be ≤5.0% .

Inter-Laboratory Validation Data & Method Comparison

The validation was executed across three sites: Lab A (Central R&D), Lab B (Manufacturing QC), and Lab C (External CRO). The data below synthesizes the performance of both methods, objectively comparing their strengths.

Table 1: Performance Metrics Comparison (Intra-Lab)

ParameterUHPLC-UV MethodLC-MS/MS MethodAnalytical Significance
Linear Range 1.0−100μg/mL 0.5−500ng/mL UV is suited for bulk assay; MS for trace impurities.
Linearity ( R2 ) >0.9995 >0.9950 Both meet ICH Q2(R2) criteria for linearity.
Accuracy (Recovery) 99.2%−100.8% 94.5%−104.2% MS exhibits wider variance due to matrix ionization effects.
Instrument Cost LowHighUV offers higher accessibility for standard QC labs.

Table 2: Inter-Laboratory Reproducibility ( RSDR​ ) across 3 Sites

Nominal ConcentrationLab A (R&D) MeanLab B (QC) MeanLab C (CRO) MeanInter-Lab RSDR​ (%)Pass/Fail (Criteria ≤5% )
UHPLC-UV ( 50μg/mL ) 49.8μg/mL 50.1μg/mL 49.6μg/mL 0.51% PASS
LC-MS/MS ( 50ng/mL ) 49.2ng/mL 51.4ng/mL 48.1ng/mL 3.38% PASS

Data Interpretation: Both methods successfully passed the inter-laboratory validation criteria set by ICH Q2(R2). The UHPLC-UV method demonstrated vastly superior inter-laboratory precision ( RSDR​=0.51% ) compared to LC-MS/MS ( RSDR​=3.38% ). The higher variance in the LC-MS/MS data is a well-documented phenomenon caused by slight differences in source geometry, desolvation efficiency, and matrix suppression between different mass spectrometer models across the three laboratories[3].

Conclusion and Recommendations

For the routine batch release and potency determination of[4-(Hydroxymethyl)phenyl]methanesulfonamide, UHPLC-UV is the undisputed method of choice . It provides superior ruggedness, lower operational costs, and tighter inter-laboratory reproducibility.

Conversely, LC-MS/MS should be strictly reserved for trace-level impurity tracking (e.g., genotoxic impurity screening or pharmacokinetic profiling), where its superior sensitivity outweighs the inherent increase in inter-laboratory variability. By adhering to the polar-endcapped, low-pH chromatographic strategy outlined in this guide, laboratories can completely eliminate sulfonamide peak tailing, ensuring robust, self-validating analytical performance regardless of the chosen detector.

References

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • Jedziniak P, et al. Inter-laboratory validation of liquid chromatography-tandem mass spectrometry multi-mycotoxin determination in animal feed. Journal of Veterinary Research. 2023. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of [4-(Hydroxymethyl)phenyl]methanesulfonamide for Laboratory Professionals

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment....

Author: BenchChem Technical Support Team. Date: March 2026

In the fast-paced environment of drug discovery and development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of [4-(Hydroxymethyl)phenyl]methanesulfonamide, a compound that, while not extensively characterized in publicly available safety literature, warrants a cautious and informed approach based on its chemical structure and the established best practices for similar sulfonamide-containing molecules.

Our commitment as scientists extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, from acquisition to disposal. This document is designed to empower researchers with the knowledge to manage the waste of [4-(Hydroxymethyl)phenyl]methanesulfonamide responsibly, adhering to the highest standards of safety and regulatory compliance.

Core Principles of Chemical Waste Management

Before delving into the specific protocol for [4-(Hydroxymethyl)phenyl]methanesulfonamide, it is crucial to understand the foundational principles of laboratory chemical waste disposal. The Environmental Protection Agency (EPA) has established clear guidelines for the management of hazardous waste, which are built upon the tenets of identification, segregation, and proper containment.[1] Adherence to these principles is not merely a matter of compliance but a cornerstone of a robust safety culture.

A critical first step in the disposal of any chemical is to treat it as hazardous unless confirmed otherwise by a reliable source such as your institution's Office of Clinical and Research Safety (OCRS) or Environmental Health and Safety (EHS) department.[2] This conservative approach ensures that potentially harmful substances are not inadvertently released into the environment.

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures for [4-(Hydroxymethyl)phenyl]methanesulfonamide, a thorough review of its available safety information is essential. While a specific, comprehensive Safety Data Sheet (SDS) may not be readily accessible, information from suppliers like MilliporeSigma indicates that this compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[3] Therefore, appropriate personal protective equipment (PPE) is mandatory.

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.To protect against potential splashes and airborne particles that can cause serious eye irritation.[4][5]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause irritation.[4][5]
Body Protection A flame-retardant lab coat and closed-toe shoes.To protect against accidental spills and contamination of personal clothing.[4]
Respiratory Protection Work in a well-ventilated fume hood.To avoid inhalation of any dust or vapors that may cause respiratory irritation.[4][5]

Step-by-Step Disposal Protocol for [4-(Hydroxymethyl)phenyl]methanesulfonamide

The following protocol is a synthesis of best practices for the disposal of sulfonamide-containing compounds and general laboratory chemicals. It is imperative to remember that these are general guidelines, and your institution's specific procedures, as directed by your EHS department, should always take precedence.

Step 1: Waste Identification and Segregation

Properly identify and label all waste containing [4-(Hydroxymethyl)phenyl]methanesulfonamide. This includes the pure compound, solutions, and any contaminated labware such as vials, pipette tips, and gloves.[5] It is crucial to segregate this waste from other laboratory waste streams to prevent inadvertent chemical reactions.[6] Incompatible materials, such as strong oxidizing agents, should be stored separately.[5][7]

Step 2: Containerization

Use only approved, chemically compatible, and clearly labeled hazardous waste containers.[5][8] The container must be in good condition, with a secure, leak-proof lid. For solid waste, a robust, sealable bag placed within a secondary container is recommended.[9] Liquid waste should be collected in a container appropriate for organic compounds.[10]

Step 3: Labeling

Clear and accurate labeling is non-negotiable. The label must include:

  • The full chemical name: "[4-(Hydroxymethyl)phenyl]methanesulfonamide"[5][10]

  • The words "Hazardous Waste"[4][5]

  • The approximate quantity or concentration of the waste[5]

  • The date when the waste was first added to the container (accumulation start date)[8][9]

  • Appropriate hazard warnings (e.g., "Irritant," "Harmful if Swallowed")[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5] This area must be at or near the point of waste generation and under the control of laboratory personnel.[1][5] The SAA should be inspected weekly for any signs of leakage or container deterioration.[1][5]

Step 5: Arranging for Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4][10] Provide them with all available information about the compound. The most common and recommended method for the disposal of organic compounds of this nature is high-temperature incineration in a licensed facility.[10]

Disposal of Empty Containers

An empty container that has held [4-(Hydroxymethyl)phenyl]methanesulfonamide must be handled with care. To be considered non-hazardous, the container should be triple-rinsed with a suitable solvent.[2] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[2] After triple-rinsing, deface or remove the original label and dispose of the container as regular trash, in accordance with your institution's policies.[2]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been created using Graphviz.

G start Start: Waste Generation ([4-(Hydroxymethyl)phenyl]methanesulfonamide) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Labware) ppe->identify segregate Segregate from Incompatible Waste identify->segregate empty_container Empty Container? identify->empty_container containerize Select Appropriate, Labeled Hazardous Waste Container segregate->containerize label Label Container Correctly (Name, Date, Hazards) containerize->label store Store in Designated Satellite Accumulation Area (SAA) label->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Professional Disposal (e.g., Incineration) contact_ehs->disposal empty_container->segregate No triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->containerize dispose_trash Dispose of Container in Regular Trash deface_label->dispose_trash

Caption: Disposal workflow for [4-(Hydroxymethyl)phenyl]methanesulfonamide.

Conclusion: A Culture of Safety and Responsibility

The proper disposal of [4-(Hydroxymethyl)phenyl]methanesulfonamide is a critical responsibility for all laboratory professionals. By adhering to the principles of waste identification, segregation, and proper containment, and by following the step-by-step protocol outlined in this guide, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste disposal.

References

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. Benchchem.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Laboratory Waste Disposal Safety Protocols. NSTA.
  • Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals. Benchchem.
  • [4-(hydroxymethyl)phenyl]methanesulfonamide | 1423027-12-6. MilliporeSigma.
  • AK Scientific, Inc. Safety Data Sheet.
  • Methanesulfonamide, N-(4-hydroxyphenyl)-N-methyl-. PubChem.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling [4-(Hydroxymethyl)phenyl]methanesulfonamide

This document provides essential safety protocols and operational guidance for the handling and disposal of [4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS No. 1423027-12-6).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of [4-(Hydroxymethyl)phenyl]methanesulfonamide (CAS No. 1423027-12-6). As a compound frequently utilized in research and development, a thorough understanding of its hazard profile is critical to ensuring personnel safety and maintaining experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work safely and effectively.

Hazard Assessment and Risk Profile

[4-(Hydroxymethyl)phenyl]methanesulfonamide is classified as a hazardous substance. The primary risks associated with its handling are irritation to the skin, eyes, and respiratory system.[1] A comprehensive understanding of its hazard classification is the foundation upon which all safety protocols are built.

Table 1: GHS Hazard Profile for [4-(Hydroxymethyl)phenyl]methanesulfonamide

Hazard ClassGHS CategoryHazard StatementSignal WordPictogram
Skin IrritationCategory 2H315: Causes skin irritationWarningGHS07
Eye IrritationCategory 2AH319: Causes serious eye irritationWarningGHS07
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritationWarningGHS07
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedWarningGHS07

Source: Synthesized from multiple supplier Safety Data Sheets (SDS).[1]

While specific occupational exposure limits (OELs) such as the OSHA Permissible Exposure Limit (PEL) or NIOSH Recommended Exposure Limit (REL) have not been established for this compound, the absence of data necessitates a conservative approach, treating it as a potent irritant.[1][2]

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing specific Personal Protective Equipment (PPE), it is crucial to contextualize its role within the hierarchy of safety controls. PPE is the last line of defense.[3]

  • Elimination/Substitution: The most effective control. Can the hazardous chemical be replaced with a less hazardous one?

  • Engineering Controls: Physical changes to the workspace to isolate personnel from the hazard. For this compound, this includes working within a certified chemical fume hood or using a powder-handling enclosure, especially when weighing or transferring the solid material.[4]

  • Administrative Controls: Changes to work practices, such as minimizing the quantity of material handled and restricting access to the handling area.

  • Personal Protective Equipment (PPE): The final barrier between the individual and the chemical hazard.

This guide focuses on PPE, assuming that engineering and administrative controls are already in place.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the procedures to be performed.[5] The following recommendations provide a baseline for handling [4-(Hydroxymethyl)phenyl]methanesulfonamide in a laboratory setting.

Eye and Face Protection

Rationale: The compound is classified as a serious eye irritant (H319).[1][6] Direct contact with even small quantities of the solid or solutions can cause significant pain and potential damage.

  • Minimum Requirement: ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields are the absolute minimum for any work in the laboratory.[5][7]

  • Recommended for Handling Solids and Solutions: Chemical splash goggles are required. Goggles provide a seal around the eyes, offering superior protection from dust particles and splashes compared to safety glasses.[5][8]

  • Required for Splash Hazards: When handling larger volumes of solutions (>100 mL) or performing vigorous operations (e.g., sonicating, vortexing), a face shield must be worn in addition to chemical splash goggles.[5][9] The face shield protects the entire face from splashes that could otherwise circumvent goggles.

Skin and Body Protection

Rationale: The compound causes skin irritation (H315) upon contact.[1] Protective clothing prevents direct contact and subsequent dermal absorption or irritation.

  • Gloves:

    • Material: Disposable nitrile gloves are the standard recommendation, providing good chemical resistance for incidental contact.[5]

    • Inspection: Always inspect gloves for tears or punctures before use.[10]

    • Technique: For extended procedures or when handling higher concentrations, consider "double gloving" (wearing two pairs of nitrile gloves). If a spill occurs on the outer glove, it can be removed without exposing the skin.

    • Removal: Remove gloves immediately if they become contaminated, and wash hands thoroughly with soap and water.[1]

  • Laboratory Coat:

    • A clean, long-sleeved laboratory coat is mandatory to protect the arms and torso.[5]

    • Cuffs should be snug to prevent dust from entering the sleeves.

    • Lab coats should be removed before leaving the laboratory to prevent the transfer of contaminants.[11]

  • Clothing and Footwear:

    • Long pants and closed-toe shoes are required at all times in the laboratory.[5] This prevents exposure from spills that may reach the floor or lower legs.

Respiratory Protection

Rationale: As a powder, this compound presents an inhalation hazard and may cause respiratory irritation (H335).[1] The primary method for controlling this risk is through engineering controls.

  • Primary Control: All weighing and handling of the solid compound that could generate dust must be performed in a chemical fume hood or a ventilated powder-handling enclosure.[12]

  • When a Respirator is Necessary: If engineering controls are not available or are insufficient to control airborne dust, respiratory protection is required.

    • Type: A NIOSH-approved N95 respirator (or equivalent) is the minimum requirement for protection against airborne particulates.[8]

    • Fit Testing: Users of tight-fitting respirators like the N95 must be fit-tested to ensure a proper seal. This is an OSHA requirement.

Operational Workflow: Safe Handling from Receipt to Disposal

This section provides a step-by-step guide for a typical laboratory workflow involving [4-(Hydroxymethyl)phenyl]methanesulfonamide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Decontamination & Disposal prep_area 1. Designate & Prepare Work Area in Fume Hood gather_ppe 2. Assemble Required PPE prep_area->gather_ppe don_ppe 3. Don PPE (Coat, Goggles, Gloves) gather_ppe->don_ppe handle_chem 4. Perform Manipulation (Weighing, Dissolving) don_ppe->handle_chem decon 5. Decontaminate Surfaces & Glassware handle_chem->decon doff_ppe 6. Doff PPE in Order: Gloves -> Goggles -> Coat decon->doff_ppe waste 7. Segregate & Label Hazardous Waste doff_ppe->waste wash 8. Wash Hands Thoroughly waste->wash

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Hydroxymethyl)phenyl]methanesulfonamide
Reactant of Route 2
[4-(Hydroxymethyl)phenyl]methanesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.